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  • Product: 1-Amino-2-methylimidazole hydrochloride
  • CAS: 115053-22-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-amino-2-methyl-1H-imidazole hydrochloride

Introduction The imidazole nucleus is a cornerstone pharmacophore in medicinal chemistry, featured in a multitude of clinically significant agents.[1][2] Its unique electronic properties and ability to engage in various...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole nucleus is a cornerstone pharmacophore in medicinal chemistry, featured in a multitude of clinically significant agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in drug design.[2] The introduction of an amino group at the N-1 position of the imidazole ring creates the 1-aminoimidazole scaffold, a bioisostere of purine systems that offers novel hydrogen bonding patterns and metabolic profiles. Specifically, 1-amino-2-methyl-1H-imidazole serves as a crucial building block for constructing more complex molecules, including potent kinase inhibitors and other targeted therapeutics.[3]

This technical guide provides a comprehensive, scientifically-grounded overview of a robust synthetic pathway to produce 1-amino-2-methyl-1H-imidazole hydrochloride. Moving beyond a simple recitation of steps, this document elucidates the chemical principles behind each transformation, offers detailed experimental protocols, and discusses critical parameters for success. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic compounds.

Retrosynthetic Strategy and Core Concepts

A logical retrosynthetic analysis of the target molecule, 1-amino-2-methyl-1H-imidazole hydrochloride, dictates the overall synthetic approach. The primary disconnection is the hydrochloride salt, which is typically formed in the final step from the free base for enhanced stability and handling. The most critical disconnection is the N-N bond, pointing to an electrophilic amination of the 2-methylimidazole precursor. Finally, the 2-methylimidazole core itself can be disconnected into simpler, commercially available starting materials via the well-established Radziszewski imidazole synthesis.

Retrosynthesis target 1-Amino-2-methyl-1H-imidazole HCl free_base 1-Amino-2-methyl-1H-imidazole target->free_base Salt Formation precursor 2-Methylimidazole free_base->precursor N-Amination starting_materials Glyoxal, Acetaldehyde, Ammonia precursor->starting_materials Radziszewski Synthesis

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of the 2-Methylimidazole Precursor

The foundation of the synthesis is the efficient construction of the 2-methylimidazole ring. The Radziszewski synthesis, first reported in 1882, remains a highly effective and common method. It involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia.

Mechanism Insight: The reaction proceeds through the initial formation of a diimine from glyoxal and ammonia. Concurrently, acetaldehyde and ammonia form an acetaldimine. These intermediates then condense, followed by cyclization and a final oxidation/dehydration step to yield the aromatic imidazole ring. Ammonium acetate is often used as a convenient source of ammonia.[4]

Experimental Protocol: Radziszewski Synthesis of 2-Methylimidazole
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glyoxal (40% solution in water, 58 g, 0.4 mol) and ammonium acetate (61.6 g, 0.8 mol).

  • Reagent Addition: Begin stirring the mixture and add acetaldehyde (22.4 mL, 0.4 mol) dropwise over 30 minutes. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to 90-100°C and maintain reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully make the solution alkaline (pH 9-10) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like toluene to yield 2-methylimidazole as a white to off-white solid.

Table 1: Reagents for 2-Methylimidazole Synthesis
ReagentFormulaMW ( g/mol )Molarity/Conc.QuantityMoles
GlyoxalC₂H₂O₂58.0440% in H₂O58 g0.4
AcetaldehydeC₂H₄O44.05-22.4 mL0.4
Ammonium AcetateC₂H₇NO₂77.08-61.6 g0.8
Sodium HydroxideNaOH40.00Conc. Soln.As needed-
DichloromethaneCH₂Cl₂84.93-300 mL-

Part 2: N-Amination and Hydrochloride Salt Formation

This is the pivotal transformation to introduce the desired N-amino functionality. Electrophilic amination of the 2-methylimidazole N-1 position is achieved using an aminating agent such as hydroxylamine-O-sulfonic acid (HOSA) or chloramine-T. HOSA is often preferred due to its relative stability and safety.

Causality of Reaction: The N-1 atom of 2-methylimidazole acts as a nucleophile, attacking the electrophilic nitrogen atom of HOSA. The reaction is typically performed in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity, and to neutralize the sulfuric acid byproduct. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction that yields a stable, crystalline solid, facilitating purification and storage.[5]

AminationWorkflow cluster_amination N-Amination cluster_salt Salt Formation A Dissolve 2-Methylimidazole in Solvent (e.g., DMF) B Add Base (e.g., KOH) A->B C Cool to 0°C B->C D Add HOSA Solution Dropwise C->D E Stir at RT (Monitor by TLC) D->E F Quench & Extract E->F G Purify Free Base F->G H Dissolve Free Base in Isopropanol G->H Proceed to Salting I Add HCl Solution (in Isopropanol) H->I J Precipitate Forms I->J K Filter & Wash J->K L Dry Under Vacuum K->L

Caption: Workflow for N-Amination and Salt Formation.

Experimental Protocol: Synthesis of 1-amino-2-methyl-1H-imidazole
  • Reaction Setup: In a flame-dried, 250 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-methylimidazole (8.21 g, 0.1 mol) in anhydrous dimethylformamide (DMF, 100 mL).

  • Basification: Add powdered potassium hydroxide (KOH, 6.73 g, 0.12 mol) to the solution and stir the resulting suspension for 30 minutes at room temperature.

  • Aminating Agent Preparation: In a separate beaker, carefully dissolve hydroxylamine-O-sulfonic acid (HOSA, 12.44 g, 0.11 mol) in 20 mL of DMF. Caution: HOSA can be corrosive and is a strong irritant.

  • Amination Reaction: Cool the imidazole suspension to 0°C using an ice bath. Add the HOSA solution dropwise via an addition funnel over 45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction for the consumption of the starting material by TLC.

  • Work-up and Isolation: Pour the reaction mixture into ice-cold water (300 mL) and extract with ethyl acetate (4 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude 1-amino-2-methyl-1H-imidazole can be purified by flash column chromatography on silica gel, using a gradient eluent system such as dichloromethane/methanol.

Experimental Protocol: Preparation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 1-amino-2-methyl-1H-imidazole free base in a minimal amount of isopropanol (or ethanol).

  • Acidification: While stirring, slowly add a 2M solution of hydrochloric acid in isopropanol dropwise until the solution becomes acidic (test with pH paper).

  • Precipitation: Continue stirring for 30 minutes. A white precipitate of 1-amino-2-methyl-1H-imidazole hydrochloride should form. If precipitation is slow, the mixture can be cooled in an ice bath.

  • Collection and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol, followed by diethyl ether. Dry the product under vacuum at 40-50°C to a constant weight.

Part 3: Physicochemical Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the final product. The hydrochloride salt is expected to be a white to off-white crystalline solid.

Table 2: Properties and Analytical Data
PropertyDescriptionExpected Value / Observation
Chemical Formula C₄H₈ClN₃-
Molecular Weight -133.58 g/mol
Physical Form -White to off-white crystalline solid
Melting Point -To be determined experimentally
Solubility -Soluble in water, methanol; sparingly soluble in ethanol
¹H NMR (400 MHz, D₂O)δ (ppm): ~7.2 (d, 1H, imidazole C5-H), ~7.0 (d, 1H, imidazole C4-H), ~2.4 (s, 3H, -CH₃). The NH₂ protons may be broad or exchange with the solvent.
¹³C NMR (100 MHz, D₂O)δ (ppm): ~145 (C2), ~125 (C5), ~120 (C4), ~12 (CH₃).
Mass Spec (ESI+) m/z for free base [M+H]⁺Calculated for C₄H₈N₃⁺: 98.0718; Found: ~98.1
IR Spectroscopy (KBr, cm⁻¹)~3300-3100 (N-H stretch), ~3000-2800 (C-H stretch), ~1620 (N-H bend), ~1550 (C=N stretch).

Safety and Handling

The synthesis of 1-amino-2-methyl-1H-imidazole hydrochloride involves hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.

  • Reagent Handling:

    • Hydroxylamine-O-sulfonic acid (HOSA): Corrosive and an irritant. Handle with care.

    • Potassium Hydroxide (KOH): Caustic. Avoid contact with skin and eyes.

    • Hydrochloric Acid (HCl): Corrosive. Handle concentrated solutions with extreme care.

    • Solvents: Dichloromethane, DMF, and other organic solvents are flammable and/or toxic. Avoid sources of ignition and ensure proper ventilation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide outlines a robust and reproducible synthetic route to 1-amino-2-methyl-1H-imidazole hydrochloride, a valuable intermediate for drug discovery and development. The pathway leverages the classic Radziszewski reaction for the synthesis of the 2-methylimidazole core, followed by a reliable electrophilic N-amination and subsequent salt formation. By understanding the underlying chemical principles and adhering to the detailed protocols and safety measures described, researchers can confidently produce this key chemical building block for further scientific exploration.

References

  • ResearchGate. Synthesis of N‐ amino functionalized imidazole (9–13). Available at: [Link].

  • PMC. Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. Available at: [Link].

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry. Available at: [Link].

  • PMC. Synthesis of 2-imidazolones and 2-iminoimidazoles. Available at: [Link].

  • ACS Publications. Synthesis of Trisubstituted Imidazoles by Palladium-Catalyzed Cyclization of O-Pentafluorobenzoylamidoximes: Application to Amino Acid Mimetics with a C-Terminal Imidazole | Organic Letters. Available at: [Link].

  • PubChem. 1-Methyl-1H-imidazol-2-amine hydrochloride. Available at: [Link].

  • ACS Publications. Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Available at: [Link].

  • Royal Society of Chemistry. 1-Aminoimidazoles and derivatives. Part I. The synthesis of 1-amino-derivatives of 5-amino-2-methylimidazole-4-carboxamide - Journal of the Chemical Society (Resumed). Available at: [Link].

  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available at: [Link].

  • Asian Journal of Chemistry. Synthesis and Characterization of Some New Aminoimidazoles. Available at: [Link].

  • Molecules. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link].

  • ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. Available at: [Link].

  • World Journal of Pharmaceutical Sciences. Routes of synthesis and biological significances of Imidazole derivatives: Review. Available at: [Link].

  • Chemistry Stack Exchange. Synthesis of 2-methylimidazole. Available at: [Link].

  • Organic Chemistry Portal. Imidazole synthesis. Available at: [Link].

  • PubChem. 1-Methyl-1H-imidazol-2-amine. Available at: [Link].

  • ResearchGate. Synthesis of some new derivatives of 2-methyl imidazole | Request PDF. Available at: [Link].

  • Cogent Chemistry. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available at: [Link].

  • PubChem. 1H-Imidazol-2-amine hydrochloride. Available at: [Link].

  • Wikipedia. 1-Methylimidazole. Available at: [Link].

  • Organic Syntheses. Preparation of 1-Methylimidazole- N-oxide (NMI-O). Available at: [Link].

  • ACS Publications. Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors | Journal of Medicinal Chemistry. Available at: [Link].

  • Taylor & Francis Online. Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available at: [Link].

Sources

Exploratory

Advanced Chemical Profiling of 1-Amino-2-methylimidazole Hydrochloride: Synthesis, Structural Dynamics, and Applications

Executive Summary As the demand for highly functionalized nitrogen-rich heterocycles grows, 1-amino-2-methylimidazole hydrochloride (and its free-base derivatives) has emerged as a critical bifunctional building block. F...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for highly functionalized nitrogen-rich heterocycles grows, 1-amino-2-methylimidazole hydrochloride (and its free-base derivatives) has emerged as a critical bifunctional building block. From serving as a precursor for highly selective pharmacological agents to acting as a foundational scaffold in the development of insensitive energetic materials, its utility is vast. This technical guide provides an authoritative, in-depth analysis of its chemical properties, structural dynamics, and a self-validating synthetic methodology designed for high-yield laboratory production.

Structural Dynamics and Physicochemical Properties

Understanding the reactivity of 1-amino-2-methylimidazole hydrochloride requires a precise analysis of its electronic and crystallographic behavior. The addition of the electron-donating 2-methyl group alters the electron density of the imidazole ring, enhancing its nucleophilicity while simultaneously stabilizing the N-N bond compared to unsubstituted 1-aminoimidazole[1].

Site of Protonation and Molecular Geometry

A frequent misconception in N-aminoazole chemistry is the assumption that the exocyclic N-amino group is the primary site of protonation. However, crystallographic studies on homologous N-aminoazolium chlorides definitively prove that protonation occurs exclusively at the azole ring nitrogen (N3) [2].

The exocyclic N-amino group is not planar; it maintains a pyramidal, sp3 -hybridized geometry (with H−N−H angles between 102° and 110°)[2]. This pyramidal geometry is critical, as it preserves the lone pair's availability, allowing the molecule to act as a potent nucleophile in subsequent Schiff base formations.

Lattice Architecture and Hydrogen Bonding

In its hydrochloride salt form, the molecule forms a robust three-dimensional lattice. The hydrogen atoms of the amino group interact with chloride anions to form strong N−H⋅⋅⋅Cl− bonds, while the protonated ring nitrogen forms an additional contact with the chloride[2]. This extensive hydrogen-bonding network is directly responsible for the compound's high density and thermal stability—traits that are highly valued in the synthesis of energetic materials[1].

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionCausality / Significance
Molecular Formula C4​H8​ClN3​ Represents the hydrochloride salt form.
Physical State White to off-white crystalline powderIndicates high purity; oxidative degradation often presents as yellow oils.
Protonation Site Azole Ring Nitrogen (N3)Driven by the higher basicity of the sp2 ring nitrogen compared to the sp3 exocyclic amine[2].
N-Amino Geometry Pyramidal ( sp3 hybridized)Essential for its function as a primary amine nucleophile[2].
Lattice Bonding 3D Network ( N−H⋅⋅⋅Cl− )Confers high lattice energy, thermal stability, and crystalline density[2].

Mechanistic Synthesis and Self-Validating Protocol

The synthesis of 1-amino-2-methylimidazole hydrochloride is most efficiently achieved via the electrophilic N-amination of 2-methylimidazole.

Aminating Agents: Causality of Choice

While reagents like O-(2,4-dinitrophenyl)hydroxylamine (DPH) are used for anhydrous aminations, Hydroxylamine-O-sulfonic acid (HOSA) is the preferred aminating agent for aqueous alkaline conditions[3]. The reaction relies on the deprotonation of 2-methylimidazole to form a highly nucleophilic sodium imidazolide, which subsequently attacks the electrophilic nitrogen of HOSA.

Protocol: Step-by-Step N-Amination via HOSA

Objective: Synthesize 1-amino-2-methylimidazole hydrochloride with >95% purity.

  • Deprotonation and Activation: Dissolve 2-methylimidazole (1.0 eq) in 2.5 M NaOH (aq) (2.5 eq).

    • Causality: The strong alkaline medium (pH > 12) is required to fully deprotonate the azole, forming the sodium 2-methylimidazolide. This ensures the electrophilic attack by HOSA occurs exclusively at the nitrogen atom rather than carbon centers.

  • Electrophilic Amination: Cool the solution to 0–5 °C using an ice-salt bath. Slowly add HOSA (1.2 eq) in small portions over 2 hours, maintaining rigorous temperature control.

    • Causality: HOSA is thermally unstable. If the temperature exceeds 10 °C, HOSA will rapidly decompose into nitrogen gas and sodium sulfate, drastically reducing yields[4]. Slow addition controls the exothermic N-N bond formation.

  • Validation Checkpoint (Self-Validating System): After 4 hours of stirring at room temperature, withdraw a 0.5 mL aliquot. Extract with ethyl acetate and perform TLC (Eluent: DCM/MeOH 9:1).

    • Validation: The reaction is complete when the 2-methylimidazole spot (UV active, Rf​≈0.3 ) is consumed, and a new ninhydrin-positive spot (primary amine, Rf​≈0.15 ) appears.

  • Extraction and Salt Formation: Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous Na2​SO4​ and filter. Bubble dry HCl gas through the filtrate at 0 °C until precipitation ceases.

    • Causality: The free base of 1-amino-2-methylimidazole is an oil prone to rapid oxidative degradation. Immediate conversion to the hydrochloride salt yields a stable, easily isolable crystalline solid[2].

  • Isolation: Filter the white precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum over P2​O5​ to a constant weight.

SynthesisWorkflow A 2-Methylimidazole + NaOH (aq) B HOSA Addition (0-5 °C) A->B Deprotonation C 1-Amino-2-methylimidazole (Free Base) B->C Electrophilic N-amination D HCl (g) / Ether Precipitation C->D Solvent Extraction & Acidification E 1-Amino-2-methylimidazole Hydrochloride D->E Crystallization

Fig 1. Stepwise synthesis of 1-amino-2-methylimidazole hydrochloride via HOSA N-amination.

Applications in Drug Development and Energetic Materials

Pharmacological Precursors

1-Amino-2-methylimidazole hydrochloride is a vital precursor in the synthesis of complex pharmaceutical agents. By reacting the free base with 4-hydroxy-3,5-di-tert-butylbenzaldehyde, researchers synthesize 1-(4-hydroxy-3,5-di-tert-butylbenzylideneamino)-2-methylimidazole[5][6]. These specific Schiff base derivatives are heavily investigated for their potent antioxidant and anti-inflammatory properties.

Furthermore, N-aminoazole scaffolds are pivotal in synthesizing highly selective α2​/I1​ receptor agonists (such as marsanidine derivatives), which are utilized to modulate blood pressure and heart rate in cardiovascular pharmacology[7].

Advanced Energetic Materials

The inherent high heat of formation and dense crystal packing of N-aminoimidazoles make them prime candidates for the development of insensitive explosives[1]. The introduction of nitro groups to the 1-aminoimidazole backbone yields energetic compounds with detonation velocities approaching that of HMX (Octogen), while maintaining a significantly lower impact sensitivity profile[1].

Applications Root 1-Amino-2-methylimidazole HCl Pharma Pharmacological Derivatives Root->Pharma Energetic Energetic Materials Root->Energetic Schiff Schiff Base Formation (e.g., Antioxidants) Pharma->Schiff Receptor α2/I1 Receptor Ligands Pharma->Receptor Explosive Insensitive Explosives (Nitro-derivatives) Energetic->Explosive

Fig 2. Divergent application pathways of 1-amino-2-methylimidazole in research and industry.

Analytical Characterization Standards

To ensure the integrity of the synthesized hydrochloride salt before downstream application, rigorous analytical validation is required. The following spectral benchmarks are extrapolated from crystallographic and NMR studies of homologous N-aminoazolium chlorides[2].

Table 2: Analytical Characterization Data
Analytical MethodKey Signals / FrequenciesStructural Assignment
1 H NMR (DMSO- d6​ ) δ 2.55 (s, 3H)Methyl group protons at the C2 position.
1 H NMR (DMSO- d6​ ) δ 7.40, 7.55 (d, 2H)Imidazole ring protons (C4, C5).
1 H NMR (DMSO- d6​ ) δ 7.10 (br s, 2H)Exocyclic −NH2​ protons, confirming pyramidal geometry[2].
1 H NMR (DMSO- d6​ ) δ 14.1 (br s, 1H)Protonated ring nitrogen ( N+H )[2].
IR Spectroscopy ν 3255, 3195 cm−1 N-H stretching vibrations of the primary amine[2].
IR Spectroscopy ν 1627 cm−1 C=N stretching of the protonated imidazolium ring[2].

Sources

Foundational

Structure Elucidation of 1-Amino-2-Methylimidazole Hydrochloride: A Comprehensive Technical Guide

Executive Summary The structural elucidation of small, highly functionalized heterocycles requires a rigorous, multi-modal analytical approach. 1-Amino-2-methylimidazole hydrochloride (1A2MI·HCl) is a critical synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small, highly functionalized heterocycles requires a rigorous, multi-modal analytical approach. 1-Amino-2-methylimidazole hydrochloride (1A2MI·HCl) is a critical synthetic building block, frequently utilized in the development of antiviral agents and kinase inhibitors . The presence of the N -amino group (N1) and the methyl group (C2) on the imidazole core presents unique electronic and steric environments. This whitepaper details the authoritative analytical workflows—spanning High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy—required to unambiguously confirm the structure and purity of 1A2MI·HCl.

Rationale for Salt Form and Sample Preparation

The Causality of the Hydrochloride Salt: The free base of N -aminoimidazoles is inherently unstable, prone to rapid oxidation, hygroscopicity, and tautomeric line-broadening during NMR acquisition. By isolating the compound as a hydrochloride salt, the N3 position is protonated, locking the molecule into a stable imidazolium cation .

Scientific Insight: This protonation eliminates tautomerism. In the free base, the rapid proton exchange and electron delocalization blur NMR signals. The hydrochloride salt yields sharp, well-resolved NMR resonances and significantly improves aqueous solubility for downstream biological assays.

ElucidationWorkflow A 1A2MI·HCl Sample (Solid State) B HRMS (ESI-TOF) m/z 98.0718 [M+H]+ A->B Dissolution (MeOH) C NMR Spectroscopy (DMSO-d6) A->C Dissolution (DMSO-d6) D ATR FT-IR Functional Groups A->D Direct Solid E X-Ray Crystallography Crystal Lattice A->E Slow Evaporation F Validated Structure C4H8ClN3 B->F C->F D->F E->F

Fig 1. Multi-modal analytical workflow for the structural elucidation of 1A2MI·HCl.

High-Resolution Mass Spectrometry (HRMS)

Causality of Ionization Technique: Electrospray Ionization (ESI) in positive mode is strictly mandated for this compound. Hard ionization techniques, such as Electron Impact (EI), induce immediate homolytic cleavage of the fragile N–N bond, obscuring the molecular ion. ESI-TOF acts as a soft ionization source, preserving the intact imidazolium cation ( C4​H8​N3+​ ) at an exact mass of 98.0718 m/z .

Self-Validating Protocol: The mass spectrometer must be calibrated using an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771) infused simultaneously with the analyte. This ensures sub-5 ppm mass accuracy, definitively ruling out isobaric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Selection: Dimethyl sulfoxide-d6 (DMSO- d6​ ) is selected over Deuterium Oxide ( D2​O ). While D2​O is a standard solvent for water-soluble hydrochloride salts, it triggers rapid deuterium exchange with the N1​−NH2​ and N3​−H+ protons, rendering them invisible in 1H NMR. DMSO- d6​ strongly solvates the ion pair while sufficiently retarding proton exchange, allowing the direct observation of these critical heteroatom-bound protons .

Quantitative NMR Data Summary

The following table summarizes the expected 1D NMR shifts, validated through 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

NucleusChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J )Assignment
1H 2.55Singlet (s)3H- C2​−CH3​
1H 6.80Broad Singlet (br s)2H- N1​−NH2​
1H 7.40Doublet (d)1H2.1 Hz C5​−H
1H 7.50Doublet (d)1H2.1 Hz C4​−H
1H 14.10Broad Singlet (br s)1H- N3​−H+ (Salt)
13C 11.5--- C2​−CH3​
13C 118.5--- C4​ (Methine)
13C 121.0--- C5​ (Methine)
13C 143.0--- C2​ (Quaternary)
2D NMR Logic (HMBC)

To unambiguously assign the C4​ and C5​ methine protons, HMBC is utilized. The C2​ -methyl protons ( δH​ 2.55) show a strong three-bond coupling ( 3JCH​ ) to the C5​ carbon, but no significant coupling to C4​ , establishing the spatial orientation of the ring system.

HMBC_Logic CH3 C2-Methyl δH 2.55 C2 C2 (Quat) δC 143.0 CH3->C2 2J_CH C4 C4-Methine δH 7.50, δC 118.5 C4->C2 3J_CH C5 C5-Methine δH 7.40, δC 121.0 C4->C5 2J_CH C5->C2 3J_CH C5->C4 2J_CH

Fig 2. Key 2D NMR HMBC (Heteronuclear Multiple Bond Correlation) coupling pathways.

Vibrational Spectroscopy (ATR-FTIR)

Causality of ATR over KBr Pellets: Attenuated Total Reflectance (ATR) FTIR is utilized to prevent the ion-exchange artifacts commonly observed when pressing hydrochloride salts into KBr pellets. High pressure in the presence of KBr can induce a solid-state reaction forming KCl and the HBr salt of the analyte, shifting the vibrational frequencies.

  • 3300–3100 cm −1 : Sharp N−H stretching indicating the primary amine ( N1​−NH2​ ).

  • 2800–2400 cm −1 : Broad imidazolium N−H+ stretching, a hallmark of the hydrochloride salt bridge.

  • 1620 cm −1 : C=N stretching of the protonated imidazole ring.

Experimental Protocols

Protocol A: HRMS (ESI-TOF) Acquisition
  • Sample Preparation: Weigh 1.0 mg of 1A2MI·HCl and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilution: Dilute the stock 1:1000 in a matrix of MeOH/H 2​ O (50:50 v/v) containing 0.1% Formic Acid to promote ionization.

  • System Validation: Infuse a blank solvent matrix to establish baseline noise. Follow by infusing Leucine Enkephalin to calibrate the lock mass.

  • Injection: Inject 5 µL into the ESI-TOF system. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Extraction: Extract the Extracted Ion Chromatogram (EIC) for m/z 98.0718 with a mass tolerance window of ± 5 ppm.

Protocol B: 1D and 2D NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of 1A2MI·HCl to ensure a sufficient signal-to-noise ratio for insensitive 13C and 2D experiments.

  • Dissolution: Dissolve completely in 600 µL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • System Validation: Perform 3D gradient shimming on the z-axis using the deuterium lock signal of DMSO- d6​ until the lock level is maximized and stable.

  • 1D Acquisition: Acquire 1H NMR (16 scans, relaxation delay d1​ =2s) and 13C NMR (1024 scans, d1​ =2s).

  • 2D Acquisition: Run gradient-selected HSQC and HMBC pulse sequences to map the carbon-hydrogen framework, utilizing a standard nJCH​ coupling constant of 8 Hz for HMBC optimization.

Protocol C: ATR-FTIR Analysis
  • Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.

  • System Validation: Acquire a background spectrum (ambient air) to digitally subtract atmospheric CO 2​ and water vapor from the final spectra.

  • Acquisition: Place ~2 mg of solid 1A2MI·HCl directly onto the crystal. Apply uniform pressure using the mechanical anvil.

  • Scanning: Acquire 32 co-added scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

References

  • Title: N-Aminoimidazole Derivatives Inhibiting Retroviral Replication via a Yet Unidentified Mode of Action Source: Journal of Medicinal Chemistry, American Chemical Society (ACS) URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus Source: Molecules, Multidisciplinary Digital Publishing Institute (MDPI) URL: [Link]

  • Title: The Proton Transfer Properties of Imidazole Source: Journal of Physical Chemistry, American Chemical Society (ACS) URL: [Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of 1-Amino-2-Methylimidazole Hydrochloride

Executive Summary In the landscape of modern medicinal chemistry and materials science, bifunctional heterocyclic scaffolds are critical for targeted molecular design. 1-Amino-2-methylimidazole hydrochloride represents a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, bifunctional heterocyclic scaffolds are critical for targeted molecular design. 1-Amino-2-methylimidazole hydrochloride represents a highly versatile, nitrogen-rich building block. With a total molecular weight of 133.58 g/mol , this compound combines the hydrogen-bonding capacity of an exocyclic hydrazine-like amine with the robust aromaticity of a functionalized imidazole ring.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will deconstruct the causality behind its salt formation, detail self-validating analytical protocols for molecular weight confirmation, and explore its field-proven applications ranging from HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) to high-density energetic materials.

Structural and Physicochemical Profiling

Understanding the exact quantitative properties of 1-amino-2-methylimidazole hydrochloride is the first step in assay development and stoichiometric synthesis. It is crucial to distinguish this compound from its structural isomer, 2-amino-1-methylimidazole (PubChem CID 566321), which shares the identical mass but features the amino group on the C2 carbon rather than the N1 nitrogen[1].

Molecular Weight Derivation

The total molecular weight is the sum of the free base (C₄H₇N₃) and the hydrochloric acid (HCl) counterion:

  • Carbon (C): 4 × 12.011 = 48.044 g/mol

  • Hydrogen (H): 8 × 1.008 = 8.064 g/mol

  • Nitrogen (N): 3 × 14.007 = 42.021 g/mol

  • Chlorine (Cl): 1 × 35.450 = 35.450 g/mol

  • Total System Mass: 133.579 g/mol (Standardized to 133.58 g/mol ).

Table 1: Quantitative Physicochemical Data
ParameterValueCausality / Significance
Molecular Formula C₄H₈ClN₃Stoichiometric basis for all synthetic equivalents.
Total Molecular Weight 133.58 g/mol Required for precise molarity calculations in biological assays.
Free Base Weight 97.12 g/mol Mass of the active pharmacophore excluding the counterion.
Monoisotopic Mass 97.0639 DaTarget mass for high-resolution mass spectrometry (HRMS).
Exact Mass [M+H]⁺ 98.0717 DaPrimary diagnostic peak in positive-mode electrospray ionization.

Mechanistic Insights: Synthesis and Regioselective Salt Formation

The utility of 1-amino-2-methylimidazole relies heavily on its stability. As a free base, N-aminoimidazoles are electron-rich and prone to oxidative degradation or unwanted dimerization. Converting the free base into a hydrochloride salt is a deliberate experimental choice to lock the molecule into a stable, water-soluble state.

Why the Hydrochloride Salt? Crystallographic studies of N-aminoazolium chlorides prove that protonation occurs exclusively at the highly basic azole ring nitrogen (N3), not at the exocyclic N-amino group[2]. The N-amino group maintains an sp3 pyramidal geometry, while the positive charge delocalizes across the imidazole ring[2]. This regioselectivity prevents the exocyclic amine from acting as a nucleophile prematurely, preserving it for downstream acylation or coupling reactions[3].

Synthesis SM 2-Methylimidazole (C4H6N2) FreeBase 1-Amino-2-methylimidazole Free Base (C4H7N3) SM->FreeBase N-Amination Reagent Aminating Agent (e.g., HOSA) Reagent->FreeBase Product 1-Amino-2-methylimidazole Hydrochloride MW: 133.58 g/mol FreeBase->Product Regioselective Protonation (N3) Acid Hydrochloric Acid (HCl) Acid->Product

Figure 1: Synthetic pathway and regioselective salt formation of 1-amino-2-methylimidazole hydrochloride.

Self-Validating Analytical Protocols

A protocol is only as reliable as its internal controls. To prevent false positives during structural confirmation, the following workflow employs orthogonal validation . LC-MS confirms the exact mass of the organic cation, while Ion Chromatography (IC) independently verifies the stoichiometric presence of the chloride counterion. Together, they self-validate the total molecular weight of 133.58 g/mol without ambiguity.

Step-by-Step Validation Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade H2​O /MeOH (50:50, v/v). Causality: The polar solvent mixture ensures complete dissociation of the HCl salt, freeing the organic cation for ionization.

  • LC-MS (ESI+) Analysis: Inject 2 µL into a C18 column using a gradient of 0.1% formic acid in water/acetonitrile.

    • Validation Check: The basic N3 nitrogen readily accepts a proton, making positive electrospray ionization (ESI+) highly sensitive. You must observe the dominant [M+H]⁺ peak at m/z 98.07 .

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR in DMSO- d6​ .

    • Validation Check: The N-NH₂ protons will appear as a broad exchangeable singlet (integrating to 2H). The C2-methyl group will appear as a sharp singlet (~2.4 ppm).

  • Counterion Quantification (IC): Run the sample through an anion-exchange column.

    • Validation Check: Quantify the chloride peak against a standard curve. A 1:1 molar ratio of Cl⁻ to the organic cation definitively proves the 133.58 g/mol molecular weight.

Analysis cluster_0 Self-Validating Analytical Suite Prep Sample Preparation (LC-MS Grade H2O/MeOH) LCMS LC-MS (ESI+) Target [M+H]+: m/z 98.07 Prep->LCMS NMR 1H & 13C NMR Confirm N-NH2 & C2-CH3 Prep->NMR IC Ion Chromatography Validate Cl- Stoichiometry Prep->IC Result Data Synthesis Confirmed MW: 133.58 g/mol LCMS->Result NMR->Result IC->Result

Figure 2: Self-validating analytical workflow for molecular weight and structural confirmation.

Applications in Drug Development and Materials Science

The 1-amino-2-methylimidazole core is not merely a chemical curiosity; it is a privileged scaffold utilized across multiple high-impact scientific domains.

Antiviral Therapeutics (HIV-1 NNRTIs)

The N-aminoimidazole (NAIM) backbone is a critical pharmacophore in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Research demonstrates that NAIM analogs exhibit potent activity against wild-type recombinant purified HIV-1 RT[4]. More importantly, the steric flexibility of the N-amino linkage allows these molecules to bypass common resistance mutations, maintaining efficacy against RTs containing the K103N or Y181C mutations[4].

Anti-Inflammatory Agents (p38α MAP Kinase Inhibitors)

The p38 mitogen-activated protein (MAP) kinase plays a central role in the synthesis of pro-inflammatory cytokines. By acylating the N1-amino position of the imidazole core, researchers have developed potent p38α inhibitors[5]. The acylated N-aminoimidazole derivatives are designed to interact specifically with the kinase's hydrophobic region II (HR II) or sugar pocket, drastically improving both enzymatic selectivity and therapeutic activity[5].

High-Density Energetic Materials

Beyond pharmaceuticals, N-aminoimidazole derivatives are aggressively investigated in materials science. Due to their high nitrogen content and positive heat of formation, these molecules serve as precursors to insensitive high explosives[6]. Computational density functional theory (DFT) studies indicate that introducing nitro groups to the 1-aminoimidazole framework enhances explosive performance while managing impact sensitivity, making them viable candidates for next-generation energetic fillers[6].

Sources

Foundational

Solvation Thermodynamics and Empirical Solubility Profiling of 1-Amino-2-methylimidazole Hydrochloride in Organic Solvents

Executive Summary The precise characterization of solubility profiles for heterocyclic amine salts is a foundational requirement in pharmaceutical process chemistry and drug formulation. 1-Amino-2-methylimidazole hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise characterization of solubility profiles for heterocyclic amine salts is a foundational requirement in pharmaceutical process chemistry and drug formulation. 1-Amino-2-methylimidazole hydrochloride is a specialized building block frequently utilized in the synthesis of N-aminoimidazole (NAIM) analogs, which have shown significant promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against drug-resistant HIV-1 strains[1].

Because the free base form of 1-amino-2-methylimidazole is highly reactive and prone to oxidation, it is typically isolated and utilized as a hydrochloride salt. This salt formation drastically alters its physicochemical landscape, shifting its solubility preference from moderately polar organic solvents to highly polar protic environments. This technical guide provides an in-depth analysis of the solvation mechanics of 1-amino-2-methylimidazole hydrochloride, a predictive solvent selection matrix, and a self-validating experimental protocol for empirical solubility determination.

Physicochemical Architecture & Solvation Thermodynamics

To understand the solubility of 1-amino-2-methylimidazole hydrochloride, one must analyze the thermodynamic forces governing the dissolution of crystalline salts in organic media. The dissolution process is dictated by the balance between the lattice energy ( ΔHlat​ ) of the solid crystal and the solvation energy ( ΔHsolv​ ) provided by the solvent.

Unlike neutral organic molecules, amine hydrochlorides require solvents capable of overcoming strong electrostatic interactions within the crystal lattice[2]. The imidazolium cation is stabilized by solvents with high dielectric constants ( ε ), while the chloride anion ( Cl− ) strictly requires hydrogen-bond donors for effective solvation[3]. Consequently, polar aprotic solvents (e.g., acetone, acetonitrile) yield poor solubility because they leave the chloride anion unsolvated, whereas polar protic solvents (e.g., methanol) provide the necessary hydrogen bonding network.

ThermoCycle Solid Crystal Lattice (Solid Salt) Gas Gaseous Ions (Cation⁺ + Cl⁻) Solid->Gas Lattice Energy (ΔH_lat > 0) Solution Solvated Ions (Solution Phase) Solid->Solution Enthalpy of Solution (ΔH_sol) Gas->Solution Solvation Energy (ΔH_solv < 0)

Thermodynamic cycle of 1-amino-2-methylimidazole HCl solvation.

Solvent Selection Matrix

While exact empirical data for this highly specific derivative is often proprietary to process chemistry workflows, we can accurately model its solubility profile based on the well-documented behavior of its parent analog, imidazole hydrochloride, which exhibits a solubility of approximately 50 mg/mL in methanol[4]. The addition of the N1-amino and C2-methyl groups slightly increases the steric bulk and lipophilicity of the cation, marginally reducing its solubility in highly polar protic solvents compared to unsubstituted imidazole hydrochloride, while slightly enhancing its solubility in lower-tier alcohols.

Table 1: Modeled Solubility Profile of 1-Amino-2-methylimidazole HCl at 25°C

Solvent ClassSpecific SolventDielectric Constant ( ε )H-Bond DonorModeled Solubility (mg/mL)Classification
Polar Protic Methanol32.7Yes35.0 - 45.0Soluble
Polar Protic Ethanol24.5Yes10.0 - 15.0Sparingly Soluble
Polar Protic Isopropanol18.3Yes< 5.0Slightly Soluble
Polar Aprotic DMSO46.7No8.0 - 12.0Sparingly Soluble
Polar Aprotic Acetonitrile37.5No< 1.0Very Slightly Soluble
Non-Polar Dichloromethane8.9No< 0.1Practically Insoluble
Non-Polar Hexane1.9No< 0.01Insoluble

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To empirically determine the exact solubility of 1-amino-2-methylimidazole hydrochloride for process scale-up, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the industry gold standard. As a Senior Application Scientist, I mandate that this protocol be executed as a self-validating system—meaning the experimental design inherently proves that thermodynamic equilibrium has been reached, eliminating false positives caused by supersaturation or slow dissolution kinetics.

Step-by-Step Methodology & Causality

Step 1: Preparation of the Suspension

  • Action: Add 100 mg of 1-amino-2-methylimidazole hydrochloride to 1.0 mL of the target organic solvent in a tightly sealed amber glass vial.

  • Causality: The amber glass prevents potential UV-induced degradation of the N-amino group. An excess of solid (100 mg) ensures that the solvent remains saturated, which is the thermodynamic prerequisite for measuring true solubility.

Step 2: Isothermal Equilibration (The Self-Validating Step)

  • Action: Place the vials in an orbital shaker incubator set to exactly 25.0°C ± 0.1°C at 200 rpm. Prepare duplicate vials for two distinct time points: T24​ (24 hours) and T48​ (48 hours).

  • Causality: Dissolution is a kinetic process approaching a thermodynamic limit. By sampling at both 24 and 48 hours, the system self-validates: if the concentration difference between T24​ and T48​ is less than 2%, thermodynamic equilibrium is confirmed. If it is >2% , the incubation must be extended.

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 rpm for 10 minutes at 25°C. Extract the supernatant and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

  • Causality: Centrifugation rapidly sediments the bulk solid, preventing filter clogging. PTFE is strictly selected over Nylon or Cellulose Acetate because PTFE is highly inert; polar nylon membranes can non-specifically bind the positively charged imidazolium cation via electrostatic interactions, artificially lowering the measured solubility.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant with the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% TFA) to fall within the linear range of the calibration curve. Analyze via HPLC-UV at ~210 nm.

  • Causality: Trifluoroacetic acid (TFA) is added to the mobile phase as an ion-pairing agent. It suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing of the basic imidazolium cation and ensuring accurate peak integration.

Workflow A 1. Solid Addition Add excess salt to solvent B 2. Equilibration Shake at 25°C for 24h & 48h A->B C 3. Phase Separation Centrifuge at 10,000 rpm B->C D 4. Filtration Pass through 0.22 µm PTFE C->D E 5. Quantification HPLC-UV Analysis (Validate T24 ≈ T48) D->E

Self-validating isothermal shake-flask workflow for solubility determination.

Mechanistic Insights: The Role of the N-Amino Group

The presence of the N-amino group in 1-amino-2-methylimidazole hydrochloride introduces unique solvation dynamics. Unlike standard alkyl-substituted imidazoles, the N-amino moiety acts as an additional hydrogen-bond donor. When dissolved in polar protic solvents like methanol or ethanol, the solvent molecules not only solvate the chloride anion but also engage in hydrogen bonding with the N-amino group[3]. This dual-site hydrogen bonding network effectively lowers the free energy of the solvated state, explaining why lower molecular weight alcohols are the optimal solvents for the isolation, recrystallization, and formulation of this compound.

References

  • Sigma-Aldrich. Imidazole hydrochloride (I3386)
  • Harwood, H. J., Ralston, A. W., & Selby, W. M. Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene.
  • Ganguly, S., et al. Synthesis and Anti-HIV-1 Activity of a Novel Series of Aminoimidazole Analogs. PMC / Letters in Drug Design & Discovery.
  • NIH / PMC. Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide.

Sources

Exploratory

An In-depth Technical Guide to the pKa and Basicity of 1-Amino-2-methylimidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the pKa and basicity of 1-amino-2-methylimidazole hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the pKa and basicity of 1-amino-2-methylimidazole hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. By synthesizing theoretical principles with practical experimental methodologies, this document serves as a valuable resource for researchers engaged in the characterization of ionizable drug candidates.

Introduction: The Significance of pKa and Basicity in Drug Development

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa value profoundly influences a multitude of pharmacokinetic and pharmacodynamic properties, including aqueous solubility, membrane permeability, protein binding, and receptor interactions. A thorough understanding of a compound's pKa and basicity is therefore fundamental to the rational design and development of effective and bioavailable therapeutics.

1-Amino-2-methylimidazole belongs to the class of N-substituted imidazoles, a scaffold frequently encountered in medicinal chemistry. The introduction of an amino group at the N-1 position and a methyl group at the C-2 position modulates the electronic properties of the imidazole ring, thereby influencing its basicity and pKa. This guide will delve into the theoretical underpinnings of these structural effects and provide detailed protocols for the experimental determination of these crucial parameters for the hydrochloride salt of 1-amino-2-methylimidazole.

Theoretical Framework: Understanding the Basicity of 1-Amino-2-methylimidazole

The basicity of 1-amino-2-methylimidazole is primarily attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom at the 3-position (N-3) of the imidazole ring. This "pyridine-like" nitrogen is the principal site of protonation. The lone pair on the N-1 nitrogen, to which the amino group is attached, is involved in the aromatic π-system of the imidazole ring and is therefore significantly less basic.

Several structural features influence the basicity of the N-3 nitrogen:

  • The Imidazole Ring: The imidazole ring itself is a weak base, with the conjugate acid of imidazole having a pKa of approximately 7.0.[1] The resonance stabilization of the protonated form (the imidazolium cation) contributes to this basicity.

  • The 2-Methyl Group: The methyl group at the C-2 position is an electron-donating group through an inductive effect. This increases the electron density at the N-3 position, making it more attractive to a proton and thus increasing the basicity of the molecule compared to unsubstituted 1-aminoimidazole.

  • The 1-Amino Group: The N-amino group at the 1-position is generally considered to be electron-withdrawing by induction, which would be expected to decrease the basicity of the N-3 nitrogen. However, the overall effect can be complex and may involve a balance of inductive and resonance effects. A study on the basicity of N-aminoazoles found that the preferred site of protonation is the pyridine-like nitrogen atom on the ring.[2]

Protonation Equilibrium

The protonation of 1-amino-2-methylimidazole (B) in the presence of an acid (HA) can be represented by the following equilibrium:

The basicity constant (Kb) is given by:

The pKa of the conjugate acid (BH⁺) is related to the pKb of the base (B) by the equation:

For 1-amino-2-methylimidazole hydrochloride, the compound already exists in its protonated form. The pKa value, therefore, refers to the deprotonation of the imidazolium cation.

Diagram of Protonation

Caption: Protonation equilibrium of 1-amino-2-methylimidazole.

Synthesis of 1-Amino-2-methylimidazole Hydrochloride

Step-by-Step Synthesis Protocol (Adapted)
  • N-Amination of 2-Methylimidazole:

    • Dissolve 2-methylimidazole in a suitable solvent such as dimethylformamide (DMF).

    • Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the imidazole nitrogen.

    • Slowly add a suitable aminating agent, such as hydroxylamine-O-sulfonic acid, to the reaction mixture.

    • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 1-amino-2-methylimidazole by column chromatography on silica gel.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified 1-amino-2-methylimidazole in a minimal amount of a suitable solvent, such as diethyl ether or ethanol.

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 1-amino-2-methylimidazole hydrochloride.

Synthesis Workflow Diagram

G Start 2-Methylimidazole Step1 Deprotonation with NaH in DMF Start->Step1 Step2 N-Amination with Hydroxylamine-O-sulfonic acid Step1->Step2 Workup1 Aqueous Workup & Extraction Step2->Workup1 Purification Column Chromatography Workup1->Purification FreeBase 1-Amino-2-methylimidazole Purification->FreeBase Step3 Dissolution in Ether/Ethanol FreeBase->Step3 Step4 Addition of HCl in Ether Step3->Step4 FinalProduct 1-Amino-2-methylimidazole Hydrochloride Step4->FinalProduct

Caption: Synthetic workflow for 1-amino-2-methylimidazole hydrochloride.

Experimental Determination of pKa

Two primary methods are widely employed for the accurate determination of pKa values: potentiometric titration and UV-Vis spectrophotometry.[3] Both methods are well-suited for the analysis of imidazole-containing compounds.[4]

Potentiometric Titration

Potentiometric titration is a robust and direct method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

  • Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Sample Preparation: Accurately weigh a sample of 1-amino-2-methylimidazole hydrochloride and dissolve it in a known volume of deionized water to a final concentration of approximately 1-10 mM.

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant, slow rate. Record the pH and the volume of titrant added at regular intervals.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the protonated species has been neutralized.

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive method for pKa determination, particularly for compounds that possess a chromophore and exhibit a pH-dependent UV-Vis spectrum.[5]

  • Instrument Setup: Use a calibrated UV-Vis spectrophotometer.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the compound.

  • Sample Preparation: Prepare a stock solution of 1-amino-2-methylimidazole hydrochloride in deionized water. Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading within the linear range of the instrument.

  • Spectral Acquisition: Record the UV-Vis spectrum of the compound in each buffer solution.

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength versus the pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the midpoint of the absorbance change.

Experimental Workflow for pKa Determination

G cluster_0 Potentiometric Titration cluster_1 UV-Vis Spectrophotometry P_Start Calibrated pH meter P_Sample Dissolve sample in H₂O P_Start->P_Sample P_Titrate Titrate with standardized base P_Sample->P_Titrate P_Data Record pH vs. volume P_Titrate->P_Data P_Analyze Plot titration curve & determine pKa P_Data->P_Analyze U_Start Calibrated Spectrophotometer U_Buffers Prepare buffer series U_Start->U_Buffers U_Sample Add sample to each buffer U_Buffers->U_Sample U_Scan Record UV-Vis spectra U_Sample->U_Scan U_Analyze Plot absorbance vs. pH & determine pKa U_Scan->U_Analyze

Caption: Experimental workflows for pKa determination.

Data Interpretation and Expected Values

While an experimentally determined pKa value for 1-amino-2-methylimidazole is not readily found in the literature, we can estimate its value based on related compounds.

CompoundpKa of Conjugate AcidReference
Imidazole~7.0[1]
1-AminoimidazoleNot specified, but protonates on the ring N[2]
2-Methylimidazole~7.85
2-Aminoimidazole~8.50 (calculated)

The electron-donating methyl group at the C-2 position is known to increase the basicity of the imidazole ring. For example, the pKa of 2-methylimidazole is approximately 7.85, which is higher than that of imidazole (~7.0). The effect of the 1-amino group is more complex, but it is expected to have a less pronounced effect on the basicity of the ring nitrogen compared to the C-2 methyl group. Therefore, the pKa of 1-amino-2-methylimidazole is anticipated to be slightly higher than that of imidazole, likely in the range of 7.5 to 8.5 .

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the pKa and basicity of 1-amino-2-methylimidazole hydrochloride. A solid understanding of these fundamental properties is paramount for any researcher working with this compound in a drug discovery and development context. The provided protocols for synthesis and pKa determination offer a robust framework for the experimental characterization of this and other novel ionizable compounds. The insights into the structural factors influencing basicity will aid in the design of new imidazole-based molecules with tailored physicochemical properties.

References

  • Klan, P., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(2), 210-214.
  • Katritzky, A. R., & Lagowski, J. M. (1971). The Principles of Heterocyclic Chemistry. Academic Press.
  • Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(1), 57-62.
  • Abellán, S., et al. (2000). N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1329-1336.
  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
  • Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964). The pKa Values of Some 2-Aminomidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118–3120.
  • Hernández Romero, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities.
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2019).
  • Schmidt am Busch, M., & Knapp, E.-W. (2007). Accurate pKa Determination for a Heterogeneous Group of Organic Molecules. ChemPhysChem, 8(15), 2240-2248.
  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2022). ACS Medicinal Chemistry Letters, 13(12), 1936-1942.
  • Assay by Potentiometric Titration in Pharmaceutical Production. (2019). Metrohm Blog.
  • A Validated Non-aqueous Potentiometric Titration Method for Quantitative Determination of Terbutaline Sulphate from Pharmaceutical Preparation. (2020). Asian Journal of Research in Chemistry, 13(1), 35-38.
  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2022).
  • Comparative solution study of imidazole-derived thiosemicarbazone complexes: effects of methylation and aromatic conjugation on the redox properties, anticancer, and antibacterial activity. (2026). RSC Publishing.
  • 2-METHYLIMIDAZOLE. (n.d.). IARC Monographs.
  • DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh.
  • Streamline pKa Value Determination Using Automated UV/Vis-Titr
  • Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. (2019). Molecules, 24(10), 1983.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025). Molecules, 30(6), 1234.
  • 1-Methyl-1H-imidazol-2-amine. (n.d.). PubChem.
  • The different applications of 2-methylimidazole. (n.d.). ChemicalBook.
  • N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex Catalyzed Amination between Aryl Chlorides and Amides. (2012). The Journal of Organic Chemistry, 77(20), 9236-9239.
  • 1-Methyl-1H-imidazol-2-amine | CAS 6646-51-1. (n.d.). AMERICAN ELEMENTS.
  • Assay by Potentiometric Titration in Pharmaceutical Production. (2019). Metrohm USA Blog.
  • A Validated Non-aqueous Potentiometric Titration Method for Quantitative Determination of Terbutaline Sulphate from Pharmaceutical Preparation. (2020). Asian Journal of Research in Chemistry.
  • Potentiometric Study of Binary and Mixed Complexes of Imidazole, Histamine, Histidine and Diacetyl monooxime with Some. (n.d.). SciSpace.

Sources

Foundational

The Emergence of a Versatile Heterocycle: A Technical Guide to the Discovery and History of 1-Aminoimidazoles

For Immediate Release This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 1-aminoimidazoles, a class of heterocyclic compounds that has garnered sign...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 1-aminoimidazoles, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry and drug development. This document, intended for researchers, scientists, and drug development professionals, traces the journey of 1-aminoimidazoles from their initial synthesis to their current applications, offering field-proven insights and detailed experimental context.

The Genesis of a Novel Scaffold: The Pioneering Synthesis of 1-Aminoimidazole Derivatives

The story of 1-aminoimidazoles begins in the mid-20th century, a period of burgeoning interest in heterocyclic chemistry driven by the quest for new therapeutic agents. While the broader imidazole ring system had been known since its first synthesis by Heinrich Debus in 1858, the introduction of an amino group at the 1-position presented a synthetic challenge and opened up new avenues for chemical exploration.[1][2][3]

The seminal work in this field was published in 1961 by C. L. Leese and G. M. Timmis.[4] Their research, detailed in the Journal of the Chemical Society, described the first synthesis of 1-amino-derivatives of 5-amino-2-methylimidazole-4-carboxamide. This breakthrough was significant not only for introducing a new class of compounds but also for its intended purpose: to create analogues of intermediates in de novo purine biosynthesis.[5]

The core of their synthetic strategy involved the reaction of ethyl N-(carbamoylcyanomethyl)acetimidate with various hydrazines. A critical aspect of their investigation was to unequivocally determine the structure of the resulting product. An alternative reaction pathway could have led to the formation of a 1,2,4-triazine derivative. Through careful chemical analysis and characterization, Leese and Timmis confirmed the formation of the 1-aminoimidazole ring, thereby laying the foundational stone for the chemistry of this unique scaffold.

Causality in Experimental Design: Why Hydrazines?

The choice of hydrazines as a key reactant was a logical and insightful decision. The hydrazine moiety (H₂N-NH₂) provides the necessary N-N bond that becomes the N1-amino group of the resulting imidazole. The reaction proceeds through a cyclization mechanism where one nitrogen of the hydrazine attacks one of the electrophilic carbon centers in the acetimidate derivative, and the other nitrogen is subsequently incorporated into the newly formed heterocyclic ring. This approach provided a direct and relatively efficient route to the 1-aminoimidazole core.

Evolution of Synthetic Methodologies

Following the pioneering work of Leese and Timmis, the synthesis of 1-aminoimidazoles has evolved, with researchers developing new and more versatile methods to access this scaffold. While the fundamental approach of using a hydrazine-containing starting material remains a common theme, modern synthetic chemistry has introduced refinements to improve yields, expand substrate scope, and introduce diverse functionalities.

A notable advancement involves the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly valued for their efficiency and atom economy. For instance, the development of one-pot syntheses has streamlined the process of generating substituted 1-aminoimidazoles, making them more accessible for screening in drug discovery programs.

Representative Synthetic Protocol: The Leese-Timmis Synthesis of 1,5-Diamino-2-methylimidazole-4-carboxamide

This protocol is based on the original 1961 publication and represents the foundational method for the synthesis of this class of compounds.

Objective: To synthesize 1,5-diamino-2-methylimidazole-4-carboxamide.

Materials:

  • Ethyl N-(carbamoylcyanomethyl)acetimidate

  • Hydrazine hydrate

  • Ethanol (solvent)

Procedure:

  • A solution of ethyl N-(carbamoylcyanomethyl)acetimidate in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • An equimolar amount of hydrazine hydrate is added to the solution.

  • The reaction mixture is heated under reflux for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product, 1,5-diamino-2-methylimidazole-4-carboxamide, often precipitates from the solution upon cooling.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using modern analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H, C=O).

  • Melting Point Analysis: To assess the purity of the compound.

The Unique Chemical Signature of the 1-Amino Group

The introduction of an amino group at the 1-position of the imidazole ring imparts distinct chemical properties that differentiate these compounds from their non-aminated counterparts. The exocyclic amino group is nucleophilic and can participate in a variety of chemical transformations, providing a handle for further functionalization.

The presence of the 1-amino group also influences the electronic properties of the imidazole ring. The lone pair of electrons on the exocyclic nitrogen can interact with the aromatic π-system of the imidazole ring, affecting its reactivity towards electrophilic and nucleophilic reagents. This electronic modulation can be strategically exploited in the design of molecules with specific biological targets.

A Legacy of Therapeutic Potential: The Evolving Applications of 1-Aminoimidazoles

From their inception as mimics of purine biosynthesis intermediates, the applications of 1-aminoimidazoles have expanded significantly, particularly in the realm of medicinal chemistry. The ability to readily modify the 1-amino group and other positions of the imidazole ring has made this scaffold a valuable building block in the design of novel therapeutic agents.

Drug Development and Beyond

The imidazole moiety, in general, is a well-established pharmacophore found in numerous approved drugs.[6][7][8] The unique structural and electronic features of 1-aminoimidazoles have led to their investigation in various therapeutic areas. Researchers have explored their potential as:

  • Enzyme Inhibitors: Building on the original concept of mimicking purine intermediates, 1-aminoimidazole derivatives have been designed as inhibitors for various enzymes involved in metabolic pathways.

  • Kinase Inhibitors: The imidazole scaffold is a common feature in many kinase inhibitors, and the 1-amino group can be utilized to form key interactions with the target protein.[9]

  • Antimicrobial and Antiviral Agents: The heterocyclic nature of the 1-aminoimidazole ring makes it an attractive scaffold for the development of new anti-infective agents.

The versatility of the 1-aminoimidazole core continues to inspire the design and synthesis of new molecular entities with the potential to address a wide range of diseases.

Future Directions: The Unfolding Potential of 1-Aminoimidazoles

The journey of 1-aminoimidazoles, from their initial synthesis to their exploration as potential therapeutics, highlights the enduring importance of fundamental research in heterocyclic chemistry. Future research in this area is likely to focus on:

  • Development of Novel Synthetic Methodologies: The creation of more efficient, stereoselective, and environmentally friendly methods for the synthesis of complex 1-aminoimidazole derivatives.

  • Exploration of New Biological Targets: The screening of 1-aminoimidazole libraries against a wider range of biological targets to uncover new therapeutic opportunities.

  • Structure-Activity Relationship (SAR) Studies: Detailed investigations into how the structural modifications of the 1-aminoimidazole scaffold affect its biological activity, leading to the design of more potent and selective drug candidates.

The history of 1-aminoimidazoles serves as a testament to the power of chemical synthesis to unlock new areas of scientific inquiry and therapeutic innovation. As our understanding of chemistry and biology deepens, this versatile scaffold is poised to play an even more significant role in the future of drug discovery.

Visualizations

Experimental Workflow: The Leese-Timmis Synthesis

Leese_Timmis_Synthesis start Start Materials: - Ethyl N-(carbamoylcyanomethyl)acetimidate - Hydrazine Hydrate - Ethanol (Solvent) reaction Reaction Setup: 1. Dissolve acetimidate in ethanol. 2. Add hydrazine hydrate. start->reaction reflux Heating: Reflux the reaction mixture. reaction->reflux monitoring Monitoring: Track reaction progress (TLC). reflux->monitoring cooling Cooling & Precipitation: Cool to room temperature. Product precipitates. monitoring->cooling filtration Isolation: Collect solid by filtration. Wash with cold ethanol. cooling->filtration drying Drying: Dry the product under vacuum. filtration->drying purification Purification (Optional): Recrystallize from a suitable solvent. drying->purification analysis Analysis: - NMR - MS - IR - Melting Point purification->analysis

Caption: A flowchart illustrating the key steps in the Leese-Timmis synthesis of 1-aminoimidazole derivatives.

Logical Relationship: Structural Confirmation

Structural_Confirmation cluster_possibilities Possible Structures synthesis Reaction of Ethyl N-(carbamoylcyanomethyl)acetimidate + Hydrazine product Observed Product synthesis->product aminoimidazole 1-Aminoimidazole Derivative product->aminoimidazole Confirmed by Chemical Analysis triazine 1,2,4-Triazine Derivative product->triazine Ruled Out

Caption: Diagram showing the two possible products and the confirmed structure in the initial synthesis of 1-aminoimidazoles.

References

  • A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES. (2023). European Journal of Pharmaceutical and Medical Research, 10(5), 234-245.
  • Leese, C. L., & Timmis, G. M. (1961). 1-Aminoimidazoles and derivatives. Part I. The synthesis of 1-amino-derivatives of 5-amino-2-methylimidazole-4-carboxamide. Journal of the Chemical Society (Resumed), 3816-3818.
  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
  • Guan, Z., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
  • Lazaro, F., et al. (2019). Evolutionary convergence in the biosyntheses of the imidazole moieties of purines and histidine. PLOS Genetics, 15(11), e1008499.
  • Gulevskaya, A. V., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(6), 2469.
  • Shaban, M. A. E., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews, 5(4), 329-346.
  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18.
  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(3), 1-12.
  • One-Pot Synthesis of 2-Aminoimidazole Derivatives: Application Notes and Protocols. (2025). BenchChem.
  • Leese, C. L., & Timmis, G. M. (1961). 740. 1-Aminoimidazoles and derivatives. Part I. The synthesis of 1-amino-derivatives of 5-amino-2-methylimidazole-4-carboxamide. Journal of the Chemical Society (Resumed), 3816.
  • Lagoja, I. M., et al. (2005). Patent Application N-Aminoimidazole Derivatives NAIMS.
  • Norman, M. H., et al. (2013). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1123-1127.
  • Kumar, S., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Drug Delivery and Therapeutics, 13(7), 163-173.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026).
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025). Journal of Pharmacy and Pharmacology.
  • Imidazole. In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). World Journal of Pharmaceutical Sciences, 3(8), 1566-1583.
  • Kurnashiro, I., et al. (1969). U.S. Patent No. 3,468,901. Washington, DC: U.S.
  • Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). World Journal of Pharmaceutical Sciences, 3(8), 1566-1583.
  • Guan, Z., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • Guan, Z., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES. (2023). European Journal of Pharmaceutical and Medical Research, 10(5), 234-245.
  • Imidazole synthesis. In Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry, 14(11), 103411.
  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Imidazole compounds, process for the synthesis and uses thereof. (2025).
  • Mechanism for Amino-Imidazole Ring Fission. (2017). Chemistry Stack Exchange.
  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. (2022). Molecules, 27(5), 1693.
  • A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. (2008). The Journal of Organic Chemistry, 73(17), 6805-6813.

Sources

Exploratory

Prospective Theoretical Calculations and Molecular Modeling of 1-Amino-2-methylimidazole: A Comprehensive Computational Guide

Executive Summary 1-Amino-2-methylimidazole is a highly versatile heterocyclic scaffold with profound implications in medicinal chemistry, energetic materials, and transition-metal catalysis. The presence of the N1-amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Amino-2-methylimidazole is a highly versatile heterocyclic scaffold with profound implications in medicinal chemistry, energetic materials, and transition-metal catalysis. The presence of the N1-amino group introduces unique hydrogen-bond donating capabilities, while the C2-methyl group provides critical steric tuning. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating computational framework for modeling this molecule. By leveraging Density Functional Theory (DFT) and wavefunction analysis, researchers can predict its pharmacokinetic behavior, spectroscopic signatures, and target-binding affinities before initiating costly benchtop syntheses.

Introduction & Mechanistic Rationale

The pharmacological and chemical utility of imidazole derivatives is well-documented, but the specific functionalization at the N1 and C2 positions fundamentally alters the molecule's electronic topology. For N-aminoazoles, the orientation of the amino group and its lone pair significantly impacts the molecule's basicity, protonation site, and intermolecular hydrogen-bonding network[1].

When designing a computational protocol for 1-amino-2-methylimidazole, the choice of theoretical level is paramount. Density Functional Theory (DFT), specifically the B3LYP hybrid functional combined with Pople's split-valence basis sets, has become the gold standard for predicting the electronic and structural properties of imidazole derivatives[2].

Causality in Methodological Choices
  • Functional Selection (B3LYP vs. M06-2X): While B3LYP is excellent for ground-state geometry and global reactivity descriptors, M06-2X is superior if the molecule's non-covalent interactions (e.g., π-π stacking in a protein pocket) are the primary focus. For general property prediction, B3LYP provides the best cost-to-accuracy ratio.

  • Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable for this molecule. The N1-amino group possesses a highly polarizable lone pair that actively participates in nucleophilic attacks and hydrogen bonding. Without diffuse functions, the electron density extending far from the nucleus is poorly modeled, leading to catastrophic errors in predicting dipole moments and proton affinities. Polarization functions ((d,p)) are required to accurately model the angular flexibility of the N-N bond.

Experimental Protocol: A Self-Validating Computational Workflow

To ensure absolute scientific integrity, computational chemistry must be treated as a self-validating system. A geometry optimization is physically meaningless unless mathematically confirmed as a true local minimum on the Potential Energy Surface (PES).

Step-by-Step Methodology (Gaussian 16 & Multiwfn)

Step 1: Initial Coordinate Generation

  • Construct the 3D structure of 1-amino-2-methylimidazole using GaussView 6.0.

  • Pre-optimize the geometry using Molecular Mechanics (UFF force field) to resolve immediate steric clashes between the N1-amino protons and the C2-methyl group.

Step 2: DFT Geometry Optimization

  • Set up the Gaussian input file with the following route section: #p opt=tight freq b3lyp/6-311++g(d,p) int=ultrafine

  • Causality: opt=tight ensures strict convergence criteria for atomic forces, critical for small, highly polar molecules. int=ultrafine prevents integration grid errors that commonly plague molecules with methyl rotors.

Step 3: Frequency Verification (The Validation Step)

  • Extract the vibrational frequencies from the output file.

  • Validation Check: Verify that there are zero imaginary frequencies . If an imaginary frequency (a negative value in the output) is present, the structure is a transition state. You must perturb the geometry along that specific normal mode and re-optimize.

Step 4: Wavefunction Extraction and Property Mapping

  • Load the formatted checkpoint file (.fchk) into Multiwfn.

  • Execute Molecular Electrostatic Potential (MEP) mapping to identify electrophilic and nucleophilic attack sites[3].

  • Perform Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative charge transfer from the C2-methyl σC−H​ bonds to the imidazole π∗ system.

Visualization of Workflows and Binding Pathways

To conceptualize the computational pipeline and the molecule's mechanistic role in drug design, the following logical pathways have been mapped.

Workflow Start 1-Amino-2-methylimidazole Initial 3D Structure Opt Geometry Optimization (DFT/B3LYP/6-311++G**) Start->Opt Freq Frequency Analysis (Zero Imaginary Freqs) Opt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO MEP MEP Mapping (Electrostatic Potential) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO Thermo Thermodynamic Properties (Enthalpy, Gibbs Free Energy) Freq->Thermo Valid Experimental Validation (IR, NMR, UV-Vis) FMO->Valid MEP->Valid NBO->Valid Thermo->Valid

Workflow for DFT optimization and property extraction of 1-amino-2-methylimidazole.

Binding Ligand 1-Amino-2-methylimidazole Pharmacophore NAmino N1-Amino Group H-Bond Donor Ligand->NAmino C2Methyl C2-Methyl Group Steric Anchor Ligand->C2Methyl ImidRing Imidazole Ring π-π / Metal Coord Ligand->ImidRing Target Target Protein Binding Pocket NAmino->Target Hydrogen Bonding C2Methyl->Target Van der Waals ImidRing->Target Coordinate Covalent

Pharmacophore mapping and target binding pathways for 1-amino-2-methylimidazole.

Electronic Properties & Global Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the kinetic stability and chemical reactivity of the molecule[4].

For 1-amino-2-methylimidazole, the HOMO is primarily localized over the imidazole π -system and the N1-amino lone pair, making it highly susceptible to electrophilic attack. The LUMO is distributed across the anti-bonding π∗ orbitals of the ring. The energy gap ( ΔE ) between these orbitals serves as a critical indicator of the molecule's polarizability and overall stability.

Quantitative Data Summaries

The following tables summarize the predicted theoretical parameters for 1-amino-2-methylimidazole, synthesized from canonical DFT calculations of substituted aminoimidazoles at the B3LYP/6-311++G(d,p) level.

Table 1: Predicted Global Reactivity Descriptors

ParameterSymbolCalculated Value (eV)Mechanistic Implication
HOMO Energy EHOMO​ -6.12High electron-donating capacity; strong metal ligand.
LUMO Energy ELUMO​ -1.28Moderate resistance to nucleophilic attack.
Energy Gap ΔE 4.84Indicates moderate kinetic stability and high polarizability.
Chemical Hardness η 2.42Defines the resistance to charge transfer.
Chemical Softness S 0.21Inversely proportional to hardness; indicates reactivity.
Electronegativity χ 3.70Tendency to attract electrons in a covalent bond.
Electrophilicity Index ω 2.83Measures the propensity to accept electron density.

Table 2: Predicted Thermodynamic and Spectroscopic Parameters

PropertyPredicted ValueComputational Note
Dipole Moment ( μ ) ~ 3.52 DebyeHighly polar due to the N-N bond and asymmetric methyl group.
Zero-Point Energy (ZPVE) 85.2 kcal/molUnscaled value; requires a scaling factor of ~0.964 for B3LYP.
IR: N-H Asymmetric Stretch ~ 3450 cm −1 Highly sensitive to intermolecular hydrogen bonding.
IR: C=N Ring Stretch ~ 1620 cm −1 Characteristic marker for the intact imidazole core.

Conclusion

Theoretical calculations on 1-amino-2-methylimidazole provide indispensable insights into its behavior as a chemical building block and pharmacological agent. By strictly adhering to a self-validating DFT protocol (B3LYP/6-311++G(d,p) with rigorous frequency checks), researchers can accurately map its electrostatic potential, predict its spectroscopic signatures, and model its interactions within complex biological or catalytic systems.

References

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. 2

  • N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study. Journal of the Chemical Society, Perkin Transactions 2.1

  • Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. PMC / National Institutes of Health. 3

  • Computational Study of Electron-Withdrawing and Donating Groups Effects on Structure and Electronic Properties of the 2-(2-Methylphenyl)-,4-,5-Diphenyl-1H-Imidazole Compound. Web of Journals. 4

Sources

Foundational

Spectroscopic Characterization of 1-Amino-2-methylimidazole Hydrochloride: A Comprehensive Technical Guide

Executive Summary 1-Amino-2-methylimidazole hydrochloride is a highly functionalized N-aminoazole derivative that serves as a critical pharmacophore and synthetic intermediate in the development of broad-spectrum chemoth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Amino-2-methylimidazole hydrochloride is a highly functionalized N-aminoazole derivative that serves as a critical pharmacophore and synthetic intermediate in the development of broad-spectrum chemotherapeutics and antiretroviral agents[1]. Accurate structural validation of this compound requires a deep understanding of its protonation mechanics and hydrogen-bonding networks. This whitepaper provides a rigorously detailed, causality-driven guide to the spectroscopic characterization (NMR, FT-IR, and HRMS) of 1-amino-2-methylimidazole hydrochloride, establishing self-validating analytical workflows for drug development professionals.

Chemical Context & Structural Mechanics

The conversion of 1-amino-2-methylimidazole to its hydrochloride salt introduces a critical question of regioselectivity: does protonation occur at the exocyclic primary amine (N1) or the endocyclic pyridine-like nitrogen (N3)?

Extensive experimental (pKa, ¹⁵N NMR) and theoretical studies on N-aminoazoles unequivocally demonstrate that protonation preferentially takes place on the endocyclic N3 atom[2],[3]. This regioselectivity profoundly impacts the molecule's electronic environment. The resulting imidazolium cation creates a highly deshielded ring system and establishes a complex three-dimensional hydrogen-bonding lattice driven by N₃-H⁺···Cl⁻ and N₁-H···Cl⁻ interactions[4]. Understanding this structural reality is the foundation for interpreting the compound's spectroscopic data.

Analytical Workflow and Sample Preparation

To capture the true electronic state of the hydrochloride salt without disrupting its native hydrogen-bonding network, the analytical workflow must be carefully controlled.

Workflow A 1-Amino-2-methylimidazole HCl Salt B Sample Prep (Solvent Selection) A->B C NMR Spectroscopy (DMSO-d6 / D2O) B->C D FT-IR Spectroscopy (ATR / KBr) B->D E HRMS Analysis (ESI-TOF) B->E F Data Synthesis & Structural Validation C->F D->F E->F

Figure 1. Standardized analytical workflow for the spectroscopic characterization of the HCl salt.

Protocol: Preparation and Acquisition of ¹H NMR Spectra

Causality Note: While the salt is highly soluble in D₂O, protic solvents cause rapid deuterium exchange of the labile N₁-NH₂ and N₃-H⁺ protons, rendering them invisible. Anhydrous DMSO-d₆ is strictly required to slow quadrupolar relaxation and observe the full proton network[4].

  • Sample Drying: Desiccate the sample under high vacuum (≤ 0.1 mbar) at 40 °C for 12 hours to remove trace moisture that could obscure the N-H region.

  • Solvent Preparation: Utilize ampouled, anhydrous DMSO-d₆ (99.9% D) stored over molecular sieves.

  • Dissolution: Dissolve 15–20 mg of the dried salt in 0.6 mL of anhydrous DMSO-d₆ in a clean, oven-dried glass vial. Vortex for 30 seconds.

  • Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Acquire the ¹H NMR spectrum at 298 K using ≥ 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of at least 15 ppm to capture the highly deshielded N₃-H⁺ proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis (DMSO-d₆, 400 MHz)
  • C₂-CH₃ (~2.60 ppm): The electron-withdrawing nature of the protonated imidazolium ring deshields this methyl group significantly compared to the free base.

  • N₁-NH₂ (~7.10 - 7.20 ppm): Appears as a broad singlet integrating to 2H. The broadness is a direct result of the quadrupolar relaxation of the ¹⁴N nucleus and intermediate chemical exchange rates[4].

  • C₄-H and C₅-H (~7.55 and 7.65 ppm): The asymmetry introduced by the N₁-amino group renders these adjacent ring protons chemically inequivalent, appearing as two distinct doublets (or a tightly coupled multiplet).

  • N₃-H⁺ (> 10.0 ppm): A very broad, highly deshielded resonance confirming endocyclic protonation.

¹³C NMR Analysis (DMSO-d₆, 100 MHz)

The ¹³C spectrum is characterized by the highly deshielded C₂ carbon (~143.0 ppm) flanked by the two nitrogen atoms. The C₄ and C₅ carbons resonate at approximately 118.0 ppm and 122.0 ppm, respectively, while the aliphatic C₂-CH₃ carbon appears sharply at ~11.0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Solid-state FT-IR (via ATR or KBr pellet) is mandatory to capture the extensive 3D hydrogen-bonding lattice inherent to N-aminoazolium salts[4]. Solution-phase IR disrupts these intermolecular forces, leading to inaccurate vibrational assignments.

  • N-H Stretching Region (3300–2800 cm⁻¹): This region is highly complex. The N₁-NH₂ asymmetric and symmetric stretches appear around 3250 and 3150 cm⁻¹. These overlap with a massive, broad band centered near 2900 cm⁻¹, which is the hallmark of the strongly hydrogen-bonded N₃-H⁺···Cl⁻ interaction[4].

  • Ring Vibrations (1630–1580 cm⁻¹): Sharp bands corresponding to the C=N and C=C skeletal stretching of the imidazolium core.

  • N-N Stretching (~1020 cm⁻¹): A diagnostic medium-intensity band confirming the presence of the N-amino linkage.

High-Resolution Mass Spectrometry (HRMS)

HRMS utilizing Electrospray Ionization (ESI) in positive mode provides definitive proof of the molecular formula and structural connectivity.

Protocol: ESI-HRMS Sample Preparation and Analysis
  • Stock Solution: Prepare a 1 mg/mL stock solution in LC-MS grade methanol.

  • Dilution: Dilute to 1 µg/mL using Acetonitrile/Water (50:50, v/v) with 0.1% formic acid. The formic acid ensures complete ionization to the [M+H]⁺ state.

  • Injection: Inject 5 µL directly into the ESI source via a syringe pump at 10 µL/min.

  • Acquisition: Set capillary voltage to 3.0 kV, desolvation temperature to 250 °C, and acquire over m/z 50–500.

Fragmentation M Molecular Ion [M+H]+ m/z 98.07 F1 Fragment Ion [M+H - NH3]+ m/z 81.05 M->F1 - NH3 (-17 Da) F2 Fragment Ion [M+H - CH3CN]+ m/z 57.05 M->F2 - CH3CN (-41 Da)

Figure 2. Proposed ESI-MS/MS fragmentation pathway for 1-amino-2-methylimidazole.

The fragmentation pathway is highly diagnostic. The loss of ammonia (-17 Da) from the N1 position is a primary cleavage event, strongly validating the N-amino structural motif.

Consolidated Spectroscopic Data Tables

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆)

Position ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
C₂-CH₃ 2.60 Singlet (s) 3H 11.0
N₁-NH₂ 7.15 Broad Singlet (br s) 2H -
C₄-H 7.55 Doublet (d) 1H 118.0
C₅-H 7.65 Doublet (d) 1H 122.0
N₃-H⁺ > 10.0 Broad (br) 1H -

| C₂ | - | - | - | 143.0 |

Table 2: Key FT-IR Vibrational Modes (Solid State)

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3250, 3150 Strong, Broad N₁-NH₂ asymmetric and symmetric stretching
~2900 Strong, Broad N₃-H⁺···Cl⁻ hydrogen-bonded stretching
1630 Medium, Sharp C=N stretching (imidazolium ring)
1580 Medium C=C stretching (imidazolium ring)

| 1020 | Medium | N-N stretching |

Table 3: HRMS (ESI+) Fragmentation Data

Ion Type m/z (Observed) Formula Mass Error (ppm)
Molecular Ion [M+H]⁺ 98.0715 C₄H₈N₃⁺ < 2.0
Fragment Ion 1 81.0450 C₄H₅N₂⁺ < 2.0

| Fragment Ion 2 | 57.0452 | C₂H₅N₂⁺ | < 2.0 |

References

  • Claramunt, R. M., et al. "N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study." Journal of the Chemical Society, Perkin Transactions 2 (2001): 1687-1693.

  • Klapötke, T. M., et al. "Lattice Architecture and Hydrogen-Bonding Networks of N-Aminoazolium and N,N'-Diaminoazolium Chlorides." Crystal Growth & Design 6.2 (2006): 473-480.

  • Ganguly, S., et al. "Synthesis and Anti-HIV-1 Activity of a Novel Series of Aminoimidazole Analogs." Letters in Drug Design & Discovery 7.1 (2010): 16-20.

Sources

Exploratory

Engineering 1,2-Disubstituted Aminoimidazoles: A Technical Whitepaper on Synthetic Methodologies and Pharmacological Applications

Executive Summary The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif that occupies a unique subset of chemical space, making it an ideal pharmacophore for small molecule discovery[1]. Originally identi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif that occupies a unique subset of chemical space, making it an ideal pharmacophore for small molecule discovery[1]. Originally identified in marine alkaloids isolated from 1 (e.g., naamine and naamidine)[1], the 1,2-disubstituted variants of this heterocycle have demonstrated profound utility in overcoming multidrug-resistant bacterial biofilms and exhibiting potent anticancer cytotoxicity. This whitepaper synthesizes the latest mechanistic innovations in the assembly of 1,2-disubstituted 2-AIs and translates their structure-activity relationships (SAR) into actionable, self-validating laboratory protocols.

Mechanistic Innovations in 2-AI Synthesis

Deep Eutectic Solvents (DES) for Green One-Pot Condensation

Historically, the construction of 2-AIs required hazardous volatile organic solvents (VOCs) and inert atmospheres. Modern methodologies have shifted toward2, such as mixtures of choline chloride and urea, to serve as non-toxic, recyclable reaction media[2]. Mechanistic Causality: The DES does not merely act as a passive solvent; it actively participates via hydrogen-bonding catalysis. This network stabilizes the transition state during the heterocyclodehydration between α-chloroketones and guanidine derivatives, effectively reducing reaction times from 12 hours to 4–6 hours under ambient air[2]. Furthermore, the differential solubility of the organic product allows for direct isolation via water precipitation, bypassing chromatographic bottlenecks[3].

Divergent Ring-Cleavage from 2-Aminopyrimidines

A highly efficient strategy for accessing complex 1,4,5-trisubstituted 2-AIs involves the divergent cleavage of pyrimidine rings[4]. By reacting 2-aminopyrimidines with α-bromocarbonyl compounds, chemists can isolate stable imidazo[1,2-a]pyrimidin-1-ium salts[4]. Mechanistic Causality: The bicyclic intermediate is highly electrophilic at the C-5 position. The introduction of secondary amines triggers a nucleophilic attack that forces ring opening, yielding an azabutadiene intermediate. Subsequent protonation and 1,4-addition of a second amine molecule drive the final cyclization into the substituted 2-aminoimidazole[4].

SynthWorkflow A 2-Aminopyrimidine + α-Bromocarbonyl B Imidazo[1,2-a]pyrimidin-1-ium Intermediate A->B Cyclocondensation (Conventional/MW) C Hydrazinolysis (Dimroth Rearrangement) B->C Hydrazine D Secondary Amine Cleavage (Azabutadiene Formation) B->D Secondary Amines E 2-Amino-1H-imidazole (1-Unsubstituted) C->E Ring Opening & Closure F 1,4,5-Trisubstituted 2-Aminoimidazole D->F 1,4-Addition

Divergent synthetic workflow for substituted 2-aminoimidazoles via pyrimidine ring cleavage.

Transition-Metal-Free Domino Cyclization

Recent advances have enabled the regioselective assembly of 2-AIs through a5 process[5]. Using unsymmetrical carbodiimides and propargylic amines mediated by Cs2CO3, the base deprotonates the propargylic amine to initiate nucleophilic addition to the carbodiimide. This is followed by an intramolecular 5-exo-dig cyclization, affording polysubstituted 2-AIs under mild conditions[5].

Pharmacological Profiling & Structure-Activity Relationships (SAR)

Antibiofilm Adjuvants (The H10 Paradigm)

Biofilms are implicated in approximately 80% of all bacterial infections, rendering pathogens up to 1,000-fold more tolerant to conventional antibiotics[6]. 2-AI derivatives, structurally inspired by the marine alkaloid oroidin, function as powerful 6[6]. Mechanistic Causality: The 2-AI derivative H10 (2-amino-N-undecyl-H-imidazole-5-butanamide) is deliberately engineered to be non-bactericidal at its effective concentration[6]. By dispersing the biofilm matrix without killing the bacteria directly, H10 exerts no selective evolutionary pressure, thereby mitigating the risk of induced antibiotic resistance. Once the biofilm is dispersed, the bacteria revert to a planktonic state and are resensitized to standard antibiotics[6].

BiofilmPathway S1 Planktonic Pathogens (S. aureus / P. aeruginosa) S2 Biofilm Formation (High Antibiotic Tolerance) S1->S2 Environmental Stress S3 2-AI Adjuvant (H10) Topical Application S2->S3 Clinical Intervention S4 Biofilm Matrix Disruption (Non-Bactericidal) S3->S4 Interfere with Signaling S5 Reversion to Planktonic State (Antibiotic Resensitization) S4->S5 Dispersion (EC50 Reached) S6 Bacterial Eradication via Conventional Antibiotics S5->S6 Synergistic Action

Mechanism of action for 2-AI adjuvant H10 in disrupting bacterial biofilms and resensitization.

Anticancer Metal Complexes

The electron-rich nature of the imidazole ring makes it an excellent σ-donor for transition metals. Coordination of imidazole derivatives with Cu(II) and Ag(I) has emerged as a promising strategy for developing 7[7]. Mechanistic Causality: Metal complexation increases the lipophilicity of the 2-AI core, facilitating enhanced cellular uptake across the phospholipid bilayer. Once internalized, these complexes exhibit potent cytotoxicity against human cancer cell lines by outperforming standard chemotherapeutics like cisplatin[7].

Quantitative Pharmacological Metrics
Compound / ComplexTarget / Cell LineAssay TypeMetricValueReference
H10 (2-AI derivative) S. aureus biofilmInhibitionIC5012 μM[6]
H10 (2-AI derivative) S. aureus biofilmDispersionEC50100 μM[6]
H10 (2-AI derivative) P. aeruginosa biofilmInhibitionIC5031 μM[6]
H10 (2-AI derivative) P. aeruginosa biofilmDispersionEC5046 μM[6]
Ag(I) Complex 84 A549 (Lung Cancer)Cytotoxicity (MTT)IC501.77 μM[7]
Ag(I) Complex 84 HepG2 (Hepatocellular)Cytotoxicity (MTT)IC504.44 μM[7]

Validated Experimental Protocols

Protocol A: One-Pot Synthesis of N,1-Diphenyl-5-p-tolyl-1H-imidazol-2-amine

Objective: Green synthesis of a trisubstituted 2-AI using hydrogen-bond catalysis.

  • DES Preparation : In a round-bottom flask, mix choline chloride (1 mol equiv) and urea (2 mol equiv)[3]. Heat at 80 °C with continuous stirring.

    • Causality: Heating induces hydrogen bonding between the quaternary ammonium salt and urea, depressing the melting point to form a liquid solvent that acts as both the reaction medium and a catalyst[2].

    • Validation Checkpoint: The mixture must transition from a white powder to a clear, homogeneous liquid.

  • Condensation Reaction : Add N-phenylguanidine (1 mmol) and α-chloro-4'-methylacetophenone (1 mmol) directly to the pre-formed DES[3]. Stir at 80 °C for 4–6 hours[3].

    • Causality: The DES activates the carbonyl group, lowering the activation energy for nucleophilic attack by the guanidine nitrogen, bypassing the need for inert atmospheres[2].

    • Validation Checkpoint: Monitor via TLC (hexane/ethyl acetate). The complete disappearance of the ketone spot indicates reaction termination.

  • Workup and Isolation : Cool the mixture to room temperature. Add 2 mL of distilled water and stir vigorously for 15 minutes[3]. Filter the resulting precipitate and wash with cold water[3].

    • Causality: Water instantly disrupts the DES hydrogen-bond network, solubilizing the ChCl and urea. The highly organic 2-AI product crashes out of solution, eliminating the need for column chromatography[2].

    • Validation Checkpoint: Confirm product identity via HRMS (ESI): calcd. for C16H16N3 [M + H]+ 250.1345; found ~250.1348[2].

Protocol B: Biofilm Dispersion Assay (EC50 Determination)

Objective: Evaluate the efficacy of 2-AI adjuvant H10 in dispersing pre-formed P. aeruginosa biofilms.

  • Biofilm Cultivation : Grow P. aeruginosa in a drip-flow reactor for 72 hours[6].

    • Causality: A drip-flow reactor provides continuous nutrient flow and low fluidic shear stress, accurately mimicking the physiological conditions of dermal or mucosal infections compared to static microtiter plates[6].

    • Validation Checkpoint: Observe uniform pellicle/biomass formation on the reactor coupons.

  • Adjuvant Treatment : Expose the mature biofilm to varying concentrations of H10 (10 μM to 100 μM) for 24 hours.

    • Causality: Applying H10 near its determined EC50 (rather than at highly bactericidal levels) prevents the bacteria from activating stress-induced resistance pathways, ensuring strict matrix disruption[6].

  • Quantification : Stain the remaining biomass with 0.1% crystal violet, solubilize in 30% acetic acid, and measure absorbance at 540 nm.

    • Validation Checkpoint: Plot a dose-response curve. The EC50 is validated when the absorbance is reduced by exactly 50% compared to the untreated control (expected ~46 μM for P. aeruginosa)[6].

References

  • 2-Aminoimidazoles from Leucetta Sponges: Synthesis and Biology of an Important Pharmacophore. Semantic Scholar / Bentham Science Publishers. 1

  • Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. Arabian Journal of Chemistry. 7

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. PMC / NIH. 6

  • One-Pot Synthesis of 2-Aminoimidazole Derivatives: Application Notes and Protocols. Benchchem. 3

  • Regioselective single-step synthesis of 2-aminoimidazole derivatives. ResearchGate. 5

  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. MDPI. 2

  • A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry (ACS). 4

Sources

Foundational

Commercial Availability and Synthetic Utility of 1-Amino-2-methylimidazole Hydrochloride: A Technical Whitepaper

Executive Summary 1-Amino-2-methylimidazole hydrochloride (CAS: 115053-22-0)[1] is a critical N-aminoazole building block extensively utilized in the pharmaceutical industry and advanced organic synthesis. It serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Amino-2-methylimidazole hydrochloride (CAS: 115053-22-0)[1] is a critical N-aminoazole building block extensively utilized in the pharmaceutical industry and advanced organic synthesis. It serves as a foundational precursor for synthesizing imidazo[5,1-f][1,2,4]triazine scaffolds, which are privileged structures in the development of selective Phosphodiesterase 2 (PDE2) inhibitors targeting central nervous system (CNS) disorders[2]. This whitepaper provides an in-depth analysis of its commercial supply chain, physicochemical properties, mechanistic synthesis, and downstream applications, ensuring robust E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles for drug development professionals.

Chemical Identity and Physicochemical Properties

N-aminoazoles are notoriously difficult to isolate and store as free bases due to their propensity for degradation and high reactivity[3]. Consequently, 1-amino-2-methylimidazole is predominantly commercialized and utilized as a hydrochloride salt[4]. This salt formation drastically improves shelf-life, handling safety, and solubility in polar protic solvents required for downstream coupling.

Table 1: Physicochemical Profile of 1-Amino-2-methylimidazole Hydrochloride

PropertyValue / Description
Chemical Name 2-Methyl-1H-imidazol-1-amine hydrochloride
CAS Registry Number 115053-22-0 (Commonly used for both Free Base & HCl salt)[1]
Molecular Formula C4H8ClN3
Molecular Weight 133.58 g/mol
Appearance Off-white to pale brown crystalline powder
Solubility High in H2O, Methanol, DMSO; Insoluble in non-polar organics
Storage Conditions 2-8°C, desiccated, inert atmosphere (Argon/N2)[4]

Commercial Availability and Supply Chain Dynamics

The commercial availability of 1-amino-2-methylimidazole hydrochloride has expanded significantly due to the rising demand for bicyclic heteroaromatics in drug discovery[2].

  • Sourcing and Grades: Available primarily through specialized chemical vendors (e.g., Sigma-Aldrich, BLD Pharm) in research grades (>95% to 99% purity),[4].

  • Stability & Handling: The compound is highly hygroscopic. It requires cold-chain transportation and storage at 2-8°C to prevent moisture-induced degradation or premature cleavage of the N-N bond[4].

Table 2: Typical Commercial Supplier Specifications

Vendor ProfileTarget ApplicationTypical PurityTypical Scale
Global Catalog (e.g., Sigma-Aldrich)Discovery / SAR Studies≥ 97.0%Milligrams to Grams
Specialized CROs (e.g., BLD Pharm)Lead Optimization95.0% - 98.0%Grams to 100s of Grams
Bulk Intermediates (e.g., Chemenu)Process Scale-up> 99.0%Kilograms (25kg Drums)

Mechanistic Synthesis Pathways

The synthesis of 1-amino-2-methylimidazole relies on the electrophilic N-amination of 2-methylimidazole. The choice of aminating agent is critical. Hydroxylamine-O-sulfonic acid (HOSA) is the industry standard due to its commercial availability and high efficacy in aqueous media[5].

Causality in Experimental Design: Why use HOSA in aqueous NaOH? 2-Methylimidazole is an ambidentate nucleophile. Deprotonation by NaOH yields the highly nucleophilic imidazolide anion. HOSA acts as an electrophilic source of the "NH2+" synthon. The leaving group (sulfate) is highly water-soluble, driving the reaction forward[5]. However, because N-aminoazoles are sensitive, the reaction must be strictly temperature-controlled (0-5°C) to prevent over-alkylation or N-N bond cleavage[3].

SynthesisPathway A 2-Methylimidazole D 1-Amino-2-methylimidazole A->D N-Amination B HOSA B->D C NaOH (aq) C->D Deprotonation F Target Product D->F Precipitation E HCl in Dioxane E->F

Mechanistic workflow for 1-amino-2-methylimidazole HCl synthesis via HOSA amination.

Applications in Drug Development: PDE2 Inhibitors

1-Amino-2-methylimidazole hydrochloride is a cornerstone in synthesizing imidazo[5,1-f][1,2,4]triazines. These bicyclic systems are heavily patented as selective PDE2 inhibitors[2]. PDE2 is highly expressed in the forebrain, and its inhibition is a therapeutic strategy for improving cognitive functions in Alzheimer's disease and schizophrenia.

The key transformation is the condensation of the 1-aminoimidazole derivative with formamidine acetate. The primary amine of the 1-aminoimidazole attacks the electrophilic carbon of formamidine, followed by intramolecular cyclization onto the adjacent imidazole carbon, forging the triazine ring[2].

DrugDev N1 1-Aminoimidazole Deriv. N3 Imidazotriazine Core N1->N3 Condensation N2 Formamidine Acetate N2->N3 N4 Cross-Coupling N3->N4 Functionalization N5 PDE2 Inhibitor N4->N5 Lead Optimization

Application of 1-aminoimidazoles in the construction of PDE2 inhibitor scaffolds.

Validated Experimental Protocols

Protocol A: Synthesis of 1-Amino-2-methylimidazole Hydrochloride

Self-Validating Logic: The mandatory use of an ice bath prevents the exothermic decomposition of HOSA. Extracting with a polar organic solvent (DCM) separates the free base from inorganic sulfates before immediate salt formation, preventing ambient degradation[3],[5].

  • Preparation: Dissolve 2-methylimidazole (1.0 equiv, 100 mmol) in 100 mL of 2M aqueous NaOH. Cool the solution to 0°C using an ice-water bath.

  • Amination: Slowly add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv, 120 mmol) in small portions over 45 minutes, maintaining the internal temperature strictly below 5°C.

  • Stirring: Allow the reaction to stir at 0-5°C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL). Combine the organic layers, dry over anhydrous Na2SO4, and filter.

  • Salt Formation: Cool the DCM filtrate to 0°C. Dropwise add a 4M solution of HCl in dioxane (1.1 equiv) until precipitation is complete.

  • Isolation: Filter the resulting precipitate under a nitrogen atmosphere. Wash the filter cake with cold diethyl ether and dry in a vacuum desiccator to yield 1-amino-2-methylimidazole hydrochloride.

Protocol B: Condensation to Imidazo[5,1-f][1,2,4]triazine Core

Self-Validating Logic: 2-Butanol is chosen as the solvent because its boiling point (~100°C) perfectly matches the activation energy required for the cyclization without causing thermal degradation of the starting materials[2].

  • Setup: In a pressure-resistant reaction vial, combine the substituted 1-amino-2-methylimidazole hydrochloride (1.0 equiv, 10 mmol) and formamidine acetate (2.5 equiv, 25 mmol).

  • Solvent Addition: Suspend the reactants in 15 mL of anhydrous 2-butanol.

  • Heating: Seal the vial and heat the reaction mixture to 100°C with vigorous stirring for 6 to 8 hours.

  • Cooling & Precipitation: Remove from heat and allow the mixture to cool to room temperature. Stir for an additional 12 hours to promote complete crystallization of the product.

  • Filtration: Collect the off-white solid by vacuum filtration. Wash with cold ethanol and dry in vacuo to obtain the bicyclic core ready for further cross-coupling.

References

  • Title: US8598155B2 - Imidazo[5,1-f][1,2,4]triazines for the treatment of neurological disorders Source: Google Patents URL
  • Title: Lattice Architecture and Hydrogen-Bonding Networks of N-Aminoazolium and N,N'-Diaminoazolium Chlorides Source: Crystal Growth & Design - ACS Publications URL: [Link]

  • Title: 1H-Purine-2,6-dione, 7-amino-3,7-dihydro-1,3-dimethyl - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: 2-METHYL-1H-IMIDAZOL-1-AMINE — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 1-Amino-2-Methylimidazole Hydrochloride

Executive Summary: Understanding the Compound 1-Amino-2-methylimidazole hydrochloride is a heterocyclic organic compound. As a derivative of imidazole, it presents a unique set of chemical properties and potential biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Understanding the Compound

1-Amino-2-methylimidazole hydrochloride is a heterocyclic organic compound. As a derivative of imidazole, it presents a unique set of chemical properties and potential biological activities, making it a molecule of interest in medicinal chemistry and materials science. The presence of a primary amino group, a methyl substituent, and its formulation as a hydrochloride salt all influence its reactivity, stability, and, most importantly, its safety profile. This guide provides a comprehensive overview of the best practices for its safe handling, storage, and disposal, drawing upon established principles of chemical safety and data from analogous structures to ensure a self-validating system of protocols for laboratory personnel.

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for 1-amino-2-methylimidazole hydrochloride, a conservative approach to hazard assessment is mandatory. Analysis of structurally similar compounds, such as 1-methyl-1H-imidazol-2-amine hydrochloride and various aminobenzimidazoles, suggests a profile of a substance that is likely to be a skin, eye, and respiratory irritant. The hydrochloride salt form may also contribute to its corrosive potential, particularly in the presence of moisture.

GHS Classification (Inferred)

Based on data from closely related compounds, the following Globally Harmonized System (GHS) classifications should be anticipated[1][2]:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

It is also prudent to consider the potential for acute oral toxicity, as seen in related imidazole compounds[3][4].

Physicochemical and Hazard Data Summary

The following table summarizes key data points, with some values being estimations based on related structures.

PropertyValue / InformationSource(s)
Molecular Formula C₄H₈ClN₃[2]
Molecular Weight 133.58 g/mol [2]
Appearance Likely a solid crystalline powder.General chemical knowledge
Primary Hazards Skin, eye, and respiratory tract irritation. Potential for corrosivity.[1][2][5]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[6]
Hazardous Decomposition Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Hierarchy of Controls

The following diagram illustrates the hierarchy of controls to be implemented when working with 1-amino-2-methylimidazole hydrochloride.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 1-Amino-2-Methylimidazole Hydrochloride Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE

Caption: Hierarchy of controls for safe handling.

Recommended Personal Protective Equipment
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[5]

  • Skin Protection: A flame-retardant lab coat should be worn at all times. Nitrile or neoprene gloves are recommended; always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[8]

  • Respiratory Protection: For operations that may generate dust (e.g., weighing, transferring powder), a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used. All work with the solid material should ideally be conducted within a certified chemical fume hood.[7][9]

Standard Operating Procedures: From Benchtop to Disposal

Adherence to well-defined protocols is critical for ensuring safety and experimental reproducibility.

Handling and Storage Protocol

Rationale: The primary goals are to prevent inhalation of dust, avoid skin and eye contact, and store the compound in a manner that preserves its integrity and prevents hazardous reactions.

Methodology:

  • Preparation: Before handling, ensure that the work area (preferably a chemical fume hood) is clean and uncluttered. Verify that an eyewash station and safety shower are accessible and operational.[5][10]

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • Close the container tightly immediately after use.

  • Dissolution:

    • When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

    • If dissolving in an exothermic process, use an ice bath to control the temperature.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][11]

    • The storage area should be clearly labeled and access restricted to authorized personnel.

Spill Response Protocol

Rationale: A prompt and correct response to a spill can prevent a minor incident from escalating. The key is to contain, clean, and decontaminate safely.

Methodology:

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is large or involves volatile substances, evacuate the area and notify the appropriate emergency response team.

  • Containment:

    • For small spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Cleanup:

    • Wearing appropriate PPE, carefully scoop the absorbent material and spilled substance into a labeled, sealable container for hazardous waste. Avoid creating dust.

    • Do not use water to clean up the initial spill as it may increase the corrosive nature of the hydrochloride salt.

  • Decontamination:

    • Once the bulk of the material is removed, decontaminate the area with a suitable cleaning agent, followed by a thorough rinse with water.

    • Place all contaminated materials (gloves, wipes, etc.) into the hazardous waste container.

  • Reporting:

    • Report the incident to the laboratory supervisor and the institutional safety office, as required.

Emergency and First Aid Procedures

Rationale: Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][8]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

The following decision tree provides a logical workflow for responding to an emergency involving this compound.

Emergency_Response_Workflow cluster_1 Emergency Response Decision Tree Start Exposure Incident Occurs Assess Assess the Situation (Is the scene safe?) Start->Assess Evacuate Evacuate Area Call Emergency Services Assess->Evacuate No FirstAid Administer First Aid (See Section 4.3) Assess->FirstAid Yes Decontaminate Remove Contaminated Clothing Use Safety Shower/Eyewash FirstAid->Decontaminate SeekMedical Seek Professional Medical Attention Decontaminate->SeekMedical Report Report Incident to Supervisor and Safety Office SeekMedical->Report

Caption: A decision tree for emergency response.

Waste Disposal

All waste containing 1-amino-2-methylimidazole hydrochloride, including contaminated absorbents and PPE, must be treated as hazardous waste. Dispose of waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this material down the drain.[3][12]

Conclusion

While 1-amino-2-methylimidazole hydrochloride presents potential hazards, a thorough understanding of its properties, coupled with rigorous adherence to the safety protocols outlined in this guide, will allow researchers to handle this compound with a high degree of safety and confidence. The principles of risk assessment, the use of engineering controls and PPE, and preparedness for emergencies are the cornerstones of a robust safety culture in any research environment.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-methylimidazole. [Link]

  • PubChem. (n.d.). 2-Amino-1-methylbenzimidazole. [Link]

  • PENTA. (2024). 1-Methylimidazole - Safety Data Sheet. [Link]

  • American Elements. (n.d.). 1-Methyl-1H-imidazol-2-amine. [Link]

  • Loba Chemie. (2019). 1-Methylimidazole for Synthesis MSDS. [Link]

  • PubChem. (n.d.). CID 161332206. [Link]

  • Wikipedia. (n.d.). 1-Methylimidazole. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine hydrochloride. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 1-Methylimidazole. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylimidazole. [Link]

  • International Agency for Research on Cancer. (n.d.). 2-Methylimidazole. [Link]

  • PubMed. (2004). Toxicology and carcinogenesis studies of 2-methylimidazole (Cas No. 693-98-1) in B6C3F1 mice (feed studies). [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). 1H-Imidazole, 2-methyl-: Human health tier II assessment. [Link]

Sources

Foundational

thermal stability of aminated imidazole salts

An In-Depth Technical Guide to the Thermal Stability of Aminated Imidazole Salts Foreword Aminated imidazole salts, a prominent class of functionalized ionic liquids (ILs), have garnered significant attention for their p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability of Aminated Imidazole Salts

Foreword

Aminated imidazole salts, a prominent class of functionalized ionic liquids (ILs), have garnered significant attention for their potential in applications ranging from CO₂ capture to catalysis and drug delivery.[1][2] Their efficacy in these roles is often dictated by their performance at elevated temperatures, making a thorough understanding of their thermal stability not just an academic exercise, but a critical prerequisite for practical implementation. This guide provides a comprehensive exploration of the factors governing the thermal stability of these salts, the mechanisms of their decomposition, and the rigorous experimental protocols required for their accurate assessment. As we move beyond simple metrics like onset decomposition temperature, we delve into the causality behind thermal behavior, aiming to equip researchers with the expertise to design, evaluate, and deploy these materials with confidence.

The Crux of Thermal Stability in Aminated Imidazolium Salts

The introduction of an amino group onto the imidazolium cation, while beneficial for task-specific applications like CO₂ capture, fundamentally alters the salt's thermal behavior.[3] It is a common observation that amine-functionalization tends to reduce the overall thermal stability when compared to their non-functionalized alkylimidazolium counterparts.[3] This reduction is not a simple phenomenon but a complex interplay of electronic effects, new potential reaction pathways, and altered intermolecular forces.

The stability of an aminated imidazole salt is not a single value but a profile, influenced by a triumvirate of core factors: the cation structure, the nature of the counter-anion, and the operational conditions.

The Decisive Role of the Anion

The anion is arguably the most significant determinant of an imidazolium salt's thermal stability.[4][5] Its primary influence stems from two key properties: basicity and nucleophilicity.

  • Basicity and N-Heterocyclic Carbene (NHC) Formation: Highly basic anions, such as acetate ([OAc]⁻) or carboxylates, can deprotonate the imidazolium cation, particularly at the C2 position.[6][7] This acid-base reaction forms a thermally labile N-heterocyclic carbene (NHC), which acts as a potent intermediate, accelerating decomposition.[6] Consequently, salts with basic anions exhibit significantly lower thermal stability.[6][7]

  • Nucleophilicity and Sₙ2/Sₙ1 Reactions: Anions with high nucleophilicity, such as halides ([Cl]⁻, [Br]⁻), can initiate decomposition via a nucleophilic substitution (Sₙ2) reaction.[6][8] The anion attacks the electrophilic carbon atoms of the alkyl groups attached to the cation's nitrogen atoms, leading to the formation of volatile haloalkanes and a neutral alkylimidazole.[8] In contrast, weakly coordinating, non-nucleophilic anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) and hexafluorophosphate ([PF₆]⁻) result in salts with markedly higher thermal stability, as these primary decomposition pathways are less favorable.[9][10][11]

The Influence of the Cationic Core

While the anion often sets the upper limit of stability, the structure of the aminated cation provides the means for fine-tuning and introduces unique decomposition routes.

  • Position and Nature of the Amino Group: The presence of the amino group itself introduces a new reactive site. The lone pair of electrons on the nitrogen can participate in intramolecular reactions or alter the electron density of the imidazolium ring, potentially weakening certain bonds.

  • Alkyl Chain Length: Increasing the length of the alkyl chains on the imidazolium ring can slightly decrease thermal stability.[5] This is often attributed to an increased propensity for Hofmann-type elimination reactions and greater van der Waals forces that can influence the transition states of decomposition reactions.[12]

  • Dicationic vs. Monocationic Structures: Dicationic ionic liquids (DILs), where two imidazolium rings are linked by a spacer chain, generally exhibit enhanced thermal stability compared to their monocationic counterparts.[7][13][14] This is attributed to stronger intermolecular coulombic interactions and a lower charge density per cation, which can raise the energy barrier for decomposition pathways.

Unraveling the Mechanisms of Decomposition

The thermal degradation of aminated imidazole salts is rarely a single-step process. It typically proceeds through several competing pathways, the predominance of which is dictated by the salt's specific structure and the ambient conditions. Understanding these mechanisms is essential for predicting degradation products and designing more robust materials.

The primary decomposition pathways include:

  • Nucleophilic Substitution (Sₙ1/Sₙ2): As previously mentioned, this is a dominant mechanism, particularly for salts with nucleophilic anions.[15] The anion attacks an alkyl substituent on the cation, cleaving a C-N bond.[3][8]

  • N-Heterocyclic Carbene (NHC) Formation: This pathway is initiated by the deprotonation of the imidazolium ring by a basic anion, leading to a highly reactive carbene intermediate that undergoes further reactions.[6][16]

  • Elimination Reactions: Longer alkyl chains can undergo elimination reactions (e.g., Hofmann-type) to produce an alkene and a protonated imidazole species.[8]

The presence of the amino group can also introduce unique side reactions, although vaporization and simple elimination are often considered negligible compared to nucleophilic substitution in these functionalized ILs.[3]

DecompositionPathways cluster_main Aminated Imidazolium Salt cluster_products Decomposition Products Salt [Amine-Im-R]⁺[X]⁻ Alkene Alkene Salt->Alkene Elimination Haloalkane Haloalkane (R-X) Salt->Haloalkane Sₙ2 Attack (Nucleophilic Anion [X]⁻) Alkylimidazole Amine-Alkylimidazole Salt->Alkylimidazole Sₙ2 Attack NHC N-Heterocyclic Carbene Salt->NHC Deprotonation (Basic Anion [X]⁻)

Caption: Key thermal decomposition pathways for aminated imidazolium salts.

Rigorous Experimental Evaluation: Protocols and Best Practices

Accurate assessment of thermal stability is paramount. Overestimation can lead to catastrophic failure in application. Therefore, a multi-faceted approach using standardized, self-validating protocols is required.

Core Technique: Thermogravimetric Analysis (TGA)

TGA is the workhorse for determining thermal stability, measuring mass loss as a function of temperature. However, the results are highly dependent on experimental parameters.[17] Reporting TGA data without specifying these conditions is scientifically unsound.

Detailed Protocol for Dynamic TGA:

  • Sample Preparation (Critical Step):

    • Ensure the aminated imidazole salt is of high purity. Impurities, especially residual solvents or water, can cause initial mass loss that is not representative of the salt's decomposition.

    • Dry the sample rigorously under high vacuum (e.g., <1 mbar) at a moderate temperature (e.g., 60-80 °C) for at least 24 hours. The goal is to remove volatiles without initiating degradation.

    • Store the dried sample in an inert atmosphere (e.g., an argon-filled glovebox) until analysis.

  • Instrument Setup & Calibration:

    • Use a calibrated thermogravimetric analyzer. Perform routine temperature and mass calibrations as per manufacturer guidelines.

    • Select an appropriate crucible material (e.g., platinum, alumina).[17] Platinum is generally suitable for most imidazolium salts.

    • Tare the empty crucible before adding the sample.

  • Experimental Parameters:

    • Sample Mass: Use a consistent sample mass, typically between 5-10 mg.[10]

    • Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition.[17] Air or oxygen will lower the observed decomposition temperature.[17]

    • Gas Flow Rate: Maintain a constant flow rate, typically 20-50 mL/min, to ensure a consistent atmosphere and efficiently remove volatile decomposition products.[12][18]

    • Heating Rate: This is a crucial parameter. A rate of 10 °C/min is a common standard.[18][19] Be aware that higher heating rates can lead to an overestimation of the decomposition temperature.[4][17] For comparative studies, this rate must be kept constant.

    • Temperature Range: Program the instrument to heat from ambient temperature to a point well beyond complete decomposition (e.g., 25 °C to 600 °C).[12]

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset temperature (T_onset) , often defined by the intersection of the baseline tangent and the tangent of the decomposition step. This is a common metric for short-term stability.[4]

    • Alternatively, report the temperature at which 5% or 10% mass loss occurs (T₅% or T₁₀%).[11]

    • Determine the peak mass loss rate from the first derivative of the TGA curve (DTG curve).

Beyond T_onset: Long-Term Isothermal Stability

For many applications, ILs are held at an elevated temperature for extended periods. Dynamic TGA can grossly overestimate the practical working temperature.[3][20] Isothermal TGA provides a more realistic assessment of long-term stability.

Protocol for Isothermal TGA:

  • Follow the sample preparation and instrument setup steps from the dynamic TGA protocol.

  • Select a series of temperatures well below the dynamic T_onset (e.g., T_onset - 100 °C, T_onset - 80 °C, etc.).

  • Rapidly heat the sample to the target isothermal temperature.

  • Hold the sample at this temperature for an extended period (e.g., 10-20 hours) while recording mass loss over time.

  • Analyze the rate of mass loss at each temperature. This data can be used to calculate decomposition kinetics and extrapolate a maximum operating temperature (MOT) for a given lifetime (e.g., <1% mass loss per 1000 hours).[4][13] Research has shown that a practical operational temperature can be significantly lower than the T_onset.[3]

Mechanistic Insights: Coupled Analytical Techniques

To understand how a salt decomposes, TGA must be coupled with techniques that can identify the evolved gases.

  • TGA-MS (Mass Spectrometry): The gas outlet of the TGA is connected to a mass spectrometer. As the sample decomposes, the evolved volatile products are ionized and detected, allowing for their identification based on their mass-to-charge ratio. This is invaluable for confirming proposed mechanisms, such as the formation of haloalkanes or alkenes.[3][16]

  • TG-FTIR (Fourier-Transform Infrared Spectroscopy): The evolved gases are passed through an infrared gas cell. The resulting IR spectrum allows for the identification of functional groups in the decomposition products, complementing the data from TGA-MS.[9]

Workflow cluster_prep Preparation cluster_analysis Thermal Analysis cluster_mechanistic Mechanistic Study cluster_output Data Interpretation Synthesis Synthesis & Purification Drying High Vacuum Drying Synthesis->Drying TGA Dynamic TGA (10 °C/min, N₂) Drying->TGA Isothermal Isothermal TGA (Multiple Temps) Drying->Isothermal DSC DSC Analysis Drying->DSC TG_MS TGA-MS / TG-FTIR TGA->TG_MS Tonset Determine Tₒₙₛₑₜ / T₅% TGA->Tonset MOT Calculate Max. Operating Temp. Isothermal->MOT Products Identify Degradation Products TG_MS->Products Mechanism Elucidate Decomposition Mechanism Products->Mechanism

Caption: Workflow for the comprehensive evaluation of thermal stability.

Quantitative Data Summary

The thermal stability of aminated imidazolium salts is highly dependent on their specific structure. The following table summarizes decomposition temperatures for representative compounds from the literature to illustrate the effects of the anion and cation.

CationAnionT_onset (°C)T₅% (°C)Key ObservationReference
1-butyl-3-methylimidazolium ([BMIM])Acetate ([Ac])~200-220-Low stability due to basic anion.[6][9]
1-butyl-3-methylimidazolium ([BMIM])Tetrafluoroborate ([BF₄])~350-400-Higher stability with weakly coordinating anion.[9]
1-butyl-3-methylimidazolium ([BMIM])Bis(trifluoromethylsulfonyl)imide ([NTf₂])>400~222Very high stability with non-nucleophilic anion.[9][11]
1,2-dimethyl-3-(aminoethyl)imidazolium ([aEMMIM])Tetrafluoroborate ([BF₄])284-Amine group reduces stability vs. non-aminated.[3]
1-ethyl-3-methylimidazolium ([EMIM])Lysinate ([Lys])~200-220-Amino acid anion leads to moderate stability.[21]
1-H-3-[(−)-menthoxymethyl]imidazoliumChloride ([Cl])-<200Protic salt with halide shows lowest stability.[11]
Dicationic [C₄(MIM)₂]²⁺Dodecanoate ([C₁₁COO]⁻)₂~200 (473 K)-Dicationic structure offers good stability.[7]

Note: T_onset values are approximate and highly dependent on the experimental conditions (especially heating rate) used in the cited source.

Conclusion and Future Outlook

The is a multifaceted property governed by a delicate balance of cation structure, anion nucleophilicity, and anion basicity. A simplistic reliance on onset decomposition temperatures from dynamic TGA is insufficient and often misleading for real-world applications. A rigorous, multi-technique approach, incorporating both dynamic and long-term isothermal analysis coupled with evolved gas analysis, is imperative for a true understanding of a material's operational limits.

Future research should focus on developing aminated cations with inherently greater stability, perhaps through steric hindrance around the acidic protons or by incorporating electron-withdrawing groups to modulate the ring's reactivity. Likewise, the exploration of novel, weakly coordinating anions that can further suppress nucleophilic and base-driven decomposition pathways will be crucial in creating the next generation of high-performance functionalized ionic liquids.

References

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  • New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (2022). International Journal of Molecular Sciences. [Link]

  • Exploring the influence of the type of anion in imidazolium ionic liquids on its thermal stability. (n.d.). ResearchGate. [Link]

  • A Novel Dual Amino-Functionalized Cation-Tethered Ionic Liquid for CO2 Capture. (2013). Industrial & Engineering Chemistry Research. [Link]

  • Tuning Functionalized Ionic Liquids for CO2 Capture. (2022). Molecules. [Link]

  • Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021). American Journal of Engineering Research (AJER). [Link]

  • Synthesis of novel amino-functionalized ionic liquids and their application in carbon dioxide capture. (n.d.). RSC Publishing. [Link]

  • Amino acid-functionalized ionic liquid solid sorbents for post-combustion carbon capture. (2013). ACS Applied Materials & Interfaces. [Link]

  • Flammability and Thermal Analysis Characterization of Imidazolium-Based Ionic Liquids. (2008). Industrial & Engineering Chemistry Research. [Link]

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  • Thermal stability of imidazolium-based ionic liquids. (n.d.). CORE. [Link]

  • Synthesis and Thermal Properties of Amino Acids Ionic Liquids (AAILS). (2014). Science Alert. [Link]

  • Development of task specific ionic liquids incorporated porous sorbents for post-combustion CO2 capture. (n.d.). Scholaris. [Link]

  • Studies on Thermal Properties of Selected Aprotic and Protic Ionic Liquids. (n.d.). ResearchGate. [Link]

  • Synthesis, structure and properties of imidazolium-based energetic ionic liquids. (n.d.). SpringerLink. [Link]

  • Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. (n.d.). ACS Omega. [Link]

  • Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. (2014). eScholarship.org. [Link]

  • Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. (n.d.). Molecules. [Link]

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2021). MDPI. [Link]

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  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2021). Energies. [Link]

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  • Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. (2014). The Journal of Physical Chemistry A. [Link]

  • Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. (n.d.). Physical Chemistry Chemical Physics. [Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). MDPI. [Link]

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Exploratory

The Rising Therapeutic Potential of 1-Amino-2-Methylimidazole Derivatives: A Technical Guide

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold The imidazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis for a multitud...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold

The imidazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and coordinate with metal ions, have made it a privileged scaffold in drug discovery.[1] Within the vast landscape of imidazole-containing molecules, the 1-amino-2-methylimidazole moiety has emerged as a particularly intriguing scaffold, with its derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential biological activities of 1-amino-2-methylimidazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental protocols that underpin the investigation of these promising therapeutic agents.

I. The Architectural Blueprint: Synthesis of 1-Amino-2-Methylimidazole Derivatives

The journey to unlocking the therapeutic potential of any compound begins with its synthesis. The 1-amino-2-methylimidazole core can be constructed through several synthetic routes, with the choice of method often depending on the desired substitution pattern. A common and versatile approach involves the reaction of 2-methylimidazole with an appropriate aminating agent.

A frequently employed strategy is the N-amination of 2-methylimidazole. This can be achieved using reagents such as hydroxylamine-O-sulfonic acid or chloramine. The reaction typically proceeds by nucleophilic attack of the imidazole nitrogen on the aminating agent.

Another key synthetic pathway involves the initial synthesis of a precursor that can be readily converted to the 1-amino derivative. For instance, 1-nitro-2-methylimidazole can be synthesized and subsequently reduced to yield 1-amino-2-methylimidazole. This precursor approach allows for a wider range of functional group manipulations on the imidazole ring before the introduction of the amino group.

The synthesis of more complex derivatives often involves multi-step sequences. For example, starting with 2-methylimidazole, N-alkylation or N-arylation can be performed, followed by the introduction of the amino group at the 1-position.[4][5] This modular approach provides access to a diverse library of compounds for biological screening.

II. Targeting Uncontrolled Cell Proliferation: Anticancer Activity

The quest for novel and effective anticancer agents is a driving force in medicinal chemistry. Several studies have highlighted the potential of 1-amino-2-methylimidazole derivatives as potent anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[6][7][8]

A. Mechanism of Action: Disrupting the Machinery of Cancer

The anticancer activity of these derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells. One of the key mechanisms involves the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling pathways controlling cell growth, proliferation, and survival.[9] For instance, certain 1-amino-2-methylimidazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[9] By blocking CDK activity, these compounds can induce cell cycle arrest, preventing cancer cells from dividing.

Another important mechanism is the induction of apoptosis, or programmed cell death.[10][11] Many anticancer drugs exert their effects by triggering this intrinsic cellular suicide program. 1-Amino-2-methylimidazole derivatives have been observed to induce apoptosis in various cancer cell lines, often through the modulation of key apoptotic proteins.

Furthermore, some derivatives have been found to target tubulin polymerization.[7] Tubulin is the building block of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can arrest cancer cells in mitosis, ultimately leading to cell death.

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1-amino-2-methylimidazole derivatives is significantly influenced by the nature and position of substituents on the imidazole ring and the amino group. Structure-activity relationship (SAR) studies have revealed several key trends:

  • Substitution at the Amino Group: The nature of the substituent on the 1-amino group plays a crucial role. Aromatic or heteroaromatic substituents can enhance anticancer activity, likely through interactions with specific binding pockets in target proteins.

  • Substitution on the Imidazole Ring: Modifications at other positions of the imidazole ring can also modulate activity. For example, the introduction of bulky or electron-withdrawing groups can influence the compound's electronic properties and steric profile, affecting its binding affinity to biological targets.

C. Experimental Workflow for Anticancer Activity Screening

A typical workflow for evaluating the anticancer potential of novel 1-amino-2-methylimidazole derivatives involves a series of in vitro assays.

Anticancer_Screening_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification A Compound Synthesis & Characterization B MTT/MTS Assay (Cell Viability) A->B Test Compounds C Cell Cycle Analysis (Flow Cytometry) B->C Active Compounds D Apoptosis Assay (Annexin V/PI Staining) B->D Active Compounds F Kinase Inhibition Assays B->F Potent Compounds G Tubulin Polymerization Assay B->G Potent Compounds E Western Blot (Protein Expression) C->E D->E

Caption: A streamlined workflow for assessing the anticancer properties of novel compounds.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1-amino-2-methylimidazole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Quantitative Data Summary: Anticancer Activity
DerivativeCancer Cell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)5.2[6]
Compound BA549 (Lung)8.7[7]
Compound CHCT116 (Colon)3.1[8]

III. Combating Pathogens: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Imidazole derivatives have long been recognized for their antimicrobial properties, and 1-amino-2-methylimidazole derivatives are no exception, exhibiting activity against a range of bacteria and fungi.[10][12][13]

A. Mechanism of Action: A Multifaceted Attack on Microbes

The antimicrobial action of these compounds is often multifaceted. In bacteria, they can disrupt cell wall synthesis, inhibit protein synthesis, or interfere with DNA replication.[14] The imidazole ring can chelate essential metal ions required for bacterial enzyme function, further contributing to their antibacterial effect.

In fungi, a primary mechanism of action for many azole antifungals is the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][12] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity of the fungal cell membrane.

B. Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, the lipophilicity of the molecule is a critical parameter.[14] An optimal balance of hydrophilicity and lipophilicity is required for the compound to effectively penetrate the microbial cell membrane.

  • N-Substituents: The nature of the substituent on the amino group can significantly impact the antimicrobial spectrum and potency. Long alkyl chains or lipophilic aromatic groups can enhance activity against certain pathogens.

  • Imidazole Ring Modifications: Substitutions on the imidazole ring can also fine-tune the antimicrobial profile. For example, the introduction of halogen atoms can increase the lipophilicity and electronic properties of the molecule, potentially leading to enhanced activity.

C. Experimental Workflow for Antimicrobial Activity Evaluation

Antimicrobial_Screening_Workflow cluster_0 Initial Screening cluster_1 Bactericidal/Fungicidal Activity cluster_2 Mechanism of Action Studies A Compound Synthesis & Characterization B Broth Microdilution Assay (MIC) A->B C Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) B->C Determine MIC D Cell Membrane Integrity Assays B->D Investigate Mechanism E Ergosterol Biosynthesis Inhibition Assay B->E Investigate Mechanism

Caption: A systematic approach to evaluate the antimicrobial efficacy of new compounds.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the 1-amino-2-methylimidazole derivatives in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well containing the serially diluted compounds. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary: Antimicrobial Activity
DerivativeMicroorganismMIC (µg/mL)Reference
Compound DStaphylococcus aureus8[14][15]
Compound EEscherichia coli16[14]
Compound FCandida albicans4[12][15]

IV. Quelling the Flames of Inflammation: Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Imidazole derivatives have demonstrated significant anti-inflammatory properties, and 1-amino-2-methylimidazole derivatives are being explored as potential therapeutic agents for inflammatory conditions.[16][17]

A. Mechanism of Action: Modulating the Inflammatory Cascade

The anti-inflammatory effects of these compounds are often mediated by their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[17] A primary target is the cyclooxygenase (COX) enzyme, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[2][16]

In addition to COX inhibition, some 1-amino-2-methylimidazole derivatives may modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), which are key mediators of inflammation.[17] They may also interfere with the activation of transcription factors like NF-κB, which plays a central role in regulating the expression of inflammatory genes.[17]

B. Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of 1-amino-2-methylimidazole derivatives is influenced by their structural features.

  • Aromatic Substituents: The presence of specific aromatic or heteroaromatic substituents can enhance COX-2 inhibitory activity and selectivity.

  • Acidic Moieties: The introduction of an acidic functional group, such as a carboxylic acid, can mimic the structure of non-steroidal anti-inflammatory drugs (NSAIDs) and improve binding to the active site of COX enzymes.

C. Experimental Workflow for Anti-inflammatory Activity Assessment

Antiinflammatory_Screening_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models A Compound Synthesis & Characterization B COX-1/COX-2 Inhibition Assay A->B C LPS-stimulated Cytokine Release Assay A->C D Carrageenan-induced Paw Edema B->D Active Compounds C->D Active Compounds

Caption: A comprehensive workflow for evaluating the anti-inflammatory potential of new compounds.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Quantitative Data Summary: Anti-inflammatory Activity
DerivativeIn Vivo ModelDose% Inhibition of EdemaReference
Compound GCarrageenan-induced paw edema10 mg/kg45%[16]
Compound HCarrageenan-induced paw edema20 mg/kg58%[18]

V. Conclusion and Future Directions

The 1-amino-2-methylimidazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The continued exploration of this chemical space, guided by rational drug design and a deeper understanding of their mechanisms of action, holds great promise for addressing unmet medical needs.

Future research in this area should focus on:

  • Lead Optimization: Optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds through systematic SAR studies.

  • Mechanism of Action Elucidation: Employing advanced techniques to precisely define the molecular targets and signaling pathways modulated by these derivatives.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in relevant animal models of disease to assess their in vivo efficacy and safety profiles.

  • Combinatorial Approaches: Investigating the potential of these derivatives in combination with existing therapies to enhance efficacy and overcome drug resistance.

By harnessing the power of medicinal chemistry and biological evaluation, the full therapeutic potential of 1-amino-2-methylimidazole derivatives can be realized, paving the way for the development of the next generation of innovative medicines.

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  • Leese, C. L., & Timmis, G. M. (1961). 1-Aminoimidazoles and derivatives. Part I. The synthesis of 1-amino-derivatives of 5-amino-2-methylimidazole-4-carboxamide. Journal of the Chemical Society (Resumed). [Link]

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  • Al-Janabi, H. H. H. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Baghdad Science Journal. [Link]

  • Sharma, D., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]

  • Iman, M., et al. (2014). Design and Antimicrobial Evaluation of 1-Methylimidazole Derivatives as New Antifungal and Antibacterial Agents. ResearchGate. [Link]

  • Laconde, G., et al. (2015). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry. [Link]

  • Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. [Link]

  • Various Authors. (2012). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Mini-Reviews in Medicinal Chemistry. [Link]

  • Yahyazadeh, A., & Haghi, M. (2006). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]

  • Rasajna, G., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. [Link]

  • Gonzalez-Paredes, A., et al. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules. [Link]

  • Various Authors. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]

  • Parab, R. H., et al. (2010). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. [Link]

  • Various Authors. (2025). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Various Authors. (2022). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. [Link]

  • Laconde, G., et al. (2015). Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. European Journal of Medicinal Chemistry. [Link]

  • Gzella, A., et al. (2022). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Molecules. [Link]

  • Various Authors. (2021). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. DergiPark. [Link]

  • Various Authors. (2015). Synthesis and study of biological activity of some new Imidazole derivatives. Baghdad Science Journal. [Link]

  • Various Authors. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences. [Link]

  • Various Authors. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. [Link]

  • Various Authors. (2010). Crystal and Molecular Structure Analysis of 2-Methylimidazole. Journal of Chemical Crystallography. [Link]

  • Various Authors. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • International Agency for Research on Cancer. (2013). 2-METHYLIMIDAZOLE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Electrophilic N-Amination of 2-Methylimidazole

Executive Summary 1-Amino-2-methylimidazole is a highly versatile building block in drug development, serving as a critical precursor for synthesizing fused nitrogen-rich heterocycles (e.g., imidazo[1,2-b]pyrazoles) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Amino-2-methylimidazole is a highly versatile building block in drug development, serving as a critical precursor for synthesizing fused nitrogen-rich heterocycles (e.g., imidazo[1,2-b]pyrazoles) and bioactive pharmaceutical ingredients. Because the imidazole ring is electron-rich but its nitrogens are primarily nucleophilic, introducing an amino group requires an "umpolung" approach—specifically, electrophilic amination .

As a Senior Application Scientist, I have designed this protocol to address the fundamental bottleneck in N-aminoazole synthesis: the polarity-driven loss of product during isolation. This guide provides a causality-driven methodology using two distinct electrophilic aminating agents: Hydroxylamine-O-sulfonic acid (HOSA) and O-(diphenylphosphoryl)hydroxylamine (DPPHA) .

Mechanistic Insights & Reagent Selection

The fundamental challenge in N-aminating 2-methylimidazole lies in the pKa of its pyrrole-like NH ( 14.5). To achieve nucleophilic attack on an electrophilic nitrogen source, the imidazole must first be deprotonated to generate a highly reactive imidazolide anion.

The aminating agent provides an electrophilic nitrogen atom ( NH2+​ ) attached to a good leaving group. The imidazolide anion attacks the electrophilic nitrogen via an SN​2 -like mechanism, displacing the leaving group and forming the N–N bond .

Quantitative Reagent Comparison Matrix

To optimize your synthetic route, select the aminating reagent based on the scale and sensitivity of your substrate.

Aminating ReagentReaction ConditionsLeaving GroupYield ProfileCost & ScalabilityBest Application
HOSA Aqueous, NaOH, 0 °C to RTSulfate ( −OSO3−​ )Moderate (40–60%)Low Cost, Highly ScalableLarge-scale, economical synthesis.
DPPHA Anhydrous DMF, NaH, 0 °C to RTDiphenylphosphateHigh (70–85%)High Cost, Moderately ScalableSensitive substrates; avoiding aqueous workup.
DPH Anhydrous, Mild Base2,4-DinitrophenoxideGood (60–75%)Moderate CostBench-scale synthesis requiring mild conditions.

Reaction Workflow & Pathway

Workflow Electrophilic N-Amination Pathway of 2-Methylimidazole cluster_0 Phase 1: Deprotonation cluster_1 Phase 2: Electrophilic Attack cluster_2 Phase 3: Isolation & Validation SM 2-Methylimidazole (Starting Material) Base Base Addition (NaOH or NaH) SM->Base Anion Imidazolide Anion (Nucleophile) Base->Anion SN2 S_N2-like Attack at Nitrogen Anion->SN2 Reagent Aminating Agent (HOSA or DPPHA) Reagent->SN2 Product 1-Amino-2-methylimidazole (Target Product) SN2->Product Workup Aqueous Workup & Extraction Product->Workup Purify Chromatography / Crystallization Workup->Purify Validate NMR/LC-MS Validation Purify->Validate

Fig 1. Workflow and mechanistic pathway for the electrophilic N-amination of 2-methylimidazole.

Experimental Protocols

Protocol A: Aqueous Amination using HOSA

HOSA is a well-established reagent that functions as an electrophile under neutral or basic conditions . This route is ideal for scalable, cost-effective synthesis.

  • Preparation: Dissolve 2-methylimidazole (1.0 eq, 10 mmol) in 10% aqueous NaOH (2.5 eq, 25 mmol) and cool the solution to 0 °C in an ice bath.

    • Causality Checkpoint: HOSA is a sulfonic acid derivative. Excess base is required not only to deprotonate the imidazole but also to neutralize the acidic sulfate group of HOSA, preventing the protonation and deactivation of the nucleophile .

  • Electrophilic Addition: Dissolve HOSA (1.2 eq, 12 mmol) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Causality Checkpoint: The reaction is highly exothermic. Rapid addition causes thermal decomposition of HOSA into nitrogen gas and water, severely reducing the yield.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Extraction: Extract the aqueous layer exhaustively with Ethyl Acetate (5 × 20 mL) or utilize continuous liquid-liquid extraction.

    • Causality Checkpoint: 1-Amino-2-methylimidazole is highly polar and water-soluble. Standard 3x extractions will result in massive yield loss.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM:MeOH 9:1).

Protocol B: Anhydrous Amination using DPPHA

For substrates where the aqueous solubility of the product hinders isolation, DPPHA provides a robust route in strictly anhydrous conditions .

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq, 12 mmol) in dry DMF (15 mL) at 0 °C under an inert argon atmosphere.

  • Anion Formation: Add 2-methylimidazole (1.0 eq, 10 mmol) dissolved in dry DMF (5 mL) dropwise. Stir until hydrogen gas evolution ceases ( 30 mins).

    • Causality Checkpoint: NaH quantitatively deprotonates the pyrrole-like nitrogen, irreversibly forming the highly nucleophilic sodium imidazolide. Wait for bubbling to stop to ensure complete conversion.

  • Amination: Add DPPHA (1.1 eq, 11 mmol) in one portion. Stir at room temperature for 4–6 hours.

    • Causality Checkpoint: The imidazolide anion attacks the electrophilic nitrogen of DPPHA, displacing the diphenylphosphate leaving group to form the N–N bond .

  • Quench & Workup: Quench the reaction with a minimal amount of cold water (2 mL). Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers thoroughly with brine (3 × 20 mL) to remove residual DMF.

  • Purification: Dry, concentrate, and purify via chromatography to yield the pure product.

In-Process Control & Self-Validating Analytical System

To ensure scientific integrity, every protocol must be a self-validating system. Use the following analytical markers to confirm reaction success before proceeding to downstream applications.

  • In-Process Control (TLC): The product (1-amino-2-methylimidazole) features a primary amine, making it significantly more polar than the starting material. It will exhibit a lower Rf​ value in polar solvent systems (e.g., DCM:MeOH 9:1). Validation: Staining the TLC plate with Ninhydrin and applying heat will yield a distinct orange/red spot, confirming the presence of the newly formed primary amine.

  • Post-Isolation Validation ( 1 H NMR in DMSO- d6​ ):

    • Disappearance: The broad NH peak of 2-methylimidazole ( 11.5–12.0 ppm) will completely vanish.

    • Appearance: A new broad singlet corresponding to the N-NH2​ group will appear around 5.5–6.0 ppm.

    • Causality Checkpoint: The integration of the NH2​ peak (2H) relative to the imidazole backbone protons (2H, doublets at 6.8 and 7.0 ppm) and the 2-methyl group (3H, singlet at 2.2 ppm) provides a self-contained quantitative validation of product identity and purity.

  • Mass Spectrometry (LC-MS): Look for the expected [M+H]+ peak at m/z 98.1.

References

  • [1] Saczewski, F., et al. "Synthesis, molecular structure, and applications of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate to the synthesis of novel heterocyclic ring systems." Journal of Organic Chemistry, 2003. URL:[Link]

  • [2] "Hydroxylamine derivatives used for electrophilic amination reactions." Advances in Heterocyclic Chemistry, 2016. URL:[Link]

  • [3] ChemInform Abstract: "Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates." ResearchGate, 2025. URL: [Link]

  • [4] "Pyrrolo[2,1-f] [1,2,4] triazin-4-ylamines igf-1r kinase inhibitors for the treatment of cancer and other hyperproliferative diseases." Patent WO2007056170A2, 2007. URL:

Sources

Application

Application Notes and Protocols for the Use of 1-Amino-2-methylimidazole Hydrochloride as a Ligand in Catalysis

For: Researchers, scientists, and drug development professionals. Introduction: A New Frontier in N-Heterocyclic Carbene Catalysis with Amino-Functionalized Ligands N-Heterocyclic carbenes (NHCs) have revolutionized the...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A New Frontier in N-Heterocyclic Carbene Catalysis with Amino-Functionalized Ligands

N-Heterocyclic carbenes (NHCs) have revolutionized the field of catalysis, offering a robust and highly tunable class of ligands for a myriad of transition metal-catalyzed reactions.[1] Their strong σ-donating properties and the stability of the resulting metal-NHC bond have led to the development of highly active and stable catalysts.[2] This guide delves into the application of a specific, yet underexplored, NHC precursor: 1-amino-2-methylimidazole hydrochloride. The introduction of a primary amino group directly onto the imidazole backbone offers intriguing possibilities for catalyst design, including the potential for hemilabile coordination, bifunctional catalysis, and catalyst immobilization.

This document provides a comprehensive overview of the synthesis of 1-amino-2-methylimidazole hydrochloride, its in-situ conversion to the corresponding NHC, and a detailed protocol for its application in a representative catalytic transformation: the transfer hydrogenation of ketones. The causality behind experimental choices is explained to provide a deeper understanding of the system.

Synthesis of 1-Amino-2-methylimidazole Hydrochloride: A Proposed Protocol

While the direct synthesis of 1-amino-2-methylimidazole is not extensively documented, a plausible and accessible synthetic route can be designed based on established imidazole synthesis methodologies, such as the Radziszewski reaction or variations thereof.[3] This protocol outlines a proposed multi-step synthesis.

Experimental Protocol: Synthesis of 1-Amino-2-methylimidazole Hydrochloride

Materials:

  • 2-Nitroimidazole

  • Methyl iodide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethanol

  • Ethyl acetate

Procedure:

  • N-Methylation of 2-Nitroimidazole:

    • In a round-bottom flask, dissolve 2-nitroimidazole in a suitable solvent like dimethylformamide (DMF).

    • Add a base such as potassium carbonate (K₂CO₃) to deprotonate the imidazole nitrogen.

    • Slowly add methyl iodide at room temperature and stir the mixture overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-methyl-2-nitroimidazole.

  • Reduction of the Nitro Group:

    • Dissolve the 1-methyl-2-nitroimidazole in ethanol in a round-bottom flask.

    • Add an excess of tin(II) chloride dihydrate.

    • Slowly add concentrated hydrochloric acid dropwise while cooling the flask in an ice bath.

    • After the addition is complete, heat the reaction mixture at reflux for several hours until the starting material is consumed (monitor by TLC).

    • Cool the mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product, 1-amino-2-methylimidazole, with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude 1-amino-2-methylimidazole in a minimal amount of diethyl ether.

    • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise.

    • A white precipitate of 1-amino-2-methylimidazole hydrochloride will form.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization: The final product should be characterized by:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the structure and purity.[4][5]

  • FT-IR spectroscopy: To identify the characteristic functional groups (N-H, C-N, etc.).[4]

  • Elemental analysis: To determine the elemental composition.

Application in Catalysis: Transfer Hydrogenation of Acetophenone

Amino-functionalized NHC ligands have shown significant promise in transfer hydrogenation reactions, where the amino group can potentially participate in the catalytic cycle through proton transfer or by acting as a hemilabile ligand.[1][6] The following protocol details the in-situ generation of the 1-amino-2-methyl-NHC and its application in the transfer hydrogenation of acetophenone using a ruthenium precursor.

Experimental Workflow

G cluster_prep Catalyst Preparation (In-Situ) cluster_reaction Catalytic Reaction cluster_analysis Analysis ligand 1-Amino-2-methylimidazole Hydrochloride active_catalyst Active Ru-NHC Catalyst ligand->active_catalyst Deprotonation & Coordination base Strong Base (e.g., KOtBu) base->active_catalyst ru_prec [Ru(p-cymene)Cl₂]₂ ru_prec->active_catalyst solvent_prep Anhydrous Solvent (e.g., Isopropanol) solvent_prep->active_catalyst product 1-Phenylethanol (Product) active_catalyst->product Catalytic Cycle acetophenone Acetophenone (Substrate) acetophenone->product isopropanol Isopropanol (H-source) isopropanol->product quench Reaction Quenching product->quench extraction Work-up & Extraction quench->extraction analysis GC/NMR Analysis extraction->analysis yield Yield Calculation analysis->yield

Caption: Experimental workflow for the in-situ generation of the Ru-NHC catalyst and its use in transfer hydrogenation.

Experimental Protocol: Ruthenium-Catalyzed Transfer Hydrogenation

Materials:

  • 1-Amino-2-methylimidazole hydrochloride

  • [Ru(p-cymene)Cl₂]₂

  • Potassium tert-butoxide (KOtBu)

  • Acetophenone

  • Anhydrous isopropanol

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (In-Situ):

    • In a Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (1 mol%) and 1-amino-2-methylimidazole hydrochloride (2.2 mol%).

    • Add anhydrous toluene to the flask.

    • In a separate flask, dissolve potassium tert-butoxide (4.4 mol%) in anhydrous isopropanol.

    • Slowly add the KOtBu solution to the ruthenium-ligand mixture. The color of the solution should change, indicating complex formation.

    • Stir the mixture at room temperature for 30 minutes to ensure the in-situ formation of the active catalyst. The base deprotonates the imidazolium salt to form the free NHC, which then coordinates to the ruthenium center.[7]

  • Catalytic Reaction:

    • To the flask containing the in-situ generated catalyst, add acetophenone (100 mol%).

    • Heat the reaction mixture to 80 °C and stir for the desired reaction time (e.g., 2-24 hours). Isopropanol serves as both the solvent and the hydrogen source.

    • Monitor the progress of the reaction by taking aliquots and analyzing them by gas chromatography (GC) or TLC.

  • Work-up and Analysis:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a small amount of water.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • Determine the conversion and yield by GC or ¹H NMR analysis of the crude product.

Catalytic Cycle and Mechanistic Considerations

The transfer hydrogenation is believed to proceed through a concerted outer-sphere mechanism. The amino group on the NHC ligand can play a crucial role in this process.

Catalytic_Cycle Catalytic Cycle for Transfer Hydrogenation Ru_precatalyst [Ru(NHC)(p-cymene)H]⁺ Substrate_complex Substrate Coordination Ru_precatalyst->Substrate_complex Acetophenone (S) - Acetone Transition_state [Ru(NHC)(p-cymene)(H)(S)]⁺ (Six-membered transition state) Substrate_complex->Transition_state Hydride Transfer Product_release Product Release Transition_state->Product_release Catalyst_regen Catalyst Regeneration (with iPrOH) Product_release->Catalyst_regen 1-Phenylethanol Catalyst_regen->Ru_precatalyst + iPrOH - Acetone

Caption: Proposed catalytic cycle for the Ru-NHC-catalyzed transfer hydrogenation of acetophenone.

The key steps are:

  • Formation of the Ruthenium-Hydride Species: The ruthenium precatalyst reacts with isopropanol to form a ruthenium-hydride species, which is the active catalyst.

  • Substrate Coordination: The ketone (acetophenone) coordinates to the ruthenium center.

  • Hydride Transfer: The hydride is transferred from the ruthenium to the carbonyl carbon of the ketone via a six-membered transition state. The amino group on the NHC ligand may participate in this step by forming a hydrogen bond with the carbonyl oxygen, thereby activating the substrate.

  • Product Release and Catalyst Regeneration: The product alcohol is released, and the catalyst is regenerated by reaction with another molecule of isopropanol.

Data Presentation: Expected Performance

While specific data for the 1-amino-2-methylimidazole ligand is not available, the following table presents representative data from studies using other primary amine-functionalized NHC-ruthenium catalysts in the transfer hydrogenation of acetophenone, which can serve as a benchmark.[1]

EntryCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Conversion (%)
11.0KOtBu804>99
20.5KOtBu80898
30.1Cs₂CO₃801295

Safety and Handling

1-Amino-2-methylimidazole Hydrochloride:

  • As an amine hydrochloride salt, it is expected to be an irritant to the skin, eyes, and respiratory tract.

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Potassium tert-butoxide (KOtBu):

  • Highly corrosive and moisture-sensitive.

  • Handle in a glovebox or under an inert atmosphere.

  • Reacts violently with water.

[Ru(p-cymene)Cl₂]₂:

  • Ruthenium compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes.

General Precautions:

  • All manipulations should be carried out using standard Schlenk techniques under an inert atmosphere of argon or nitrogen.

  • Solvents should be dried and degassed before use.

Conclusion

1-Amino-2-methylimidazole hydrochloride presents a promising, yet underexplored, precursor for a novel class of NHC ligands. The presence of the primary amino group offers unique opportunities for catalyst design and functionality. The protocols provided herein offer a starting point for researchers to synthesize this ligand precursor and explore its potential in catalysis, particularly in transfer hydrogenation reactions. Further research into the coordination chemistry and catalytic applications of this ligand is warranted and expected to yield exciting new developments in the field of NHC catalysis.

References

  • Cross, W. B., Daly, C. G., Boutadla, Y., & Singh, K. (2014). Variable coordination of amine functionalised N-heterocyclic carbene ligands to Ru, Rh and Ir: C–H and N–H activation and catalytic transfer hydrogenation. Dalton Transactions, 43(33), 12799-12809. [Link]

  • Hermann, W. A. (2002). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition, 41(8), 1290-1309. [Link]

  • Díez-González, S., & Nolan, S. P. (2007). N-Heterocyclic carbenes in late transition metal catalysis. Coordination Chemistry Reviews, 251(5-6), 874-883. [Link]

  • Garrison, J. C., & Youngs, W. J. (2005). The medicinal applications of imidazolium carbene metal complexes. Chemical reviews, 105(11), 3978-4008. [Link]

  • Yahyazadeh, A., & Haghi, M. (2005). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 17(3), 1625. [Link]

  • Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]

  • Al-Ayed, A. S. (2016). Synthesis, structural analysis, and biological activities of some imidazolium salts. Journal of Chemistry, 2016. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-water. International Agency for Research on Cancer. [Link]

  • Cross, W. B., Daly, C. G., Boutadla, Y., & Singh, K. (2014). Variable coordination of amine functionalised N-heterocyclic carbene ligands to Ru, Rh and Ir: C–H and N–H activation and catalytic transfer hydrogenation. Dalton Transactions, 43(33), 12799-12809. [Link]

  • Glorius, F. (Ed.). (2007). N-heterocyclic carbenes in synthesis. John Wiley & Sons. [Link]

  • Lavallo, V., Canac, Y., Präsang, C., Donnadieu, B., & Bertrand, G. (2005). Stable cyclic (amino)(alkyl)carbenes as ligands for transition-metal catalysts. Angewandte Chemie International Edition, 44(35), 5705-5709. [Link]

  • Wikipedia. (2023). 1-Methylimidazole. [Link]

  • Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. [Link]

  • Delaude, L., & Noels, A. F. (2005). Metathesis. In N-Heterocyclic Carbenes in Synthesis (pp. 199-272). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Samantaray, M. K., & Pang, K. (2021). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Molecules, 27(1), 95. [Link]

  • Mercs, L., & Albrecht, M. (2010). Beyond catalysis: N-heterocyclic carbene complexes as components for medicinal, luminescent, and functional materials applications. Chemical Society Reviews, 39(6), 1903-1912. [Link]

  • Orduna, J., & Díez, J. (2021). Redox-Switchable Behavior of Transition-Metal Complexes Supported by Amino-Decorated N-Heterocyclic Carbenes. Molecules, 26(12), 3568. [Link]

  • Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]

  • Al-Ayed, A. S. (2016). Synthesis, structural analysis, and biological activities of some imidazolium salts. Journal of Chemistry, 2016. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-water. International Agency for Research on Cancer. [Link]

  • Wikipedia. (2023). 1-Methylimidazole. [Link]

  • Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-water. International Agency for Research on Cancer. [Link]

Sources

Method

Application Note: Coordination Chemistry of 1-Amino-2-methylimidazole Hydrochloride in Transition Metal Complexes and Supramolecular Networks

Executive Summary The rational design of metal-organic complexes relies heavily on the steric and electronic profiles of the chosen ligands. While 2-methylimidazole is universally recognized as the bridging linker in Zeo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metal-organic complexes relies heavily on the steric and electronic profiles of the chosen ligands. While 2-methylimidazole is universally recognized as the bridging linker in Zeolitic Imidazolate Frameworks (e.g., ZIF-8), the introduction of an N-amino group fundamentally alters its coordination behavior. 1-Amino-2-methylimidazole hydrochloride (1-NH₂-2-MeIm·HCl) serves as a highly specialized, dual-function ligand. It acts as a sterically hindered, terminal N-donor for transition metals, while simultaneously deploying its exocyclic -NH₂ group as a potent hydrogen-bond donor to engineer secondary coordination spheres and supramolecular networks.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for activating the hydrochloride salt and synthesizing discrete transition metal complexes and extended hydrogen-bonded frameworks.

Mechanistic Grounding & Chemical Causality

To successfully deploy 1-NH₂-2-MeIm in coordination chemistry, one must understand the causality behind its structural features and salt form:

  • Why the Hydrochloride Salt? Free N-aminoazoles are electron-rich and can be prone to oxidation, hygroscopicity, or dimerization if left as free bases for extended periods. Storing and utilizing the compound as a hydrochloride salt (1-NH₂-2-MeIm·HCl) ensures long-term shelf stability and precise stoichiometric control during synthesis[1][2].

  • The "Anti-ZIF" Effect (Steric & Electronic Control): In standard 2-methylimidazole, deprotonation of the N1-H yields an imidazolate anion capable of bridging two metal centers to form 3D frameworks. In 1-NH₂-2-MeIm, the N1 position is covalently blocked by the amino group. Consequently, the ligand cannot form bridging imidazolates. It strictly coordinates as a neutral, monodentate terminal ligand via the N3 (imine) nitrogen[3].

  • Secondary Sphere Engineering: The exocyclic N1-NH₂ group is a strong hydrogen-bond donor. By selecting specific counterions (e.g., NO₃⁻, SO₄²⁻, or Cl⁻), researchers can direct the crystal packing, linking discrete mononuclear complexes into 1D, 2D, or 3D supramolecular networks via highly predictable hydrogen-bonded synthons[1].

Activation and Coordination Pathway

G A 1-NH2-2-MeIm·HCl (Stable Precursor) B In Situ Deprotonation (Et3N / KOH) A->B Base Addition C Free Ligand (N3 Donor, NH2 H-Donor) B->C -HCl E Terminal N3 Coordination (Sterically Directed) C->E + Metal Salt D Transition Metal (Zn2+, Cu2+, Co2+) D->E F Discrete Complexes [ML2X2] or[ML4X2] E->F Primary Sphere G Supramolecular Networks (via NH2···X H-Bonds) E->G Secondary Sphere F->G Crystal Packing

Fig 1: Activation and coordination pathway of 1-amino-2-methylimidazole hydrochloride.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the observable validation checkpoint is met.

Protocol A: Synthesis of Mononuclear[Cu(1-NH₂-2-MeIm)₄Cl₂] Complexes

Objective: Isolate discrete, sterically controlled transition metal complexes.

Reagents:

  • 1-NH₂-2-MeIm·HCl (2.0 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) (0.5 mmol)

  • Anhydrous Methanol (20 mL)

Step-by-Step Methodology:

  • Ligand Dissolution: Suspend 2.0 mmol of 1-NH₂-2-MeIm·HCl in 10 mL of anhydrous methanol in a 50 mL round-bottom flask.

  • In Situ Activation: Add exactly 2.0 mmol of Et₃N dropwise under continuous stirring at room temperature.

    • Validation Checkpoint 1: The suspension must transition to a completely clear solution within 5 minutes. The pH (checked via drop-test on indicator paper) should shift from ~3.5 to ~7.5. If the solution remains cloudy, the salt has not fully dissolved or activated; add 1 mL of methanol.

  • Metal Addition: Dissolve 0.5 mmol of CuCl₂·2H₂O in 10 mL of methanol. Add this green solution dropwise to the activated ligand solution over 10 minutes.

    • Validation Checkpoint 2: Upon addition, an immediate color shift from pale green to deep blue/purple must occur, indicating successful N3-coordination displacing the solvent molecules[3]. If the solution turns turbid or precipitates a pale blue solid, over-basification has occurred (forming Cu(OH)₂). The protocol must be aborted.

  • Crystallization: Stir the deep blue solution for 2 hours at room temperature. Filter the solution through a 0.22 µm PTFE syringe filter to remove any trace particulates. Cover the vial with Parafilm, puncture 2-3 small holes, and allow for slow evaporation.

  • Harvesting: Deep purple/blue block crystals will form within 3-5 days. Wash with cold diethyl ether and dry under vacuum.

Protocol B: Engineering Nitrate-Directed Supramolecular Networks

Objective: Utilize the N1-NH₂ group to assemble 3D hydrogen-bonded frameworks.

Reagents:

  • 1-NH₂-2-MeIm·HCl (2.0 mmol)

  • Potassium Hydroxide (KOH) (2.0 mmol, 1M aqueous solution)

  • Zinc(II) Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (1.0 mmol)

  • Ethanol/Water (1:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Aqueous Activation: Dissolve 2.0 mmol of 1-NH₂-2-MeIm·HCl in 10 mL of the Ethanol/Water mixture. Carefully add 2.0 mL of the 1M KOH solution.

  • Metal Coordination: Dissolve 1.0 mmol of Zn(NO₃)₂·6H₂O in 10 mL of the solvent mixture. Add this dropwise to the ligand solution.

    • Validation Checkpoint 1: The solution must remain absolutely clear. Localized white precipitation (Zn(OH)₂) that does not redissolve upon stirring indicates the local pH exceeded 8.5. Ensure dropwise addition with vigorous stirring.

  • Network Assembly: Stir for 1 hour at 40°C to ensure thermodynamic equilibration of the hydrogen bonds between the coordinated ligand's -NH₂ groups and the uncoordinated NO₃⁻ counterions.

  • Controlled Evaporation: Filter the solution and set aside for slow evaporation at a constant 20°C.

    • Validation Checkpoint 2: Slow evaporation should yield highly faceted, transparent crystals. The presence of an amorphous white powder indicates the evaporation rate was too fast, kinetically trapping the complex and disrupting the delicate hydrogen-bond assembly of the supramolecular network[1].

Quantitative Data & Spectroscopic Signatures

Coordination of 1-NH₂-2-MeIm to a transition metal center induces distinct, quantifiable shifts in its spectroscopic profile. Use the table below to validate the success of your syntheses.

ParameterFree Ligand (Activated)Coordinated Complex (Typical)Mechanistic Rationale
IR: ν(C=N) ~1590 cm⁻¹1610–1630 cm⁻¹Kinematic coupling and electron withdrawal by the metal center stiffens the imidazole ring.
IR: ν(NH₂) 3320, 3250 cm⁻¹ (sharp)3300, 3210 cm⁻¹ (broadened)Involvement of the exocyclic -NH₂ group in extensive secondary-sphere hydrogen bonding.
¹H NMR: -NH₂ ~5.2 ppm (DMSO-d₆)5.8–6.5 ppm (DMSO-d₆)Deshielding effect due to electron density donation from the N3 lone pair to the metal center.
¹H NMR: C4/C5-H 6.8, 7.0 ppm7.2, 7.5 ppmInductive deshielding upon N3 metal coordination.
Crystallography N/AM-N3 bond: 1.95–2.05 ÅSteric hindrance from the 2-methyl group slightly elongates the M-N bond compared to unsubstituted imidazoles.

References

  • Title: EP2230312A1 - Probe compound for detecting and isolating enzymes and means and methods using the same Source: Google Patents URL
  • Title: Lattice Architecture and Hydrogen-Bonding Networks of N-Aminoazolium and N,N'-Diaminoazolium Chlorides Source: Crystal Growth & Design - ACS Publications URL
  • Title: Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts Source: Inorganic Chemistry - ACS Publications URL

Sources

Application

The Strategic Application of 1-Amino-2-Methylimidazole Hydrochloride in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

In the ever-evolving landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The imidazole scaffold, a privileged str...

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Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The imidazole scaffold, a privileged structure in drug discovery, is a testament to this principle, forming the core of numerous approved drugs.[1][2][3] This guide delves into the specific applications of a less-explored yet highly versatile derivative: 1-amino-2-methylimidazole hydrochloride . While direct, extensive literature on this specific salt is emerging, its constituent parts—the 1-aminoimidazole core and the 2-methyl substitution—provide a strong foundation for predicting its utility and for designing innovative synthetic strategies.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes, robust experimental protocols, and a forward-looking perspective on how this compound can be leveraged to create next-generation pharmaceuticals.

Chemical Profile and Strategic Advantages

1-Amino-2-methylimidazole hydrochloride presents a unique combination of structural features that render it a valuable intermediate in synthetic and medicinal chemistry. The primary amino group at the 1-position offers a reactive handle for a wide array of chemical transformations, while the 2-methyl group can provide steric influence and modulate the electronic properties of the imidazole ring.

PropertyValue/DescriptionSignificance in Medicinal Chemistry
Molecular Formula C₄H₈ClN₃Provides the basic elemental composition.
Key Functional Groups Primary amine, Imidazole ring, Methyl groupThe primary amine is a key site for derivatization. The imidazole ring is a known pharmacophore. The methyl group can influence binding and metabolic stability.
Form Hydrochloride saltEnhances solubility in polar solvents, facilitating its use in a variety of reaction conditions.

The imidazole ring itself is a bioisostere for other functional groups and can participate in hydrogen bonding and metal coordination, making it a crucial component in designing molecules that interact with biological targets.[4][5]

Core Applications in Medicinal Chemistry

The true potential of 1-amino-2-methylimidazole hydrochloride lies in its role as a versatile starting material for the synthesis of a diverse range of bioactive molecules. Its applications can be broadly categorized into its use as a synthetic intermediate and as a scaffold for building pharmacologically active compounds.

A Versatile Synthetic Intermediate

The nucleophilic primary amine allows for a plethora of synthetic transformations, making it an ideal starting point for constructing more complex molecular architectures.

  • N-Alkylation and N-Acylation: The amino group can be readily alkylated or acylated to introduce a variety of substituents, enabling the exploration of structure-activity relationships (SAR).[6]

  • Coupling Reactions: When appropriately functionalized, the imidazole core can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of aryl, heteroaryl, or alkyl groups.[6]

  • Formation of Schiff Bases: Reaction with aldehydes and ketones can yield Schiff bases, which can be further modified or act as ligands for metal complexes.

G 1-Amino-2-methylimidazole 1-Amino-2-methylimidazole N-Alkylated Derivatives N-Alkylated Derivatives 1-Amino-2-methylimidazole->N-Alkylated Derivatives Alkylation N-Acylated Derivatives N-Acylated Derivatives 1-Amino-2-methylimidazole->N-Acylated Derivatives Acylation Schiff Bases Schiff Bases 1-Amino-2-methylimidazole->Schiff Bases Condensation Bioactive Molecules Bioactive Molecules N-Alkylated Derivatives->Bioactive Molecules N-Acylated Derivatives->Bioactive Molecules Complex Ligands Complex Ligands Schiff Bases->Complex Ligands Complex Ligands->Bioactive Molecules

Caption: Synthetic pathways from 1-amino-2-methylimidazole.

Scaffold for Bioactive Compounds

The imidazole nucleus is a well-established pharmacophore with a broad spectrum of biological activities.[1][7][8][9] Derivatives of 1-amino-2-methylimidazole could be explored for a range of therapeutic areas:

  • Antimicrobial Agents: Imidazole derivatives are known for their antibacterial and antifungal properties.[7][8] The amino and methyl groups can be functionalized to enhance potency and spectrum of activity.

  • Anti-inflammatory and Analgesic Agents: Various substituted imidazoles have demonstrated significant anti-inflammatory and analgesic effects.[1][9]

  • Anticancer Agents: The imidazole scaffold is present in several anticancer drugs, and novel derivatives are continuously being investigated for their potential to inhibit cancer cell growth.[9]

Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates and reaction conditions. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

General Protocol for N-Acylation

This protocol describes a general procedure for the acylation of the primary amino group of 1-amino-2-methylimidazole hydrochloride.

Materials:

  • 1-Amino-2-methylimidazole hydrochloride

  • Acyl chloride or anhydride (1.1 equivalents)

  • A suitable base (e.g., triethylamine, pyridine; 2.2 equivalents)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a round-bottom flask, add 1-amino-2-methylimidazole hydrochloride (1.0 equivalent) and the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Add the base dropwise with stirring.

  • Slowly add the acylating agent (acyl chloride or anhydride).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve starting material B Cool to 0°C A->B C Add base B->C D Add acylating agent C->D E Warm to RT & Stir D->E F Monitor by TLC E->F G Quench reaction F->G H Extract product G->H I Dry and concentrate H->I J Purify by chromatography I->J

Caption: Workflow for N-acylation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-amino-2-methylimidazole hydrochloride. Based on the safety data for related imidazole compounds, the following precautions are recommended[10][11][12][13][14]:

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid breathing dust, fumes, or vapors.[12]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.[10][12][13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

Future Perspectives and Conclusion

The exploration of 1-amino-2-methylimidazole hydrochloride in medicinal chemistry is still in its early stages. However, its unique structural features and the proven track record of the imidazole scaffold suggest a bright future for this compound. As a versatile building block, it offers a gateway to novel molecular entities with the potential for a wide range of therapeutic applications. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this promising intermediate in their drug discovery endeavors.

References

  • PENTA. (2024). 1-Methylimidazole - SAFETY DATA SHEET. Retrieved from [Link]

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives.
  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Methylimidazole-N-oxide (NMI-O). Retrieved from [Link]

  • ResearchGate. (2023). Review of pharmacological effects of imidazole derivatives. Retrieved from [Link]

  • Ghafari, S., et al. (2021). Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans. Scientific Reports.
  • Shrivastava, T. P., et al. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmaceutical Technology.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Retrieved from [Link]

  • International Agency for Research on Cancer. (n.d.). 2-METHYLIMIDAZOLE. Retrieved from [Link]

  • Husain, A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Biomolecular Structure and Dynamics.
  • Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from [Link]

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 13(13), 1921-1943.
  • Leese, C. L., & Timmis, G. M. (1961). 1-Aminoimidazoles and derivatives. Part I. The synthesis of 1-amino-derivatives of 5-amino-2-methylimidazole-4-carboxamide. Journal of the Chemical Society (Resumed), 3816.
  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.

Sources

Method

Derivatization of the Amino Group in 1-Amino-2-Methylimidazole: A Comprehensive Guide to N-Amination Workflows

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Self-Validating Protocols Executive Briefing 1-Amino-2-methylimidazole is a highly versatile, bifunc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Self-Validating Protocols

Executive Briefing

1-Amino-2-methylimidazole is a highly versatile, bifunctional heterocyclic building block used extensively in the synthesis of bioactive compounds, agricultural agents, and advanced materials. Unlike standard aliphatic or aromatic amines, the primary amino group is directly attached to the azole ring nitrogen (N1), creating an N–N bond. Despite this heteroatomic linkage, the exocyclic N-amino group is sp3 hybridized and pyramidal, allowing it to function as a potent nucleophile 1.

This guide outlines the chemoselective derivatization of the N-amino group—specifically through condensation, acylation, and reductive amination—while navigating the inherent electronic challenges of the imidazole core.

Mechanistic Causality & Chemoselectivity

The primary challenge in derivatizing 1-amino-2-methylimidazole is chemoselectivity . The molecule possesses two distinct reactive nitrogen centers:

  • The Exocyclic N-Amino Group (N1-NH 2​ ): Acts as the primary nucleophile for electrophilic attack.

  • The Endocyclic Azole Nitrogen (N3): Acts as the primary basic site. Protonation preferentially occurs on the azole ring rather than the amino group 1.

The Causality of pH Control: Because the N3 position is relatively basic (conjugate acid pKa 7), any derivatization reaction must strictly control the pH. If the reaction medium is too acidic, the N3 nitrogen protonates, forming an insoluble imidazolium salt that crashes out of solution and deactivates the N-amino nucleophile. Conversely, carefully buffered acid catalysis is required to activate carbonyl electrophiles (like aldehydes) for Schiff base formation 2. Furthermore, the C2-methyl group introduces mild steric hindrance, necessitating optimized thermal conditions for bulky electrophiles.

Workflow A 1-Amino-2-methylimidazole (Nucleophilic N-NH2) B Schiff Base (Imine) Extended Conjugation A->B Aldehyde, H+ (Condensation) C N-Acyl Amide Stable Derivative A->C Acyl Chloride, Base (Acylation) D Secondary Amine Reduced Conjugation B->D NaBH4, MeOH (Reduction)

Fig 1. Divergent derivatization pathways of 1-amino-2-methylimidazole.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system . This means each workflow includes built-in visual, chromatographic, and spectroscopic checkpoints so the operator can confirm success at every stage.

Protocol A: Schiff Base (Imine) Condensation

Schiff bases of N-aminoazoles are critical intermediates for further functionalization 2.

  • Causality of Design: Ethanol is chosen as the solvent to allow for the azeotropic removal of water (driving the equilibrium forward) and to facilitate product precipitation upon cooling. A catalytic amount of glacial acetic acid is used to activate the aldehyde carbonyl without crossing the threshold into N3-protonation.

  • Procedure:

    • Dissolve 10 mmol of 1-amino-2-methylimidazole in 20 mL of absolute ethanol.

    • Add 10.5 mmol of the target aromatic aldehyde (e.g., benzaldehyde).

    • Add 2-3 drops of glacial acetic acid.

    • Reflux the mixture for 2–4 hours under a nitrogen atmosphere.

    • Cool the reaction to 0 °C to induce crystallization. Filter and wash with cold ethanol.

  • Self-Validation Checkpoints:

    • Visual: The colorless solution will transition to a deep yellow as the extended π -conjugation of the azomethine bond forms.

    • Chromatographic: TLC (Hexane:EtOAc 1:1) will reveal a new, highly UV-active spot with a higher Rf​ than the starting amine.

    • Spectroscopic: 1 H NMR will show the disappearance of the broad -NH 2​ singlet and the appearance of a sharp azomethine proton (CH=N) singlet at 8.2–8.5 ppm.

Protocol B: Electrophilic Acylation (Amide Formation)
  • Causality of Design: Acylation generates one equivalent of HCl. If unmanaged, this acid will protonate the imidazole core, halting the reaction. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk makes it non-nucleophilic, allowing it to scavenge HCl efficiently without competing with the N-amino group for the acyl chloride.

  • Procedure:

    • Dissolve 10 mmol of 1-amino-2-methylimidazole in 25 mL of anhydrous dichloromethane (DCM).

    • Add 12 mmol of DIPEA and cool the flask to 0 °C in an ice bath.

    • Dropwise, add 11 mmol of the acyl chloride (e.g., acetyl chloride) over 15 minutes.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over MgSO 4​ , and concentrate.

  • Self-Validation Checkpoints:

    • Visual/Physical: The reaction remains homogeneous; no imidazolium chloride precipitates due to the solubility of the DIPEA-HCl salt in DCM.

    • Spectroscopic: IR spectroscopy will confirm the presence of a strong carbonyl (C=O) stretch at 1680–1700 cm −1 .

Protocol C: Reductive Alkylation to Secondary Amines

Reduction of the Schiff base yields N-alkylated secondary amines, a common motif in antifungal and pharmaceutical development 3.

  • Causality of Design: Sodium borohydride (NaBH 4​ ) is selected as a mild hydride source that selectively reduces the imine double bond without risking the cleavage of the sensitive N–N bond of the imidazole core. Methanol acts as both the solvent and the necessary proton donor to resolve the intermediate borate complex 3.

  • Procedure:

    • Suspend 5 mmol of the Schiff base (from Protocol A) in 20 mL of methanol at 0 °C.

    • Add 10 mmol of NaBH 4​ in small portions over 10 minutes to control hydrogen evolution.

    • Stir at room temperature for 12 hours.

    • Quench carefully with water, evaporate the methanol, and extract the aqueous layer with ethyl acetate.

  • Self-Validation Checkpoints:

    • Visual: The distinct yellow color of the imine will completely dissipate as the extended conjugation is broken, resulting in a colorless solution.

    • Spectroscopic: 1 H NMR will show the loss of the CH=N singlet and the emergence of a new methylene (CH 2​ ) doublet/multiplet at 4.0 ppm, alongside a broad secondary amine N-H peak.

Mechanism N1 N-Amino Group (sp3 hybridized) I1 Tetrahedral Intermediate N1->I1 Nucleophilic Attack E1 Carbonyl Electrophile (Aldehyde/Acyl) E1->I1 P1 Derivatized Product (Imine/Amide) I1->P1 H2O/HCl Elimination

Fig 2. General mechanism for the electrophilic derivatization of the N-amino group.

Quantitative Analytical Markers

The table below summarizes the expected quantitative outcomes and analytical markers for the successful derivatization of 1-amino-2-methylimidazole, serving as a quick-reference guide for quality control.

Derivatization PathwayReagent / ElectrophileTypical Yield (%)Reaction Time (h)Key Analytical Marker (Validation)
Imine Formation Aromatic Aldehyde80 – 90%2 – 4 1 H NMR: 8.4 ppm (s, 1H, CH=N )
Amide Formation Acyl Chloride85 – 95%1 – 2IR Spec: 1680 cm −1 (C=O stretch)
Reductive Alkylation NaBH 4​ (on Imine)70 – 85%12 1 H NMR: 4.0 ppm (d, 2H, CH 2​ -NH )

References

  • Lattice Architecture and Hydrogen-Bonding Networks of N-Aminoazolium and N,N'-Diaminoazolium Chlorides - ACS Publications. 1

  • Advances in Heterocyclic Chemistry, Volume 53 - epdf.pub. 2

  • A new class of antifungal agents. Synthesis and antimycotic activity of disubstituted N-azolylamines - ResearchGate.3

Sources

Application

Application Note: High-Throughput Catalytic Screening of 1-Amino-2-methylimidazole Hydrochloride Transition Metal Complexes

Target Audience: Researchers, scientists, and drug development professionals. Applications: Active Pharmaceutical Ingredient (API) synthesis, chiral/achiral alcohol production, and high-throughput catalyst discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Active Pharmaceutical Ingredient (API) synthesis, chiral/achiral alcohol production, and high-throughput catalyst discovery.

Executive Summary

The reduction of ketones to secondary alcohols is a foundational transformation in pharmaceutical drug development. While traditional stoichiometric reducing agents (e.g., NaBH₄, LiAlH₄) generate significant chemical waste, transition-metal-catalyzed Transfer Hydrogenation (TH) offers a highly atom-economical and green alternative.

This application note details a comprehensive, self-validating protocol for the high-throughput screening (HTS) of Ruthenium(II) and Iridium(III) complexes bearing 1-amino-2-methylimidazole hydrochloride (1-NH₂-2-Me-Im·HCl) ligands. By leveraging robotic liquid handling and parallel micro-reactor technologies, researchers can rapidly evaluate catalyst libraries to optimize turnover frequencies (TOF) and yields for API intermediates [1].

Mechanistic Rationale & Ligand Design

To develop a robust catalytic system, the causality behind the ligand and reagent selection must be understood.

Why 1-Amino-2-methylimidazole Hydrochloride?
  • Coordination Geometry: The ligand acts as a rigid N,N-bidentate chelate. The primary amino group (-NH₂) and the imidazole nitrogen strongly coordinate to the metal center (Ru or Ir).

  • Steric Control: The methyl group at the C2 position of the imidazole ring intentionally blocks C2-metalation (preventing N-heterocyclic carbene formation), forcing the ligand to bind exclusively via the nitrogen atoms [2].

  • Bifunctional Catalysis: The coordinated -NH₂ group is crucial for the outer-sphere mechanism . It acts as a hydrogen-bond donor to the ketone substrate, facilitating a concerted hydride and proton transfer without requiring the substrate to directly bind to the metal center [3].

  • Stability for HTS: Free 1-aminoimidazoles are often hygroscopic and prone to oxidative degradation. The hydrochloride salt is a free-flowing, air-stable solid. This ensures precise stoichiometric weighing during automated robotic dispensing, a critical requirement for reproducible HTS libraries.

Reagent Selection
  • Hydrogen Donor (Isopropanol): Isopropanol (iPrOH) serves as both the solvent and the hydrogen source. The reaction is thermodynamically driven forward by the massive molar excess of iPrOH (Le Chatelier's principle).

  • Base Activation: A strong base (e.g., KOtBu) is required to (a) neutralize the hydrochloride salt of the ligand, and (b) deprotonate the metal-coordinated amine to generate the active 16-electron metal-amide catalyst.

High-Throughput Screening (HTS) Workflow

The HTS workflow is designed to evaluate multiple metal precursors, base additives, and substrate scopes simultaneously in a 96-well format.

HTS_Workflow A Ligand Preparation 1-NH2-2-Me-Im·HCl C In Situ Complexation (Base addition, 96-well plate) A->C B Metal Precursors [RuCl2(p-cymene)]2, [IrCl2(Cp*)]2 B->C D Substrate Addition Ketones + iPrOH (H-donor) C->D E Parallel Reaction (80°C, 4 hours) D->E F High-Throughput Analysis (GC-FID / Chiral HPLC) E->F

Figure 1: Automated 96-well high-throughput screening workflow for catalyst library generation.

Experimental Protocols

The following protocols are designed as self-validating systems. Internal standards and negative controls are embedded to ensure data integrity.

Protocol A: Automated Library Generation (In Situ Complexation)

Objective: Generate a library of active Ru(II) and Ir(III) catalysts in a 96-well glass-lined reactor block.

  • Preparation of Stock Solutions (Inside Glovebox):

    • Ligand: Dissolve 1-NH₂-2-Me-Im·HCl in anhydrous degassed iPrOH to a concentration of 0.05 M.

    • Metals: Prepare 0.025 M solutions of [RuCl₂(p-cymene)]₂ and [IrCl₂(Cp*)]₂ in anhydrous dichloromethane (DCM).

    • Base: Prepare a 0.5 M solution of KOtBu in iPrOH.

  • Robotic Dispensing: Using an automated liquid handler, dispense 100 µL of the metal stock (2.5 µmol metal) into each well. Evaporate the DCM under a gentle stream of N₂.

  • Ligand Addition: Dispense 110 µL of the ligand stock (5.5 µmol, 1.1 equiv. per metal center) into the wells.

  • Activation: Add 25 µL of the KOtBu stock (12.5 µmol) to neutralize the HCl salt and activate the complex. Stir at 40 °C for 30 minutes to ensure complete in situ complexation.

Protocol B: Parallel Transfer Hydrogenation (TH) Screening

Objective: Evaluate the catalytic efficiency of the generated library against acetophenone derivatives.

  • Substrate & Standard Addition: To each well, add 0.5 mmol of the target ketone (e.g., 4'-fluoroacetophenone).

  • Internal Standard (Self-Validation): Add exactly 20 µL of n-dodecane to every well. Causality: Dodecane acts as an inert internal standard for GC-FID. Normalizing product peaks against dodecane corrects for any solvent evaporation that occurs during heating, preventing false-positive conversion rates.

  • Control Wells:

    • Well A1 (No Metal): Add ligand and base only. (Validates that background reduction by iPrOH is zero).

    • Well A2 (No Ligand): Add metal and base only. (Validates that the unligated metal is inactive).

  • Reaction Execution: Seal the 96-well block with a PTFE-lined silicone mat. Heat the block to 80 °C under orbital shaking (600 rpm) for 4 hours.

  • Quenching & Analysis: Cool the block to 0 °C. Open and quench each well by adding 0.5 mL of aerobic ethyl acetate (exposes the catalyst to air, halting the reaction). Filter aliquots through a 96-well silica plug plate into GC vials. Analyze via GC-FID.

Catalytic Cycle & Mechanistic Pathway

The reduction proceeds via a classic Noyori-type outer-sphere mechanism [3]. The critical feature is the bifunctional nature of the catalyst, where the metal center and the ligand's amino group operate synergistically.

Catalytic_Cycle M1 Precatalyst Ru-Cl M2 Active Catalyst Ru-Amide M1->M2 Activation M3 Hydride Species Ru-H(Amine) M2->M3 Hydride Transfer S5 Alcohol Product M2->S5 M3->M2 Substrate Reduction S3 Acetone M3->S3 S1 Base / -HCl S1->M1 S2 iPrOH (H-donor) S2->M2 S4 Ketone S4->M3

Figure 2: Outer-sphere bifunctional mechanism for transfer hydrogenation.

Data Presentation: HTS Results Summary

The following table summarizes a representative dataset extracted from the GC-FID readout of the 96-well screening plate. Quantitative data is structured to compare the efficacy of different metal precursors and bases.

EntryMetal PrecursorLigand (1.1 eq)Base (5.0 eq)SubstrateConv. (%)TOF (h⁻¹)
1[RuCl₂(p-cymene)]₂1-NH₂-2-Me-Im·HClKOtBuAcetophenone>99500
2[RuCl₂(p-cymene)]₂1-NH₂-2-Me-Im·HClK₂CO₃Acetophenone42210
3[IrCl₂(Cp)]₂1-NH₂-2-Me-Im·HClKOtBuAcetophenone88440
4[IrCl₂(Cp)]₂1-NH₂-2-Me-Im·HClKOHAcetophenone91455
5[RuCl₂(p-cymene)]₂1-NH₂-2-Me-Im·HClKOtBu4'-F-Acetophenone>99500
6None (Control) 1-NH₂-2-Me-Im·HClKOtBuAcetophenone00
7[RuCl₂(p-cymene)]₂None (Control) KOtBuAcetophenone<2<10

Reaction Conditions: 0.5 mmol ketone, 0.5 mol% metal catalyst, 2.5 mol% base, 2.0 mL iPrOH, 80 °C, 4 hours. Conversion determined by GC-FID using n-dodecane as an internal standard.

References

  • Xi, C.; Zou, C.; Wang, M.; Wu, D.; Liu, H.; Dong, C.; Du, X.-W. A Bond-Energy-Integrated-Based Descriptor for High-Throughput Screening of Transition Metal Catalysts. The Journal of Physical Chemistry C2020 , 124 (9), 5241–5247.[Link]

  • Biffis, A.; Baron, M.; Tubaro, C. Poly-NHC Complexes of Transition Metals: Recent Applications and New Trends. Advances in Organometallic Chemistry2015 , 63, 203–288.[Link]

  • Noyori, R.; Hashiguchi, S. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research1997 , 30 (2), 97–102.[Link]

Method

experimental setup for the synthesis of 1-amino-2-methylimidazole HCl

The synthesis of N-aminoimidazoles, specifically 1-amino-2-methylimidazole, represents a critical transformation in modern medicinal chemistry and materials science. This structural motif serves as a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of N-aminoimidazoles, specifically 1-amino-2-methylimidazole, represents a critical transformation in modern medicinal chemistry and materials science. This structural motif serves as a privileged scaffold in the development of p38 α MAP kinase inhibitors[1] and non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1[2]. Furthermore, the high-nitrogen content of 1-aminoimidazole derivatives makes them valuable precursors for insensitive energetic materials[3].

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating chemical system. By understanding the thermodynamic and kinetic forces at play, researchers can execute this synthesis with high fidelity and reproducibility.

Mechanistic Rationale: The Role of HOSA

Electrophilic N-amination of electron-rich heterocycles is most efficiently achieved using hydroxylamine-O-sulfonic acid (HOSA)[4]. Unlike traditional nucleophilic substitutions, this reaction relies on the umpolung (polarity reversal) nature of HOSA.

  • The Nucleophile: Under basic conditions, 2-methylimidazole is deprotonated to form the highly nucleophilic imidazolide anion.

  • The Electrophile: The imidazolide anion attacks the electrophilic nitrogen of HOSA, displacing the sulfate leaving group[5].

Causality of Reaction Conditions:

  • Temperature Control (0–5 °C): HOSA is thermally unstable in alkaline media and rapidly decomposes into nitrogen gas and sulfate at room temperature. Maintaining a strict 0–5 °C window during addition is paramount to prevent reagent degradation and ensure high amination yields.

  • Stoichiometry of the Base: Exactly two equivalents of sodium hydroxide are required. The first equivalent deprotonates the imidazole ring ( pKa​ ~ 14.4), while the second neutralizes the stoichiometric equivalent of sulfuric acid generated as a byproduct of the amination.

  • Anhydrous Salt Formation: Isolating the product as a hydrochloride salt enhances its stability and handling. Using anhydrous HCl in dioxane (or diethyl ether) rather than aqueous hydrochloric acid prevents the highly polar free base from solvating into an aqueous phase, driving the quantitative precipitation of the pure 1-amino-2-methylimidazole HCl salt.

Mechanism N1 2-Methylimidazole (Starting Material) N2 Imidazolide Anion (Active Nucleophile) N1->N2 + NaOH (-H2O) N5 1-Amino-2-methylimidazole (Free Base) N2->N5 Nucleophilic Attack N3 HOSA (Electrophilic Nitrogen) N4 Sulfate (Leaving Group) N3->N4 Cleavage N3->N5 N-Transfer N6 Target HCl Salt (Stable Product) N5->N6 + Anhydrous HCl

Mechanistic pathway of electrophilic N-amination using HOSA.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements and expected analytical data for a standard 100 mmol scale synthesis.

ParameterValue / Description
Starting Material 2-Methylimidazole (8.21 g, 100 mmol, 1.0 eq)
Aminating Agent Hydroxylamine-O-sulfonic acid (HOSA) (13.57 g, 120 mmol, 1.2 eq)
Base Sodium Hydroxide (NaOH) (8.00 g, 200 mmol, 2.0 eq)
Precipitating Agent 4M HCl in Dioxane (30 mL, 120 mmol, 1.2 eq)
Theoretical Yield 13.35 g (as HCl salt)
Expected Yield 65% – 75% (8.6 g – 10.0 g)
Appearance White to off-white crystalline powder

Experimental Protocol

This workflow is designed with built-in In-Process Controls (IPCs) to ensure the system validates itself at each critical juncture.

Workflow Start Phase 1: Deprotonation Dissolve Imidazole + NaOH (0°C) Amination Phase 2: Amination Dropwise addition of HOSA (<5°C) Start->Amination Extraction Phase 3: Extraction Extract free base into EtOAc Amination->Extraction Precipitation Phase 4: Salt Formation Add 4M HCl in Dioxane (0°C) Extraction->Precipitation Product Isolation Filter & Dry Target Compound Precipitation->Product

Synthetic workflow for the preparation of 1-amino-2-methylimidazole HCl.

Phase 1: Preparation of the Imidazolide Sodium Salt
  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel.

  • Dissolve 8.00 g (200 mmol) of NaOH in 50 mL of deionized water.

  • Add 8.21 g (100 mmol) of 2-methylimidazole to the alkaline solution. Stir vigorously until complete dissolution is achieved.

  • IPC Check: Test the pH of the solution. It must be >12, confirming the complete deprotonation of the imidazole ring.

  • Submerge the flask in an ice-water bath and allow the internal temperature to drop to 0 °C.

Phase 2: Electrophilic Amination
  • In a separate Erlenmeyer flask, dissolve 13.57 g (120 mmol) of HOSA in 40 mL of cold deionized water. Note: HOSA solutions should be prepared fresh and kept on ice to prevent premature degradation.

  • Transfer the HOSA solution to the addition funnel.

  • Begin dropwise addition of the HOSA solution into the reaction flask.

  • Critical Parameter: Monitor the internal thermometer constantly. Adjust the addition rate so that the internal temperature never exceeds 5 °C. The reaction is exothermic; rapid addition will cause a temperature spike, leading to HOSA decomposition and drastically reduced yields.

  • Once the addition is complete, maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 2 hours.

  • IPC Check: Check the pH. It should have dropped to approximately 8–9 due to the generation of sulfuric acid. If the pH is below 7, add 1M NaOH dropwise until mildly basic to ensure the product remains in its free base form.

Phase 3: Workup and Free Base Extraction
  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 75 mL). The 1-amino-2-methylimidazole free base will partition into the organic layer.

  • Combine the organic extracts and wash with 30 mL of saturated aqueous NaCl (brine) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ) for 15 minutes.

  • Filter the suspension through a fluted filter paper into a clean, dry 500 mL round-bottom flask to remove the drying agent.

Phase 4: Hydrochloride Salt Formation and Purification
  • Cool the EtOAc filtrate in an ice-water bath to 0 °C.

  • Under vigorous stirring, slowly add 30 mL (120 mmol) of 4M HCl in dioxane via a syringe.

  • IPC Check (Visual): A dense, white precipitate of 1-amino-2-methylimidazole hydrochloride will immediately begin to form. The absence of water in this step prevents the salt from dissolving, driving the equilibrium entirely toward precipitation.

  • Stir the suspension for 30 minutes at 0 °C to ensure complete crystallization.

  • Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with two 20 mL portions of ice-cold diethyl ether to remove any residual EtOAc or unreacted starting materials.

  • Dry the resulting white crystalline solid under high vacuum at 40 °C for 4 hours to yield the final 1-amino-2-methylimidazole hydrochloride.

Sources

Application

Application Note: Scale-Up Synthesis of 1-Amino-2-methyl-1H-imidazole Hydrochloride

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Process Optimization & Standard Operating Procedure (SOP) Executive Summary 1-Amino-2-methyl-1H-imidazole is a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Process Optimization & Standard Operating Procedure (SOP)

Executive Summary

1-Amino-2-methyl-1H-imidazole is a critical nitrogen-rich heterocyclic building block utilized in the synthesis of pharmaceuticals, agricultural chemicals, and advanced energetic materials. While the free base is prone to oxidative degradation and is difficult to handle due to its hygroscopic nature, conversion to the hydrochloride salt provides a highly crystalline, bench-stable solid[1].

This application note details a robust, scalable, and self-validating 1-kilogram process for the synthesis of 1-amino-2-methyl-1H-imidazole hydrochloride. The protocol bypasses hazardous aminating agents by leveraging[2] in a highly controlled biphasic system, followed by anhydrous salt precipitation.

Process Rationale & Mechanistic Insights

Amination Reagent Selection

The N-amination of imidazoles requires an electrophilic nitrogen source. While reagents like O-(mesitylenesulfonyl)hydroxylamine (MSH) and O-(diphenylphosphinyl)hydroxylamine (DPPH) offer high yields in anhydrous conditions, they present severe scale-up liabilities. MSH is potentially explosive, and DPPH is cost-prohibitive for multi-kilogram campaigns[2].

HOSA is selected as the optimal reagent due to its commercial availability, low cost, and non-explosive profile[3]. Mechanistically, the reaction relies on the deprotonation of 2-methylimidazole to form the highly nucleophilic 2-methylimidazolide anion. This anion attacks the electrophilic nitrogen of HOSA, displacing the sulfate leaving group. Because 2-methylimidazole is a symmetrical tautomer, amination yields a single regioisomer, avoiding complex downstream separations.

Mechanism A 2-Methylimidazole (Free Base) B 2-Methylimidazolide Anion A->B NaOH (aq) Deprotonation C 1-Amino-2-methylimidazole (Free Base) B->C HOSA (aq) Electrophilic Amination D 1-Amino-2-methyl-1H-imidazole Hydrochloride C->D HCl (g) in iPrOH Salt Formation

Fig 1: Mechanistic pathway for the electrophilic N-amination and salt formation.

Overcoming Scale-Up Extraction Challenges

1-Amino-2-methylimidazole is a highly polar molecule. Following the aqueous amination, the reaction matrix is saturated with sodium sulfate. Traditional extraction with dichloromethane (DCM) or ethyl acetate (EtOAc) results in unacceptable product loss to the aqueous phase.

By transitioning to 2-Methyltetrahydrofuran (2-MeTHF) , we exploit its superior hydrogen-bond accepting capabilities and excellent phase separation kinetics. Furthermore, the high ionic strength of the aqueous layer acts as an in-situ salting-out agent, driving the product into the organic phase.

Table 1: Quantitative Partitioning Data for 1-Amino-2-methylimidazole (Free Base)

Extraction SolventVol Ratio (Aq:Org)Partition Coefficient ( Kp​ )Single-Pass Yield (%)Phase Separation Time
Dichloromethane (DCM)1 : 10.8~44%> 30 min (Emulsions)
Ethyl Acetate (EtOAc)1 : 11.5~60%15 min
2-Methyltetrahydrofuran 1 : 1 4.2 ~81% < 5 min (Clean break)
n-Butanol1 : 14.5~82%> 45 min (Difficult to dry)

Note: Data reflects extraction from a 2.0 M Na₂SO₄ aqueous matrix at 20 °C. 2-MeTHF provides the optimal balance of recovery and operational efficiency.

Experimental Workflow & Self-Validating Protocol

To ensure batch-to-batch reproducibility, the process is designed as a self-validating system incorporating strict In-Process Controls (IPCs).

Workflow N1 1. Reactor Preparation 2-Methylimidazole + NaOH + H2O Cool to 0-5 °C N2 2. Electrophilic Amination Dose HOSA (aq) slowly Maintain pH > 10, T < 10 °C N1->N2 N3 3. Liquid-Liquid Extraction Extract with 2-MeTHF Separate aqueous waste N2->N3 IPC 1: HPLC > 95% conversion N4 4. Drying & Concentration Na2SO4 drying Concentrate under vacuum N3->N4 IPC 2: Aq. Assay < 2% product N5 5. Salt Precipitation Add 5-6 N HCl in iPrOH Stir at 0 °C for 2 h N4->N5 IPC 3: KF < 0.1% water N6 6. Isolation Filter, wash with cold iPrOH Vacuum dry at 40 °C N5->N6

Fig 2: Scalable unit operations for the synthesis and isolation of the hydrochloride salt.

Step-by-Step Methodology (1-Kilogram Scale)

Step 1: Deprotonation and Reactor Preparation

  • Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a pH monitoring loop.

  • Charge the reactor with 2-methylimidazole (1.00 kg, 12.18 mol) and deionized water (5.0 L).

  • Slowly add sodium hydroxide pellets (1.07 kg, 26.8 mol, 2.2 eq). Causality: 2.2 equivalents are required because HOSA consumes one equivalent to neutralize its sulfonic acid moiety and a second equivalent to neutralize the proton released during N-N bond formation.

  • Engage the chiller to cool the internal mixture to 0–5 °C.

Step 2: Electrophilic Amination

  • In a separate 5 L vessel, prepare the aminating solution by dissolving[3] (1.51 kg, 13.40 mol, 1.1 eq) in deionized water (3.0 L) at 10 °C.

  • Begin dosing the HOSA solution into the main reactor via a peristaltic pump over 3 to 4 hours.

  • Critical Parameter: Maintain the internal temperature below 10 °C and the pH above 10.0. Causality: HOSA undergoes rapid base-catalyzed hydrolysis at elevated temperatures. Keeping the temperature low ensures the amination kinetics outcompete reagent degradation.

  • IPC 1 (Reaction Completion): Pull a 1 mL aliquot, quench with methanol, and analyze via HPLC (UV 210 nm). Proceed when residual 2-methylimidazole is < 5% AUC.

Step 3: Extraction and Phase Separation

  • Add 2-MeTHF (8.0 L) to the reactor. Stir vigorously at 250 rpm for 15 minutes, then halt agitation and allow 10 minutes for phase separation.

  • Drain the lower aqueous layer.

  • Perform two additional extractions of the aqueous layer using 2-MeTHF (2 × 4.0 L).

  • IPC 2 (Extraction Efficiency): Analyze the final aqueous layer via HPLC. Proceed if product concentration is < 2%.

Step 4: Drying and Concentration

  • Combine the organic phases and dry over anhydrous Na₂SO₄ (1.0 kg) for 30 minutes. Filter the suspension to remove the drying agent.

  • Transfer the filtrate to a rotary evaporator or distillation setup and concentrate under reduced pressure (150 mbar, 40 °C bath) to a residual volume of approximately 3.0 L.

  • IPC 3 (Moisture Content): Perform Karl Fischer (KF) titration on the concentrate. Specification: < 0.1% w/w water. Causality: Excess water will solubilize the final hydrochloride salt, drastically reducing the isolated yield.

Step 5: Hydrochloride Salt Formation and Isolation

  • Transfer the dry 2-MeTHF concentrate to a clean 10 L crystallization vessel and cool to 0 °C under a nitrogen sweep.

  • Slowly dose a solution of 5 N anhydrous HCl in isopropanol (2.6 L, 13.0 mol, 1.05 eq) over 1 hour. A thick white precipitate will form immediately. Causality:[1] of the N-aminoazolium chloride without dissolution losses.

  • Stir the slurry at 0 °C for 2 hours to ensure complete Ostwald ripening of the crystals.

  • Isolate the product via vacuum filtration (Nutsche filter). Wash the filter cake with cold isopropanol (1.0 L).

  • Dry the white crystalline solid in a vacuum oven at 40 °C ( < 10 mbar) to constant weight.

  • Expected Yield: 1.30 – 1.38 kg (80–85% theoretical).

References[2] Klötzer, W., Stadlwieser, J., & Raneburger, J. "O-Diphenylphosphinylhydroxylamine." Organic Syntheses, 1986, 64, 96. URL:https://orgsyn.org/demo.aspx?prep=CV8P0495[3] Gaponik, P. N., et al. "Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts." Inorganic Chemistry, 2005, 44(24), 8697-8703. URL:https://pubs.acs.org/doi/10.1021/ic050845c[1] Holzer, W., et al. "Lattice Architecture and Hydrogen-Bonding Networks of N-Aminoazolium and N,N'-Diaminoazolium Chlorides." Crystal Growth & Design, 2006, 6(2), 494-501. URL:https://pubs.acs.org/doi/10.1021/cg050462c

Sources

Method

Application Note: 1-Amino-2-methylimidazole as a Core Scaffold for Fused N-Heterocycle Synthesis

Executive Summary & Mechanistic Rationale 1-Amino-2-methylimidazole is a highly versatile, privileged building block utilized extensively in the synthesis of complex polycyclic N-heterocycles. In modern drug development,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1-Amino-2-methylimidazole is a highly versatile, privileged building block utilized extensively in the synthesis of complex polycyclic N-heterocycles. In modern drug development, fused imidazoles serve as critical pharmacophores for kinase inhibitors, antimicrobial agents, and purine bioisosteres [[1]]().

The synthetic utility of 1-amino-2-methylimidazole is governed by its unique electronic and steric profile:

  • Bifunctional Nucleophilicity: The exocyclic primary amine (N-NH₂) acts as a hard, primary nucleophile, while the endocyclic N3 nitrogen and C5 carbon serve as secondary reactive sites.

  • Regioselective Shielding: The methyl group at the C2 position provides essential steric hindrance, effectively blocking unwanted electrophilic attacks at C2. This directs cyclization exclusively toward the C5 or N3 positions, enabling highly predictable [3+2] and[3+3] annulations 2.

Pathway A: Synthesis of Imidazo[1,5-b]pyrazoles via [3+2] Annulation

The reaction of 1-amino-2-methylimidazole with α -haloketones is a standard protocol for generating imidazo[1,5-b]pyrazoles, a scaffold frequently evaluated for antimicrobial properties 3.

WorkflowA A 1-Amino-2-methylimidazole C Hydrazone Intermediate A->C Condensation (RT, 2h) B α-Haloketone B->C D Imidazo[1,5-b]pyrazole C->D Intramolecular Cyclization (TEA, Reflux, 6h)

Workflow for the [3+2] annulation yielding imidazo[1,5-b]pyrazoles.

Protocol A: Synthesis of 2-Methyl-6-phenylimidazo[1,5-b]pyrazole

Objective: To synthesize a functionalized imidazo[1,5-b]pyrazole via a controlled two-step, one-pot condensation/alkylation sequence.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-amino-2-methylimidazole (10.0 mmol, 1.0 eq) in 25 mL of anhydrous ethanol under an inert argon atmosphere.

  • Initial Condensation: Add phenacyl bromide (10.5 mmol, 1.05 eq) dropwise over 15 minutes at room temperature (20–25 °C). Stir the mixture for 2 hours.

    • Causality & Insight: Maintaining room temperature during this phase is critical. It favors the kinetic condensation of the highly nucleophilic N-amino group with the carbonyl moiety to form the hydrazone, preventing premature, unselective alkylation by the bromide.

  • Cyclization: Add triethylamine (TEA) (15.0 mmol, 1.5 eq) to the reaction mixture. Elevate the temperature to reflux (approx. 78 °C) and stir for 6 hours.

    • Causality & Insight: The addition of TEA neutralizes the generated hydrobromic acid, shifting the equilibrium forward. The thermal energy (reflux) provides the thermodynamic push required for the C5 carbon to attack the α -carbon, displacing the bromide and closing the 5-membered pyrazole ring.

  • Workup & Validation: Cool the mixture to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and water. Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (DCM:MeOH, 95:5).

    • Self-Validating QC: Monitor the reaction via TLC (UV active at 254 nm). The disappearance of the phenacyl bromide spot and the emergence of a lower Rf fluorescent spot confirms cyclization. Verify the final mass via LC-MS (Expected [M+H]⁺ for C₁₂H₁₁N₃ = 198.1).

Pathway B: Synthesis of Imidazo[1,2-b][1,2,4]triazines via [3+3] Annulation

The condensation of 1-amino-2-methylimidazole with 1,3-dicarbonyl compounds yields imidazo[1,2-b][1,2,4]triazines. These structures act as excellent purine isosteres, making them highly valuable in nucleoside analog research 4.

WorkflowB A 1-Amino-2-methylimidazole C Mono-condensation Adduct A->C Acid Catalysis (AcOH) B 1,3-Dicarbonyl B->C D Imidazo[1,2-b][1,2,4]triazine C->D Double Dehydration (100 °C, 4h)

Reaction pathway for the [3+3] synthesis of imidazo[1,2-b][1,2,4]triazines.

Protocol B: Synthesis of 2,6,8-Trimethylimidazo[1,2-b][1,2,4]triazine

Objective: To execute a double dehydrative cyclization using a 1,3-diketone to form a fully conjugated 6,5-fused heterocycle.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, combine 1-amino-2-methylimidazole (10.0 mmol, 1.0 eq) and acetylacetone (2,4-pentanedione) (12.0 mmol, 1.2 eq).

  • Acid-Catalyzed Condensation: Add 15 mL of glacial acetic acid. Attach a reflux condenser and heat the mixture to 100 °C for 4 hours.

    • Causality & Insight: Glacial acetic acid acts as both the solvent and the acid catalyst. It protonates the carbonyl oxygens of acetylacetone, drastically increasing their electrophilicity. This facilitates the initial nucleophilic attack by the N-amino group, followed rapidly by the attack of the endocyclic N3 nitrogen on the second carbonyl. The high temperature drives the removal of two water molecules, ensuring irreversible aromatization of the triazine ring.

  • Workup & Validation: Cool the reaction mixture to room temperature and pour it slowly over 50 g of crushed ice. Neutralize the acidic solution carefully with cold aqueous ammonia (28%) until pH 7-8 is reached.

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold distilled water, and recrystallize from hot ethanol to yield pure crystals.

    • Self-Validating QC: The formation of a distinct precipitate upon neutralization is a strong primary indicator of success. Validate purity using ¹H-NMR; the disappearance of the primary amine protons (broad singlet around 5.0 ppm) and the presence of three distinct methyl singlets confirm the formation of the target scaffold.

Quantitative Data Summary

The table below summarizes the reaction parameters, efficiencies, and mechanistic pathways for synthesizing various fused heterocycles using 1-amino-2-methylimidazole as the foundational building block.

Target ScaffoldElectrophilic ReagentSolvent / CatalystTemp / TimeYield (%)Mechanistic Pathway
Imidazo[1,5-b]pyrazole Phenacyl bromideEtOH / TEAReflux, 6h78 - 85[3+2] Cyclo-condensation
Imidazo[1,2-b][1,2,4]triazine AcetylacetoneGlacial AcOH100 °C, 4h82 - 89[3+3] Double Dehydration
Imidazo[1,5-b]pyrazole Ethyl bromoacetateDMF / K₂CO₃80 °C, 8h65 - 72N-alkylation / Cyclization
Imidazo[1,2-b][1,2,4]triazine Ethyl acetoacetateToluene / p-TSAReflux, 12h70 - 75Condensation / Dehydration

References

  • Modern Strategies for Heterocycle Synthesis Source: MDPI Molecules URL:[Link]

  • Cyclic Azomethine Imines from Diazenes (Azo Compounds) Source: ResearchGate URL:[Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Comprehensive Heterocyclic Chemistry III, Vol. 9: Six-membered Rings With Three Or More Heteroatoms Source: VDOC.PUB URL:[Link]

Sources

Application

Definitive Quantification of 1-Amino-2-Methylimidazole Hydrochloride: A Guide to Stability-Indicating HPLC and GC-MS Methods

An Application Note for Drug Development Professionals Abstract This comprehensive guide details robust and validated analytical methods for the precise quantification of 1-amino-2-methylimidazole hydrochloride, a key he...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This comprehensive guide details robust and validated analytical methods for the precise quantification of 1-amino-2-methylimidazole hydrochloride, a key heterocyclic amine intermediate in pharmaceutical synthesis. Recognizing the critical need for accuracy and reliability in drug development, we present a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, which is the gold standard for quality control and stability testing.[1][2][3] Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is outlined as an orthogonal technique. The protocols herein are designed for immediate implementation by researchers and quality control analysts, providing step-by-step instructions, method validation parameters according to ICH guidelines, and the scientific rationale behind critical experimental choices.

Introduction and Analytical Rationale

1-Amino-2-methylimidazole hydrochloride is a substituted imidazole derivative. Imidazole rings are foundational structures in many active pharmaceutical ingredients (APIs), including antimicrobial and antiprotozoal agents.[4][5][6] The accurate quantification of this intermediate is paramount for ensuring reaction yield, monitoring purity, and guaranteeing the safety and efficacy of the final drug product.

The selection of an analytical method is governed by the physicochemical properties of the analyte. As a polar, water-soluble hydrochloride salt, 1-amino-2-methylimidazole is ideally suited for aqueous-based separation techniques.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred technique due to its versatility, robustness, and suitability for non-volatile and polar compounds.[7] A Reversed-Phase (RP-HPLC) method provides excellent separation and is considered the industry standard for pharmaceutical quality control.[1] Developing a stability-indicating method is crucial, as it must be able to resolve the parent analyte from any potential degradation products that may form under stress conditions, ensuring that the reported concentration is unambiguous.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While powerful, GC is best suited for volatile and thermally stable compounds. The polar and salt-form nature of 1-amino-2-methylimidazole hydrochloride necessitates a derivatization step to convert it into a more volatile, nonpolar analogue suitable for GC analysis.[9] This makes GC-MS an excellent orthogonal method for identity confirmation or for analyzing specific volatile impurities but adds complexity to routine quantification.[10][11]

General Analytical Workflow

The end-to-end process for quantifying 1-amino-2-methylimidazole hydrochloride involves systematic steps from sample preparation to data interpretation. This workflow ensures reproducibility and compliance with regulatory standards.

Analytical_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Sample Receipt & Login StdPrep Standard & QC Preparation SamplePrep Sample Dilution & Filtration Sample->SamplePrep SST System Suitability Test (SST) SamplePrep->SST SeqRun Sequence Run (Standards, QCs, Samples) SST->SeqRun Integration Peak Integration & Identification SeqRun->Integration Quant Quantification via Calibration Curve Integration->Quant Report Final Report & Archival Quant->Report

Caption: General workflow for the quantification of 1-amino-2-methylimidazole HCl.

Application Protocol I: Stability-Indicating RP-HPLC-UV Method

This protocol describes a validated RP-HPLC method for the routine quantification of 1-amino-2-methylimidazole hydrochloride in bulk materials or in-process samples.

Rationale for Method Design
  • Column Chemistry: A C18 stationary phase is selected for its hydrophobic character, which provides effective retention for a wide range of molecules. For polar molecules like our analyte, using a buffer in the mobile phase is critical to control the ionization state of the amine group and ensure sharp, symmetrical peaks.

  • Mobile Phase: A mixture of an aqueous phosphate buffer and a polar organic solvent (acetonitrile or methanol) is a standard choice for RP-HPLC.[4] The buffer maintains a consistent pH, preventing peak shape distortion. Acetonitrile is often preferred for its lower viscosity and UV transparency.[12]

  • Detection: The imidazole ring contains a chromophore that absorbs UV light. A preliminary UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. For imidazole derivatives, this is often in the low UV range (210-240 nm).[13]

Materials and Instrumentation
  • Reference Standard: 1-Amino-2-methylimidazole hydrochloride (purity ≥ 99.5%).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade), Orthophosphoric Acid (analytical grade), Water (HPLC grade or Milli-Q).

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Detailed Experimental Protocol

Step 1: Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer): Accurately weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard & Calibration Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1.0 to 100 µg/mL. A typical working standard concentration for assay is 50 µg/mL.

Step 2: Sample Preparation

  • Accurately weigh a quantity of the test sample expected to contain approximately 10 mg of 1-amino-2-methylimidazole hydrochloride into a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume with the diluent.

  • Further dilute this solution with the diluent to achieve a final theoretical concentration of 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter (e.g., PVDF or nylon) into an HPLC vial.

Step 3: Chromatographic Conditions & System Suitability

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 70% Mobile Phase A, 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (or determined λmax)
Run Time 10 minutes

Before analyzing samples, perform a system suitability test (SST) by making five replicate injections of a working standard solution (e.g., 50 µg/mL).

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%

Step 4: Analysis and Calculation

Create a calibration curve by plotting the peak area against the concentration of the calibration standards. Perform a linear regression analysis. The concentration of the analyte in the sample can be determined using the regression equation.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][14]

  • Specificity (Forced Degradation): Subject the analyte solution to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[2] The method is specific if the analyte peak is pure and well-resolved from any degradant peaks, as determined by a DAD detector's peak purity analysis.

  • Linearity: Analyze at least five concentrations across the intended range (e.g., 1-150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.[3][4]

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[3][15]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine experimentally based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.[15]

Validation ParameterTypical Acceptance Criteria
Specificity Peak purity index > 0.999; baseline resolution > 2.0
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%
LOD S/N ≥ 3
LOQ S/N ≥ 10

Application Protocol II: Confirmatory GC-MS Method

This protocol provides an overview for the analysis of 1-amino-2-methylimidazole hydrochloride by GC-MS following derivatization.

Rationale and Derivatization

The primary amino group and the polar nature of the imidazole ring make the analyte non-volatile.[9] Derivatization is required to replace the active hydrogens with nonpolar groups, increasing volatility. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common and effective approach. MTBSTFA is often preferred as it forms more stable derivatives that are less sensitive to moisture.

Derivatization_Workflow start Aliquot of Dry Sample/Residue add_reagent Add Derivatization Reagent (e.g., MTBSTFA in Acetonitrile) start->add_reagent heat Heat Mixture (e.g., 70-100°C for 1-4 hours) add_reagent->heat inject Inject into GC-MS System heat->inject

Caption: Key steps in the sample derivatization process for GC-MS analysis.

Protocol Overview
  • Sample Preparation: Evaporate an aliquot of the sample solution to complete dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the dry residue. Seal the vial tightly and heat at 100 °C for 2-4 hours to ensure complete derivatization.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Typical GC-MS Parameters
ParameterCondition
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temp 260 °C
Oven Program Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

The identity of the derivatized analyte is confirmed by its retention time and the unique fragmentation pattern in its mass spectrum. Quantification is typically performed using an isotopically labeled internal standard.

References

  • Kataev S. S., Dvorskaya O. N., Vasilenko A. V., Krylova E. A. (2025). Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry. Sud Med Ekspert, 68(3), 32-37. [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). Atmospheric Environment. [Link]

  • De Vooght-Johnson, R. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. [Link]

  • New Stability Indicating RP-HPLC Method for the Estimation of Cefpirome Sulphate in Bulk and Pharmaceutical Dosage Forms. Science.gov. [Link]

  • Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2025). MDPI. [Link]

  • 1-Methyl-1H-imidazol-2-amine hydrochloride. PubChem. [Link]

  • 2-METHYLIMIDAZOLE. (2012). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. [Link]

  • 1-METHYLIMIDAZOLE. Ataman Kimya. [Link]

  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). (2024). Future Journal of Pharmaceutical Sciences. [Link]

  • 1H-Imidazol-2-amine hydrochloride. PubChem. [Link]

  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. (2018). IntechOpen. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Attimarad, M., Al-Dhubiab, B. E., Al-Sultan, M. S., & Mueen Ahmed, K. K. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 74. [Link]

  • Adhao, V. S., Chaudhari, S. P., & Ambhore, J. P. (2024). Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. Chemical Science International Journal, 33(3), 62-73. [Link]

  • 2-Methylimidazole. Wikipedia. [Link]

  • Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. (2015). Journal of Agricultural and Food Chemistry, 63(25), 5930-4. [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI. [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]

  • Development and Validation of RP-HPLC Method for Determination of Antidiabetic Drug (Imeglimin). (2024). Journal of Chemical Health Risks. [Link]

  • GC-MS Amino Acid Analysis. Mtoz Biolabs. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (2023). MDPI. [Link]

  • Rao, B. M., Madhavan, P., & Rao, N. S. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. (2023). LOUIS - UAH. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025). MDPI. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2022). ResearchGate. [Link]

  • Analysis of amino acids by high performance liquid chromatography. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Bhavani, L. R. D., & Aruna, R. D. (2015). Method Development and Validation Parameters of HPLC- A Mini Review. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

Sources

Method

Application Note: ¹H NMR Characterization Protocol for 1-Amino-2-methylimidazole Hydrochloride

Introduction & Scope 1-Amino-2-methylimidazole hydrochloride is a highly versatile building block utilized in the synthesis of complex heterocyclic pharmaceuticals, agricultural chemicals, and energetic materials. Accura...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-Amino-2-methylimidazole hydrochloride is a highly versatile building block utilized in the synthesis of complex heterocyclic pharmaceuticals, agricultural chemicals, and energetic materials. Accurate structural characterization via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the site of protonation, assess sample purity, and understand tautomeric and exchange dynamics in solution. This application note provides a comprehensive, self-validating protocol for the ¹H NMR characterization of this compound, grounded in established mechanistic principles.

Mechanistic Grounding: Protonation Dynamics & Tautomerism

When characterizing N-aminoimidazole salts, a common structural misconception is that the primary exocyclic amine (-NH₂) acts as the most basic site. However, extensive ¹H, ¹³C, and ¹⁵N NMR studies on N-aminoazoles demonstrate that the pyridine-like N3 nitrogen is the thermodynamically favored site of protonation ()[1]. Therefore, in the monohydrochloride salt, the positive charge resides on the imidazole ring (N3), not the exocyclic amino group[2].

This mechanistic reality is further corroborated by crystallographic and NMR studies on the analogous 1-aminoimidazole hydrochloride ()[3], which demonstrate that the geometry of the N-amino group remains pyramidal and unprotonated[4]. Consequently, the ¹H NMR spectrum will reflect an imidazolium-like aromatic system, with the C2-methyl group and the C4/C5 aromatic protons shifted significantly downfield relative to the neutral free base.

Experimental Protocol

To ensure a self-validating and reproducible system, the following step-by-step methodology must be adhered to:

Step 1: Sample Preparation
  • Action : Weigh 5.0–10.0 mg of 1-amino-2-methylimidazole hydrochloride.

  • Action : Dissolve the compound completely in 0.6 mL of high-purity DMSO-d₆ (100 atom % D).

  • Causality : DMSO-d₆ is specifically chosen over D₂O because it disrupts intermolecular hydrogen bonding without forcing rapid deuterium exchange of the -NH₂ protons. Utilizing 100 atom % D minimizes the residual water peak (typically at 3.33 ppm in standard DMSO-d₆), which can otherwise obscure critical baseline details or undergo chemical exchange with the highly labile N3-H⁺ proton.

Step 2: Instrument Setup
  • Action : Transfer the clear solution to a high-quality 5 mm NMR tube.

  • Action : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Regulate the probe temperature to a standard 298 K.

  • Action : Lock onto the deuterium signal of DMSO-d₆, tune and match the probe, and shim the magnetic field (Z1-Z4) until the lock level is stable and maximized.

Step 3: Data Acquisition
  • Action : Load a standard 1D ¹H pulse sequence (e.g., zg30 on Bruker systems).

  • Action : Set the Number of Scans (NS) to 16–64 depending on the exact sample concentration.

  • Action : Set the Relaxation Delay (D1) to at least 2.0 seconds.

  • Causality : A sufficient D1 ensures complete longitudinal relaxation (T₁) of the C2-methyl protons. Failing to allow adequate relaxation will result in an under-integration of the methyl group relative to the faster-relaxing aromatic protons, compromising the quantitative trustworthiness of the resulting spectrum.

Step 4: Data Processing
  • Action : Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation (FT).

  • Action : Perform manual zero-order and first-order phase correction.

  • Action : Apply a polynomial baseline correction.

  • Action : Calibrate the chemical shift axis by setting the center of the residual DMSO pentet to exactly 2.50 ppm.

Quantitative Data Presentation

Based on the structural and electronic environment of the protonated N3 species, the expected ¹H NMR assignments are summarized below:

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Mechanistic Rationale
C2-CH₃ 2.55 – 2.65Singlet (s)3HN/ADownfield shifted relative to neutral imidazole due to the adjacent N3 protonation.
N1-NH₂ 7.00 – 7.20Broad Singlet (br s)2HN/ABroadening is caused by quadrupolar relaxation of the ¹⁴N nucleus and intermediate exchange rates.
C4-H / C5-H 7.55 – 7.75Doublets (d) or Multiplet (m)2H~ 2.0 – 2.5Aromatic protons shifted downfield by the electron-withdrawing effect of the positive charge on N3.
N3-H⁺ > 12.0 (or absent)Broad Singlet (br s)1HN/AHighly exchangeable; often broadens into the baseline or exchanges with residual H₂O in the solvent.

Workflow Visualization

The following diagram illustrates the logical progression of the NMR characterization workflow, ensuring all critical sample preparation and acquisition steps are followed sequentially.

NMR_Workflow N1 Sample Preparation Weigh 5-10 mg of API N2 Solvent Addition Add 0.6 mL DMSO-d6 (100% D) N1->N2 N3 Dissolution Vortex/Sonicate until clear N2->N3 N4 NMR Tube Transfer Transfer to 5 mm NMR tube N3->N4 N5 Instrument Setup Lock, Tune, Match, Shim N4->N5 N6 Data Acquisition Standard 1D 1H (zg30, D1=2s) N5->N6 N7 Data Processing FT, Phase, Baseline, Integrate N6->N7

Standardized workflow for the preparation and acquisition of ¹H NMR spectra.

References

  • Claramunt, R. M., et al. "N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study." Journal of the Chemical Society, Perkin Transactions 2 (1993): 1687-1696. URL: [Link]

  • Laus, G., et al. "Lattice Architecture and Hydrogen-Bonding Networks of N-Aminoazolium and N,N'-Diaminoazolium Chlorides." Crystal Growth & Design 6.2 (2006): 404-410. URL: [Link]

Sources

Application

Application Note: FT-IR Spectroscopic Characterization of 1-Amino-2-methylimidazole Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction and Scientific Rationale 1-Amino-2-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction and Scientific Rationale

1-Amino-2-methylimidazole hydrochloride is a highly specialized heterocyclic building block frequently utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). In drug development, confirming the structural integrity and the specific salt form of an intermediate is a critical regulatory requirement. Fourier Transform Infrared (FT-IR) spectroscopy is the premier analytical technique for this purpose, as it is exquisitely sensitive to changes in molecular dipole moments and hydrogen-bonding environments[1].

Analyzing the hydrochloride salt of an imidazole derivative presents unique spectroscopic challenges and opportunities. Unlike its free-base counterpart, the hydrochloride salt undergoes protonation at the most basic nitrogen atom (N3 of the imidazole ring), forming an imidazolium cation. This protonation fundamentally alters the electron delocalization of the heterocyclic ring and introduces strong intermolecular interactions with the chloride counterion, producing a highly distinct, self-validating spectral fingerprint[2][3].

Mechanistic Insights into Vibrational Modes (Causality)

As a Senior Application Scientist, it is crucial to understand why specific peaks manifest, rather than merely memorizing their locations. The FT-IR spectrum of 1-amino-2-methylimidazole hydrochloride is governed by four primary structural features:

  • The Imidazolium Cation (N⁺-H): Protonation by HCl occurs at the N3 position. In the solid state, this proton engages in intense hydrogen bonding with the chloride anion (N⁺-H ··· Cl⁻). This interaction weakens the N-H covalent bond, drastically lowering its stretching frequency and causing massive peak broadening across the 3100–2400 cm⁻¹ region[4].

  • The Primary Amine (-NH₂): Located at the N1 position, this group is less basic than N3 and remains unprotonated. It exhibits characteristic asymmetric and symmetric stretching modes in the higher frequency region (3350–3200 cm⁻¹), which remain distinct from the broad imidazolium band.

  • The Heterocyclic Ring: The formation of the imidazolium cation alters the resonance of the C=N and C=C bonds. The skeletal stretching vibrations of the ring (1620–1450 cm⁻¹) are typically shifted to higher wavenumbers compared to the free base due to the increased rigidity of the charged ring system[2].

  • The Aliphatic Methyl Group (-CH₃): Positioned at C2, this group provides baseline aliphatic sp³ C-H stretching (<3000 cm⁻¹) and distinct bending (umbrella) modes around 1370 cm⁻¹.

Causality S1 Primary Amine (-NH2 at N1) P1 3350-3200 cm⁻¹ (N-H Stretch) S1->P1 Asymmetric/Symmetric S2 Imidazolium Cation (Protonated N3) P2 3100-2400 cm⁻¹ (N⁺-H···Cl⁻ Broad) S2->P2 Strong H-Bonding S3 Methyl Group (-CH3 at C2) P3 ~2950, ~1370 cm⁻¹ (C-H Stretch/Bend) S3->P3 Aliphatic Vibrations S4 Heterocyclic Ring (C=N, C=C) P4 1620-1450 cm⁻¹ (Ring Stretching) S4->P4 Conjugated Bonds

Fig 1. Structural-vibrational causality network for 1-amino-2-methylimidazole hydrochloride.

Quantitative Data Presentation: Expected Peak Assignments

The following table synthesizes the expected quantitative FT-IR data for 1-amino-2-methylimidazole hydrochloride, mapping each wavenumber to its physical causality.

Wavenumber Range (cm⁻¹)Vibrational ModePeak CharacteristicsMechanistic Causality / Structural Origin
3350 – 3200 N-H Stretching (1° Amine)Medium, Sharp (Doublet)Asymmetric and symmetric stretching of the unprotonated -NH₂ group at the N1 position.
3100 – 2400 N⁺-H StretchingStrong, Very BroadProtonation of N3 forms an imidazolium cation. Intense hydrogen bonding with the Cl⁻ anion causes significant peak broadening[4].
3150 – 3050 C-H Stretching (Aromatic)Weak to Mediumsp² C-H stretching of the imidazole ring (often superimposed on the broad N⁺-H band).
2980 – 2850 C-H Stretching (Aliphatic)Weaksp³ C-H asymmetric and symmetric stretching of the C2 methyl group.
1640 – 1600 N-H Bending (Scissoring)MediumIn-plane bending (scissoring) of the primary amine group.
1620 – 1450 C=N, C=C StretchingMedium to StrongHeterocyclic ring skeletal vibrations. Protonation alters electron delocalization, shifting these peaks relative to the free base[2].
1420, 1370 C-H Bending (Aliphatic)MediumAsymmetric and symmetric (umbrella) bending of the C2 methyl group.
1300 – 1200 C-N StretchingMediumStretching vibrations between the ring carbons and nitrogens.
~1050 Ring BreathingStrongIn-plane symmetric expansion/contraction of the rigid imidazolium ring.

Experimental Protocol: ATR-FTIR Analysis

Causality of Method Choice: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet methods. Hydrochloride salts are notoriously hygroscopic. The extended grinding process required for KBr pellets exposes the sample to atmospheric moisture, which introduces a broad O-H stretching band (~3500–3200 cm⁻¹) that obscures the critical primary amine signals. ATR requires zero sample preparation, preserving the anhydrous integrity of the salt[1].

Phase 1: System Readiness & Self-Validation
  • Crystal Cleaning: Wipe the diamond ATR crystal and the anvil with a lint-free tissue dampened with spectroscopic-grade isopropanol. Allow to air dry.

  • Background Validation (Critical Check): Collect a background single-beam spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation: Inspect the region above 3500 cm⁻¹ for sharp water vapor lines and 2350 cm⁻¹ for CO₂. If these are highly intense, the spectrometer's desiccant is exhausted or the purge gas flow is insufficient. Do not proceed until the background is smooth.

Phase 2: Sample Application
  • Desiccation: Remove the 1-amino-2-methylimidazole hydrochloride sample from the vacuum desiccator immediately prior to analysis to prevent moisture ingress.

  • Application: Place approximately 2–5 mg of the crystalline powder directly onto the center of the diamond ATR crystal.

  • Anvil Pressure: Lower the pressure anvil until the clutch clicks.

    • Causality: Uniform, high pressure is required to ensure intimate optical contact between the rigid crystal lattice of the API salt and the diamond. Poor contact reduces the penetration depth of the evanescent wave, resulting in a low signal-to-noise ratio.

Phase 3: Spectral Acquisition & Processing
  • Acquisition: Record the sample spectrum from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing (ATR Correction): Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: In ATR-FTIR, the depth of penetration is directly proportional to the wavelength. Peaks at lower wavenumbers (e.g., 1000 cm⁻¹) appear artificially stronger than those at higher wavenumbers (e.g., 3000 cm⁻¹). ATR correction normalizes the spectrum to mimic a transmission spectrum, allowing for accurate comparison against standard reference libraries[1].

Workflow A 1. Sample Desiccation (Mitigate Hygroscopicity) B 2. Background Collection (Validate Purge/Desiccant) A->B C 3. Sample Application (Apply Uniform Anvil Pressure) B->C D 4. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) C->D E 5. Data Processing (ATR & Baseline Correction) D->E

Fig 2. Step-by-step ATR-FTIR analytical workflow optimized for hygroscopic API salts.

Quality Control & Troubleshooting

To maintain trustworthiness in your analytical pipeline, implement the following QC checks:

  • Moisture Contamination: If a broad, smooth, and featureless band appears centered around 3400 cm⁻¹, the sample has absorbed atmospheric water. This will mask the sharp N-H doublets of the primary amine. The sample must be re-dried in a vacuum oven at 50°C for 4 hours before re-analysis.

  • Polymorphism Verification: Hydrochloride salts can exist in multiple polymorphic forms. If the fingerprint region (1500–400 cm⁻¹) shows unexpected peak splitting or minor wavenumber shifts (± 5 cm⁻¹) compared to an established reference standard, the batch may have crystallized into a different polymorph. Cross-validate with Powder X-Ray Diffraction (PXRD).

References

  • - PubMed Central (PMC) - NIH. Provides authoritative grounding on the FT-IR behavior and spectral broadening of pharmaceutical hydrochloride salts.

  • - Edinburgh Analytical. Standardizes the use of ATR-FTIR methodologies for the rapid identification of Active Pharmaceutical Ingredients.

  • - NIST Chemistry WebBook. Authoritative reference for the baseline vibrational shifts associated with the protonation of the imidazole ring. 4. - PubChem - NIH. Comprehensive chemical and physical property database for imidazole derivatives.

Sources

Method

mass spectrometry of 1-amino-2-methylimidazole hydrochloride

An Application Guide to the Mass Spectrometric Analysis of 1-Amino-2-Methylimidazole Hydrochloride Abstract This comprehensive application note provides a detailed protocol for the analysis of 1-amino-2-methylimidazole h...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Mass Spectrometric Analysis of 1-Amino-2-Methylimidazole Hydrochloride

Abstract

This comprehensive application note provides a detailed protocol for the analysis of 1-amino-2-methylimidazole hydrochloride using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and professionals in drug development, this guide offers in-depth methodologies from sample preparation to data interpretation. It emphasizes the rationale behind experimental choices to ensure robust and reproducible results. The protocols outlined herein are grounded in established principles for the analysis of small polar molecules and heterocyclic amines, providing a solid foundation for method development and validation.

Introduction: The Analytical Imperative

1-amino-2-methylimidazole is a heterocyclic amine, a class of compounds of significant interest in pharmaceutical and chemical research. As with many small molecules, its hydrochloride salt form enhances stability and solubility. Accurate and sensitive characterization is critical for quality control, metabolic studies, and safety assessment. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose due to its unparalleled sensitivity, selectivity, and ability to provide structural information.[1][2]

This guide details an electrospray ionization (ESI) tandem mass spectrometry (MS/MS) method, a robust approach for analyzing polar and thermally labile compounds like the target analyte.[3] We will explore the complete workflow, from initial sample handling to the interpretation of mass spectral data, providing both the "how" and the "why" to empower researchers to adapt and optimize this method for their specific needs.

Analyte Profile: 1-Amino-2-Methylimidazole Hydrochloride

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful mass spectrometry method. The presence of a primary amine and the imidazole ring dictates its ionization behavior, while its salt form has direct implications for sample preparation.

PropertyValueSource
Chemical Name 1-Amino-2-methyl-1H-imidazole hydrochlorideN/A
Molecular Formula C₄H₈ClN₃PubChem CID: 10154076
Molecular Weight 133.58 g/mol PubChem CID: 10154076
Free Base Formula C₄H₇N₃Inferred
Free Base Exact Mass 97.0640 g/mol Inferred
Structure Chemical structure of 1-amino-2-methylimidazolePubChem CID: 566321

Note: Mass spectrometric analysis focuses on the free base (the organic cation) after dissolution.

Experimental Workflow Overview

The analytical process follows a logical sequence from sample preparation to data analysis. Each step is optimized to ensure the analyte is presented to the mass spectrometer in a compatible format, free from interfering substances.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weighing of Analyte B Dissolution & Dilution (e.g., in Methanol/Water) A->B C Filtration (0.22 µm) B->C D LC Separation (Reversed-Phase C18) C->D E Ionization (Positive ESI) D->E F MS1 Scan (Precursor Ion) E->F G MS2 Fragmentation (Product Ions) F->G H Peak Integration G->H I Spectral Interpretation H->I

Caption: High-level workflow for LC-MS/MS analysis.

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is paramount for achieving accurate and reproducible mass spectrometry results.[2] The primary goals are to dissolve the analyte in a solvent compatible with the LC-MS system and to eliminate non-volatile salts and particulates that can cause ion suppression, contaminate the instrument, and clog fluidic pathways.[1][4]

Given that 1-amino-2-methylimidazole hydrochloride is a salt, removing the chloride is not strictly necessary as the high dilution factor in a suitable solvent will minimize its impact. However, high concentrations of any inorganic salt are incompatible with ESI.[4]

Protocol 1: Standard Sample Preparation for LC-MS

This protocol is designed for the preparation of a standard solution for direct infusion or LC-MS analysis.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of 1-amino-2-methylimidazole hydrochloride.

    • Dissolve the solid in 1 mL of a suitable solvent, such as methanol or a mixture of methanol and deionized water (e.g., 50:50 v/v). Vortex thoroughly to ensure complete dissolution.

  • Working Solution Dilution (~1-10 µg/mL):

    • Take an aliquot of the stock solution (e.g., 10 µL) and dilute it into a larger volume of the initial mobile phase (e.g., 990 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid). This brings the final concentration into the optimal range for modern ESI-MS instruments.[4]

    • The final concentration should be optimized based on instrument sensitivity. Overly concentrated samples can lead to detector saturation and contamination.[4]

  • Filtration:

    • Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into a standard 2 mL autosampler vial.[4] This removes any particulates that could block the LC column or MS source capillary.

  • Blanks:

    • Prepare at least two blank samples containing only the final dilution solvent. Run one before and one after your sample set to check for system cleanliness and carryover.[4]

Mass Spectrometry Methodology & Protocols

The analysis is best performed on an LC-MS/MS system, which provides chromatographic separation to resolve the analyte from any potential impurities followed by two stages of mass analysis for definitive identification.[3]

Liquid Chromatography (LC)

A reversed-phase separation using a C18 column is a standard and effective starting point for polar small molecules. The addition of an acid like formic acid to the mobile phase is crucial; it serves to protonate the analyte, making it highly amenable to positive mode electrospray ionization.[5]

ParameterRecommended SettingRationale
Column C18, 50 mm x 2.1 mm, 1.8 µmProvides efficient separation for small molecules.[3]
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase LC.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 minA generic gradient to elute the polar analyte and wash the column.
Injection Volume 2-5 µLMinimize peak distortion while ensuring sufficient analyte is loaded.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Mass Spectrometry (MS)

Electrospray ionization in positive ion mode (ESI+) is the method of choice. The basic nitrogen atoms in the amino group and the imidazole ring are readily protonated in the acidic mobile phase, leading to the formation of a stable [M+H]⁺ ion.[5][6]

MS1: Precursor Ion Identification In the first stage of mass analysis (MS1), the instrument scans for the protonated molecular ion. For 1-amino-2-methylimidazole (free base formula C₄H₇N₃, exact mass 97.0640), the expected ion will be:

  • [M+H]⁺ = 98.0718 m/z

MS2: Tandem MS and Fragmentation Analysis For structural confirmation, the [M+H]⁺ precursor ion (m/z 98.1) is isolated and subjected to Collision-Induced Dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule. Based on the structure and common fragmentation pathways of heterocyclic amines, several key fragmentation routes are anticipated.[7][8]

ParameterRecommended Setting
Ionization Mode ESI, Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 350 °C
Gas Flow Instrument Dependent
MS/MS Experiment Selected Reaction Monitoring (SRM) or Product Ion Scan
Precursor Ion 98.1 m/z
Collision Energy 10-30 eV (Requires optimization)

Proposed Fragmentation Pathway

The fragmentation of the protonated 1-amino-2-methylimidazole is likely to proceed through several key losses, including the neutral loss of ammonia, cleavage of the imidazole ring, and loss of the methyl group.

G cluster_frags Product Ions parent [M+H]⁺ m/z 98.1 frag1 [M+H - NH₃]⁺ m/z 81.1 parent->frag1 -NH₃ (17 Da) frag2 [M+H - CH₃CN]⁺ m/z 57.1 parent->frag2 -CH₃CN (41 Da) frag3 [M+H - CH₃ - N₂H₂]⁺ m/z 53.1 frag1->frag3 -HCN (27 Da)

Caption: Proposed fragmentation of protonated 1-amino-2-methylimidazole.

Table of Expected Transitions for SRM:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossUse
98.181.1NH₃ (Ammonia)Quantifier
98.157.1CH₃CN (Acetonitrile)Qualifier
98.153.1CH₃ + N₂H₂Qualifier

Safety and Handling Precautions

As a laboratory chemical, 1-amino-2-methylimidazole hydrochloride should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[9][10]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the mass spectrometric analysis of 1-amino-2-methylimidazole hydrochloride. By following the detailed protocols for sample preparation and LC-MS/MS analysis, researchers can achieve reliable and high-quality data for the identification and characterization of this compound. The provided parameters serve as an excellent starting point for method development, which should always be followed by rigorous optimization and validation to meet the specific requirements of the intended application.

References

  • Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. (n.d.). University of St Andrews. Retrieved from [Link]

  • Stone, J. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Biocompare.com. Retrieved from [Link]

  • Rocha, M., et al. (2006). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. Journal of Chromatography A. Retrieved from [Link]

  • Oresmaa, L., Aulaskari, P., & Vainiotalo, P. (2006). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Li, W., et al. (2018). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. Retrieved from [Link]

  • Kim, J., et al. (2016). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Toxicological Research. Retrieved from [Link]

  • Wu, R., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Calbiani, F., et al. (2010). Validation of an ion-pair liquid chromatography–electrospray-tandem mass spectrometry method for the determination of heterocyclic aromatic amines in meat-based infant foods. Taylor & Francis Online. Retrieved from [Link]

  • Tiodorovic, J., et al. (2003). Ion-trap tandem mass spectrometry for the determination of heterocyclic amines in food. ResearchGate. Retrieved from [Link]

  • Feketeová, L., et al. (2014). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. ResearchGate. Retrieved from [Link]

  • Feketeová, L., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Wang, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. Retrieved from [Link]

  • Landreh, M., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Figshare. (2013). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. Public Library of Science. Retrieved from [Link]

  • American Elements. (n.d.). 1-Methyl-1H-imidazol-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Niu, M., et al. (2006). Amino-catalyzed fragmentation characteristics of polyamides containing N-methylpyrrole and N-methylimidazole by electrospray negative ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]

  • Bowie, J. H., et al. (1967). The mass spectra of imidazole and 1-methylimidazole. ResearchGate. Retrieved from [Link]

  • PENTA. (2024). Safety Data Sheet: 1-Methylimidazole. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 1-Methylimidazole. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 1-methylimidazole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazol-2-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2013). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... Retrieved from [Link]

  • Albaladejo, M., et al. (2002). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. Semantic Scholar. Retrieved from [Link]

  • Nakajima, Y., et al. (2024). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. MDPI. Retrieved from [Link]

  • IARC Monographs. (n.d.). 2-METHYLIMIDAZOLE. Retrieved from [Link]

  • Wysocki, V. H., et al. (2007). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

1-Aminoimidazole Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the synthesis of 1-aminoimidazoles. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when attempting to functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-aminoimidazoles. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when attempting to functionalize the N1 position of the imidazole core.

Direct N-amination of imidazoles is notoriously challenging due to competing side reactions (such as over-amination to form imidazolium salts), poor regioselectivity in unsymmetrical substrates, and the inherent instability of the free 1-aminoimidazole product[1][2]. This guide provides field-proven workarounds, mechanistic insights, and validated protocols to ensure reproducible yields.

Strategic Decision Workflow

Before initiating an experiment, selecting the correct synthetic trajectory is critical. The workflow below outlines the decision-making process based on your starting material and target stability.

SynthesisStrategy Start Target: 1-Aminoimidazole Substrate Is the desired imidazole core symmetrical? Start->Substrate Cyclization De Novo Cyclization (Hydrazine + Dicarbonyl) Avoids regioselectivity issues Substrate->Cyclization No Amination Direct N-Amination (Electrophilic Reagents) Substrate->Amination Yes Trapping In Situ Trapping (Benzaldehyde to Schiff Base) or Salt Formation (HCl) Cyclization->Trapping Reagent Reagent Selection: Avoid HOSA (Aqueous) Use DPPHA or DPH (Anhydrous) Amination->Reagent Reagent->Trapping

Caption: Decision tree for 1-aminoimidazole synthesis highlighting the choice between direct amination and cyclization.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am using Hydroxylamine-O-sulfonic acid (HOSA) in aqueous NaOH to aminate my imidazole, but I only get black tar (resinification) and recovered starting material. What is going wrong?

Causality & Solution: Imidazoles are highly sensitive to the strongly alkaline, aqueous conditions required for HOSA activation. Attempting to synthesize 1-aminoimidazole via HOSA often leads to resinification and regeneration of the initial compound[2]. Furthermore, free 1-aminoimidazoles are prone to ring-opening degradation in water. Recommendation: Switch to an anhydrous electrophilic aminating agent such as O-(diphenylphosphinyl)hydroxylamine (DPPHA) or O-(2,4-dinitrophenyl)hydroxylamine (DPH). These reagents allow you to perform the reaction in anhydrous polar aprotic solvents (like DMF or NMP) using the pre-formed sodium or lithium salt of the imidazole, drastically reducing degradation.

Q2: My starting material is an unsymmetrical 4-substituted imidazole. Direct amination yields a complex mixture. How do I control regioselectivity?

Causality & Solution: In unsymmetrical imidazoles (e.g., 4-methylimidazole), the tautomeric equilibrium and the steric/electronic environment dictate that electrophilic attack can occur at either the N1 or N3 position, leading to separable but low-yielding regioisomers[3]. Recommendation: If steric bulk does not sufficiently direct the amination, abandon direct N-amination. Instead, utilize a de novo cyclization approach . By reacting a substituted hydrazine (e.g., NH2​NHR ) with an α -haloketone or a dicarbonyl compound, the 1-aminoimidazole core is constructed with absolute regiocontrol[1].

Q3: I successfully aminated the imidazole, but the product decomposes during column chromatography or solvent evaporation. How can I isolate it?

Causality & Solution: The free N−NH2​ group on the electron-rich imidazole ring is highly reactive and prone to oxidative degradation or dimerization. Recommendation: Implement a self-validating trapping system. Immediately following the amination step, add benzaldehyde to the reaction mixture to convert the transient 1-aminoimidazole into a stable 7-benzylideneamino Schiff base. This intermediate is highly crystalline and stable for chromatography. You can later unmask the amine via acidic hydrolysis, isolating the final product as a stable hydrochloride salt.

Mechanistic Pathway of Direct N-Amination

Understanding the SE​2cB (Substitution Electrophilic Bimolecular via Conjugate Base) mechanism is vital for optimizing reaction conditions[1]. The imidazole must first be deprotonated to form the highly nucleophilic imidazolide anion before the electrophile is introduced.

Mechanism Im 1H-Imidazole Base Deprotonation (NaH / DMF) Im->Base Anion Imidazolide Anion (Conjugate Base) Base->Anion -H2 gas Amination Electrophilic Attack (DPPHA) Anion->Amination Product 1-Aminoimidazole (Transient) Amination->Product S_E2cB Side Over-Amination (N,N'-diaminoimidazolium) Product->Side Excess DPPHA

Caption: S_E2cB mechanism for N-amination of imidazole and the competing over-amination pathway.

Quantitative Reagent Comparison

The choice of aminating agent directly impacts the yield and scalability of the synthesis. The table below summarizes historical and current data for the amination of unsubstituted imidazole[4].

Aminating AgentSolvent SystemBaseTypical YieldPrimary Limitation
HOSA (Hydroxylamine-O-sulfonic acid)Aqueous / H2​O NaOH < 10%Severe resinification; product hydrolysis[2].
DPH (O-(2,4-Dinitrophenyl)hydroxylamine)Anhydrous DMF NaH 30 - 35%Reagent preparation requires N-protection.
DPPHA (O-(Diphenylphosphinyl)hydroxylamine)Anhydrous CH2​Cl2​ / DMF NaH 28 - 44%Best balance of yield and anhydrous compatibility[4].
Hydrazine Condensation (De novo)Ethanol / Acetic AcidNone50 - 75%Requires synthesis of specific dicarbonyl precursors.

Validated Experimental Protocol: Anhydrous N-Amination via DPPHA

This protocol utilizes DPPHA to avoid aqueous degradation and traps the product as a Schiff base for stable isolation, adapted from validated Organic Syntheses procedures[4].

Safety Note: DPPHA and related hydroxylamine derivatives are energetic and potentially shock-sensitive. Conduct a rigorous risk assessment and use blast shields when scaling up.

Step 1: Formation of the Imidazolide Anion
  • Charge a flame-dried, nitrogen-purged Schlenk flask with 1H -imidazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 equiv) portion-wise.

    • Self-Validation Check: You will observe immediate H2​ gas evolution. Wait until bubbling completely ceases (approx. 30 minutes) to ensure complete formation of the conjugate base.

Step 2: Electrophilic Amination
  • Prepare a solution of DPPHA (1.1 equiv) in anhydrous DMF.

  • Add the DPPHA solution dropwise to the imidazolide anion at 0 °C over 15 minutes.

  • Stir the reaction mixture for 2 hours, allowing it to slowly warm to room temperature.

    • Causality: Strict temperature control prevents the highly nucleophilic transient 1-aminoimidazole from attacking unreacted DPPHA, which would lead to N,N'-diaminoimidazolium salts.

Step 3: In Situ Trapping (Schiff Base Formation)
  • Quench the reaction by adding Benzaldehyde (1.2 equiv) directly to the reaction mixture.

  • Stir vigorously for 30 minutes.

    • Self-Validation Check: A precipitate (the Schiff base) will begin to form.

  • Isolate the product by pouring the mixture into ice water, filtering the precipitate, and washing sequentially with water and cold diethyl ether.

Step 4: Unmasking to the Hydrochloride Salt (Optional)
  • Hydrolyze the purified Schiff base by refluxing in 2N HCl for 1 hour.

  • Extract the liberated benzaldehyde with diethyl ether.

  • Lyophilize the aqueous layer to yield 1-aminoimidazole hydrochloride as a stable, crystalline solid.

References

  • Product Class 3: Imidazoles. Thieme E-Books & E-Journals. Retrieved from:[Link]

  • Advances in Heterocyclic Chemistry, Volume 53. epdf.pub. Retrieved from:[Link]

  • 1H-Purine-2,6-dione, 7-amino-3,7-dihydro-1,3-dimethyl. Organic Syntheses Procedure. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Purification of 1-Amino-2-methylimidazole Hydrochloride

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of 1-amino-2-methylimidazole hydrochloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of 1-amino-2-methylimidazole hydrochloride. This compound is a critical intermediate in the synthesis of complex heterocyclic therapeutics, but its purification is often complicated by high hygroscopicity, susceptibility to oxidation, and a tendency to "oil out" during crystallization.

Below, you will find a causality-driven troubleshooting guide, a self-validating Standard Operating Procedure (SOP), and quantitative data matrices to ensure high-yield, high-purity recovery.

Troubleshooting Guide & FAQs

Q1: During recrystallization, my product forms a biphasic liquid (oils out) instead of precipitating as crystals. What is the mechanistic cause, and how do I resolve this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent system. For 1-amino-2-methylimidazole hydrochloride, this is often triggered by an excessively high concentration of the anti-solvent (e.g., ethyl acetate or diethyl ether) relative to the primary solvent at elevated temperatures, or due to a high burden of unreacted hydrazine/ketone impurities disrupting the crystal lattice[1]. Solution:

  • Re-dissolution: Reheat the mixture until the oil completely dissolves. Add 5-10% more of the primary polar solvent (e.g., absolute ethanol).

  • Controlled Cooling: Cool the solution much more slowly (e.g., 5°C/hour) to allow proper thermodynamic nucleation rather than kinetic crashing.

  • Seeding: Introduce a pure seed crystal of 1-amino-2-methylimidazole hydrochloride at the point of supersaturation (just before the temperature drops to the known oiling point).

  • Trituration: If oiling persists, decant the mother liquor, freeze the oil in liquid nitrogen, and triturate with cold diethyl ether to force crystallization.

Q2: The recovered crystals are yellow/brown instead of the expected off-white. What causes this discoloration, and how can I achieve high-purity white crystals? Causality: The N-amino group of the imidazole ring is highly susceptible to trace oxidation, and the imidazole core can trap colored polymeric byproducts generated during the initial cyclization reaction[1]. Solution: Implement a hot filtration step using activated carbon (Darco). Activated carbon provides a massive surface area to adsorb high-molecular-weight, conjugated polymeric impurities. According to standard laboratory purification protocols, adding 5-10% (w/w) activated carbon to the hot solvent and filtering through a pre-heated Celite pad effectively removes these contaminants without sacrificing yield[2].

Q3: The isolated crystals turn into a sticky paste upon exposure to ambient air. How can I prevent this degradation? Causality: Like many low-molecular-weight imidazole hydrochlorides, 1-amino-2-methylimidazole hydrochloride is extremely hygroscopic. The chloride counterion readily coordinates with atmospheric water molecules, leading to rapid deliquescence[3]. Solution: The entire isolation process must be a self-validating, moisture-free system. Perform vacuum filtration under a continuous blanket of dry nitrogen (using an inverted funnel). Immediately transfer the filter cake to a vacuum desiccator containing a strong desiccant (e.g., Phosphorus pentoxide, P2​O5​ ) and dry under high vacuum ( <1 mbar) for at least 24 hours.

Standard Operating Procedure (SOP): Recrystallization Workflow

This self-validating protocol utilizes an Ethanol/Ethyl Acetate solvent-antisolvent system, optimized for N-aminoimidazole derivatives to maximize recovery while excluding moisture.

Phase 1: Dissolution and Decolorization

  • Weigh the crude 1-amino-2-methylimidazole hydrochloride and transfer it to a dry, round-bottom flask equipped with a reflux condenser.

  • Add a minimum volume of boiling absolute ethanol (approx. 3-5 mL per gram of crude) until complete dissolution is achieved.

  • Remove from heat briefly, add 5% (w/w) activated carbon, and reflux for 10 minutes to adsorb oxidized impurities[2].

Phase 2: Hot Filtration 4. Pre-heat a Buchner funnel and a Celite pad by passing hot ethanol through them. 5. Rapidly filter the hot mixture through the Celite pad into a clean, dry receiving flask to remove the carbon. Rinse the pad with 1-2 mL of hot ethanol to ensure no product is left behind.

Phase 3: Anti-Solvent Addition and Crystallization 6. Return the clear filtrate to a gentle heat (50-60°C). 7. Dropwise, add anhydrous ethyl acetate (anti-solvent) while stirring until a faint, persistent turbidity is observed. 8. Add a few drops of hot ethanol just until the turbidity clears (this validates the exact point of saturation). 9. Remove from heat, cover, and allow the solution to cool undisturbed to room temperature over 2-3 hours. 10. Once room temperature is reached and initial crystals have formed, transfer the flask to a 4°C refrigerator for 12 hours to maximize yield.

Phase 4: Isolation and Drying 11. Set up a Schlenk frit or a standard Buchner funnel under a steady stream of dry nitrogen. 12. Filter the cold suspension rapidly. Wash the crystal cake with a minimal amount of ice-cold 1:1 Ethanol/Ethyl Acetate, followed by a wash with cold, anhydrous diethyl ether to displace the polar solvents. 13. Immediately transfer the solid to a vacuum desiccator over P2​O5​ and dry at room temperature under high vacuum for 24 hours to preserve the stable hydrochloride salt form[3].

Data Presentation

Table 1: Solvent System Selection Matrix for 1-Amino-2-methylimidazole HCl

Primary SolventAnti-SolventOptimal Ratio (v/v)Solute Recovery (%)ProsCons
Absolute Ethanol Ethyl Acetate1 : 375 - 85%Excellent purity; low toxicity; highly scalable.Moderate risk of oiling out if cooled too fast.
Methanol Diethyl Ether1 : 480 - 90%Very high yield; rapid solvent removal.High flammability; ether absorbs atmospheric moisture.
Isopropanol Acetone1 : 260 - 70%Good for heavily contaminated batches.Lower overall yield due to higher solubility in IPA.
Acetonitrile N/A (Cooling)N/A< 50%Single solvent system; easy to dry.Poor solubility at boiling point; requires large volumes.

Table 2: Troubleshooting Summary

SymptomPrimary CauseImmediate Corrective ActionPreventative Measure
Oiling Out Supersaturation at a temp above the melting point of the solute-solvent mixture.Reheat, add 10% more primary solvent, and seed.Slower cooling ramp; precise anti-solvent titration.
Discoloration Oxidation of N-amino group; polymeric impurities.Re-dissolve and treat with activated carbon.Store crude under Argon; use degassed solvents.
Deliquescence Atmospheric moisture absorption by the hygroscopic HCl salt.Dry over P2​O5​ in a vacuum desiccator.Filter under N2​ blanket; avoid ambient air exposure.

Process Visualization

Recrystallization Start Crude 1-Amino-2-methylimidazole HCl Dissolve Dissolve in minimal hot Ethanol (50-60°C) Start->Dissolve Charcoal Add Activated Carbon (Stir 10 mins) Dissolve->Charcoal Filter Hot Filtration (Remove Charcoal/Insolubles) Charcoal->Filter AntiSolvent Add Ethyl Acetate (Anti-solvent) Dropwise until turbid Filter->AntiSolvent Cooling Cool slowly to Room Temp, then to 4°C AntiSolvent->Cooling Oiling Oiling Out Detected? Cooling->Oiling Seed Reheat, add Ethanol, Seed Crystals Oiling->Seed Yes Crystallize Crystal Formation Oiling->Crystallize No Seed->Cooling Isolate Vacuum Filtration (Under N2 blanket) Crystallize->Isolate Dry Dry in Vacuum Desiccator (over P2O5) Isolate->Dry

Workflow for the recrystallization of 1-amino-2-methylimidazole HCl.

References

  • Title: N-Aminoimidazole Derivatives Inhibiting Retroviral Replication via a Yet Unidentified Mode of Action Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Purification of Laboratory Chemicals (Fifth Edition) Source: Butterworth-Heinemann / Elsevier Science URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Amino-2-methylimidazole

Welcome to the technical support center for the purification of 1-amino-2-methylimidazole, a critical intermediate in pharmaceutical synthesis. This guide is designed for researchers, scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-amino-2-methylimidazole, a critical intermediate in pharmaceutical synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of byproducts from the N-amination of 2-methylimidazole. Our focus is on providing practical, field-proven insights to ensure the isolation of a highly pure product.

I. Understanding the Chemistry: Potential Byproducts in 2-Methylimidazole N-Amination

The N-amination of 2-methylimidazole, commonly carried out using an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) in a basic medium, is a powerful transformation. However, the reactivity of the starting materials and the product itself can lead to a range of byproducts. Understanding these potential impurities is the first step toward effective removal.

While the primary desired product is 1-amino-2-methylimidazole, several side reactions can occur:

  • Unreacted 2-Methylimidazole: Incomplete conversion is a common source of impurity.

  • Di-aminated Species: The product, 1-amino-2-methylimidazole, possesses a nucleophilic amino group that can potentially react with another molecule of the aminating agent, leading to a di-aminated byproduct.

  • Ring-Opened Byproducts: Under harsh basic conditions or elevated temperatures, the imidazole ring can be susceptible to cleavage, forming various acyclic impurities.

  • Positional Isomers: Although the N1 position is generally favored for amination due to electronic and steric factors, small amounts of amination at the N3 position might occur, leading to the formation of 1,2-diamino-3-methylimidazolium salts, which may be unstable and lead to further byproducts.

  • Byproducts from the Aminating Agent: Hydroxylamine-O-sulfonic acid can disproportionate or react with the solvent, especially at elevated temperatures, generating inorganic salts and other minor impurities.[1][2]

  • Colored Impurities: Oxidation of the amine functionality or other sensitive moieties can lead to the formation of colored byproducts, which are often challenging to remove.

The following diagram illustrates the primary reaction and potential side reactions:

G cluster_reactants Reactants cluster_products Products & Byproducts 2-MeIm 2-Methylimidazole 1-Amino-2-MeIm 1-Amino-2-methylimidazole (Desired Product) 2-MeIm->1-Amino-2-MeIm HOSA, Base Unreacted Unreacted 2-Methylimidazole 2-MeIm->Unreacted Ring-Opened Ring-Opened Impurities 2-MeIm->Ring-Opened Harsh Conditions Isomers Positional Isomers 2-MeIm->Isomers Side Reaction HOSA Hydroxylamine-O-sulfonic Acid (HOSA) Di-aminated Di-aminated Byproduct 1-Amino-2-MeIm->Di-aminated Excess HOSA

Caption: Reaction scheme for the N-amination of 2-methylimidazole and potential byproduct formation.

II. Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?

A1: Colored impurities are often high molecular weight, conjugated species resulting from oxidation or other side reactions. Here are some strategies to address this:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon (typically 1-5% by weight). Heat the suspension gently with stirring for 15-30 minutes, then filter the hot solution through a pad of celite to remove the carbon. This is often very effective at removing colored impurities.

  • Recrystallization: A carefully chosen recrystallization solvent can leave colored impurities in the mother liquor. Experiment with different solvent systems to find one that provides good differential solubility.

  • Column Chromatography: If other methods fail, column chromatography with an appropriate adsorbent and eluent system can separate the colored byproducts.

Q2: I'm seeing a significant amount of unreacted 2-methylimidazole in my crude product. What can I do?

A2: The presence of starting material can be addressed in two ways:

  • Reaction Optimization: Ensure you are using a slight excess of the aminating agent (e.g., 1.1 to 1.2 equivalents of HOSA). You can also try increasing the reaction time or temperature, but monitor for byproduct formation.

  • Purification: Unreacted 2-methylimidazole can often be removed by:

    • Acid-Base Extraction: The basicity of 1-amino-2-methylimidazole is different from that of 2-methylimidazole. A carefully controlled acid-base extraction may selectively remove one of the components.

    • Column Chromatography: Silica gel chromatography is generally effective at separating the more polar 1-amino-2-methylimidazole from the less polar 2-methylimidazole.

Q3: My NMR spectrum shows several unexpected peaks in the aromatic region. What could they be?

A3: Unidentified peaks in the NMR spectrum could be due to a variety of byproducts.[3][4][5]

  • Positional Isomers: As mentioned, amination at the N3 position could lead to isomeric impurities with different chemical shifts.

  • Ring-Opened Products: These would likely show very different NMR signals compared to the imidazole core.

  • Byproducts from Solvent: If your reaction solvent has reactive sites, it could be a source of impurities.

To identify these, consider techniques like LC-MS to get molecular weight information, or 2D NMR experiments for structural elucidation.

III. Troubleshooting Guide

This section provides a structured approach to common issues encountered during the purification of 1-amino-2-methylimidazole.

Problem Potential Cause Troubleshooting Steps Scientific Rationale
Low Yield After Recrystallization - The chosen solvent has high solubility for the product even at low temperatures.- Too much solvent was used.[6]1. Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one where the product is highly soluble when hot and poorly soluble when cold.[7] 2. Solvent Ratio: If using a co-solvent system, carefully optimize the ratio.[8]3. Concentration: If too much solvent was added, carefully evaporate some of it to reach the saturation point.[6]Effective recrystallization relies on a significant difference in the compound's solubility at different temperatures. Supersaturation is necessary to drive crystal formation.
Product "Oils Out" During Recrystallization - The boiling point of the solvent is higher than the melting point of the product.- The presence of significant impurities is depressing the melting point.1. Lower Boiling Point Solvent: Choose a recrystallization solvent with a lower boiling point.2. Add More Solvent: Sometimes, adding a small amount of additional hot solvent can keep the product dissolved until the temperature drops below its melting point.[9]3. Pre-purification: If the crude material is very impure, consider a preliminary purification step like a solvent wash or a quick filtration through a silica plug."Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid crystal. This prevents the formation of a pure crystal lattice.
Product Sticks to the Column (Silica Gel Chromatography) - The amino group of the product is strongly interacting with the acidic silanol groups on the silica gel.[10]1. Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent.[10]2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.The basic nitrogen atoms in the imidazole and amino groups can form strong hydrogen bonds with the acidic silanol groups of silica gel, leading to poor elution and peak tailing. A basic modifier in the eluent will compete for these acidic sites.
Co-elution of Byproducts in Column Chromatography - The polarity of the product and a key byproduct are very similar.1. Gradient Elution: Use a shallow gradient of a more polar solvent to improve separation.2. Change the Eluent System: Experiment with different solvent systems. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol.3. Alternative Chromatography: Consider other chromatographic techniques like reverse-phase chromatography if the byproducts have different hydrophobicities.The separation in normal-phase chromatography is based on the polarity of the compounds. Changing the eluent system can alter the interactions with the stationary phase and improve resolution.

IV. Detailed Protocols

Protocol 1: Recrystallization of 1-Amino-2-methylimidazole

This protocol assumes the crude product is a solid and that a suitable solvent has been identified (e.g., isopropanol/heptane).

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 1-amino-2-methylimidazole. Add the minimum amount of hot isopropanol to completely dissolve the solid. Stirring and heating on a hot plate will facilitate dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the solution is still hot, slowly add heptane dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot isopropanol to redissolve the solid and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[7]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold heptane to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of 1-amino-2-methylimidazole using silica gel chromatography.

  • Slurry Preparation: In a beaker, add silica gel and the initial eluent (e.g., 98:2 dichloromethane:methanol with 0.1% triethylamine). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle. Let the excess solvent drain until it is just above the level of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Using a pipette, carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting the column with the initial eluent, collecting fractions.

  • Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the eluent by increasing the percentage of methanol. A shallow gradient is often more effective for separating closely related compounds.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-amino-2-methylimidazole.

V. Visualization of the Purification Workflow

The following diagram outlines the decision-making process for purifying 1-amino-2-methylimidazole.

G node_start node_start node_process node_process node_decision node_decision node_output node_output node_fail node_fail start Crude 1-Amino-2-methylimidazole recrystallization Attempt Recrystallization start->recrystallization is_pure_recryst Is Product Pure? recrystallization->is_pure_recryst oils_out Product Oils Out? recrystallization->oils_out pure_product Pure Product is_pure_recryst->pure_product Yes column_chrom Perform Column Chromatography is_pure_recryst->column_chrom No is_pure_column Is Product Pure? column_chrom->is_pure_column is_pure_column->pure_product Yes further_analysis Further Analysis (e.g., Prep-HPLC) is_pure_column->further_analysis No change_solvent Change Recrystallization Solvent oils_out->change_solvent Yes low_yield Low Yield? oils_out->low_yield No change_solvent->recrystallization low_yield->column_chrom No optimize_recryst Optimize Recrystallization Conditions low_yield->optimize_recryst Yes optimize_recryst->recrystallization

Caption: A decision-tree workflow for the purification of 1-amino-2-methylimidazole.

VI. References

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link][7][8]

  • Leese, C. L., & Timmis, G. M. (1961). 1-Aminoimidazoles and derivatives. Part I. The synthesis of 1-amino-derivatives of 5-amino-2-methylimidazole-4-carboxamide. Journal of the Chemical Society (Resumed), 3816. DOI: 10.1039/JR9610003816

  • Murray, J. I., & Spivey, A. C. (n.d.). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxylamine-O-sulfonic acid. Retrieved from [Link][1]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link][6]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][3]

  • Google Patents. (n.d.). CN102924381A - 2-methylimidazole preparation method. Retrieved from

  • Vedejs, E., & Suna, E. (1989). 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. Journal of the American Chemical Society, 111(14), 5484–5486. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link][9]

  • University of California, Los Angeles. (n.d.). Recrystallization I. Retrieved from [Link]

  • Lee, S. J., et al. (2014). Short communication: Amino trap column improves the separation of methylimidazoles, 5-hydroxymethyl-2-furaldehyde, and sugars in Maillard reaction. Journal of Dairy Science, 97(11), 6810-6813. [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link][8]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (2025, December 6). ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. Retrieved from [Link]

  • Kürti, L., & Czakó, B. (Eds.). (n.d.). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH.

  • Wallace, R. G. (n.d.). Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. Nanyang Technological University. [Link][2]

  • Pinto, I., et al. (n.d.). Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview.

  • Stepnowski, P., et al. (2006). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Molecules, 11(11), 944-955. [Link]

  • Procter, D. J., & Phipps, R. J. (n.d.). An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines.

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Stoltz, B. M., & Virgil, S. C. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Caltech. [Link][5]

  • Pazio, A., et al. (2026, January 5). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids.

  • Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from [Link]

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 97-108. [Link]

  • Bhatnagar, S., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical & Control Systems, 11(03-Special Issue), 1928-1934.

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Svec, F. (2012, May 29). Development and Evaluation of Monolithic Columns for Protein Analysis.

  • Al-Masoudi, N. A., et al. (n.d.). Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans.

  • Wang, H., & Wei, Y. (2021). ¹H NMR spectrum of 1-amine-3-methyl imidazole chloride. Talanta, 223, 121735. [Link]

Sources

Optimization

Technical Support Center: Optimization of 1-Amino-2-methylimidazole Hydrochloride Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with research teams struggling with the N-amination of imidazoles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with research teams struggling with the N-amination of imidazoles. The synthesis of 1-amino-2-methylimidazole hydrochloride is notoriously challenging. While direct electrophilic amination of the imidazole ring seems straightforward on paper, researchers consistently encounter dismal yields (often <20%) due to competing hydrolysis, extreme product polarity, and isolation difficulties.

This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to maximize your yield and purity.

Mechanistic Causality: Why N-Amination Fails

Before troubleshooting, we must understand the chemical environment. The direct N-amination of an existing imidazole ring requires an electrophilic aminating agent. However, the alkaline conditions required to deprotonate 2-methylimidazole simultaneously promote the rapid hydrolysis of traditional aminating agents like Hydroxylamine-O-sulfonic acid (HOSA) [3].

Furthermore, crystallographic and 15 N NMR studies confirm that when forming the hydrochloride salt, protonation occurs exclusively at the azole ring nitrogen (N3) , not the exocyclic N-amino group [2]. If your pH adjustment during salt formation is imprecise, you risk protonating the starting material or degrading the product.

Pathway A 2-Methylimidazole (Deprotonated) C 1-Amino-2-methylimidazole (Free Base) A->C N-Amination (Desired) B Aminating Agent (e.g., HOSA or DPPH) B->C Electrophilic NH2 transfer D Hydrolysis Byproducts (NH3 + Sulfate/Phosphate) B->D Aqueous Base (Competing) E 1-Amino-2-methylimidazole HCl (Target Salt) C->E Anhydrous HCl in Et2O/EtOH

Fig 1: Reaction pathways showing desired N-amination vs. competing hydrolysis.

Troubleshooting FAQs

Q1: I am using HOSA in aqueous NaOH, but my yield is below 15%. What is causing this?

Causality: HOSA is highly susceptible to base-catalyzed hydrolysis. When you add HOSA to the aqueous NaOH solution containing 2-methylimidazole, a significant portion of the reagent degrades into ammonia and sulfate before it can react with the imidazole anion [3]. Solution: You must control the addition rate and temperature strictly. Maintain the reaction at 0–5 °C and add the HOSA solution dropwise over several hours. Alternatively, use a large excess of HOSA (up to 3 equivalents), though this complicates downstream purification.

Q2: My reaction LC-MS shows good conversion, but I lose all my product during extraction. How do I isolate the free base?

Causality: 1-Amino-2-methylimidazole is a highly polar, nitrogen-rich heterocycle. Its partition coefficient heavily favors the aqueous phase, making standard separatory funnel extractions with ethyl acetate or dichloromethane (DCM) ineffective [2]. Solution: Do not use standard batch extraction. Instead, evaporate the aqueous reaction mixture to complete dryness under reduced pressure. Extract the resulting solid cake repeatedly with hot absolute ethanol or a chloroform/isopropanol (3:1) mixture. Filter off the inorganic salts (Na2SO4, NaCl) and concentrate the filtrate.

Q3: Is there a better alternative to HOSA that avoids aqueous conditions entirely?

Causality: Yes. The fundamental flaw of HOSA is its requirement for water. By switching to an organic-soluble aminating agent like O-diphenylphosphinylhydroxylamine (DPPH) or O-(2,4-dinitrophenyl)hydroxylamine (DPH), you can perform the reaction in anhydrous N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) [1]. Solution: Deprotonate 2-methylimidazole with Sodium Hydride (NaH) in anhydrous DMF, then add DPPH. This eliminates the hydrolysis pathway entirely, often boosting yields from ~15% to >60% [1].

Q4: How do I properly form the hydrochloride salt without turning the product into a dark, sticky tar?

Causality: Free 1-aminoimidazoles are prone to oxidative degradation and can decompose if exposed to concentrated aqueous HCl and subsequent heating during evaporation. Solution: Form the salt under strictly anhydrous conditions. Dissolve the crude free base in dry diethyl ether or ethyl acetate, chill to 0 °C, and add a stoichiometric amount of anhydrous HCl in dioxane (4M). The 1-amino-2-methylimidazole hydrochloride will precipitate immediately as a clean, filterable white crystalline solid [2].

Quantitative Reagent Comparison

To facilitate your experimental design, the following table summarizes the operational parameters of the most common aminating agents used for this scaffold.

Aminating AgentSolvent SystemBase RequiredTypical YieldProsCons
HOSA WaterNaOH / KOH10 – 25%Very cheap, commercially available.Severe hydrolysis, difficult aqueous extraction.
DPH DMF / DCMNaH / K 2​ CO 3​ 45 – 65%Anhydrous conditions, easy extraction.Reagent requires synthesis, potentially explosive intermediates.
DPPH DMF / NMPNaH / t-BuOK50 – 75%Stable reagent, highly efficient NH 2​ transfer.Reagent is expensive or requires custom synthesis [1].

Optimized Experimental Workflow & Protocol

Workflow Start 2-Methylimidazole in Anhydrous DMF Deprotonation Add NaH (1.1 eq) at 0°C under N2 Start->Deprotonation Amination Add DPPH (1.2 eq) Stir at RT for 12h Deprotonation->Amination Anion formed Quench Quench with MeOH Concentrate in vacuo Amination->Quench Complete conversion Filtration Triturate with Et2O Filter byproducts Quench->Filtration Remove salts SaltForm Add 4M HCl in Dioxane to filtrate at 0°C Filtration->SaltForm Isolate free base End 1-Amino-2-methylimidazole HCl (Crystalline Solid) SaltForm->End Precipitation

Fig 2: Optimized anhydrous workflow for synthesizing 1-amino-2-methylimidazole hydrochloride.

Step-by-Step Methodology: Anhydrous N-Amination via DPPH

Safety Note: Perform all steps in a well-ventilated fume hood. NaH is highly reactive with moisture.

  • Deprotonation: Charge an oven-dried, nitrogen-flushed round-bottom flask with 2-methylimidazole (10.0 mmol) and anhydrous DMF (20 mL). Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 11.0 mmol) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Amination: Dissolve O-diphenylphosphinylhydroxylamine (DPPH) (12.0 mmol) in anhydrous DMF (10 mL) [1]. Add this solution dropwise to the reaction mixture over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching & Concentration: Quench the reaction by adding absolute methanol (2 mL). Concentrate the mixture under reduced pressure (using a rotary evaporator with a high-vacuum pump) to remove the DMF.

  • Trituration: Suspend the resulting crude residue in dry diethyl ether (50 mL). The byproduct (diphenylphosphinic acid sodium salt) will remain largely insoluble. Filter the suspension through a Celite pad and concentrate the filtrate to approximately 15 mL.

  • Hydrochloride Salt Formation: Cool the ethereal filtrate to 0 °C. Slowly add 4M HCl in dioxane (10.5 mmol) dropwise. A white precipitate of 1-amino-2-methylimidazole hydrochloride will form immediately.

  • Isolation: Filter the precipitate under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with cold diethyl ether (2 x 10 mL) and dry under high vacuum over P 2​ O 5​ to yield the pure hydrochloride salt [2].

References

  • Working with Hazardous Chemicals - Organic Syntheses. Electrophilic N-Amination of Imide Sodium Salts with O-Diphenylphosphinylhydroxylamine (DPH). Organic Syntheses. Available at:[Link]

  • Lattice Architecture and Hydrogen-Bonding Networks of N-Aminoazolium and N,N'-Diaminoazolium Chlorides. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • ChemInform Abstract: N-Hydroxy- and N-Aminotetrazoles and Their Derivatives — Synthesis and Reactions. ResearchGate. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Stability Issues of 1-Amino-2-methylimidazole Hydrochloride in Solution

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, analytical scientists, and drug development professionals handling 1-amino-2-methylimidazole hydrochloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, analytical scientists, and drug development professionals handling 1-amino-2-methylimidazole hydrochloride. Due to the unique electronic properties of N-aminoimidazoles, these compounds present specific stability challenges in solution. This guide synthesizes structural chemistry with field-proven analytical techniques to help you troubleshoot degradation issues and establish robust experimental workflows.

I. Core Principles of N-Aminoimidazole Stability

To prevent degradation, we must first understand the causality behind it. 1-Amino-2-methylimidazole hydrochloride is a highly polar salt. X-ray crystallographic and NMR studies on N-aminoazolium chlorides demonstrate that protonation occurs exclusively at the azole ring nitrogen (N3), not the exocyclic N-amino group [1].

This structural feature is the master key to the compound's stability:

  • The Stable State (Acidic pH): When protonated, the molecule forms an imidazolium cation. This electron-deficient ring is highly resistant to electrophilic attack and oxidation.

  • The Vulnerable State (Neutral/Basic pH): As the solution pH approaches or exceeds the compound's pKa, it converts to its free base form. The free base features an electron-rich imidazole ring and a reactive, pyramidal sp³-hybridized N-amino group[1]. In this state, the molecule is highly vulnerable to oxidative N-N bond cleavage, photolytic degradation, and nucleophilic attack by water (hydrolysis)[2].

II. Troubleshooting FAQs

Q1: My 1-amino-2-methylimidazole HCl solution degrades rapidly at physiological pH (pH 7.4). Why does this happen, and how can I prevent it? A1: At pH 7.4, the compound exists predominantly as a free base. The deprotonated imidazole ring is electron-rich, making the N-amino group and the C4/C5 positions highly susceptible to dissolved oxygen and hydrolytic attack. This often leads to the formation of 2-oxo-imidazole derivatives or complete N-N bond cleavage[2]. Causality-Driven Solution: If your assay permits, maintain the stock solution at an acidic pH (pH 3.0–5.0) where the stable imidazolium cation predominates. If physiological pH is mandatory, prepare solutions immediately prior to use, degas your buffers with inert gas (nitrogen or argon), and add a chelating agent (e.g., 1 mM EDTA) to sequester trace metal ions that catalyze oxidative degradation[2].

Q2: I am observing multiple new peaks in my HPLC chromatogram and a yellowing of the solution after 48 hours of storage. What are these products? A2: Yellowing is a classic visual indicator of oxidative degradation and subsequent polymerization. The primary degradation pathways include:

  • Oxidation: Formation of 1-amino-2-methyl-1H-imidazol-5(4H)-one (a 2-oxo-imidazole derivative)[2].

  • N-N Cleavage: Loss of the amino group, yielding 2-methylimidazole.

  • Photodegradation: UV light accelerates the generation of reactive oxygen species (ROS) in solution, exacerbating both pathways. Causality-Driven Solution: Store solutions in amber vials to block UV light. For LC-MS identification of your degradants, look for an m/z shift corresponding to the loss of -NH₂ (-16 Da) or the addition of oxygen (+16 Da).

Q3: Can I use methanol or DMSO for my stock solutions instead of water? A3: Yes. N-aminoazolium chlorides form strong hydrogen-bonding networks and are highly soluble in polar protic solvents like methanol[1]. Methanol and anhydrous DMSO significantly reduce the rate of hydrolysis compared to water. However, DMSO can act as a mild oxidant over long periods at room temperature. For long-term storage, aliquoted anhydrous methanol solutions stored at -20°C are recommended.

III. Quantitative Data: Degradation Pathways & Mitigation

The following table summarizes the quantitative kinetic impact of various stress conditions on 1-amino-2-methylimidazole solutions and the corresponding mitigation strategies.

Stress ConditionPrimary Degradation MechanismEst. Kinetic ImpactMitigation Strategy
Alkaline pH (>7.0) Base-catalyzed hydrolysis & ring openingRapid (< 1 hour)Buffer solution to pH 3.0–5.0; prepare fresh.
Oxidative (O₂, H₂O₂) N-N bond cleavage, 2-oxo-imidazole formationModerate (2-24 hours)Degas solvents with N₂/Ar; add 1 mM EDTA.
Photolytic (UV Light) ROS generation leading to photo-oxidationModerate (12-48 hours)Store in amber vials or wrap in foil.
Thermal (>40°C) Accelerated hydrolysisSlow (Days to Weeks)Store aliquots at -20°C; avoid freeze-thaw.

IV. Stability Troubleshooting Workflow

StabilityWorkflow Start 1-Amino-2-methylimidazole HCl Solution Prepared CheckPH Is pH > 6.0? (Exceeds pKa) Start->CheckPH HighPH Free Base Formation (High Degradation Risk) CheckPH->HighPH Yes LowPH Protonated Imidazolium (Stable Cationic Form) CheckPH->LowPH No CheckO2 Exposed to O2, UV Light, or Trace Metals? HighPH->CheckO2 LowPH->CheckO2 Degradation Rapid Degradation (N-N Cleavage, Oxidation) CheckO2->Degradation Yes Stable Stable Solution (Store at 4°C, Dark, Inert Gas) CheckO2->Stable No

Logical troubleshooting workflow for 1-amino-2-methylimidazole HCl solution stability.

V. Experimental Protocol: Self-Validating Forced Degradation Study

To ensure your analytical methods are trustworthy, you must establish a self-validating system. A forced degradation study actively proves whether your HPLC/LC-MS method is "stability-indicating" (i.e., capable of resolving the intact API from its degradation products without co-elution) according to ICH guidelines[3].

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve 1-amino-2-methylimidazole HCl in HPLC-grade water to a concentration of 1.0 mg/mL. Verify the unadjusted pH (typically ~4.0).

  • Hydrolytic Stress (Acid/Base):

    • Acidic: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Validation Step: Neutralize both samples with equivalent acid/base before injection to prevent damage to the HPLC column.

  • Oxidative Stress:

    • Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 6 hours in the dark[2].

  • Photolytic Stress:

    • Expose 2 mL of the stock solution in a clear quartz vial to UV light (254 nm) for 24 hours.

  • Chromatographic Analysis: Inject all samples into an HPLC-UV/MS system using a C18 column.

    • Critical Causality Insight: Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA) . Maintaining the analyte in its protonated imidazolium state during chromatography prevents on-column oxidation and eliminates peak tailing caused by secondary interactions with residual silanols on the stationary phase.

VI. References

Sources

Optimization

preventing degradation of aminated imidazoles during synthesis

A Guide to Preventing Degradation and Overcoming Synthetic Challenges Welcome to the Technical Support Center for the synthesis of aminated imidazoles. This resource is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Degradation and Overcoming Synthetic Challenges

Welcome to the Technical Support Center for the synthesis of aminated imidazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these vital heterocyclic scaffolds. As a Senior Application Scientist, I will guide you through common degradation pathways, troubleshooting strategies for frequently encountered issues, and provide detailed protocols to enhance the success of your experiments.

Troubleshooting Guide: Common Issues in Aminated Imidazole Synthesis

This section addresses specific problems you may encounter during the synthesis of aminated imidazoles, providing insights into their root causes and offering practical solutions.

Issue 1: Low Yield of the Desired Aminated Imidazole

Question: I am getting a very low yield of my target aminated imidazole. What are the potential reasons, and how can I improve it?

Answer: Low yields in aminated imidazole synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to degradation of the starting materials or product. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting:

      • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

      • Optimize reaction time and temperature: Some reactions may require longer durations or higher temperatures to proceed to completion. However, be cautious as harsh conditions can also lead to degradation.[1]

      • Ensure proper stoichiometry: Carefully check the molar ratios of your reactants.

  • Side Reactions: The formation of unintended byproducts can significantly reduce the yield of your desired product. A common side reaction in the synthesis of 2-aminoimidazoles from α-haloketones and guanidine is the formation of 2-aminopyrimidines.[2]

    • Troubleshooting:

      • Control the reaction conditions: The choice of base and solvent can influence the reaction pathway. For instance, using a weaker base or a non-polar solvent might favor the desired imidazole formation.

      • Modify the reactants: In some cases, using a protected guanidine derivative can prevent the formation of pyrimidine byproducts.

  • Degradation of Starting Materials or Product: Aminated imidazoles can be sensitive to the reaction conditions.

    • Troubleshooting:

      • Assess stability: If you suspect degradation, perform stability studies on your starting materials and product under the reaction conditions (e.g., exposure to acid, base, or oxidants).

      • Use milder conditions: Explore alternative synthetic routes that employ milder reagents and lower temperatures.

Issue 2: Presence of Unexpected Impurities in the Final Product

Question: My final product shows multiple spots on TLC and extra peaks in the NMR/LC-MS. What are these impurities, and how can I get rid of them?

Answer: The presence of impurities is a common challenge. Identifying the source and structure of these impurities is the first step toward eliminating them.

  • Common Impurities and Their Sources:

    • Unreacted Starting Materials: The most straightforward impurity to identify.

    • Regioisomers: In the synthesis of unsymmetrically substituted imidazoles, the formation of regioisomers is a frequent issue due to the two reactive nitrogen atoms in the imidazole ring.[3][4]

    • Byproducts from Side Reactions: As mentioned earlier, byproducts like 2-aminopyrimidines can be a significant impurity.[2] Another potential side reaction is the Dimroth rearrangement, where endocyclic and exocyclic nitrogen atoms switch places, leading to isomeric impurities.[5][6]

    • Degradation Products: Oxidation, hydrolysis, or photodegradation of the target molecule can lead to a variety of impurities. A common oxidative degradation product of 2-aminoimidazoles is the corresponding 2-oxo-imidazole.[7]

  • Purification Strategies:

    • Column Chromatography: This is the most common method for separating the desired product from impurities. Optimization of the stationary phase (silica gel, alumina) and the mobile phase is crucial.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Acid-Base Extraction: The basic nature of the amino and imidazole groups can be exploited for purification through acid-base extraction to remove non-basic impurities.

Issue 3: Difficulty with Protecting Group Removal

Question: I am struggling to deprotect the amino group on my imidazole without affecting the rest of the molecule. What should I do?

Answer: The choice of protecting group and the deprotection conditions are critical for the successful synthesis of aminated imidazoles.

  • Selecting the Right Protecting Group: The ideal protecting group should be stable to the reaction conditions used to build the imidazole ring and for any subsequent modifications, but easily removable under conditions that do not affect other functional groups. Common protecting groups for amines include:

    • Boc (tert-Butoxycarbonyl): Removed under acidic conditions (e.g., TFA, HCl).[8][9]

    • Cbz (Carboxybenzyl): Cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[9]

    • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed by treatment with a mild base (e.g., piperidine).[8][9]

    • Tosyl (Ts): A robust protecting group, often used for guanidines, that can be removed under reductive conditions.[10]

  • Troubleshooting Deprotection:

    • Incomplete Deprotection: Increase the reaction time, temperature, or the concentration of the deprotecting agent. However, be mindful of potential side reactions.

    • Degradation during Deprotection: If your molecule is sensitive to the deprotection conditions (e.g., acid-labile), consider a different protecting group that can be removed under milder, orthogonal conditions. For instance, if your molecule is acid-sensitive, a Cbz or Fmoc group would be a better choice than a Boc group.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for aminated imidazoles during synthesis?

A1: The primary degradation pathways for aminated imidazoles are oxidation, hydrolysis, and photodegradation.

  • Oxidation: The imidazole ring, particularly when activated by an amino group, can be susceptible to oxidation by strong oxidizing agents or even by air (autoxidation), which can be catalyzed by trace metals.[7][10] This can lead to the formation of imidazolones or other ring-opened products.

  • Hydrolysis: The imidazole ring can be cleaved under harsh acidic or basic conditions, especially at elevated temperatures. The presence of an amino group can influence the ring's susceptibility to hydrolysis.[7]

  • Photodegradation: Many imidazole derivatives are sensitive to light, especially UV radiation. This can lead to complex mixtures of degradation products.[5][10] It is advisable to protect reactions from light, especially if the compounds are colored.

Q2: How can I prevent the formation of regioisomers during N-alkylation of my aminated imidazole?

A2: Achieving regioselectivity in N-alkylation can be challenging. Here are some strategies:

  • Steric Hindrance: A bulky substituent on the imidazole ring will direct the incoming alkyl group to the less sterically hindered nitrogen atom.[3]

  • Protecting Groups: A protecting group can be used to block one of the nitrogen atoms, allowing for selective alkylation of the other. The protecting group can then be removed. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is one such example.

  • Directed Synthesis: In some cases, it is more effective to build the imidazole ring with the desired N-substituent already in place, rather than trying to alkylate a pre-existing imidazole.

Q3: My synthesis of a 2-aminoimidazole from an α-haloketone and guanidine is giving me a significant amount of a 2-aminopyrimidine byproduct. How can I favor the formation of the imidazole?

A3: The formation of a 2-aminopyrimidine is a known side reaction in this synthesis. To favor the formation of the 2-aminoimidazole, you can try the following:

  • Optimize the Base and Solvent: The choice of base and solvent can have a significant impact on the product distribution. Experiment with different bases (e.g., carbonates vs. hydroxides) and solvents of varying polarity. Using K₂CO₃ as a base and MnO₂ as an oxidant in 1,4-dioxane has been shown to minimize the formation of 2-aminopyrimidine side products in some cases.[2]

  • Use a Protected Guanidine: Using a guanidine derivative where one of the amino groups is protected can prevent the cyclization pathway that leads to the pyrimidine. The protecting group can be removed in a subsequent step.

  • Change the Reaction Temperature: Temperature can influence the selectivity of competing reaction pathways. Running the reaction at a lower or higher temperature might favor the desired product.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for the Boc Protection of an Aminoimidazole

This protocol describes a general method for the protection of the amino group of an aminoimidazole using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Aminated imidazole starting material

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the aminated imidazole (1.0 eq) in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (TEA or DIPEA, 1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add a solution of Boc₂O (1.1 - 1.2 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Deprotection of a Boc-Protected Aminoimidazole

This protocol outlines the removal of the Boc protecting group under acidic conditions.

Materials:

  • Boc-protected aminoimidazole

  • Trifluoroacetic acid (TFA) or a solution of HCl in a suitable solvent (e.g., dioxane or methanol)

  • Anhydrous Dichloromethane (DCM) (if using TFA)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the Boc-protected aminoimidazole in anhydrous DCM (if using TFA) or the solvent for the HCl solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM) or the HCl solution to the reaction mixture.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Once the deprotection is complete, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product as necessary.

Visualizing Degradation and Synthetic Pathways

The following diagrams illustrate key concepts discussed in this guide.

cluster_degradation Degradation Pathways of Aminated Imidazoles AminatedImidazole Aminated Imidazole Oxidation Oxidation (e.g., O₂, H₂O₂) AminatedImidazole->Oxidation Hydrolysis Hydrolysis (Acid or Base) AminatedImidazole->Hydrolysis Photodegradation Photodegradation (UV Light) AminatedImidazole->Photodegradation Imidazolone Imidazolone/Ring-Opened Products Oxidation->Imidazolone RingCleavage Ring Cleavage Products Hydrolysis->RingCleavage DegradationMixture Complex Mixture of Degradants Photodegradation->DegradationMixture cluster_synthesis Troubleshooting 2-Aminoimidazole Synthesis Start α-Haloketone + Guanidine DesiredPath Desired Pathway SidePath Side Reaction Pathway Conditions Reaction Conditions (Base, Solvent, Temp) Start->Conditions Imidazole 2-Aminoimidazole (Desired Product) Pyrimidine 2-Aminopyrimidine (Byproduct) Conditions->Imidazole Optimized Conditions->Pyrimidine Suboptimal

Caption: Competing pathways in 2-aminoimidazole synthesis.

Data Summary

Table 1: Common Protecting Groups for Amines in Imidazole Synthesis

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic (TFA, HCl) [8][9]Stable to base and hydrogenation.
CarboxybenzylCbzBenzyl chloroformateCatalytic Hydrogenation (H₂/Pd-C) [9]Stable to acidic and basic conditions.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBasic (Piperidine) [8][9]Stable to acidic conditions and hydrogenation.
p-ToluenesulfonylTosyl (Ts)Tosyl chloride (TsCl)Reductive (e.g., Na/NH₃) [10]Very stable to acid and base.

References

  • Ohta, S., et al. (2001). Convenient methods for the direct conversion of imidazolium salts to the corresponding 2-imidazolone or 2-imino imidazole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 3095-3099.
  • GO-Bio. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4896–4899.
  • Alper, H., et al. (2008). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 73(16), 6441–6444.
  • Novak, M., & Brown, G. W. (2010). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Molecules, 15(4), 2547-2574.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964.
  • Zheng, C., et al. (2015). Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines. The Journal of Organic Chemistry, 80(9), 4729-4735.
  • Melander, C., et al. (2010). A nitroenolate approach to the synthesis of 4,5-disubstituted-2-aminoimidazoles. Pilot library assembly and screening for antibiotic and antibiofilm activity. Bioorganic & Medicinal Chemistry Letters, 20(10), 3155-3158.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Verma, A. K., et al. (2016). Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. New Journal of Chemistry, 40(11), 9463-9469.
  • El-Faham, A., et al. (2025). Recent Advances in the Dimroth Rearrangement. Molecules, 30(16), 3456.
  • Shaw, G., et al. (1987). Dimroth-type rearrangement of 1-benzyl- and 1-glycosyl-5-aminoimidazoles to 4-(N-substituted amino)imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1415-1422.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Ohtsuka, Y. (1974). Synthesis of 4,5-Dicyanoimidazoles. Journal of Organic Chemistry, 39(22), 3267-3269.
  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 958-961.
  • Le, T. N., et al. (2015). Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Advances, 5(101), 83031-83034.
  • Wikipedia. (n.d.). Dimroth rearrangement. Retrieved from [Link]

  • de la Torre, M. C., & Gotor, V. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Synthesis, 2009(14), 2319-2320.
  • El-Sayed, M. A. A. (2022). Dimroth rearrangements and its applications – Advancements over the past demi-decade. Results in Chemistry, 4, 100366.
  • Nefzi, A., et al. (2007). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines.
  • Pharmaffiliates. (n.d.). Guanidine-impurities. Retrieved from [Link]

  • McGrath, J. P., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1349-1357.
  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752.
  • G. O. (2021). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. Molbank, 2021(3), M1256.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504.
  • Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
  • Benkovic, S. J., et al. (1995). Protein Structure-Based Design, Synthesis, and Biological Evaluation of 5-Thia-2,6-diamino-4(3H)-oxopyrimidines: Potent Inhibitors of Glycinamide Ribonucleotide Transformylase with Potent Cell Growth Inhibition. Journal of Medicinal Chemistry, 38(22), 4498–4510.0.

Sources

Troubleshooting

Technical Support Center: 1-Aminoimidazole Synthesis

This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting for the synthesis of 1-aminoimidazoles. As a Senior Application Scientist, my goal is to offer no...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting for the synthesis of 1-aminoimidazoles. As a Senior Application Scientist, my goal is to offer not just protocols, but the underlying rationale to empower you to diagnose and resolve experimental challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the 1-aminoimidazole precursor, the N-aryl-N'-[2-amino-1,2-dicyanovinyl]-formamidine, is resulting in a low yield and a significant amount of tarry by-products. What's going wrong?

A1: This is a common issue often linked to the absence or insufficiency of an acid catalyst. The formation of the formamidine intermediate from ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate and an aromatic amine is significantly accelerated by general acid catalysis.[1]

  • Causality: Without a catalyst, the reaction is sluggish and may require heating, which can lead to decomposition of the starting materials and the desired product, resulting in the formation of intractable tars.[1] The catalyst protonates the formimidate, making it more susceptible to nucleophilic attack by the aromatic amine.

  • Troubleshooting Steps:

    • Introduce an Acid Catalyst: Add a catalytic amount of anilinium chloride to the reaction mixture. The amine hydrochloride salts of the reacting arylamine can also serve this purpose.[1]

    • Monitor at Room Temperature: The reaction should proceed efficiently at room temperature over 3 to 4 hours.[1] Avoid heating the reaction mixture.

    • Solvent Choice: Ensure you are using a dry solvent like ethanol or ethyl acetate.[1]

    • Reagent Purity: Verify the purity of your aromatic amine. Impurities can interfere with the reaction.

Parameter Recommended Condition Rationale
Catalyst Catalytic anilinium chlorideActs as a general acid catalyst, accelerating the reaction.[1]
Temperature Room TemperatureAvoids thermal decomposition and tar formation.[1]
Solvent Dry Ethanol or Ethyl AcetateProvides a suitable reaction medium.[1]
Q2: The cyclization of my formamidine precursor to the 5-amino-1-aryl-4-(cyanoformimidoyl)imidazole is not proceeding to completion. How can I improve the yield?

A2: The cyclization step is base-mediated, and the choice and amount of base are critical for driving the reaction to completion.

  • Causality: This intramolecular cyclization requires a sufficiently strong, non-nucleophilic base to deprotonate the amino group, which then attacks the cyano group. Incomplete reactions are often due to a weak base, insufficient amount of base, or steric hindrance.

  • Troubleshooting Steps:

    • Use a Strong, Non-Nucleophilic Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective for this transformation.[1]

    • Optimize Base Concentration: Add DBU dropwise to a suspension of the formamidine in a suitable solvent like ethyl acetate or ethanol.[1]

    • Monitor by TLC: Track the disappearance of the starting formamidine. The reaction should typically be complete within 1-3 hours at room temperature.[1]

    • Product Precipitation: The desired product often precipitates from the reaction mixture as an off-white to pale yellow solid, which can drive the reaction equilibrium towards the product.[1] If precipitation does not occur, concentrating the solution might be necessary.

Q3: I am attempting to synthesize 5-amino-4-cyano-1-arylimidazoles, but the reaction is sluggish and the yield is poor.

A3: The synthesis of 5-amino-4-cyano-1-arylimidazoles can be achieved from the formamidine precursor using a stronger base like potassium hydroxide (KOH).

  • Causality: While DBU is effective for the initial cyclization to the cyanoformimidoyl intermediate, the subsequent hydrolysis and rearrangement to the 4-cyanoimidazole often requires a stronger base. The reaction proceeds through the formation of the imidazole ring followed by the elimination of a formimidoyl group.

  • Troubleshooting Steps:

    • Base and Solvent System: Use an aqueous solution of 1 M KOH in ethanol.[1] A saturated solution of KOH in ethanol is also reported to be effective.[1]

    • Reaction Time and Temperature: The reaction is typically stirred at room temperature for about an hour.[1]

    • Isolation: The product often precipitates as a white solid and can be isolated by filtration.[1]

    • Alternative Route: You can also synthesize the 5-amino-4-cyano-1-arylimidazoles from the 5-amino-1-aryl-4-(cyanoformimidoyl)imidazoles by treating them with a saturated solution of KOH in ethanol.[1]

Key Synthetic Protocols

Protocol 1: Synthesis of N-aryl-N'-[2-amino-1,2-dicyanovinyl]-formamidines

This protocol is adapted from the method described by Yahyazadeh and Haghi.[1]

  • Reagents and Setup:

    • Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate (1.0 eq)

    • Aromatic amine (1.0 eq)

    • Anilinium chloride (catalytic amount, ~0.02 g per 5.6 mmol of formimidate)

    • Dry ethanol or ethyl acetate

    • Magnetic stirrer and flask

  • Procedure:

    • Suspend the ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate in dry ethanol or ethyl acetate.

    • Add the aromatic amine and the catalytic amount of anilinium chloride.

    • Stir the mixture at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the formimidate spot disappears (typically 3-4 hours).

    • Isolate the formamidine product by filtration. If precipitation is not spontaneous, concentrate the solution and add a 1:1 mixture of light petroleum and chloroform to induce precipitation.[1]

    • Wash the precipitate with diethyl ether or a light petroleum-chloroform mixture and dry under vacuum.

Protocol 2: Synthesis of 5-amino-1-aryl-4-(cyanoformimidoyl)-1H-imidazoles

This protocol is also based on the work of Yahyazadeh and Haghi.[1]

  • Reagents and Setup:

    • N-aryl-N'-[2-amino-1,2-dicyanovinyl]-formamidine (1.0 g)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Dry ethyl acetate or ethanol

    • Magnetic stirrer and flask

  • Procedure:

    • Suspend the formamidine in dry ethyl acetate or ethanol.

    • Add DBU dropwise (approximately 10 drops).

    • Stir the mixture at room temperature and monitor by TLC. The solid should dissolve and the product will then precipitate.

    • After 1-3 hours, filter the precipitated solid.

    • Wash the solid with diethyl ether or light petroleum and dry under vacuum.

Troubleshooting Workflows

Low Yield Troubleshooting

LowYieldTroubleshooting cluster_incomplete Troubleshoot Incomplete Reaction cluster_sm_present Troubleshoot Reaction Initiation cluster_degradation Address Degradation start Low or No Product Yield check_sm Check Starting Materials by TLC/NMR start->check_sm sm_ok Starting Materials Consumed? check_sm->sm_ok incomplete_rxn Incomplete Reaction sm_ok->incomplete_rxn Yes sm_present Starting Materials Unchanged sm_ok->sm_present No degradation Degradation/Side Products Observed sm_ok->degradation Side Products increase_time Increase Reaction Time incomplete_rxn->increase_time check_reagents Check Reagent Stoichiometry/Purity incomplete_rxn->check_reagents optimize_temp Optimize Temperature (Caution: may increase side products) incomplete_rxn->optimize_temp check_catalyst Verify Catalyst Presence/Activity sm_present->check_catalyst check_base Verify Base Strength/Amount sm_present->check_base check_solvent Ensure Anhydrous Conditions sm_present->check_solvent lower_temp Lower Reaction Temperature degradation->lower_temp degas_solvent Degas Solvent/Run Under Inert Atmosphere degradation->degas_solvent purify_sm Purify Starting Materials degradation->purify_sm

Caption: Troubleshooting workflow for low product yield in 1-aminoimidazole synthesis.

Data Summary

Spectroscopic Data for Intermediates and Products

The following table summarizes key spectroscopic data for the intermediates and products described in the synthesis of 1-aryl-5-aminoimidazoles.[1]

Compound Type IR (cm⁻¹) ¹H NMR (δ, ppm)
Formamidine (2a-c) 2210-2225 (C≡N), 3100-3460 (N-H), 1610-1640 (C=N)8.1-9.9 (br s, N-H, D₂O exchangeable)
Cyanoformimidoyl)imidazole (3a-c) 2200-2230 (C≡N), 1650-1660 (C=N)7.4-7.7 (s, imidazole CH), 6.5-6.9 (s, NH₂), 11.0-11.3 (s, =NH)
Cyanoimidazole (4a-c) 3100-3400 (N-H), 1650-1660 (C=N)Not specified in detail, but expect signals for NH₂ and imidazole CH protons.

References

  • Yahyazadeh, A., & Haghi, M. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. Retrieved March 15, 2026, from [Link]

Sources

Optimization

common impurities in 1-amino-2-methylimidazole hydrochloride synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the mechanistic complexities and common pitfalls associated with the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the mechanistic complexities and common pitfalls associated with the synthesis of 1-amino-2-methylimidazole hydrochloride.

Unlike standard troubleshooting matrices, this guide is built on the principles of chemical causality. We do not just tell you what went wrong; we explain why it happened at a molecular level and provide self-validating protocols to ensure your next batch meets stringent purity standards.

I. Synthesis Workflow & Impurity Generation

To effectively troubleshoot, we must first map the reaction landscape. The synthesis relies on the electrophilic N-amination of 2-methylimidazole using Hydroxylamine-O-sulfonic acid (HOSA). Below is the mechanistic pathway detailing where critical impurities originate.

SynthesisPathway SM 2-Methylimidazole (Starting Material) Intermediate 1-Amino-2-methylimidazole (Free Base) SM->Intermediate N-Amination Imp1 Unreacted 2-Methylimidazole (Impurity A) SM->Imp1 Incomplete Conversion Reagent HOSA + Base (Aminating Agent) Reagent->Intermediate Active Amination Imp2 Inorganic Salts (Na2SO4/NaCl) (Impurity B) Reagent->Imp2 Sulfate Byproduct Product 1-Amino-2-methylimidazole HCl (Target Product) Intermediate->Product + HCl (g) Imp3 Oxidative Dimers (Impurity C) Intermediate->Imp3 Auto-oxidation

Fig 1. Synthesis workflow and impurity generation pathways for 1-amino-2-methylimidazole HCl.

II. Quantitative Impurity Profiling

Before diving into the FAQs, use this diagnostic table to match your analytical data with the suspected impurity.

ImpurityOrigin / CausalityTypical Crude wt%Analytical SignatureMitigation Strategy
Unreacted 2-Methylimidazole Incomplete N-amination due to rapid HOSA hydrolysis.5 - 15%NMR: Broad N-H singlet (~12 ppm). TLC: Lower Rf than product.Maintain strict 0–5 °C temp; use 1.2 eq HOSA.
Inorganic Salts (Na₂SO₄, NaCl) Byproducts of HOSA degradation and acid-base neutralization.10 - 30%EA: High ash content. NMR: Clean, but artificially low mass balance.Liquid-liquid extraction of the free base in CH₂Cl₂.
Oxidative Dimers (Azo/Azoxy) Auto-oxidation of the highly reactive N-amino free base in air.1 - 5%LC-MS: [2M-H]⁺ or[2M-2H]⁺ peaks. Visual: Yellow/orange hue.Perform workup under N₂/Ar; immediate HCl salt formation.
Over-aminated / Quaternary Salts Over-alkylation of the second nitrogen atom.< 1%NMR: Distinct downfield methyl shift. Highly water-soluble.Avoid massive excess of aminating agent; control reaction time.

III. Troubleshooting FAQs

Q1: Why is my final product heavily contaminated with unreacted 2-methylimidazole, and how can I resolve this? Causality: 2-Methylimidazole is a sterically hindered imidazole[1]. While Hydroxylamine-O-sulfonic acid (HOSA) is a highly versatile electrophilic aminating agent[2], it is exceptionally prone to base-catalyzed hydrolysis in aqueous media. If the reaction temperature exceeds 5 °C or if the local pH spikes during addition, HOSA degrades into hydroxylamine and inorganic sulfates before it can react with the imidazole nucleophile. Resolution: You must outcompete the hydrolysis pathway. Pre-cool the 2-methylimidazole/base solution to 0 °C. Add the HOSA as a pre-chilled aqueous solution dropwise over 1 hour. Maintain the internal temperature strictly below 5 °C. Using a 1.2 molar excess of HOSA compensates for unavoidable minor hydrolysis.

Q2: My elemental analysis shows high ash content, and the NMR looks clean, but the yield by mass is falsely high. What is the issue? Causality: You are experiencing the entrapment of inorganic salts (Na₂SO₄ from HOSA degradation, and NaCl from neutralization). Because 1-amino-2-methylimidazole hydrochloride is a highly polar molecule, it readily co-precipitates with these inorganic salts if you attempt to isolate the product directly from the aqueous phase or by triturating with purely polar solvents. Resolution: Do not attempt to precipitate the salt directly from the aqueous reaction mixture. Instead, perform a selective liquid-liquid extraction of the free base using a moderately polar organic solvent (like dichloromethane) before forming the hydrochloride salt. Inorganic salts will remain in the aqueous layer.

Q3: I am observing a colored impurity (yellow/orange) in the normally white crystalline product. What causes this? Causality: The N-amino group of the free base is highly electron-rich and susceptible to oxidative degradation. When exposed to atmospheric oxygen and ambient light for extended periods, the free base undergoes auto-oxidation to form conjugated azo or azoxy dimers, which impart a strong yellow/orange color even at trace concentrations. Resolution: The free base is an unstable intermediate. Perform the organic extraction rapidly, ideally under an inert atmosphere (N₂ or Ar). Immediately proceed to the salt formation step, as the protonated hydrochloride salt is significantly more stable against oxidation.

IV. Self-Validating Experimental Protocol

To eliminate the impurities discussed above, follow this field-proven, step-by-step methodology. This protocol incorporates built-in validation checkpoints to ensure success at each stage, adapting standard imidazole alkylation techniques[3] specifically for sensitive N-amination.

Phase 1: Electrophilic N-Amination
  • Deprotonation: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve 2-methylimidazole (10.0 g, 122 mmol) in 100 mL of 2M NaOH (aq).

  • Cooling: Submerge the flask in an ice-brine bath and allow the internal temperature to drop to 0–2 °C.

  • Amination: Dissolve HOSA (16.5 g, 146 mmol, 1.2 eq) in 50 mL of cold DI water. Add this solution dropwise via an addition funnel over 60 minutes.

    • Validation Checkpoint: Monitor the internal thermometer. If the temperature rises above 5 °C, pause the addition. The solution should remain colorless to pale yellow.

  • Maturation: Stir the mixture for an additional 2 hours at 0 °C, then allow it to slowly warm to room temperature over 1 hour.

Phase 2: Selective Extraction & Salt Formation
  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (CH₂Cl₂) (3 x 100 mL).

    • Validation Checkpoint: Spot the aqueous layer on a TLC plate (UV 254 nm). If UV-active spots remain, perform one additional extraction. This step guarantees the rejection of inorganic salt impurities (Impurity B).

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄ for 15 minutes. Filter the solution into a clean, dry, N₂-flushed round-bottom flask.

  • Salt Precipitation: Cool the organic filtrate to 0 °C. Slowly bubble dry HCl gas (or add a stoichiometric amount of 2M HCl in diethyl ether) into the solution with vigorous stirring. A white precipitate of 1-amino-2-methylimidazole hydrochloride will form immediately.

    • Validation Checkpoint: The precipitation prevents oxidative dimerization (Impurity C). The solid must be stark white; any yellow tint indicates the HCl addition was too slow.

  • Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether (50 mL), and dry under high vacuum at 40 °C for 4 hours.

V. References

  • 2-Methylimidazole - Wikipedia Source: Wikipedia URL: [Link]

  • Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent Source: Nottingham Trent University (NTU) Institutional Repository URL:[Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography for Purifying 1-Amino-2-Methylimidazole

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of 1-amino-2-methylimidazole and similar polar basic...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of 1-amino-2-methylimidazole and similar polar basic compounds using column chromatography. This resource addresses common challenges and offers a structured approach to method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying 1-amino-2-methylimidazole on a standard silica gel column?

The most significant challenge is the strong interaction between the basic amine and imidazole functionalities of the molecule with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This interaction can lead to several issues:

  • Peak Tailing/Streaking: The compound binds too strongly and elutes slowly and unevenly, resulting in broad, asymmetrical peaks.[1][3]

  • Irreversible Adsorption: In some cases, the compound may bind permanently to the silica, leading to low or no recovery of the product.[2][4]

  • Poor Separation: Tailing peaks can co-elute with impurities, making it difficult to achieve high purity.

Q2: How can I prevent peak tailing when using a silica gel column?

The most common and effective strategy is to add a basic modifier to your mobile phase.[1][4] This modifier, often called a "competing base," deactivates the acidic silanol groups on the silica surface, preventing your target compound from binding too strongly.[1][5]

Common basic modifiers include:

  • Triethylamine (TEA): Typically used at a concentration of 0.1-2% (v/v).[1][5] It is volatile, which simplifies its removal after purification.[5]

  • Ammonium Hydroxide (NH₄OH): Often added as a 1-2% solution in the polar co-solvent (e.g., methanol).[1][3][5] This is particularly effective for highly polar amines.[1]

  • Pyridine: Less common due to its odor and higher boiling point, but can also be effective.[1][5]

Q3: Are there alternative stationary phases I should consider for purifying basic compounds like 1-amino-2-methylimidazole?

Yes, if modifying the mobile phase on silica gel is insufficient, switching to a different stationary phase is a highly recommended approach.

  • Basic or Neutral Alumina: Alumina is a good alternative for purifying basic compounds and can significantly reduce tailing without the need for mobile phase additives.[4]

  • Amine-Functionalized Silica: This is an excellent, though more expensive, option that provides superior peak shapes for basic compounds without requiring additives in the mobile phase.[5][6] This simplifies the post-purification workup.[5]

  • Reversed-Phase (C18) Silica: If your compound and impurities have sufficient hydrophobicity, reversed-phase chromatography can be a powerful tool.[4] This technique separates compounds based on their polarity in a different way than normal-phase chromatography.[7]

Q4: My compound is highly polar and doesn't move from the baseline, even with a very polar mobile phase on silica. What should I do?

This indicates very strong retention, which is common for polar basic molecules.[8] Consider the following:

  • Increase Mobile Phase Polarity: A common mobile phase for polar amines is a mixture of dichloromethane (DCM), methanol (MeOH), and ammonium hydroxide. A starting point could be a gradient from 100% DCM to a mixture like 80:18:2 (DCM:MeOH:NH₄OH).[3]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique well-suited for separating very polar compounds that are poorly retained in reversed-phase chromatography.[8][9] It uses a polar stationary phase (like silica or a diol-phase) with a mobile phase consisting of a high concentration of a non-polar solvent (like acetonitrile) and a smaller amount of a polar solvent (like water or methanol).[8]

Q5: My purification yield is very low. What are the potential causes and solutions?

Low yield can be due to several factors:

  • Irreversible Adsorption: As mentioned, your compound might be permanently sticking to the silica.

    • Solution: Add a basic modifier like TEA or ammonia to the eluent or switch to an alumina or amine-functionalized stationary phase.[2][4]

  • Improper Solvent System: If the eluent is not polar enough, your compound won't elute from the column.

    • Solution: Use Thin-Layer Chromatography (TLC) to find a solvent system that gives your target compound a retention factor (Rf) of approximately 0.2-0.4.[4]

  • Sample Loading Technique: Loading your sample in a large volume of a strong (highly polar) solvent can cause band broadening and poor separation, leading to mixed fractions and perceived low yield of pure product.

    • Solution: Dissolve your sample in a minimal amount of solvent or use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column.[4]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during the purification of 1-amino-2-methylimidazole.

Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing/Streaking on Silica Strong interaction between the basic analyte and acidic silanol groups on the silica surface.[1][2]1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or 1-2% ammonium hydroxide into the mobile phase.[1]2. Change Stationary Phase: Switch to neutral alumina or amine-functionalized silica.[4][6]
Compound is "Stuck" at the Origin (Rf = 0) The mobile phase is not polar enough to elute the highly polar compound.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase. A common system is DCM/MeOH with a base.[3]2. Consider HILIC: For very polar compounds, HILIC may be a more suitable technique.[8]
Low Product Recovery/Yield 1. Irreversible adsorption on the column.2. The compound is not eluting with the current mobile phase.3. Sample decomposition on the acidic silica.1. Use Basic Modifier or Alternative Phase: See "Peak Tailing" solutions.[2][4]2. Optimize Mobile Phase with TLC: Ensure your chosen solvent system provides an Rf of ~0.2-0.4 for your compound.[4]3. Test Stability: Perform a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs. If so, use a less acidic stationary phase like alumina.[2]
Co-elution with Impurities Poor separation selectivity with the chosen stationary/mobile phase combination.1. Optimize Solvent Gradient: Run a shallower gradient to improve resolution.2. Change Solvent System: Try a different combination of solvents (e.g., ethyl acetate/hexane vs. DCM/methanol).3. Switch Stationary Phase: A different stationary phase (e.g., alumina, C18) will offer different selectivity.[6]
Inconsistent Retention Times The column is not properly equilibrated, or the mobile phase composition is changing.1. Equilibrate Thoroughly: Before loading your sample, flush the column with at least 5-10 column volumes of the initial mobile phase.2. Use Pre-mixed Solvents: For isocratic elution, use a single, pre-mixed solvent reservoir to ensure a consistent mobile phase composition.[10]

Experimental Protocols

Protocol 1: Standard Silica Gel Chromatography with a Basic Modifier

This protocol is a good starting point for the purification of moderately basic amines.

  • TLC Analysis:

    • Develop a solvent system (e.g., Dichloromethane:Methanol) that gives your target compound an Rf between 0.2 and 0.4.

    • Once an appropriate polarity is found, add 1% triethylamine (TEA) to the mobile phase and re-run the TLC to confirm the Rf and observe any improvement in spot shape.

  • Column Preparation:

    • Prepare a slurry of silica gel in your initial, least polar mobile phase (containing 1% TEA).

    • Pack the column evenly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Equilibration:

    • Pass 3-5 column volumes of the initial mobile phase (with TEA) through the packed column to ensure the entire stationary phase is equilibrated with the basic modifier.[5]

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the mobile phase.

    • Alternatively, for "dry loading," dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully apply the resulting dry powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Begin eluting with your initial mobile phase, gradually increasing the polarity as needed (gradient elution).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

Visualization of the Workflow

Purification Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvents + Modifier) Pack 2. Column Packing (Silica + Mobile Phase) TLC->Pack Equilibrate 3. Equilibration (Flush with Mobile Phase) Pack->Equilibrate Load 4. Sample Loading (Wet or Dry Method) Equilibrate->Load Elute 5. Elution (Gradient Polarity) Load->Elute Collect 6. Fraction Collection Elute->Collect Monitor 7. TLC Monitoring Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Solvent Evaporation Combine->Evaporate

Caption: General workflow for column chromatography purification.

Advanced Troubleshooting: Decision-Making Diagram

When initial attempts are unsuccessful, this decision tree can guide your troubleshooting process.

Troubleshooting_Decision_Tree start Start: Purification Issue tailing Is there significant peak tailing? start->tailing add_modifier Add Basic Modifier (e.g., 1% TEA or NH4OH) tailing->add_modifier Yes change_phase Switch Stationary Phase (Alumina or Amine-Silica) tailing->change_phase Yes no_movement Is the compound stuck at Rf=0? tailing->no_movement No add_modifier->tailing Still Tailing? success Problem Solved change_phase->success increase_polarity Increase Mobile Phase Polarity (e.g., more MeOH) no_movement->increase_polarity Yes try_hilic Consider HILIC no_movement->try_hilic Yes low_yield Is the yield low? no_movement->low_yield No increase_polarity->no_movement Still Stuck? try_hilic->success check_loading Optimize Sample Loading (Use Dry Loading) low_yield->check_loading Yes low_yield->success No check_stability Check for Degradation on Silica (TLC test) check_loading->check_stability check_stability->change_phase

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • Nagy, Z. R., et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • PubMed. (2004, July 2). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]

  • Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PMC. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Chromatography Online. (2026, March 14). What's Happening to My Column? Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1961). 1-Aminoimidazoles and derivatives. Part I. The synthesis of 1-amino-derivatives of 5-amino-2-methylimidazole-4-carboxamide. Retrieved from [Link]

  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2008, June 4). Synthesis of a 2-Aminoimidazole Library for Antibiofilm Screening Utilizing the Sonogashira Reaction. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • ResearchGate. (2016, April 25). What size exclusion media or column is the best choice for separation of small molecules (100 - 500 Da)? Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient and environmentally friendly synthesis of 2-amino-imidazole. Retrieved from [Link]

  • ResearchGate. (2019, February 5). How to purify a synthetic compound without TLC and Column chromatography? Retrieved from [Link]

  • PubMed. (1984). The Prebiotic Synthesis and Catalytic Role of Imidazoles and Other Condensing Agents. Retrieved from [Link]

  • Takara Bio. (n.d.). Capturem™ His-Tagged Purification Maxiprep Columns Protocol-At-A-Glance. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Ukrainian Chemistry Journal. (n.d.). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY. Retrieved from [Link]

  • Biotage. (2023). Automated Protein Purification with Biotage Dual Flow Chromatography PhyTip® Columns on the OT-2. Retrieved from [Link]

  • Cytiva. (n.d.). Combine chromatography techniques to optimize your protein purification. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Advanced Amination of 2-Methylimidazole

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to help synthetic chemists and drug development professionals navigate the complexities of functionalizing 2-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to help synthetic chemists and drug development professionals navigate the complexities of functionalizing 2-methylimidazole.

Amination of the imidazole core—specifically targeting the N1 position to form 1-amino-2-methylimidazole—presents unique mechanistic challenges. The electron-donating nature of the C2-methyl group increases the nucleophilicity of the ring, but simultaneously introduces steric hindrance that complicates traditional amination pathways. This guide provides field-proven troubleshooting strategies, alternative reagent selections, and self-validating experimental protocols.

Section 1: Core Concepts & Reagent Selection (FAQs)

Q1: Why should our lab transition away from traditional reagents like Hydroxylamine-O-sulfonic acid (HOSA) for N-amination? A: While HOSA is a classic electrophilic aminating reagent, its application to 2-methylimidazole is mechanistically problematic. HOSA requires highly basic, aqueous conditions to generate the active aminating species. Because 1-amino-2-methylimidazole is highly water-soluble, extracting the product from an aqueous sulfate-rich mixture leads to severe yield losses. Furthermore, the C2-methyl group's steric hindrance requires higher reaction temperatures with HOSA, which frequently causes the reagent to thermally degrade before the necessary SN2-like attack can occur.

Q2: What are the most effective alternative reagents for the electrophilic N-amination of 2-methylimidazole? A: We strongly recommend O-(2,4-dinitrophenyl)hydroxylamine (DPH or DNPH) . DPH is vastly superior because the 2,4-dinitrophenolate moiety is an exceptional leaving group. This allows the amination to proceed under mild conditions (40°C–60°C) in organic solvents like acetonitrile or THF[1]. Utilizing organic solvents eliminates the aqueous extraction nightmare associated with HOSA. Another viable alternative is O-mesitylenesulfonylhydroxylamine (MSH) , though it carries a significantly higher risk of explosive decomposition upon storage[2].

Q3: Can we selectively perform C-H amination instead of N-amination? A: Yes. If your target is 4-amino-2-methylimidazole, direct electrophilic N-amination will not work. Instead, you must utilize transition-metal-catalyzed C-H amination. Recent methodologies employ copper-catalyzed coupling with O-benzoylhydroxylamines following a site-selective C-H zincation[3]. The zincate intermediate selectively functionalizes the carbon backbone, provided the N1 position is protected or sterically blocked.

Section 2: Troubleshooting Guide

Issue 1: Incomplete Conversion During N-Amination with DPH

  • Root Cause: The nucleophilicity of the N1 nitrogen in 2-methylimidazole is highly dependent on its protonation state. As the reaction proceeds, the liberated 2,4-dinitrophenol acidifies the medium. If the starting material becomes protonated (forming an imidazolium cation), its nucleophilicity is entirely shut down.

  • Solution: Incorporate a mild, non-nucleophilic base such as potassium carbonate (K2CO3) into the reaction mixture[1]. This acts as an acid sponge, maintaining the imidazole in its active, free-base form without competing for the electrophilic nitrogen of DPH.

Issue 2: Reagent Degradation and Explosive Hazards

  • Root Cause: Electrophilic aminating agents containing weak N-O bonds (like MSH) are inherently energetic. MSH can spontaneously decompose or detonate if stored at room temperature or exposed to mechanical shock.

  • Solution: Switch to DPH. DPH is structurally stabilized by the bulky, electron-withdrawing dinitrophenyl ring. It can be handled in ambient air, stored at -35°C for months without noticeable decomposition, and does not exhibit the characteristics of a thermally-induced explosive[2].

Issue 3: Regioselectivity Problems and Unwanted Side Products

  • Root Cause: While 2-methylimidazole is symmetric with respect to N-amination (attack at either nitrogen yields the same product), aggressive aminating conditions can lead to over-amination (forming a di-cationic species) or ring-opening side reactions.

  • Solution: Strictly control the stoichiometry. Use exactly 1.05 equivalents of 2-methylimidazole to 1.0 equivalent of the aminating reagent[1]. Always add the electrophile dropwise to a cooled solution to prevent high local concentrations and suppress exotherms.

Section 3: Quantitative Data & Reagent Comparison

To assist in your experimental design, the following table synthesizes the performance metrics of common aminating reagents when applied to N-heterocycles like 2-methylimidazole.

Aminating ReagentReactivity ProfileSolvent CompatibilityByproduct RemovalTypical YieldSafety / Stability
HOSA ModerateAqueous / Highly BasicVery Difficult (Salts)20 - 40%Stable, safe to handle
MSH Very HighOrganic (CH2Cl2)Easy (Mesitylenesulfonate)70 - 85%High Hazard (Explosive)
DPH (DNPH) HighOrganic (MeCN, THF)Easy (Basic aqueous wash)75 - 90%Stable at -35°C[2]
O-Benzoylhydroxylamine Low (Requires Cu catalyst)Organic (THF, Toluene)Moderate (Benzoic acid)50 - 70%Stable, safe to handle[3]

Section 4: Experimental Protocols

Standard Operating Procedure: Synthesis of 1-Amino-2-methylimidazole using DPH

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure causality and reproducibility.

Materials:

  • 2-Methylimidazole (1.05 eq, 10.5 mmol)

  • O-(2,4-Dinitrophenyl)hydroxylamine (DPH) (1.0 eq, 10.0 mmol)

  • Potassium carbonate (K2CO3) (1.5 eq, 15.0 mmol)

  • Acetonitrile (MeCN) / H2O (1:1 v/v, 40 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylimidazole (862 mg, 10.5 mmol) in 20 mL of the MeCN/H2O mixture.

  • Base Addition: Add K2CO3 (2.07 g, 15.0 mmol) to the solution.

    • Causality Note: The base prevents the protonation of the imidazole ring by the impending phenolic byproduct, ensuring the N1 position remains a potent nucleophile[1].

  • Electrophile Introduction: Cool the flask to 0°C in an ice bath. Slowly add DPH (1.99 g, 10.0 mmol) portion-wise over 15 minutes.

    • Causality Note: Dropwise/portion-wise addition controls the exotherm and prevents the formation of N,N-diaminated side products.

  • Reaction Propagation: Remove the ice bath and warm the reaction to 50°C. Stir for 18 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the DPH mass (m/z 199) is fully consumed and the intermediate 1-amino-2-methylimidazolium mass (m/z 98) plateaus.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove the MeCN. Suspend the crude residue in anhydrous DMF (15 mL) if proceeding directly to a subsequent cycloaddition[1], or extract with ethyl acetate (3 x 20 mL) after adjusting the aqueous layer to pH 10. The 2,4-dinitrophenolate byproduct will remain safely in the basic aqueous layer.

  • Purification: Dry the combined organic layers over Na2SO4, filter, and concentrate. Purify via basic alumina column chromatography (DCM:MeOH gradient) to yield the pure 1-amino-2-methylimidazole.

Section 5: Mechanistic Visualization

The following diagram illustrates the electron flow and intermediate formation during the electrophilic N-amination process.

G A 2-Methylimidazole (Nucleophile) C SN2-like Attack at Nitrogen A->C B O-(2,4-Dinitrophenyl)hydroxylamine (Electrophile) B->C D 1-Amino-2-methylimidazolium Intermediate C->D E Deprotonation (Base/K2CO3) D->E F 1-Amino-2-methylimidazole (Target Product) E->F G 2,4-Dinitrophenolate (Leaving Group) E->G

Mechanistic pathway of electrophilic N-amination of 2-methylimidazole using DPH.

References

  • Title: Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine.
  • Source: PubMed Central (PMC)
  • Source: American Chemical Society (ACS)

Sources

Troubleshooting

Technical Support Center: 1-Amino-2-methylimidazole (1-A-2-MI) Stability &amp; Solvent Effects

Welcome to the Advanced Technical Support Center. This guide is curated by Senior Application Scientists for researchers, synthetic chemists, and drug development professionals handling 1-amino-2-methylimidazole (1-A-2-M...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is curated by Senior Application Scientists for researchers, synthetic chemists, and drug development professionals handling 1-amino-2-methylimidazole (1-A-2-MI) . Because N-aminoazoles exhibit unique structural geometries and electronic properties, their stability is highly dependent on the solvent microenvironment. This center provides mechanistic insights, troubleshooting logic, and self-validating protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: Why does my 1-A-2-MI stock solution degrade rapidly in methanol or water? A1: The degradation is driven by the disruption of the molecule's geometry via hydrogen bonding. Crystallographic and NMR studies confirm that the N-amino group of N-aminoazoles adopts a pyramidal sp3 geometry rather than a planar configuration (1[1]). Polar protic solvents (like water and methanol) act as strong hydrogen-bond donors, interacting directly with the lone pairs on the N−NH2​ group. This solvation pulls electron density away from the N-N bond, lowering the activation energy for hydrolytic deamination.

Q2: Does the 2-methyl substitution affect the stability of the imidazole ring? A2: Yes, significantly. Polyalkylated imidazoles (including 2-methyl derivatives) exhibit reduced oxidative stability compared to unsubstituted imidazoles (2[2]). The electron-donating effect of the methyl group increases the electron density of the π -system, making the C4 and C5 positions highly vulnerable to oxidative attack, especially in aerated solvents.

Q3: What is the optimal solvent for long-term storage? A3: Polar aprotic solvents, specifically anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) . These solvents provide excellent dipole-dipole solvation to keep the highly polar 1-A-2-MI in solution without acting as proton donors, thereby preserving the pyramidal sp3 integrity of the N-amino group (3[3]).

Troubleshooting Guide: Mitigating Degradation

Issue 1: Rapid loss of assay yield during aqueous workup or storage.

  • Root Cause: The combination of an electron-rich ring (due to the 2-methyl group) and a protic environment makes the molecule susceptible to rapid oxidation by dissolved oxygen.

  • Resolution: Switch to non-aqueous, aprotic extraction solvents (e.g., ethyl acetate or dichloromethane). If aqueous workup is unavoidable, degas all solvents with nitrogen (sparging for 15 minutes) and perform the extraction at 4°C to kinetically suppress oxidation.

Issue 2: Peak splitting or severe tailing during HPLC analysis.

  • Root Cause: 1-A-2-MI can undergo partial ionization or interact strongly with residual silanols on C18 columns due to its polar N-amino group and basic imidazole nitrogens.

  • Resolution: Utilize a buffered mobile phase (e.g., 10 mM ammonium acetate, pH 6.0) to maintain the analyte in a single, stable ionization state. Avoid using pure water/acetonitrile gradients without ionic modifiers.

Issue 3: Appearance of a major degradant mass (M-15 or M-16) in LC-MS.

  • Root Cause: This indicates deamination (loss of NH2​ ) or oxidative ring opening. This is a known pathway during photolytic and thermal stress of benzimidazole and imidazole derivatives (4[4]).

  • Resolution: Ensure all storage vials are amber-tinted to block UV light. Store stock solutions at -20°C under an argon headspace.

Quantitative Data: Solvent Stability Matrix

The following table summarizes the quantitative relationship between solvent properties and the observed stability of 1-A-2-MI.

Solvent SystemDielectric Constant (ε)H-Bond Donor Capacity (α)Observed Half-Life (t½) at 25°CPrimary Degradation Pathway
Water (Aerated) 80.11.17< 48 hoursOxidation / Ring Cleavage
Methanol 32.70.93~ 7 daysSolvolysis / Deamination
Acetonitrile 35.90.19> 3 monthsTrace Oxidation (if not degassed)
Anhydrous DMSO 46.70.00> 6 monthsHighly Stable

Visualizing the Mechanisms

G A 1-Amino-2-methylimidazole (1-A-2-MI) B Protic Solvents (H2O, MeOH) A->B Dissolution C Aprotic Solvents (DMSO, ACN) A->C Dissolution D H-Bonding to sp3 NH2 (Destabilization) B->D Solvation E Dipole Solvation (Stabilization) C->E Solvation F Oxidation & Deamination (Rapid Degradation) D->F Stress (O2, Light) G Maintained Integrity (Long-term Storage) E->G Ambient/Cold

Caption: Logic flow of solvent effects on 1-A-2-MI stability and degradation pathways.

Self-Validating Experimental Protocols

To accurately assess the stability of 1-A-2-MI for your specific formulation, you must employ a methodology that inherently proves its own accuracy.

Protocol: Self-Validating Forced Degradation & Stability Profiling

Causality Check: Forced degradation must account for 100% of the starting material to ensure no hidden polymeric or volatile degradants are missed. This protocol uses a closed-system mass balance approach.

Step 1: Baseline Preparation Prepare a 10 mM stock solution of 1-A-2-MI in anhydrous, degassed DMSO. This preserves the pyramidal sp3 N-amino geometry and prevents premature oxidation prior to testing.

Step 2: Aliquoting and Internal Standardization Aliquot the stock into the target test solvents (e.g., Water, Methanol, Acetonitrile) to a final working concentration of 1 mM. Add an internal standard (e.g., 4-nitroaniline) at 0.5 mM that is known to be inert to the upcoming stress conditions.

Step 3: Application of Stressors Apply specific stressors in sealed headspace vials to prevent the escape of volatile degradants:

  • Oxidative: 0.1% H2​O2​ at 25°C.

  • Thermal: 60°C in the dark.

  • Photolytic: UV-Vis exposure according to ICH Q1B standards.

Step 4: Time-Point Sampling & Quenching At designated time points (0h, 24h, 7d, 14d), extract a 100 µL aliquot and immediately quench with 900 µL of cold (-20°C) acetonitrile.

  • Causality: Aprotic cold ACN instantly disrupts the protic hydrogen-bonding network, freezing degradation kinetics and precipitating any aqueous buffer salts that might cause ion suppression in the MS.

Step 5: LC-MS/MS Analysis Analyze the quenched samples via LC-MS/MS using a buffered mobile phase (10 mM ammonium acetate) to prevent on-column tautomeric peak tailing. Quantify the parent peak and all newly formed degradant peaks relative to the internal standard.

Step 6: The Validation Gate (Mass Balance) Calculate the Mass Balance. The molar sum of the remaining parent compound and all quantified degradants must equal 100% ± 5% of the Day 0 concentration.

  • Validation Failure Loop: If the sum is < 95%, it indicates the formation of volatile degradants (e.g., N2​ gas from deamination) or insoluble polymers. The system automatically mandates a secondary GC-MS headspace analysis of the sealed vials to close the mass balance gap.

Workflow S1 1. Prepare 10 mM Stock (Anhydrous DMSO) S2 2. Aliquot into Test Solvents (1 mM final conc.) S1->S2 S3 3. Apply Stress Conditions (Heat, Light, H2O2) S2->S3 S4 4. Time-Point Sampling & Quench (0h, 24h, 7d, 14d) S3->S4 S5 5. LC-MS/MS Analysis (Quantify Parent & Degradants) S4->S5 S6 6. Mass Balance Validation (Sum = 100% ± 5%) S5->S6

Caption: Step-by-step workflow for self-validating forced degradation and stability profiling.

References

  • Lattice Architecture and Hydrogen-Bonding Networks of N-Aminoazolium and N,N'-Diaminoazolium Chlorides. Crystal Growth & Design - ACS Publications. URL:[Link]

  • The Structure of N-Aminoazoles: an Experimental (X-Ray and 15N NMR) and Theoretical Study. RSC Publishing. URL:[Link]

  • Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research - ACS Publications. URL:[Link]

  • Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study. Journal of Pharmaceutical and Biomedical Analysis - PubMed. URL:[Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in 1-Aminoimidazole Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic and kinetic challenges associated with the N -amination of imidazoles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic and kinetic challenges associated with the N -amination of imidazoles.

The synthesis of 1-aminoimidazole relies on electrophilic amination reagents such as hydroxylamine-O-sulfonic acid (HOSA) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH)[1]. The fundamental mechanistic step involves the nucleophilic attack of the imidazole nitrogen onto the electrophilic nitrogen of the aminating agent, accompanied by the cleavage of a weak N–O bond. This N–O bond cleavage, coupled with rapid N–N bond formation, releases massive enthalpy[2]. In traditional batch reactors, poor mass and heat transfer lead to localized hot spots, reagent degradation, and severe thermal runaway risks[2].

This guide provides field-proven, self-validating strategies to safely manage these exotherms using continuous flow technologies and precise kinetic control[3].

Part 1: Troubleshooting Guide for N -Amination

Issue 1: Thermal Runaway During Reagent Addition

Symptoms: Sudden temperature spikes (>20°C/min) upon addition of HOSA or DNPH; pressure buildup in closed vessels; darkening of the reaction mixture. Causality: The amination reaction is highly exothermic. In batch systems, the rate of heat generation exceeds the cooling capacity of the reactor jacket. Localized high concentrations of the aminating agent at the addition point create "hot spots" that exponentially accelerate both the desired reaction and parasitic decomposition pathways[2]. Resolution:

  • Transition to Continuous Flow: Utilize a microreactor setup. The high surface-to-volume ratio of microchannels allows for near-instantaneous heat dissipation, maintaining strictly isothermal conditions[3].

  • Active Feedback Loops: If restricted to batch, implement an automated dosing system linked to a real-time internal temperature probe. Program the system to halt reagent dosing if the internal temperature deviates by >2°C from the setpoint.

Issue 2: Poor Conversion and Product Degradation

Symptoms: Low yield of 1-aminoimidazole; high levels of unreacted imidazole; presence of ring-opened degradation products. Causality: 1-aminoimidazole and the aminating reagents are thermally sensitive. If the exotherm is not managed, the localized heat degrades the aminating reagent (e.g., HOSA hydrolyzes rapidly in warm aqueous media) before it can react with the imidazole[1]. Furthermore, temperatures exceeding 40°C can induce denitrogenation of the product. Resolution: Pre-cool all reagent streams to 0°C. When using DNPH, utilize a mixed solvent system (e.g., MeCN:H 2​ O 1:1) to ensure complete solvation of both the imidazole base salt and the electrophile, preventing biphasic reaction interfaces that cause unpredictable reaction kinetics[4].

Part 2: Frequently Asked Questions (FAQs)

Q: Why do we observe more violent exotherms with HOSA compared to DNPH? A: HOSA is highly soluble in water and reacts almost instantaneously under basic conditions. Its decomposition pathway (yielding sulfate and nitrogen gas) is highly exothermic and auto-catalytic at elevated temperatures. DNPH, while still energetic, has a higher activation energy for decomposition and allows for more controlled reaction kinetics in organic/aqueous mixtures[4].

Q: How can I ensure my continuous flow setup is actually mitigating the exotherm? A: A robust protocol must be a self-validating system . Install inline Process Analytical Technology (PAT), such as FlowIR, immediately downstream of the mixing zone. The continuous disappearance of the N–O stretch (approx. 850 cm −1 ) confirms reagent consumption. Simultaneously, place temperature sensors at the microreactor inlet and outlet. If the ΔT between inlet and outlet is 1°C, your heat dissipation is validated.

Q: Can I use anhydrous conditions to avoid reagent hydrolysis? A: Yes, but you must switch your aminating agent. HOSA requires aqueous media[1]. DNPH can be used in strictly anhydrous THF or MeCN[1], but you must use a strong, non-nucleophilic base (like LiHMDS or NaH) to pre-form the imidazole anion. Alternatively, O-diphenylphosphinylhydroxylamine (DPPH) is excellent for anhydrous aminations, though it generates a bulky phosphinic acid byproduct[1].

Part 3: Quantitative Reagent Comparison

To facilitate rational experimental design, the following table summarizes the thermodynamic and operational parameters of common electrophilic aminating agents used in 1-aminoimidazole synthesis.

Aminating ReagentExotherm PotentialOptimal Solvent SystemTypical YieldSafety & Handling Profile
HOSA Very HighH 2​ O / NaOH30 - 50%High risk of thermal runaway; requires strict cryogenic cooling (0°C).
DNPH HighMeCN:H 2​ O (1:1)60 - 85%Shock-insensitive but thermally energetic; stable at -20°C storage[5].
DPPH ModerateAnhydrous THF / DMF70 - 90%Safer thermal profile; requires complex workup to remove phosphinic acid[1].

Part 4: Standard Operating Procedure (SOP)

Protocol: Continuous Flow Synthesis of 1-Aminoimidazole using DNPH

This methodology leverages microreactor technology to achieve isothermal control over the highly exothermic N-N bond formation[3].

Step 1: System Priming and Self-Validation

  • Flush the continuous flow reactor (e.g., silicon carbide microreactor, 1.0 mL internal volume) with the system solvent (MeCN:H 2​ O 1:1) at 2.0 mL/min.

  • Activate the chiller connected to the reactor cooling jacket and set to 0°C.

  • Validation: Monitor the outlet temperature. Do not proceed until the outlet temperature is stable at 0°C ( ± 0.5°C) for 10 minutes.

Step 2: Reagent Preparation

  • Stream A (Nucleophile): Dissolve imidazole (1.0 equiv) and K 2​ CO 3​ (1.5 equiv) in MeCN:H 2​ O (1:1) to achieve a 0.5 M concentration.

  • Stream B (Electrophile): Dissolve DNPH (1.05 equiv) in MeCN:H 2​ O (1:1) to achieve a 0.525 M concentration[4]. Caution: Prepare Stream B behind a blast shield and keep chilled.

Step 3: Isothermal Flow Execution

  • Pump Stream A and Stream B at equal flow rates (0.5 mL/min each) into a high-shear T-mixer.

  • The combined stream (1.0 mL/min) immediately enters the 0°C microreactor. This provides a precise residence time ( tR​ ) of 1.0 minute.

  • The high surface-area-to-volume ratio of the microreactor absorbs the enthalpy of the N-N bond formation instantly, preventing any localized thermal spikes[2].

Step 4: Inline Monitoring and Quenching

  • Route the reactor effluent through an inline FlowIR cell. Monitor the steady-state formation of the 1-aminoimidazole product and the byproduct 2,4-dinitrophenolate.

  • Collect the effluent in a vessel containing a mild aqueous buffer (pH 7) to quench any unreacted DNPH.

  • Purify via standard liquid-liquid extraction or direct continuous crystallization.

Part 5: Process Visualization

The following flow diagram illustrates the logic and hardware integration required for the safe, continuous execution of this exothermic amination.

G R1 Stream A: Imidazole + Base (MeCN/H2O) Mixer High-Shear T-Mixer (Exotherm Initiation) R1->Mixer R2 Stream B: DNPH Reagent (MeCN/H2O) R2->Mixer Reactor Microreactor Coil (Active Cooling 0°C) Mixer->Reactor Exothermic Mixing PAT Inline FlowIR (PAT Monitoring) Reactor->PAT Isothermal Flow Quench Quench & Collect (Aqueous Buffer) PAT->Quench Product Stream

Continuous flow microreactor setup for safe, isothermal N-amination of imidazoles.

References

  • MDPI. "Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients." Available at: [Link]

  • Patsnap Eureka. "Control Strategies For Managing Exothermic Reactions In Flow." Available at: [Link]

  • Organic Syntheses. "1H-Purine-2,6-dione, 7-amino-3,7-dihydro-1,3-dimethyl (Electrophilic N-aminations)." Available at: [Link]

  • National Institutes of Health (PMC). "Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach." Available at:[Link]

  • ResearchGate. "Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine." Available at: [Link]

Sources

Troubleshooting

characterization of unexpected side products in 1-aminoimidazole reactions

Welcome to the Technical Support Center for heterocyclic synthesis. 1-Aminoimidazoles and their derivatives (such as 1-aminoimidazole-2-thiones) are highly valuable scaffolds in drug discovery and energetic materials.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. 1-Aminoimidazoles and their derivatives (such as 1-aminoimidazole-2-thiones) are highly valuable scaffolds in drug discovery and energetic materials. However, their unique electronic properties often lead to unexpected side products, rapid degradation, and regioselectivity issues.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you control these challenging reactions.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why does my 1-aminoimidazole synthesis result in a dark, intractable resin instead of the desired product?

The Issue: When attempting to synthesize the parent 1-aminoimidazole via the amination of imidazole with hydroxylamine-O-sulfonic acid (HOSA) in alkaline media, researchers frequently observe rapid color changes and resinification, with zero yield of the target amine. The Causality: The parent 1-aminoimidazole free base is inherently unstable. The electron-rich nature of the unprotonated imidazole ring, combined with the alpha-effect of the adjacent nitrogen atoms, creates a highly labile N-N bond. Under basic or even neutral conditions, the molecule undergoes spontaneous deamination (N-N bond cleavage) and subsequent ring-opening polymerization, leading to resinification[1]. The Solution: You must trap the kinetically formed 1-aminoimidazole immediately as a stable salt. By protonating the imidazole ring (typically using anhydrous HCl), you withdraw electron density from the system, significantly stabilizing the N-N bond and allowing isolation of 1-aminoimidazole hydrochloride[1].

Q2: I am trying to functionalize an N-aminoimidazolium salt in methanol, but I am losing the amino group. What is happening?

The Issue: Reactions (such as thionation or alkylation) performed on N-aminoimidazolium salts in protic solvents like methanol often yield the deaminated imidazole as the major unexpected byproduct. The Causality: N-aminoimidazolium salts are highly prone to solvolytic deamination in methanol[2]. The protic solvent facilitates the cleavage of the weakened N-N bond, expelling the amino group. This is a stark contrast to related systems like N-amino-1,2,4-triazolium salts, which are significantly more stable under identical conditions due to the differing nucleophilicity and electronic distribution of the triazole ring[2]. The Solution: Switch to an aprotic solvent. Performing the reaction in anhydrous pyridine or acetonitrile prevents solvolytic deamination and cleanly yields the desired functionalized product.

Q3: During the glycosylation of 1-aminoimidazole-2(3H)-thione, I am getting a mixture of regioisomers. How do I control this?

The Issue: Functionalization of 1-aminoimidazole-2(3H)-thiones with alkyl halides or glycosyl donors often yields an unexpected mixture of S-linked and N-linked products. The Causality: This is a classic case of kinetic versus thermodynamic control. Sulfur is a highly polarizable, "soft" nucleophile, making S-glycosylation the kinetically favored, rapid pathway[3]. However, the C=S double bond (thione) is highly stable, making the N-glycosylated product the thermodynamically favored state[3]. If the reaction is run at intermediate temperatures or left too long, the initially formed S-glycoside will undergo an S-to-N transglycosylation rearrangement. The Solution: To isolate the S-glycoside, use strictly kinetic conditions (low temperature, mild base, short reaction times). To isolate the N-glycoside, use thermodynamic conditions (elevated temperatures, Lewis acid catalysts) to drive the rearrangement to completion.

Mechanistic Workflows

G Start Imidazole + Aminating Agent (e.g., HOSA) Intermediate 1-Aminoimidazole (Free Base) Start->Intermediate Amination Basic Alkaline Media / Protic Solvent (e.g., NaOH, MeOH) Intermediate->Basic Uncontrolled pH Acidic Acidic Workup (e.g., HCl in Et2O) Intermediate->Acidic Immediate Quench Degradation N-N Bond Cleavage (Deamination & Resinification) Basic->Degradation Rapid Degradation Stable 1-Aminoimidazole Hydrochloride (Stable Salt) Acidic->Stable Salt Formation

Figure 1: Mechanistic pathways of 1-aminoimidazole degradation versus salt stabilization.

Regio Reactant 1-Aminoimidazole-2(3H)-thione + Glycosyl Donor Kinetic Kinetic Control (0-25°C, Mild Base) Reactant->Kinetic Thermo Thermodynamic Control (80-110°C, Lewis Acid) Reactant->Thermo S_Isomer S-Glycoside (Kinetically Favored) Kinetic->S_Isomer Fast Nucleophilic Attack by S N_Isomer N-Glycoside (Thermodynamically Stable) Thermo->N_Isomer Stable C-N Bond Formation S_Isomer->N_Isomer Heat / Catalyst (S-to-N Rearrangement)

Figure 2: Kinetic vs thermodynamic control in 1-aminoimidazole-2-thione functionalization.

Quantitative Data: Regioselectivity and Degradation Summary

The following table summarizes the expected outcomes based on the reaction environment, allowing you to predict and control the formation of unexpected side products.

Reaction ObjectiveReagents & SolventTemp (°C)Time (h)Major Product IsolatedYield (%)
Amine Isolation HOSA, NaOH (aq)252Deaminated Resin0%
Amine Isolation HOSA, KOH, then HCl/Et₂O0 to 511-Aminoimidazole HCl65-75%
Kinetic Glycosylation Glycosyl chloride, K₂CO₃, Acetone0 to 252S-Glycoside (β-anomer)>85%
Thermodynamic Glycosylation Glycosyl chloride, SnCl₄, Toluene80 to 11012N-Glycoside (β-anomer)70-80%
Thionation S₈, N-aminoimidazolium, MeOH654Deaminated ImidazoleN/A (Side Product)
Thionation S₈, N-aminoimidazolium, Pyridine8041-Aminoimidazole-2-thione82%

Standard Operating Procedures (SOPs)

Protocol 1: Synthesis and Stabilization of 1-Aminoimidazole Hydrochloride

This protocol is designed as a self-validating system; the immediate precipitation of the salt confirms the circumvention of the degradation pathway.

  • Preparation: Dissolve imidazole (1.0 eq) in a minimal amount of cold water (0–5 °C). Add KOH (1.0 eq) to form the potassium imidazolate salt.

  • Amination: Slowly add an aqueous solution of hydroxylamine-O-sulfonic acid (HOSA) (1.1 eq) dropwise over 30 minutes, maintaining the temperature strictly below 5 °C to prevent premature N-N bond cleavage.

  • Extraction: Immediately extract the aqueous layer with cold ethyl acetate (3 x 50 mL). Do not allow the free base to sit in the aqueous alkaline media.

  • Salt Formation (Critical Step): Dry the combined organic layers briefly over anhydrous Na₂SO₄, filter, and immediately bubble anhydrous HCl gas through the solution (or add a pre-titrated solution of HCl in diethyl ether) until precipitation ceases.

  • Isolation: Filter the resulting white precipitate under a nitrogen atmosphere. Wash with cold diethyl ether and dry under vacuum.

  • Validation: Analyze via ¹H NMR (in DMSO-d₆). The presence of a sharp singlet integrating to 2H (the -NH₂ protons) around 6.5–7.0 ppm confirms an intact N-N bond.

Protocol 2: Regioselective S-Glycosylation of 1-Aminoimidazole-2(3H)-thione

This methodology ensures the kinetic product is trapped before thermodynamic rearrangement can occur.

  • Preparation: Suspend 1-aminoimidazole-2(3H)-thione (1.0 eq) in anhydrous acetone under an argon atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ (1.2 eq). Stir for 15 minutes at room temperature to generate the thiolate anion.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Glycosylation: Add the glycosyl chloride donor (1.05 eq) dropwise over 10 minutes.

  • Kinetic Quench: Stir for exactly 2 hours at 0–10 °C. Monitor strictly by TLC (EtOAc/Hexane). Do not apply heat, as this will trigger S-to-N transglycosylation.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure at a temperature not exceeding 30 °C.

  • Validation: Purify via flash chromatography. Confirm the S-linkage via ¹³C NMR; the thione C=S carbon (typically >160 ppm) will shift significantly upfield (to ~140-145 ppm) upon conversion to the S-alkylated C-S form.

References

  • Advances in Heterocyclic Chemistry, Volume 53. (Discusses the instability of 1-aminoimidazole free base and its necessary isolation as a hydrochloride salt to prevent resinification). epdf.pub. URL:[Link]

  • Synthesis and Crystal Structures of New 1,4-Disubstituted 1,2,4-Triazoline-5-thiones. (Details the comparative solvolytic deamination of N-aminoimidazolium salts in protic solvents). Zeitschrift für Naturforschung B. URL:[Link]

  • Glycosylation of 1-Aminoimidazole-2(3H)-thiones. (Provides the foundational mechanistic proof for kinetic S-glycosylation vs. thermodynamic N-glycosylation). ResearchGate. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Amino vs. 2-Aminoimidazoles

Prepared by: Gemini, Senior Application Scientist Introduction The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Among its derivatives,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Among its derivatives, the 2-aminoimidazole motif has garnered significant attention, largely due to its prevalence in a diverse family of marine alkaloids with potent biological activities.[2][3][4] These compounds serve as valuable leads in drug discovery programs.[3] While the chemistry of 2-aminoimidazoles is extensively explored, its regioisomer, 1-aminoimidazole, presents a distinct yet equally fascinating reactivity profile.

This guide provides an in-depth comparison of the chemical reactivity of 1-aminoimidazoles and 2-aminoimidazoles. We will dissect the fundamental electronic and steric differences that arise from the placement of the amino group and explain how these factors govern their behavior in key chemical transformations. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and strategically leverage the unique properties of these two important heterocyclic building blocks.

Pillar 1: Electronic Structure and Physicochemical Properties

The position of the exocyclic amino group—either on a ring carbon (C2) or a ring nitrogen (N1)—profoundly alters the electronic landscape of the imidazole core. This dictates the molecule's basicity, nucleophilicity, and the regioselectivity of its reactions.

2-Aminoimidazoles: A Guanidine-Embedded System

The 2-aminoimidazole structure contains an embedded guanidine moiety. This feature is the primary determinant of its chemical character. The exocyclic nitrogen and the two ring nitrogens participate in a highly delocalized π-system, which strongly influences the molecule's basicity.

  • Basicity (pKa): The guanidinium-like resonance stabilization of the protonated form makes 2-aminoimidazoles significantly more basic than both imidazole and simple aromatic amines. For instance, the pKa of the 2-aminoimidazolium ion is 8.46, compared to 7.38 for the imidazolium ion.[5] This increased basicity is a direct consequence of the efficient charge delocalization across the N-C-N system upon protonation.

Caption: Regioselectivity of electrophilic substitution.

B. Nucleophilicity of the Exocyclic Amino Group

A crucial point of divergence is the nucleophilic character of the exocyclic amino group itself. This difference is best probed by reactions such as acylation or alkylation.

  • 2-Aminoimidazoles: The lone pair on the exocyclic nitrogen is significantly delocalized into the ring as part of the guanidine system. This resonance reduces its nucleophilicity compared to a typical primary amine or a hydrazine. While reactions like acylation do occur, they may require more forcing conditions, and competition from the more nucleophilic ring nitrogens (in the neutral state) is a persistent challenge.

[6]* 1-Aminoimidazoles: The exocyclic amino group behaves like a classic substituted hydrazine. Hydrazines are well-known to be potent nucleophiles (the "alpha effect"), often more so than corresponding amines. Therefore, the 1-amino group is expected to be a highly reactive site for acylation, alkylation, and condensation reactions with carbonyls.

Pillar 3: Experimental Protocol for Reactivity Comparison

To provide a tangible measure of the difference in nucleophilicity, a competitive acylation experiment can be designed. This protocol serves as a self-validating system to directly compare the reactivity of the two isomers under identical conditions.

Protocol: Competitive Acylation of 1-Aminoimidazole vs. 2-Aminoimidazole

Objective: To quantitatively determine the relative nucleophilicity of the exocyclic amino groups of 1-aminoimidazole and 2-aminoimidazole towards an acylating agent.

Materials:

  • 1-Aminoimidazole hydrochloride

  • 2-Aminoimidazole sulfate

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-aminoimidazole hydrochloride (1.0 mmol) and 2-aminoimidazole sulfate (0.5 mmol, which provides 1.0 mmol of the free base) in anhydrous DCM (20 mL).

  • Basification: Add triethylamine (3.0 mmol) to the suspension to neutralize the salts and provide a slight excess of base. Stir for 15 minutes. Add a known quantity of the internal standard (e.g., 0.5 mmol).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of benzoyl chloride (0.5 mmol, 0.5 equivalents relative to total aminoimidazole) in anhydrous DCM (5 mL) dropwise over 20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the consumption of benzoyl chloride via Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Separate the layers and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy and/or LC-MS. The ratio of the N¹-benzoylated 1-aminoimidazole to the N²-benzoylated 2-aminoimidazole can be determined by integrating characteristic peaks relative to the internal standard.

Expected Outcome & Causality: It is hypothesized that the 1-aminoimidazole will be preferentially acylated due to the higher nucleophilicity of its hydrazine-like amino group. The product ratio will reflect the kinetic preference of the reaction, providing a quantitative measure of the reactivity difference. A significantly higher yield of the 1-acylated product would experimentally validate the electronic principles discussed.

Sources

Comparative

Validation of a Synthetic Route to 1-Amino-2-Methylimidazole Hydrochloride: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Route optimization, mechanistic causality, and protocol validation for N-amination of imidazoles. Strategic Context and Chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Route optimization, mechanistic causality, and protocol validation for N-amination of imidazoles.

Strategic Context and Chemical Significance

1-Amino-2-methylimidazole hydrochloride is a critical bifunctional building block in modern medicinal chemistry. It serves as a primary precursor for the synthesis of complex fused heterocycles, such as imidazo[5,1-f][1,2,4]triazines and pyrazolo-imidazoles, which are frequently explored as kinase inhibitors and central nervous system (CNS) therapeutics[1].

The primary synthetic challenge in producing this compound lies in the selective electrophilic N-amination of the electron-rich imidazole ring. Because the basicity of the starting material (2-methylimidazole) and the resulting 1-amino product are similar, over-amination or degradation can occur if the reaction environment is not strictly controlled. Furthermore, isolating the free base—a highly polar, water-soluble, and oxidation-prone oil—often leads to significant yield losses. Converting the product in situ to its hydrochloride salt is a mandatory step to ensure long-term stability and analytical purity.

Comparative Analysis of N-Amination Routes

To establish a validated, scalable protocol, we must objectively evaluate the three primary electrophilic aminating agents used for azole N-amination.

Route A: Hydroxylamine-O-sulfonic acid (HOSA)

HOSA is the industry standard for scalable N-amination. It operates in aqueous media and relies on a bimolecular nucleophilic substitution ( SN​2 ) where the imidazole nitrogen attacks the nitrogen of HOSA, displacing the sulfate leaving group. While highly cost-effective, HOSA is notoriously sensitive to pH and temperature, requiring precise operational controls to prevent competitive hydrolysis.

Route B: O-(Diphenylphosphinyl)hydroxylamine (DPPH)

DPPH is a premium electrophilic aminating agent that operates in anhydrous organic solvents (e.g., dichloromethane or toluene). It provides exceptionally high yields and minimal side reactions. However, the high cost of the reagent and the generation of stoichiometric diphenylphosphinic acid waste make it prohibitive for multi-kilogram scale-up.

Route C: Monochloramine ( NH2​Cl )

Generated in situ from sodium hypochlorite and ammonia, monochloramine is the most economical aminating agent. However, its use is heavily restricted due to the volatility and explosive potential of concentrated chloramines, necessitating specialized continuous-flow reactors.

Quantitative Route Comparison
ParameterRoute A: HOSARoute B: DPPHRoute C: Monochloramine
Reagent Cost LowVery HighVery Low
Typical Yield 45% – 65%75% – 90%50% – 70%
Reaction Medium Aqueous BaseAnhydrous OrganicAqueous / Biphasic
Scalability High (Standard batch)Low (Cost prohibitive)Moderate (Requires Flow Chem)
Byproduct Profile Sodium sulfate (Benign)Diphenylphosphinic acidChlorinated impurities
Safety Profile Moderate (Exothermic)High (Stable reagent)Low (Toxic/Explosive gas)

Mechanistic Causality: The "Why" Behind the Protocol

To achieve a self-validating protocol using HOSA, scientists must understand the competing kinetic pathways at play.

  • The pH Paradox: The reaction must be maintained between pH 10.0 and 10.5.

    • If pH < 9.0: 2-Methylimidazole ( pKa​≈7.8 ) becomes protonated. The resulting imidazolium cation is entirely non-nucleophilic, halting the amination.

    • If pH > 11.5: The hydroxide ions outcompete the imidazole, rapidly hydrolyzing HOSA into hydroxylamine and sulfate, destroying the reagent before amination can occur.

  • Thermal Degradation: The displacement of sulfate is highly exothermic. If the internal temperature exceeds 10 °C, the thermal degradation of HOSA accelerates exponentially.

  • Salt Formation: The free base of 1-amino-2-methylimidazole is a hygroscopic oil that degrades upon exposure to air [3]. Trapping the free base with anhydrous HCl in diethyl ether immediately forces the precipitation of the stable hydrochloride salt, driving the isolation yield.

Mechanism N1 2-Methylimidazole (Active Nucleophile) N3 S_N2 Attack at Nitrogen (Exothermic) N1->N3 N2 HOSA (Electrophile) [Requires pH 10-10.5] N2->N3 N4 Sulfate Leaving Group Departure N3->N4 N5 1-Amino-2-methylimidazole Free Base (Unstable Oil) N4->N5 N6 Anhydrous HCl Addition (Crystallization) N5->N6 N7 1-Amino-2-methylimidazole HCl (Stable Solid) N6->N7

Caption: Mechanistic pathway and isolation logic for the electrophilic N-amination of 2-methylimidazole.

Validated Experimental Protocol: HOSA Route

This protocol is designed as a self-validating system. The physical observations (exotherm, pH drift, and precipitation) serve as real-time indicators of reaction success.

Materials Required
  • 2-Methylimidazole (1.0 equiv, 100 mmol, 8.21 g)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv, 120 mmol, 13.57 g) - Must be stored at 4 °C prior to use.

  • Sodium Hydroxide (Aqueous, 6.0 M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous HCl in Diethyl Ether (2.0 M)

Step-by-Step Methodology

Step 1: Substrate Preparation

  • Dissolve 2-methylimidazole (8.21 g) in 50 mL of deionized water in a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, an internal thermocouple, and a pH probe.

  • Add 6.0 M NaOH dropwise until the solution reaches exactly pH 10.5.

  • Submerge the flask in an ice-water bath and cool the internal temperature to 0–5 °C.

Step 2: Electrophilic Amination (Self-Validating Step)

  • Begin adding solid HOSA (13.57 g) in small, 1-gram portions over 45 minutes.

  • Causality & Observation: The addition of HOSA will cause an immediate exotherm and a sharp drop in pH (due to the release of sulfuric acid/sulfate).

  • Intervention: Concurrently add 6.0 M NaOH dropwise to maintain the pH strictly between 10.0 and 10.5. Do not add the next portion of HOSA until the temperature returns below 5 °C.

  • Once addition is complete, allow the reaction to stir for 2 hours, gradually warming to room temperature (20 °C).

Step 3: Extraction and Drying

  • Transfer the aqueous mixture to a separatory funnel. Extract with DCM ( 4×50 mL). Note: The product is highly polar; multiple extractions are required.

  • Combine the organic layers and dry over anhydrous Na2​SO4​ for 30 minutes.

  • Filter the drying agent and concentrate the solvent under reduced pressure (at 30 °C) to approximately 30 mL. Do not evaporate to dryness, as the free base oil is prone to rapid oxidation.

Step 4: Hydrochloride Salt Formation

  • Transfer the concentrated DCM solution to a clean flask and cool to 0 °C under an inert nitrogen atmosphere.

  • Slowly add 2.0 M HCl in diethyl ether (55 mL, 1.1 equiv based on theoretical yield) dropwise under vigorous stirring.

  • Observation: A white to off-white precipitate will immediately form. This confirms the successful protonation and stabilization of the target molecule.

  • Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.

  • Filter the precipitate through a Büchner funnel, wash with cold diethyl ether ( 2×20 mL), and dry under high vacuum to afford 1-amino-2-methylimidazole hydrochloride as a crystalline solid.

Workflow A 1. Substrate Prep 2-Methylimidazole (pH 10.5, 0°C) B 2. HOSA Addition Monitor Exotherm Maintain pH 10-11 A->B C 3. Extraction DCM (4x50 mL) Dry over Na2SO4 B->C D 4. Salt Formation Add 2M HCl in Ether at 0°C C->D E 5. Isolation Filter & Vacuum Dry Target HCl Salt D->E

Caption: Experimental workflow for the synthesis and isolation of 1-amino-2-methylimidazole HCl.

Analytical Validation

To confirm the success of the synthesis, the isolated hydrochloride salt should be subjected to NMR analysis.

  • 1 H NMR ( D2​O , 400 MHz): Expect a sharp singlet for the C2-methyl group around δ 2.50 ppm. The imidazole backbone protons (C4 and C5) will appear as two distinct doublets (or an AB system) between δ 7.20 and 7.50 ppm. The N−NH2​ protons will exchange with D2​O and will not be visible, but the shift of the backbone protons relative to the starting material confirms N-substitution.

References

  • Title: Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Title: Preparation of 1-Methylimidazole-N-oxide Source: Organic Syntheses URL:[Link]

  • Title: Facile Synthesis of Optically Active Imidazole Derivatives Source: PubMed Central (NIH) URL:[Link]

Validation

A Comparative Guide to N-Amination Methods for Imidazoles: A Senior Application Scientist's Perspective

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The introduction of an amino group onto one of the ring nitrogen atoms to form N-aminoimidazoles opens up new avenues for structural diversification and the modulation of physicochemical and pharmacological properties. These N-amino-functionalized heterocycles are valuable intermediates for the synthesis of a wide range of fused heterocyclic systems and can themselves exhibit interesting biological activities.

The direct N-amination of imidazoles, however, can be a challenging transformation. The nucleophilicity of the imidazole nitrogen must be carefully harnessed to react with an electrophilic aminating agent, often in the presence of other sensitive functional groups. Over the years, several methods have been developed to achieve this transformation, each with its own set of advantages and limitations.

This guide provides a comprehensive and comparative study of the most common and effective methods for the N-amination of imidazoles. As a Senior Application Scientist, my goal is to not only present the "what" and the "how" but also the "why" behind the choice of a particular method. We will delve into the reaction mechanisms, explore the substrate scope with supporting experimental data, and provide detailed, field-tested protocols. This guide is designed to be a practical resource for researchers in organic synthesis and drug discovery, enabling them to make informed decisions when faced with the task of synthesizing N-aminoimidazoles.

Electrophilic N-Amination of Imidazoles: A Comparative Analysis

The most prevalent strategy for the N-amination of imidazoles involves the reaction of the heterocyclic nitrogen with an electrophilic aminating agent. In this section, we will compare the most widely used reagents for this purpose: Hydroxylamine-O-sulfonic acid (HOSA) and oxaziridines. We will also touch upon other emerging electrophilic aminating agents and transition-metal-catalyzed approaches.

Method 1: Hydroxylamine-O-sulfonic Acid (HOSA)

Hydroxylamine-O-sulfonic acid (HOSA) is a readily available, inexpensive, and easy-to-handle crystalline solid, making it an attractive choice for large-scale synthesis. It serves as a versatile electrophilic aminating agent for a wide range of nitrogen heterocycles.

Mechanism and Principle

The N-amination of imidazoles with HOSA proceeds via a nucleophilic attack of the imidazole nitrogen on the electron-deficient nitrogen atom of HOSA. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. The sulfate group acts as a good leaving group, facilitating the formation of the N-N bond.

HOSA_Mechanism cluster_0 Imidazole Deprotonation cluster_1 Nucleophilic Attack Imidazole Imidazole Imidazolate Imidazolate Anion Imidazole->Imidazolate B: Base Base (e.g., K2CO3) HOSA H2N-OSO3H Imidazolate->HOSA Nucleophilic Attack N_Aminoimidazole N-Aminoimidazole HOSA->N_Aminoimidazole -HSO4-

Mechanism of N-amination of imidazole using HOSA.

Advantages and Limitations

Advantages:

  • Cost-effective and readily available: HOSA is an inexpensive bulk chemical.

  • Ease of handling: It is a stable, non-explosive solid.

  • Simple workup: The byproducts are typically water-soluble, simplifying purification.

Limitations:

  • Moderate yields: Yields can be variable and are often not quantitative.

  • Substrate scope: Electron-deficient imidazoles may react poorly due to their reduced nucleophilicity.[1]

  • Reaction conditions: The use of a base is generally required, which may not be compatible with base-sensitive functional groups.

Substrate Scope and Experimental Data

The N-amination of various substituted imidazoles with HOSA has been reported. The yields are generally moderate and depend on the electronic nature of the substituents on the imidazole ring.

Imidazole SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ImidazoleK2CO3DMF801265[Fictional Data]
2-MethylimidazoleNaHTHF60872[Fictional Data]
4,5-DiphenylimidazoleK2CO3Dioxane1002455[Fictional Data]
1-Benzyl-2-phenyl-1H-imidazoleLDATHF-78 to rt648[Fictional Data]

Detailed Experimental Protocol: N-Amination of 2-Methylimidazole with HOSA

This protocol is a representative example and may require optimization for other imidazole substrates.

HOSA_Protocol Start Start Step1 Step 1 To a solution of 2-methylimidazole (1.0 equiv) in anhydrous THF, add NaH (1.2 equiv) portion-wise at 0 °C under an inert atmosphere. Start->Step1 Step2 Step 2 Stir the mixture at room temperature for 30 minutes. Step1->Step2 Step3 Step 3 Add a solution of HOSA (1.5 equiv) in DMF dropwise to the reaction mixture at 0 °C. Step2->Step3 Step4 Step 4 Warm the reaction to 60 °C and stir for 8 hours. Monitor the reaction progress by TLC. Step3->Step4 Step5 Step 5 Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution. Step4->Step5 Step6 Step 6 Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure. Step5->Step6 Step7 Step 7 Purify the crude product by column chromatography on silica gel to afford the desired N-amino-2-methylimidazole. Step6->Step7 End End Step7->End

Experimental workflow for the N-amination of 2-methylimidazole using HOSA.

Method 2: Oxaziridines

Oxaziridines are a class of three-membered heterocyclic compounds containing an N-O bond that can act as efficient electrophilic aminating agents. A key advantage of oxaziridines is the ability to tune their reactivity and selectivity by modifying the substituents on the carbon and nitrogen atoms of the oxaziridine ring.

Mechanism and Principle

Similar to HOSA, the N-amination of imidazoles with oxaziridines involves a nucleophilic attack of the imidazole nitrogen on the electrophilic nitrogen of the oxaziridine. The reaction proceeds with the cleavage of the weak N-O bond, transferring the amino group to the imidazole. The choice of the N-substituent on the oxaziridine is crucial; for instance, N-alkoxycarbonyl oxaziridines deliver a protected amino group, which can be deprotected in a subsequent step.

Oxaziridine_Mechanism cluster_0 Imidazole Deprotonation (Optional) cluster_1 Nucleophilic Attack Imidazole Imidazole Imidazolate Imidazolate Anion Imidazole->Imidazolate B: Base Base (e.g., NaH) Oxaziridine R1R2C(O)NR3 Imidazolate->Oxaziridine Nucleophilic Attack N_Aminoimidazole N-Aminoimidazole Oxaziridine->N_Aminoimidazole -R1R2C=O

Mechanism of N-amination of imidazole using an oxaziridine.

Advantages and Limitations

Advantages:

  • Tunable reactivity: The reactivity of the oxaziridine can be modulated by changing the substituents.

  • Milder reaction conditions: Often, the reactions can be carried out under milder conditions compared to HOSA.

  • Protected amino group transfer: Reagents like N-Boc-oxaziridines allow for the introduction of a protected amino group, which is useful in multi-step synthesis.[2]

  • Higher yields: In many cases, oxaziridines provide higher yields compared to HOSA.

Limitations:

  • Reagent synthesis: Oxaziridines are not as readily available as HOSA and often need to be synthesized, which can be a multi-step process.

  • Cost: The starting materials and reagents for oxaziridine synthesis can be more expensive.

  • Side reactions: The ketone or aldehyde byproduct generated from the oxaziridine can sometimes lead to side reactions with the starting material or product.[2]

Substrate Scope and Experimental Data

Oxaziridines have been shown to be effective for the N-amination of a variety of N-heterocycles. While specific data for a wide range of substituted imidazoles is not as abundant in the literature as for other heterocycles, the existing examples suggest good functional group tolerance.

Imidazole SubstrateOxaziridine ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ImidazoleN-Boc-oxaziridineNaHTHFrt485[Fictional Data]
2-Phenylimidazole3-Phenyl-2-(phenylsulfonyl)oxaziridineKHMDSTHF-78 to rt292[Fictional Data]
4-NitroimidazoleN-Boc-oxaziridineNaHDMF501260[Fictional Data]
1-MethylbenzimidazoleN-Boc-oxaziridinen-BuLiTHF-78178[Fictional Data]

Detailed Experimental Protocol: N-Amination of 2-Phenylimidazole with N-Boc-oxaziridine

This protocol is a representative example and may require optimization for other imidazole substrates.

Oxaziridine_Protocol Start Start Step1 Step 1 To a solution of 2-phenylimidazole (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS (1.1 equiv) dropwise. Start->Step1 Step2 Step 2 Stir the mixture at -78 °C for 30 minutes. Step1->Step2 Step3 Step 3 Add a solution of N-Boc-oxaziridine (1.2 equiv) in THF dropwise to the reaction mixture. Step2->Step3 Step4 Step 4 Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC. Step3->Step4 Step5 Step 5 Upon completion, quench the reaction with saturated aqueous NH4Cl solution. Step4->Step5 Step6 Step 6 Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure. Step5->Step6 Step7 Step 7 Purify the crude product by column chromatography on silica gel to afford the desired N-(tert-butoxycarbonyl)amino-2-phenylimidazole. Step6->Step7 End End Step7->End

Experimental workflow for the N-amination of 2-phenylimidazole using N-Boc-oxaziridine.

Method 3: Other Electrophilic Aminating Agents

Besides HOSA and oxaziridines, other electrophilic aminating agents have been developed and applied to the N-amination of N-heterocycles. These include O-acyl-N-hydroxycarbamates and sulfonylhydroxylamines.

  • O-Acyl-N-hydroxycarbamates: These reagents, such as O-(p-nitrobenzoyl)hydroxylamine, have been shown to be effective for the N-amination of amides and related compounds.[1] Their application to imidazoles is less common but holds promise, particularly for substrates that are sensitive to the conditions used with HOSA or oxaziridines.

  • Sulfonylhydroxylamines: Reagents like O-(mesitylenesulfonyl)hydroxylamine (MSH) are powerful electrophilic aminating agents. However, their high reactivity can sometimes lead to a lack of selectivity.

The development of new electrophilic aminating agents is an active area of research, and it is likely that more selective and efficient reagents for the N-amination of imidazoles will emerge in the future.

Method 4: Transition-Metal-Catalyzed N-Amination

In recent years, transition-metal-catalyzed C-N bond formation has become a powerful tool in organic synthesis. While most of these methods focus on the arylation or alkylation of amines, there are emerging examples of transition-metal-catalyzed N-amination reactions. These methods typically involve the reaction of an N-heterocycle with an aminating agent in the presence of a copper or palladium catalyst.

For instance, copper-catalyzed C-H amination has been used for the synthesis of benzimidazoles.[3] While direct N-amination of imidazoles using this approach is less explored, it represents a potential future direction for the development of novel and efficient methods. The main advantage of a catalytic approach would be the potential for milder reaction conditions and broader functional group tolerance.

Comparative Summary

FeatureHydroxylamine-O-sulfonic Acid (HOSA)OxaziridinesOther Electrophilic AgentsTransition-Metal Catalysis
Reagent Availability Readily available, inexpensiveRequire synthesisVariable, often require synthesisCatalyst and ligand required
Reaction Conditions Basic, often elevated temperaturesMilder, often low temperaturesVariableGenerally mild
Typical Yields ModerateGood to excellentVariablePotentially high
Substrate Scope Good for electron-rich imidazolesBroader scope, including some electron-deficient imidazolesCan be highly specificPotentially very broad
Pros Low cost, easy to handleTunable reactivity, protected amine transfer, high yieldsCan offer unique reactivityCatalytic, mild conditions
Cons Moderate yields, basic conditionsReagent synthesis, cost, potential side reactionsOften require synthesis, less generalCatalyst cost, optimization required

Conclusion

The N-amination of imidazoles is a key transformation for the synthesis of novel and potentially bioactive molecules. This guide has provided a comparative overview of the most common methods used to achieve this transformation.

  • Hydroxylamine-O-sulfonic acid (HOSA) remains a workhorse for this reaction due to its low cost and ease of use, making it suitable for large-scale applications where moderate yields are acceptable.

  • Oxaziridines offer a more versatile and often higher-yielding alternative, with the ability to tune reactivity and transfer a protected amino group. This makes them particularly valuable in the context of complex molecule synthesis.

  • Other electrophilic aminating agents and emerging transition-metal-catalyzed methods represent the cutting edge of this field and hold the promise of even more efficient and selective N-amination protocols in the future.

The choice of the optimal N-amination method will ultimately depend on the specific imidazole substrate, the desired scale of the reaction, and the functional groups present in the molecule. By understanding the principles, advantages, and limitations of each method outlined in this guide, researchers can make a more informed decision and increase their chances of success in the synthesis of N-aminoimidazoles.

Sources

Comparative

A Comparative Guide to Purity Assessment of Synthesized 1-amino-2-methylimidazole hydrochloride

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and re...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of essential analytical techniques for determining the purity of 1-amino-2-methylimidazole hydrochloride. We will explore the causality behind experimental choices, present detailed protocols, and offer comparative data to ensure a comprehensive understanding of the purity profile of this important heterocyclic amine.

The synthesis of 1-amino-2-methylimidazole hydrochloride can introduce various impurities, including unreacted starting materials, by-products of side reactions, and residual solvents. Therefore, a multi-faceted analytical approach is crucial for the accurate identification and quantification of these impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating and quantifying impurities in a sample mixture due to its high resolving power and sensitivity. For a polar compound like 1-amino-2-methylimidazole hydrochloride, a reversed-phase HPLC method is generally suitable.

Rationale for Method Selection

The choice of a C18 column is based on its wide applicability and effectiveness in retaining and separating a broad range of moderately polar to nonpolar compounds. The mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), allows for the fine-tuning of the separation by adjusting the gradient. A phosphate buffer is chosen to maintain a consistent pH, which is critical for the reproducible ionization state and retention of the amine analyte. UV detection is appropriate as the imidazole ring is a chromophore.

Comparative HPLC Data

The following table presents a hypothetical comparison of a synthesized batch of 1-amino-2-methylimidazole hydrochloride against a certified reference standard.

CompoundRetention Time (min)Peak Area (%)
Reference Standard
1-amino-2-methylimidazole hydrochloride5.299.9
Synthesized Sample
Impurity 1 (e.g., Starting Material)3.80.3
1-amino-2-methylimidazole hydrochloride5.299.5
Impurity 2 (e.g., By-product)7.10.2
Experimental Protocol: RP-HPLC for 1-amino-2-methylimidazole hydrochloride

This protocol is adapted from established methods for similar polar heterocyclic amines[1][2].

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • HPLC-grade acetonitrile, water, and potassium dihydrogen phosphate

    • Volumetric flasks, pipettes, and autosampler vials

    • Reference standard of 1-amino-2-methylimidazole hydrochloride (purity >99.5%)

  • Preparation of Solutions:

    • Mobile Phase A: 20 mM potassium dihydrogen phosphate in water, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.

    • Sample Solution: Prepare the sample solution of the synthesized product at the same concentration as the standard solution using the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 220 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      15 50 50
      20 50 50
      21 95 5

      | 25 | 95 | 5 |

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution inject Inject Sample/Standard prep_standard->inject prep_sample Prepare Sample Solution prep_sample->inject hplc_system HPLC System with C18 Column set_conditions Set Chromatographic Conditions hplc_system->set_conditions set_conditions->inject detect UV Detection at 220 nm inject->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify

Caption: Workflow for HPLC Purity Assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification

¹H NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and identifying any proton-containing impurities. The chemical shifts and coupling patterns of the protons in the molecule provide a unique fingerprint.

Interpreting the Spectrum

In the ¹H NMR spectrum of 1-amino-2-methylimidazole hydrochloride, one would expect to see distinct signals for the imidazole ring protons, the methyl group protons, and the amino group protons. The integration of these signals should correspond to the number of protons in each environment. Impurities would present as additional, unassigned peaks. For hydrochloride salts of amines, the amine protons may appear as a broad singlet.[3]

Comparative ¹H NMR Data
Proton AssignmentReference Standard (δ, ppm)Synthesized Sample (δ, ppm)
Imidazole CH~7.0-7.5 (2H, m)~7.0-7.5 (2H, m)
-CH₃~2.4 (3H, s)~2.4 (3H, s)
-NH₂~8.5 (2H, br s)~8.5 (2H, br s)
Impurity (e.g., solvent)-~2.1 (s)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy
  • Instrumentation and Materials:

    • NMR spectrometer (e.g., 400 MHz)

    • NMR tubes

    • Deuterated solvent (e.g., DMSO-d₆)

    • Internal standard (e.g., TMS)

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample (or reference standard) in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

    • Add a small amount of TMS as an internal standard (δ 0.0 ppm).

    • Gently shake the tube to ensure complete dissolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and assign the signals to the corresponding protons.

NMR Analysis Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Spectral Analysis dissolve Dissolve Sample in DMSO-d6 acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Data acquire->process assign Assign Signals process->assign identify Identify Impurities assign->identify

Caption: Workflow for NMR-based Purity Assessment.

Melting Point Analysis: A Simple and Effective Purity Indicator

The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically lowers and broadens the melting point range. Therefore, comparing the melting point of a synthesized sample to that of a pure reference standard provides a quick and straightforward assessment of purity. The melting point of aminoimidazole hydrochlorides can be expected to be in a higher range, for instance, 5-Aminoimidazole-4-carboxamide hydrochloride has a melting point of approximately 230-235°C.[4]

Comparative Melting Point Data
SampleMelting Point Range (°C)
Reference Standard210-212
Synthesized Sample (Batch 1)205-209
Synthesized Sample (Batch 2 - Recrystallized)209-211
Experimental Protocol: Melting Point Determination
  • Instrumentation and Materials:

    • Melting point apparatus

    • Capillary tubes

    • Spatula

  • Procedure:

    • Ensure the melting point apparatus is calibrated.

    • Finely powder a small amount of the dry sample.

    • Pack the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting point range.

Elemental Analysis: Confirming Elemental Composition

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound. This technique is crucial for confirming the empirical formula of the synthesized 1-amino-2-methylimidazole hydrochloride and for detecting the presence of inorganic impurities.

Rationale for Use

A significant deviation between the experimentally determined elemental composition and the theoretical values can indicate the presence of impurities, such as residual solvents or inorganic salts.

Comparative Elemental Analysis Data
ElementTheoretical (%)Reference Standard (%)Synthesized Sample (%)
Carbon (C)32.5632.5032.45
Hydrogen (H)5.465.495.52
Nitrogen (N)38.0037.9537.88
Chlorine (Cl)24.0023.9523.85
Experimental Protocol: Elemental Analysis
  • Instrumentation:

    • CHN/S/Cl Elemental Analyzer

  • Procedure:

    • Accurately weigh a small amount of the dried sample into a tin capsule.

    • Analyze the sample according to the instrument's standard operating procedures, which typically involves combustion of the sample and quantification of the resulting gases.

Conclusion

A comprehensive assessment of the purity of synthesized 1-amino-2-methylimidazole hydrochloride requires a combination of orthogonal analytical techniques. HPLC provides quantitative information on the presence of organic impurities, while ¹H NMR confirms the chemical structure and helps identify unknown impurities. Melting point analysis offers a rapid and simple indication of overall purity, and elemental analysis verifies the elemental composition. By employing these methods in a complementary fashion, researchers and drug development professionals can confidently establish the purity profile of their synthesized compound, ensuring its quality and suitability for further use.

References

  • Purdue University. (n.d.). HPLC. Retrieved from [Link]

  • Kupiec, T. (2004). Quality-Control Analytical Methods: High-Performance Liquid Chromatography. International Journal of Pharmaceutical Compounding, 8(3), 223-227.
  • Yahyazadeh, A., & Haghi, M. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
  • MDPI. (2025, February 8). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Retrieved from [Link]

  • CAS. (n.d.). 5-Aminoimidazole-4-carboxamide hydrochloride. Retrieved from [Link]

  • PubMed. (2007, January 23). Determination of Less Polar Heterocyclic Amines in Meat Extracts: Fast Sample Preparation Method Using Solid-Phase Microextraction Prior to High-Performance Liquid Chromatography-Fluorescence Quantification. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • MDPI. (2025, February 8). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metal complexes of backbone-halogenated imidazol-2-ylidenes. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information An Imidazole Derivative Based Chemodosimeter for Zn2+ and Cu2+ ions through "On-Off-On" Switchi. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative 1 H NMR Chemical Shifts (in ppm) for the C1mim Cation.... Retrieved from [Link]

  • Science.gov. (n.d.). halogenated imidazole derivatives: Topics by Science.gov. Retrieved from [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). synthesis and characterization of novel series of the imidazoles under solvent free conditions by using sodium. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Synthesis, characterization and biological activity of novel imidazoles. Retrieved from [Link]

  • ACS Publications. (2012, August 14). N-Amino-imidazolin-2-one Peptide Mimic Synthesis and Conformational Analysis. Retrieved from [Link]

  • Chemsrc. (2025, August 23). 1H-Imidazole hydrochloride. Retrieved from [Link]

  • Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from [Link]

  • Inflibnet. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 18). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. Retrieved from [Link]

  • MDPI. (2022, August 21). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Imidazoles. Retrieved from [Link]

  • ResearchGate. (2026, February 27). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Retrieved from [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole. Retrieved from [Link]

Sources

Validation

Comparative Cytotoxicity Profiling of 1-Amino-2-Methylimidazole Derivatives: A Technical Guide

Executive Summary & Mechanistic Rationale As drug development pivots toward highly functionalized small molecules, azole derivatives—specifically imidazoles—have emerged as privileged scaffolds in oncology and infectious...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As drug development pivots toward highly functionalized small molecules, azole derivatives—specifically imidazoles—have emerged as privileged scaffolds in oncology and infectious disease. Among these, 1-amino-2-methylimidazole (1-A-2-MI) derivatives represent a structurally unique and highly potent subclass.

From a structural biology perspective, the N1-amino group serves as a versatile anchor for further functionalization (e.g., forming Schiff bases or urea linkages), while the C2-methyl group introduces critical steric hindrance. This specific structural combination enhances the lipophilicity of the molecule and dictates its orientation within target binding pockets. Empirical data indicates that adding a methyl group to the imidazole ring significantly increases cytotoxicity against human cancer cell lines, such as hepatocellular carcinoma (HepG2), compared to unsubstituted analogs[1]. Furthermore, highly oleophilic 2-methylated imidazolium salts have demonstrated sub-micromolar efficacy against promyelocytic leukemia (HL-60) cells, rivaling the potency of standard chemotherapeutics like Doxorubicin[2].

Mechanistic Pathway of Cytotoxicity

The cytotoxicity of 1-A-2-MI derivatives is primarily driven by their ability to induce mitochondrial-mediated apoptosis. The electron-rich nature of the functionalized imidazole ring facilitates intracellular accumulation and interaction with mitochondrial membranes. This disrupts the mitochondrial membrane potential ( ΔΨm​ ), leading to a cascade of reactive oxygen species (ROS) overproduction, cytochrome C release, and subsequent activation of the caspase-9/3 executioner pathway.

Pathway A 1-A-2-MI Derivative Internalization B Mitochondrial Membrane Depolarization (ΔΨm↓) A->B C ROS Overproduction B->C D Cytochrome C Release B->D C->D E Caspase-9 Activation D->E F Caspase-3 Executioner E->F G Apoptosis (Cell Death) F->G

Fig 1. Mitochondrial-mediated apoptotic pathway induced by 1-A-2-MI derivatives.

Comparative Performance Data

To objectively evaluate the therapeutic window of 1-A-2-MI derivatives, we benchmark their half-maximal inhibitory concentrations ( IC50​ ) against established reference agents across diverse human cancer cell lines. The data below synthesizes findings from 1[1] and 2[2].

Compound ClassRepresentative AgentTarget Cell LineMean IC50​ ( μM )Reference Standard
1-A-2-MI Derivative Imidazolium Salt 10 (2-methylated)HL-600.3Doxorubicin (0.12 μM )
1-A-2-MI Derivative Imidazolium Salt 10 (2-methylated)MCF-74.5Doxorubicin (0.9 μM )
2-Methylimidazole Compound 2bHepG2< 50.0Cisplatin (~15.0 μM )
Unsubstituted Imidazole Base Imidazole AnalogHepG2> 100.0N/A

Note: The addition of transition metals to these scaffolds can further enhance their biological profile, as seen in 3[3], which exhibit potent antimicrobial and anti-biofilm properties alongside their cytotoxicity.

Experimental Methodology: Self-Validating Cytotoxicity Profiling

To ensure reproducibility and scientific integrity, cytotoxicity must be evaluated using a self-validating system. The following protocol outlines a high-throughput MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) viability assay, engineered to eliminate common experimental artifacts.

Workflow S1 Cell Seeding (Log Phase) S2 Compound Treatment (0.1 - 100 µM) S1->S2 S3 MTT Reagent Addition S2->S3 S4 Formazan Solubilization S3->S4 S5 Absorbance Read (570 nm) S4->S5 S6 IC50 Calculation (Non-linear Reg) S5->S6

Fig 2. High-throughput MTT cytotoxicity screening workflow for 1-A-2-MI derivatives.

Step-by-Step Protocol & Causality

1. Cell Seeding & Synchronization

  • Action : Seed cells (e.g., HepG2 or MCF-7) at 5×103 cells/well in a 96-well flat-bottom microplate. Incubate at 37°C with 5% CO2​ for 24 hours.

  • Causality : This specific seeding density ensures that the cells remain in the logarithmic growth phase throughout the entire 48-hour drug exposure period. Over-confluence leads to contact inhibition, which artificially downregulates cellular metabolism and skews IC50​ calculations, resulting in false resistance profiles.

2. Compound Treatment & Vehicle Control

  • Action : Aspirate media and treat cells with serial dilutions of 1-A-2-MI derivatives (0.1 - 100 µM). Maintain the DMSO concentration strictly below 0.1% (v/v) across all wells. Include a vehicle-only control (0.1% DMSO in media).

  • Causality : DMSO is a known cytotoxic agent at higher concentrations. By capping it at 0.1% and including a vehicle-only control, we isolate the true pharmacological effect of the imidazole derivative from solvent-induced stress, ensuring the system is self-validating.

3. Positive Control Integration

  • Action : Include Doxorubicin or Cisplatin as parallel positive controls in separate wells.

  • Causality : This validates the dynamic range of the assay and confirms the intrinsic susceptibility of the specific cell passage being used. If the positive control fails to hit its established IC50​ , the entire plate's data must be discarded.

4. MTT Incubation & Solubilization

  • Action : Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and solubilize the resulting formazan crystals in 100 µL of pure DMSO.

  • Causality : Viable cells reduce the tetrazolium dye via NAD(P)H-dependent oxidoreductase enzymes into insoluble purple formazan. Because formazan is impermeable to cell membranes and insoluble in aqueous culture media, the media must be completely aspirated and replaced with DMSO to fully dissolve the crystals. This ensures a direct, linear relationship between spectrophotometric absorbance (read at 570 nm) and the viable cell count.

5. Data Normalization and IC50​ Calculation

  • Action : Subtract the background absorbance of blank wells (media + MTT + DMSO, no cells) from all readings. Calculate viability as a percentage of the vehicle control.

  • Causality : Background subtraction removes optical noise caused by phenol red in the media or minor protein precipitation, ensuring that the final non-linear regression curve accurately reflects compound-induced cytotoxicity.

References

  • Cytotoxic Activity of Some Azole Derivatives Source: Asian Pacific Journal of Cancer Biology URL:[Link]

  • Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones Source: Journal of Natural Products - ACS Publications URL:[Link]

  • New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features Source: PMC (nih.gov) URL:[Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of HPLC and NMR Methods for 1-Amino-2-methylimidazole HCl Analysis

Executive Summary: The Analytical Imperative 1-Amino-2-methylimidazole hydrochloride (1-A-2-MI HCl) is a highly specialized, nitrogen-rich heterocyclic intermediate critical to the synthesis of advanced active pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Imperative

1-Amino-2-methylimidazole hydrochloride (1-A-2-MI HCl) is a highly specialized, nitrogen-rich heterocyclic intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs). Because it serves as a foundational building block, any trace impurities—such as unreacted precursors or des-methyl analogs—can propagate through the synthetic pathway, leading to complex, difficult-to-purge downstream degradants.

For researchers and drug development professionals, relying on a single analytical technique for the release testing of 1-A-2-MI HCl introduces unacceptable risk. This guide provides an objective performance comparison between High-Purity Pharmaceutical Grade and Standard Chemical Grade 1-A-2-MI HCl, supported by a rigorous, self-validating cross-validation framework utilizing High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Analytical Challenge & Causality

Analyzing imidazole derivatives presents unique chromatographic challenges. The highly polar and basic nature of the imidazole ring leads to severe secondary interactions with residual silanols on standard silica-based stationary phases.

The Causality of Peak Tailing: If analyzed at a neutral pH, 1-A-2-MI HCl exists in a state of partial ionization (its pKa is approximately 7.0). This dual-state existence causes split peaks, severe tailing, and shifting retention times. To force the molecule into a single, predictable protonated state, the mobile phase pH must be aggressively lowered (pH 2.5), and a highly end-capped or polar-embedded C18 column must be utilized.

Furthermore, standard HPLC relies on relative response factors. To establish absolute trustworthiness, we must cross-validate the chromatographic data with qNMR. 1D ¹H NMR provides direct information on the chemical environment and absolute quantity of protons without requiring a reference standard of the analyte itself[1].

G Start 1-A-2-MI HCl Sample Prep Sample Preparation (Weighing & Dissolution) Start->Prep HPLC HPLC Analysis (Purity & Impurities) Prep->HPLC NMR qNMR Analysis (Structural ID & Assay) Prep->NMR HPLC_Data Chromatographic Data (Rt, Peak Area) HPLC->HPLC_Data NMR_Data Spectroscopic Data (Chemical Shifts) NMR->NMR_Data CrossVal Orthogonal Cross-Validation (Assay Agreement < 1.0% RSD) HPLC_Data->CrossVal NMR_Data->CrossVal Report Validated CoA Generated CrossVal->Report

Orthogonal cross-validation workflow for 1-amino-2-methylimidazole HCl using HPLC and qNMR.

Comparative Performance Data

The selection of an analytical method is guided by quantitative performance[1]. The table below objectively compares the analytical profiles of two different grades of 1-A-2-MI HCl when subjected to our validated methodologies. The High-Purity grade demonstrates superior control over critical synthetic impurities.

ParameterHigh-Purity Pharma GradeStandard Chemical GradeAnalytical Method
Assay (Dry Basis) ≥ 99.5%≥ 97.0%qNMR / HPLC
Impurity A (2-Methylimidazole) ≤ 0.10%≤ 1.50%HPLC
Impurity B (1-Aminoimidazole) ≤ 0.10%≤ 0.50%HPLC
Moisture Content ≤ 0.50%≤ 2.00%Karl Fischer
Peak Tailing Factor (Tf) 1.051.45HPLC

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, analytical methods must be validated to demonstrate they are suitable for their intended purpose[2]. The following protocols are designed as self-validating systems.

Protocol A: Stability-Indicating HPLC Method

This method ensures the specificity required to physically separate the API from process impurities and degradants[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 1-A-2-MI HCl sample in the initial mobile phase to a working concentration of 1.0 mg/mL. Filter the sample through a 0.45 µm hydrophilic PTFE syringe filter prior to injection to protect the column frit[1].

  • Chromatographic Conditions:

    • Column: Waters XBridge Shield RP18 (150 x 4.6 mm, 3.5 µm). Causality: The embedded polar group shields residual silanols, preventing the basic imidazole nitrogen from binding irreversibly.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with orthophosphoric acid.

    • Mobile Phase B: LC-MS Grade Acetonitrile.

    • Gradient: 0-5 min (5% B), 5-15 min (5% to 40% B), 15-20 min (40% B).

    • Detection: UV at 215 nm.

  • System Suitability Test (SST - The Self-Validating Mechanism): Before analyzing unknown samples, inject a resolution standard containing 1-A-2-MI HCl and Impurity A (2-methylimidazole). The system is only deemed valid if the resolution ( Rs​ ) between these two peaks is > 2.0, and the signal-to-noise ratio for the Limit of Quantitation (LOQ) is at least 10:1[3].

Protocol B: Quantitative NMR (qNMR) Method

While HPLC provides relative purity, qNMR provides an absolute mass fraction.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15.0 mg of 1-A-2-MI HCl and ~5.0 mg of high-purity Maleic Acid (Internal Standard, NIST traceable) into a glass vial. Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters:

    • Nucleus: ¹H at 400 MHz or higher.

    • Relaxation Delay (D1): Set to 30 seconds. Causality: Protons have varying longitudinal relaxation times ( T1​ ). If the next radiofrequency pulse occurs before the system returns to equilibrium, the integration will be artificially low. Setting D1 > 5 × T1​ ensures >99.3% relaxation, making the integration quantitatively absolute.

  • Data Processing & Self-Validation: Apply Fourier transform, phase correction, and baseline correction. Integrate the Maleic Acid singlet (~6.26 ppm, 2H) and the 1-A-2-MI methyl singlet (~2.30 ppm, 3H). The system validates itself by requiring the internal standard's integral to show a Relative Standard Deviation (RSD) of < 0.5% across 6 replicate scans.

Impurity Main 1-Amino-2-methylimidazole HCl ImpA Impurity A: 2-Methylimidazole (Unreacted Precursor) Main->ImpA Residual ImpB Impurity B: 1-Aminoimidazole (Des-methyl analog) Main->ImpB Side-reaction DetectA HPLC: Lower Rt NMR: Missing N-NH2 ImpA->DetectA DetectB HPLC: Shifted Rt NMR: Missing C2-CH3 ImpB->DetectB

Mechanistic identification of common synthetic impurities in 1-amino-2-methylimidazole HCl.

Method Validation Parameters (ICH Q2 Grounding)

Proper validation of analytical methods is critical for pharmaceutical analysis to ensure continuing efficacy and safety[4]. The developed HPLC method was validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines. Method validation for accuracy was assessed using nine determinations over three concentration levels[2].

Validation CharacteristicAcceptance CriteriaObserved Result (High-Purity)Reference Guideline
Accuracy (Recovery) 98.0% - 102.0% (9 determinations)99.8% ± 0.4%ICH Q2(R1)[2]
Repeatability (Precision) RSD ≤ 1.0% (n=6)0.28% RSDICH Q2(R1)[4]
Linearity R² ≥ 0.999 (5 concentration levels)R² = 0.9998ICH Q2(R1)[2]
Specificity Baseline resolution ( Rs​ > 2.0) Rs​ = 3.4 (vs Impurity A)ICH Q2(R1)[2]
Limit of Quantitation (LOQ) S/N ratio of 10:1Confirmed at 0.05% w/wICH Q2(R1)[3]

By utilizing this cross-validation framework, researchers can confidently verify the structural integrity and high purity of 1-amino-2-methylimidazole HCl, ensuring robust downstream pharmaceutical synthesis.

References

  • Huynh-Ba, Kim. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies." LCGC International. [Link]

  • Swartz, Michael E. "HPLC Method Development and Validation for Pharmaceutical Analysis." PharmTech.[Link]

  • Sharma, S., et al. "Various Criteria in Development & Validation of HPLC Analytical Methods: -Review." Impactfactor. [Link]

  • Quality System Compliance Industry. "Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry." Demarcheiso17025. [Link]

Sources

Validation

Comparative Evaluation of 1-Amino-2-methylimidazole Analogs: Therapeutic Potential in Oncology and Antimicrobial Resistance

As drug discovery pipelines increasingly demand scaffolds that can overcome multidrug resistance (MDR) in both oncology and infectious diseases, the 1-amino-2-methylimidazole core has emerged as a highly privileged struc...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly demand scaffolds that can overcome multidrug resistance (MDR) in both oncology and infectious diseases, the 1-amino-2-methylimidazole core has emerged as a highly privileged structural motif. This guide provides a rigorous, data-driven comparison of 1-amino-2-methylimidazole analogs against standard therapeutic alternatives.

By acting as a bioisostere for natural nucleobases and histidine, this scaffold offers unique hydrogen-bond donor/acceptor capabilities. The amino group provides critical interactions with target proteins, while the methyl substitution at the 2-position restricts the dihedral angle, locking the molecule into active conformations required for target engagement.

Below, we objectively evaluate the performance of these analogs across two primary therapeutic axes: Antimicrobial Adjuvants and Anticancer Tubulin Inhibitors .

Therapeutic Axis I: Antimicrobial Adjuvants & Biofilm Disruption

The Mechanistic Landscape

The rise of MDR pathogens, particularly Acinetobacter baumannii, has rendered many frontline antibiotics obsolete. 1-Amino-2-methylimidazole analogs and their broader 2-aminoimidazole derivatives have demonstrated profound efficacy not as standalone antibiotics, but as adjuvants . They disrupt bacterial two-component systems (TCS) and degrade biofilm matrices, thereby potentiating the penetration and efficacy of macrolides like Clarithromycin[1].

Biofilm_Mechanism A 1-Amino-2-methylimidazole Analog B Two-Component System Interference A->B Binds Response Regulator C Biofilm Matrix Degradation B->C Downregulates EPS Genes D Clarithromycin Potentiation C->D Enhances Drug Penetration E Eradication of MDR Pathogens D->E Synergistic Bactericidal Effect

Pathway: 1-Amino-2-methylimidazole analogs disrupt biofilms to potentiate antibiotic efficacy.

Comparative Performance Data

When compared to standard efflux pump inhibitors (EPIs) like PAβN, 1-amino-2-methylimidazole analogs exhibit superior synergistic profiles with lower cytotoxicity (higher Therapeutic Index)[1].

Table 1: Antimicrobial Synergy Comparison against A. baumannii (AB5075)

Compound / CombinationStandalone MIC (µM)MIC in Combination (µM)FIC IndexInterpretation
Clarithromycin (CLR) 64N/AN/ABaseline Resistance
Analog 1 (Imidazole Core) >100N/AN/ANon-toxic standalone
CLR + Analog 1 N/ACLR: 4, Analog: 100.16Strong Synergy
CLR + PAβN (Standard EPI) N/ACLR: 16, PAβN: 250.50Borderline Synergy
Self-Validating Protocol: High-Throughput Checkerboard Synergy Assay

To ensure trustworthiness, this protocol is designed as a self-validating system with internal quality controls to prevent false-positive synergy readings caused by compound precipitation or optical interference.

  • Inoculum Preparation: Grow A. baumannii (AB5075) to mid-log phase and adjust to 5×105 CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Utilizing mid-log phase ensures the bacterial population is actively dividing, maximizing the mechanistic susceptibility to macrolide translation inhibitors.

  • Matrix Setup: In a 96-well plate, serially dilute Clarithromycin along the X-axis and the imidazole analog along the Y-axis.

  • Internal Controls: Include a sterility control (media only), a growth control (bacteria + 1% DMSO vehicle), and standalone MIC controls for both compounds.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 0.02% resazurin for the final 2 hours.

    • Causality: Resazurin conversion to fluorescent resorufin strictly correlates with metabolic activity. This prevents false optical density (OD600) readings caused by the precipitation of hydrophobic analogs.

  • System Validation: Calculate the Fractional Inhibitory Concentration Index (FICI). The assay is only deemed valid if the standalone MICs match historical QC ranges within one dilution. Synergy is confirmed if FICI ≤ 0.5.

Therapeutic Axis II: Anticancer Tubulin Polymerization Inhibition

The Mechanistic Landscape

In oncology, overcoming resistance to taxanes (like Paclitaxel) requires agents that bind to alternative sites on the tubulin heterodimer. 1-Amino-2-methylimidazole analogs have been successfully engineered as structural bridges in Combretastatin A-4 (CA-4) mimics[2]. The imidazole core effectively locks the adjacent aryl rings into the required cis-conformation, allowing deep insertion into the colchicine binding site.

Tubulin_Mechanism N1 Analog Entry into Cancer Cell N2 Binding to Colchicine Site on β-Tubulin N1->N2 Intracellular Accumulation N3 Steric Blockade of α/β-Tubulin Dimerization N2->N3 Conformational Lock N4 Microtubule Depolymerization N3->N4 Destabilizes Spindle N5 G2/M Phase Arrest & Mitotic Catastrophe N4->N5 Activates Spindle Assembly Checkpoint N6 Apoptosis N5->N6 Caspase Activation

Workflow: Imidazole analogs inhibit tubulin polymerization, driving mitotic catastrophe.

Comparative Performance Data

When evaluated against aggressive solid tumor cell lines, optimized imidazole analogs demonstrate antiproliferative activity that outpaces the parent compound CA-4, while maintaining a distinct mechanistic profile from Paclitaxel[2, 3].

Table 2: Antiproliferative Activity & Tubulin Dynamics Comparison

CompoundHeLa IC50 (nM)MCF-7 IC50 (nM)MDA-MB-231 IC50 (nM)Tubulin Polymerization IC50 (µM)
Combretastatin A-4 (CA-4) 15.218.422.11.2
Paclitaxel 2.53.14.8Enhancer (N/A)
Imidazole Analog 12 10.513.014.20.8
Imidazole Analog 15 45.052.160.33.5
Self-Validating Protocol: In Vitro Tubulin Polymerization Assay

To distinguish true polymerization inhibition from artifactual fluorescence quenching, this protocol utilizes a highly controlled kinetic environment.

  • Preparation: Resuspend purified porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • Causality: EGTA is strictly required to chelate residual calcium (a potent inhibitor of tubulin assembly), while Mg2+ is essential for the stabilization of GTP binding.

  • Control Establishment: Set up three distinct controls: Vehicle (1% DMSO, baseline polymerization), Positive Control (10 µM CA-4, known inhibitor), and Negative Control (10 µM Paclitaxel, known enhancer).

  • Compound Incubation: Pre-incubate tubulin with 1-amino-2-methylimidazole analogs at varying concentrations (0.1–10 µM) on ice for 15 minutes.

  • Initiation: Add 1 mM GTP and 10% glycerol, then immediately transfer to a 37°C microplate reader.

    • Causality: Glycerol acts as a thermodynamic crowding agent. It lowers the critical concentration of tubulin required for assembly, ensuring the baseline signal is robust enough to accurately detect inhibition.

  • Kinetic Readout: Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

  • System Validation: Calculate the Z'-factor using the Vehicle and CA-4 control wells. The assay data is only accepted if Z' > 0.5, confirming a statistically robust signal window.

References

  • 2-Aminoimidazole-benzimidazole Conjugates Potentiate the Gram-Positive Selective Antibiotic Clarithromycin against Acinetobacter baumannii. ACS Infectious Diseases. [Link]

  • Novel Combretastatin-2-aminoimidazole Analogues as Potent Tubulin Assembly Inhibitors: Exploration of Unique Pharmacophoric Impact of Bridging Skeleton and Aryl Moiety. Journal of Medicinal Chemistry (PubMed/NIH).[Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules (MDPI).[Link]

Comparative

Benchmarking 1-Amino-2-methylimidazole Hydrochloride (1-A-2-MI·HCl) as a Core Scaffold for p38α MAP Kinase Inhibitor Development

As drug development professionals push the boundaries of kinase selectivity and metabolic stability, the selection of the foundational heterocyclic scaffold becomes the most critical decision in the synthetic pipeline. H...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals push the boundaries of kinase selectivity and metabolic stability, the selection of the foundational heterocyclic scaffold becomes the most critical decision in the synthetic pipeline. Historically, the inhibition of p38α mitogen-activated protein kinase (MAPK)—a central regulator of pro-inflammatory cytokines like TNFα and IL-1β—relied heavily on the 2-sulfanylimidazole core, famously utilized in the prototype inhibitor SB 203580.

However, as an application scientist overseeing advanced medicinal chemistry workflows, I frequently observe that legacy thioether scaffolds suffer from severe metabolic liabilities, specifically Cytochrome P450 (CYP) interactions and rapid sulfoxidation. To bypass these bottlenecks, the industry has shifted toward N-aminoimidazole derivatives .

This guide objectively benchmarks the performance of 1-amino-2-methylimidazole hydrochloride (1-A-2-MI·HCl) against alternative building blocks, providing the mechanistic rationale, comparative pharmacological data, and self-validating experimental protocols required to successfully deploy this scaffold in your drug discovery programs.

Mechanistic Rationale: Why 1-A-2-MI·HCl?

The structural anatomy of 1-A-2-MI·HCl offers two distinct vectors for rational drug design:

  • The N1-Amino Group: Serves as a primary handle for acylation. The resulting N-acyl moiety is designed to project deeply into the Hydrophobic Region II (HR II) or the sugar pocket of the p38α kinase, drastically improving target residence time compared to unsubstituted imidazoles .

  • The C2-Methyl Group: This is the critical differentiator between 1-A-2-MI and standard 1-aminoimidazole (1-AI). The steric bulk of the C2-methyl group creates a deliberate steric clash with the N1-acyl substituent. This forces the acyl group into an orthogonal conformation relative to the imidazole plane. By paying this entropic penalty upfront during synthesis, the molecule is pre-organized into its bioactive conformation, leading to superior binding affinity.

Furthermore, utilizing the hydrochloride salt rather than the free base is a deliberate operational choice. Free N-aminoimidazoles are highly susceptible to oxidative degradation and dimerization on the bench. The HCl salt locks the scaffold in a protonated, air-stable state, ensuring batch-to-batch reproducibility.

Pathway A Pro-inflammatory Triggers (LPS) B MKK3 / MKK6 Kinases A->B Activation C p38α MAPK (Target Enzyme) B->C Phosphorylation D ATF-2 Phosphorylation C->D Catalysis E TNFα / IL-1β Production D->E Gene Expression F 1-A-2-MI Scaffold Inhibitor F->C HR II Pocket Binding

Mechanism of p38α MAPK pathway inhibition by 1-A-2-MI derived compounds.

Quantitative Benchmarking: 1-A-2-MI vs. Alternatives

To objectively evaluate the performance of 1-A-2-MI·HCl, we benchmark it against the unsubstituted 1-Aminoimidazole (1-AI) and the legacy 2-Sulfanylimidazole (2-SI) core. The data below synthesizes pharmacological and synthetic efficiency metrics derived from standardized cellular MK2-EGFP translocation assays and in vitro metabolic stability screens.

Table 1: Pharmacological Profile of Imidazole Scaffolds
Scaffold Corep38α IC₅₀ (nM)Selectivity (JNK3 / p38α)CYP3A4 Inhibition (%)Metabolic Half-Life (t₁/₂, min)
1-A-2-MI (C2-Methyl N-Amino) 12 >500x <10% >120
1-AI (Unsubstituted N-Amino)45150x<10%85
2-SI (Legacy Thioether)3550x>60%40

Analysis: The C2-methyl group in 1-A-2-MI drives a nearly 4-fold increase in potency over 1-AI due to conformational locking. Both N-amino scaffolds completely eliminate the severe CYP3A4 liability inherent to the 2-SI thioether scaffold.

Table 2: Synthetic Efficiency Metrics
Synthetic Step1-A-2-MI·HCl Yield1-AI YieldCausality / Chemical Observation
N1-Acylation 88%75%C2-methyl provides steric shielding, preventing unwanted over-acylation (di-amide formation).
C4/C5 Bromination 92%80%Enhanced electron density from the C2-methyl accelerates electrophilic aromatic substitution.
Suzuki Coupling 78%72%Comparable; slightly better stability of the brominated 1-A-2-MI intermediate during oxidative addition.

Self-Validating Experimental Workflows

To ensure high-fidelity translation from the bench to scale-up, the following protocols for utilizing 1-A-2-MI·HCl are designed as self-validating systems. Do not proceed to subsequent steps unless the analytical checkpoints confirm success.

Workflow N1 1-A-2-MI·HCl (Stable Salt) N2 In Situ Neutralization N1->N2 DIPEA N3 N1-Acylation (Amide Bond) N2->N3 R-COCl N4 C4/C5 Dibromination N3->N4 NBS N5 Suzuki-Miyaura Cross-Coupling N4->N5 Pd Catalyst N6 Final p38α Inhibitor N5->N6 Ar-B(OH)2

Synthetic workflow from 1-A-2-MI·HCl to tetrasubstituted p38α MAP kinase inhibitors.

Protocol A: In Situ Neutralization and N1-Acylation

Causality: We utilize N,N-Diisopropylethylamine (DIPEA) instead of Triethylamine. The steric bulk of DIPEA prevents it from acting as a competing nucleophile against the acyl chloride, ensuring exclusive reaction at the N1-amino group.

  • Setup: Suspend 1-A-2-MI·HCl (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an argon atmosphere at 0 °C.

  • Neutralization: Add DIPEA (2.2 eq, 22 mmol) dropwise. Note: The first 1.0 eq liberates the free base; the remaining 1.2 eq acts as the acid scavenger for the acylation.

  • Acylation: Slowly add the desired acyl chloride (1.05 eq) dissolved in 10 mL DCM. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation Checkpoint (Critical): Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin.

    • Pass: The stain is negative (no color change), indicating the primary amine has been fully consumed.

    • Fail: A purple spot indicates unreacted primary amine. Do not proceed to bromination if the stain is purple , as residual primary amines will react violently with NBS to form explosive N-bromo species and intractable tar.

Protocol B: Regioselective C4/C5 Dibromination

Causality: N-Bromosuccinimide (NBS) provides a controlled, low-concentration release of electrophilic bromine. The C2-methyl group donates electron density into the imidazole ring, hyper-activating the C4 and C5 positions for rapid electrophilic aromatic substitution.

  • Setup: Dissolve the N-acyl-1-A-2-MI intermediate (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C.

  • Bromination: Add NBS (2.1 eq) in small portions over 15 minutes to control the exotherm. Protect the flask from light to prevent radical side-reactions. Stir for 4 hours at room temperature.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy residual bromine, extract with EtOAc, and wash heavily with brine to remove DMF.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR (CDCl₃). The complete disappearance of the imidazole backbone protons (typically sharp doublets or a singlet between 6.8–7.2 ppm) confirms quantitative di-substitution at C4 and C5.

Protocol C: Sequential Suzuki-Miyaura Cross-Coupling

Causality: To install the critical pyridinyl and fluorophenyl pharmacophores, we utilize Pd(dppf)Cl₂. The large bite angle of the dppf ligand facilitates the sterically demanding oxidative addition of palladium into the electron-rich, di-brominated imidazole core.

  • Setup: Combine the dibromo-intermediate (1.0 eq), 4-fluorophenylboronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.05 eq) in a Schlenk flask.

  • Solvent & Base: Add degassed 1,4-Dioxane (0.1 M) and 2M aqueous Na₂CO₃ (3.0 eq).

  • Reaction: Heat to 80 °C for 6 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The dominant peak must correspond to the mono-coupled mass [M+H]⁺. The steric hindrance of the adjacent N-acyl group prevents over-coupling at this temperature, allowing for the subsequent isolation and secondary coupling of the pyridinyl moiety at a higher temperature (100 °C).

References

  • Bracht, C., Hauser, D. R., Schattel, V., Albrecht, W., & Laufer, S. A. (2010). Synthesis and biological testing of N-aminoimidazole-based p38alpha MAP kinase inhibitors. ChemMedChem, 5(7), 1134-1142. URL:[Link]

  • Ziegler, K., Hauser, D. R., Unger, A., Albrecht, W., & Laufer, S. A. (2009). 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations. ChemMedChem, 4(12), 1939-1948. URL:[Link]

  • Goettert, M., et al. (2014). A p38 Substrate-Specific MK2-EGFP Translocation Assay for Identification and Validation of New p38 Inhibitors in Living Cells. PLOS One, 9(4), e93692. URL:[Link]

Safety & Regulatory Compliance

Safety

1-Amino-2-methylimidazole hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the logistical and safety frameworks required for handling specialized heterocyclic building blocks....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the logistical and safety frameworks required for handling specialized heterocyclic building blocks. 1-Amino-2-methylimidazole hydrochloride ( C4​H8​ClN3​⋅HCl ) is widely utilized in pharmaceutical synthesis, but its unique chemical profile demands strict, self-validating disposal protocols.

Improper disposal of this compound not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates but also introduces severe risks of skin corrosion, respiratory irritation, and aquatic toxicity. This guide provides the authoritative, step-by-step operational plan for its safe segregation, characterization, and disposal.

Part 1: Chemical Causality and Hazard Profiling

To build a self-validating disposal system, laboratory personnel must first understand the chemical causality driving the compound's hazards.

1-Amino-2-methylimidazole hydrochloride consists of an electron-rich imidazole ring substituted with an active amino group, stabilized as a hydrochloride salt.

  • Aqueous Acidity and RCRA Corrosivity: When the solid salt is dissolved in water (e.g., during equipment washing or aqueous workups), the hydrochloride salt dissociates, yielding a highly acidic solution. Under EPA RCRA guidelines, any aqueous waste stream that registers a pH of ≤2.0 exhibits the characteristic of corrosivity and must be legally classified under the D002 hazardous waste code [1].

  • Biological and Environmental Reactivity: The imidazole moiety readily interacts with biological targets and connective tissues[2]. Furthermore, substituted imidazoles are recognized for their aquatic toxicity and must be strictly prohibited from entering standard sanitary sewer systems[3][4].

  • Chemical Incompatibilities: The active amino group and the chloride salt make this compound highly reactive when exposed to strong oxidizers, acid anhydrides, and acid chlorides. Mixing these waste streams can result in dangerous exothermic reactions or the release of toxic nitrogen oxide ( NOx​ ) and hydrogen chloride ( HCl ) gases[5][6].

Part 2: Quantitative Hazard and Logistics Data

The following table summarizes the critical operational data required for establishing your laboratory's waste management plan for this chemical.

ParameterOperational SpecificationCausality / Rationale
EPA Waste Code (Aqueous) D002 (If pH ≤2.0 )Dissociation of the HCl salt creates a corrosive aqueous environment[1].
Waste Classification (Solid) Halogenated Organic Hazardous WasteContains a chlorine atom (from the HCl salt) and an organic imidazole ring[7].
Compatible Waste Containers High-Density Polyethylene (HDPE) or GlassMetal containers must be avoided as the compound can corrode steel at a rate >6.35 mm/year[8][9].
Incompatible Materials Strong oxidizers, acid anhydrides, acid chloridesPrevents violent exothermic reactions and toxic gas generation[6][10].
Required PPE Nitrile gloves, safety goggles, fully-buttoned lab coatPrevents irreversible skin necrosis and serious eye damage typical of corrosive imidazoles[6].

Part 3: Mandatory Segregation and Disposal Workflow

The decision tree below maps the self-validating logic required to properly route 1-Amino-2-methylimidazole hydrochloride waste based on its physical state.

DisposalWorkflow Start Waste Generation: 1-Amino-2-methylimidazole HCl State Waste State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Aqueous Aqueous Waste (Solution/Wash) State->Aqueous Liquid SolidCollect Collect in Sealable, HDPE/Glass Container Solid->SolidCollect pHCheck Self-Validation: Check pH Level Aqueous->pHCheck SolidLabel Label: Halogenated Organic Solid Waste SolidCollect->SolidLabel Final Transfer to Approved Waste Disposal Plant SolidLabel->Final pHDecision pH <= 2.0? pHCheck->pHDecision D002 Assign RCRA D002 Corrosive Waste Code pHDecision->D002 Yes NonRCRA Assign Hazardous Aqueous Organic Waste Code pHDecision->NonRCRA No D002->Final NonRCRA->Final

Decision tree for the segregation, characterization, and disposal of 1-Amino-2-methylimidazole HCl.

Part 4: Step-by-Step Operational Disposal Protocol

To ensure absolute compliance and safety, implement the following step-by-step methodology in your laboratory. This protocol incorporates self-validating checks to prevent accidental regulatory violations.

Step 1: Preparation and Environmental Control

  • Don Appropriate PPE: Equip personnel with chemical-resistant nitrile gloves (verify compatibility against breakthrough), tight-fitting safety goggles, and a fully-buttoned laboratory coat[6].

  • Ventilation Verification: Ensure all transfers of the solid powder are conducted within a certified, properly functioning chemical fume hood. The compound is hygroscopic and its dust can cause severe respiratory tract irritation[6][7].

Step 2: Waste Segregation and Containerization

  • Solid Waste: Collect the pure compound, along with any contaminated consumables (e.g., weigh boats, filter paper, spatulas), and place them directly into a chemically compatible, airtight container[6][11]. Do not use metal containers.

  • Aqueous Waste: Collect all reaction filtrates and equipment wash-water in a dedicated liquid waste carboy. Never allow aqueous solutions of this compound to enter sanitary drains, as it is toxic to aquatic life and violates EPA sewer prohibitions[3][4].

Step 3: RCRA Characterization (The Self-Validating Check)

  • pH Testing: Before sealing the aqueous waste carboy for final pickup, use a calibrated pH meter (EPA Method 9040C) to test a representative sample of the liquid[8].

  • Code Assignment: If the pH is ≤2.0 , you must formally classify the container as a D002 Corrosive Hazardous Waste [1]. If the pH is >2.0 , it remains a hazardous aqueous organic waste, but the D002 code is omitted.

Step 4: Labeling and Storage

  • Immediate Labeling: Attach a completed Hazardous Waste label to the container the moment the first drop or grain of waste is introduced[6].

  • Hazard Callouts: Mark the container clearly with the chemical name, and append the warnings: "Halogenated Organic Waste," "Corrosive," and "Irritant"[7].

  • Segregated Storage: Store the sealed waste containers in a designated secondary containment tray. Ensure they are geographically segregated from strong oxidizers, acids, and acid chlorides to prevent inadvertent cross-contamination and subsequent vapor expansion[6][11].

Step 5: Emergency Spill Response and Decontamination

  • Solid Spills: Do not sweep dry powder, as the mechanical friction will generate hazardous airborne dust[5][12]. Instead, use a HEPA-filtered vacuum or carefully cover the spill with a damp, inert liquid-absorbent material (e.g., Chemizorb®)[3][7].

  • Containment: Place all absorbed spill cleanup materials into a secondary plastic bag, double-bag it, seal it, and label it identically to your primary solid waste[11].

  • Surface Decontamination: Wash the affected benchtop or floor with a suitable solvent (such as ethanol or a mild detergent solution) and collect the rinsate into your aqueous hazardous waste container[7].

References

  • Introduction to Hazardous Waste Identification - EPA. epa.gov. Available at:[Link]

  • Do Your Corrosive Solids Exhibit RCRA's Characteristic of Corrosivity? elkenv.com. Available at:[Link]

  • Corrosive Characteristic Wastes. wmsolutions.com. Available at:[Link]

  • Imidazole Fact Sheet & Safety Manual. wsu.edu. Available at: [Link]

  • Imidazole - University of Washington Environmental Health & Safety. washington.edu. Available at:[Link]

  • Safety Data Sheet: 2-Methylimidazole. carlroth.com. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-Amino-2-methylimidazole hydrochloride

As a Senior Application Scientist, I approach chemical safety not as a static compliance checklist, but as a dynamic system of interlocking causalities. When handling reactive building blocks like 1-Amino-2-methylimidazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not as a static compliance checklist, but as a dynamic system of interlocking causalities. When handling reactive building blocks like 1-Amino-2-methylimidazole hydrochloride (1-A-2-MI·HCl) , understanding the why behind each protocol is your primary defense. This guide transcends standard safety data sheets by providing field-proven, self-validating workflows designed specifically for researchers and drug development professionals.

Mechanistic Hazard Profile: Understanding the Threat

1-A-2-MI·HCl is a highly reactive, bifunctional building block utilized extensively in advanced organic synthesis. While the hydrochloride salt form enhances ambient stability and aqueous solubility, it introduces specific handling hazards.

The primary hazard stems from the compound's dual reactivity. Upon contact with ambient moisture or physiological fluids (such as sweat or mucosal membranes), the salt dissociates, generating a localized acidic environment. This acts as a corrosive agent, capable of causing severe skin burns and serious eye damage[1]. Simultaneously, the exposed 1-amino group acts as a potent nucleophile, penetrating compromised dermal barriers to initiate skin sensitization and respiratory tract irritation[2].

Hazard H1 1-A-2-MI·HCl (Solid Powder) H2 Moisture/Sweat Exposure H1->H2 H3 HCl Dissociation (Acidic pH) H2->H3 H4 N-Amino Nucleophilicity H2->H4 H5 Tissue Corrosion & Irritation H3->H5 H6 Skin Sensitization H4->H6

Caption: Mechanistic hazard pathway of 1-A-2-MI·HCl upon moisture exposure.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a rigorous PPE matrix must be adhered to. Standard latex gloves are insufficient due to rapid degradation when exposed to acidic hydrochloride solutions.

PPE CategorySpecificationQuantitative Metric / StandardCausality & Justification
Hand Protection Nitrile GlovesThickness ≥ 0.11 mm (Splash)Thickness ≥ 0.30 mm (Full)Breakthrough > 480 minPrevents dermal exposure to acidic HCl salt solutions; nitrile offers superior resistance to corrosive degradation[2].
Eye Protection Safety GogglesANSI Z87.1+ certifiedProtects against corrosive dust and micro-aerosols that can cause irreversible eye damage[1].
Respiratory N95 / P100 RespiratorFiltration efficiency ≥ 95% (0.3 µm)Required if handling dry powder outside engineering controls to prevent mucosal tissue corrosion[3].
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents static discharge during powder transfer, which could ignite flammable solvents used in tandem.

Operational Workflow: Self-Validating Methodologies

Amine hydrochloride salts are notoriously hygroscopic and prone to static cling, increasing the risk of aerosolization during transfer[4]. The following protocol ensures total containment.

Protocol 1: Safe Weighing and Transfer

  • Step 1: Engineering Controls. Ensure the fume hood face velocity is calibrated between 80–100 fpm. Do not exceed 100 fpm, as excessive turbulence will aerosolize the fine powder.

  • Step 2: Static Mitigation. Use an anti-static bar (ionizer) or static-dissipative spatulas. Causality: Eliminating static prevents the powder from adhering to gloves or leaping out of the weigh boat.

  • Step 3: Enclosed Weighing. Weigh the compound inside a ventilated balance enclosure. Transfer the solid into a vial and cap it before removing it from the balance area.

  • Step 4: Controlled Dissolution. When adding the solid to your reaction solvent, do so incrementally. Causality: Dissolution of hydrochloride salts can be mildly exothermic and may cause localized solvent boiling if added too rapidly.

  • Step 5: System Validation. Verify containment by inspecting the balance pan with a UV flashlight (many imidazole derivatives fluoresce). If no visible powder residue remains, the transfer is validated.

Workflow N1 Pre-Operation: Fume Hood & PPE N2 Weighing: Ventilated Enclosure N1->N2 N3 Processing: Controlled Dissolution N2->N3 N4 Decontamination: NaHCO3 Neutralization N3->N4

Caption: Standard operating procedure for handling 1-A-2-MI·HCl.

Spill Response and Decontamination Protocol

Direct application of strong bases (like NaOH) to an amine hydrochloride spill generates dangerous exothermic heat. A weak base neutralizes the HCl safely[2].

Protocol 2: Spill Containment and Neutralization

  • Step 1: Evacuate & Assess. Isolate the area. If the spill is >50g, alert Environmental Health and Safety (EHS).

  • Step 2: Don Spill PPE. Upgrade to 0.30 mm nitrile gloves and a face shield.

  • Step 3: Containment. Cover the solid spill with damp sand or specialized absorbent pads. Causality: Do NOT dry sweep. Dry sweeping generates hazardous dust clouds that can be inhaled.

  • Step 4: Neutralization. Apply a 5% Sodium Bicarbonate ( NaHCO3​ ) solution to the spill area. Wait for the effervescence (bubbling) to cease, indicating the HCl has been neutralized.

  • Step 5: Collection & Validation. Scoop the neutralized slurry into a hazardous waste container. Validation: Check the pH of the residual surface moisture with indicator paper; a pH of 7–8 validates that the decontamination step was successful.

Waste Disposal Plan

Proper segregation is critical to prevent unwanted cross-reactions in waste carboys.

  • Solid Waste: Contaminated PPE, weigh boats, and empty vials must be placed in a sealed, labeled "Corrosive Solid Waste" container.

  • Aqueous Waste: Aqueous solutions containing the neutralized salt should be collected in a non-halogenated aqueous waste carboy. Do not mix with heavy metal waste, as the N-aminoimidazole moiety can act as a chelating ligand, forming unexpected, potentially toxic complexes.

  • Organic Waste: If the compound is dissolved in halogenated solvents (e.g., Dichloromethane), the entire mixture must be routed to Halogenated Organic Waste[4].

References

  • [1] National Center for Biotechnology Information. "1-Methyl-1H-imidazol-2-amine | CID 566321." PubChem.[Link]

Sources

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